molecular formula Ba3(VO4)2<br>Ba3O8V2 B1516543 Barium vanadate CAS No. 39416-30-3

Barium vanadate

Cat. No.: B1516543
CAS No.: 39416-30-3
M. Wt: 641.9 g/mol
InChI Key: CPSHMDNCLUGKEJ-UHFFFAOYSA-N
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Description

Barium vanadate is a useful research compound. Its molecular formula is Ba3(VO4)2 and its molecular weight is 641.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

39416-30-3

Molecular Formula

Ba3(VO4)2
Ba3O8V2

Molecular Weight

641.9 g/mol

IUPAC Name

barium(2+);trioxido(oxo)vanadium

InChI

InChI=1S/3Ba.8O.2V/q3*+2;;;6*-1;;

InChI Key

CPSHMDNCLUGKEJ-UHFFFAOYSA-N

SMILES

[O-][V](=O)([O-])[O-].[O-][V](=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2]

Canonical SMILES

[O-][V](=O)([O-])[O-].[O-][V](=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2]

Other CAS No.

39416-30-3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Barium Vanadates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the crystal structures of various barium vanadate (B1173111) compounds, intended for researchers, scientists, and professionals in drug development. It details the crystallographic parameters, experimental protocols for synthesis and analysis, and visual representations of the structural relationships and experimental workflows.

Introduction to Barium Vanadates

Barium vanadates are a class of inorganic compounds with diverse crystal structures and properties, making them subjects of interest in materials science. Their potential applications range from dielectric materials to catalysts and phosphors. Understanding their precise crystal structures is fundamental to elucidating their structure-property relationships and designing new materials with tailored functionalities. This document summarizes the key structural features of several prominent barium vanadate phases.

Crystallographic Data of this compound Phases

The crystal structures of various this compound compounds have been determined primarily through X-ray and neutron diffraction techniques. The quantitative data for several key phases are summarized in the tables below for comparative analysis.

Table 1: Crystallographic Data for Barium Pyrovanadates

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Unit Cell Volume (ų)Ref.
Barium Manganese VanadateBaMnV₂O₇MonoclinicP12₁/c15.6221(5)15.271(1)9.7109(8)123.702(3)-[1][2][3]
Barium Zinc Vanadate (β-form)β-BaZnV₂O₇MonoclinicP2₁/n5.57315.1757.42996.45-[3]
Barium PyrovanadateBa₂V₂O₇TriclinicP-1-----[4][5]

Table 2: Crystallographic Data for Barium Orthovanadate and Related Compounds

CompoundFormulaCrystal SystemSpace Groupa (Å)c (Å)Unit Cell Volume (ų)NotesRef.
Barium OrthovanadateBa₃V₂O₈Hexagonal (Rhombohedral)R-3m---Palmierite-type structure[6][7][8][9][10]
Barium Lanthanum VanadateBa₂La₂/₃V₂O₈HexagonalR-3m5.75271(7)21.0473(5)-Palmierite derivative; Z=3[8]

Table 3: Crystallographic Data for Other this compound Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. | |---|---|---|---|---|---|---|---|---| | Barium Vanadyl-Vanadate | Ba₂(VO)V₂O₈ | Monoclinic | P2₁ | 8.1174(9) | 5.9699(9) | 9.2903(9) | 113.94(1) | 2 | |

Experimental Protocols

The determination of the crystal structures of barium vanadates involves several key experimental stages, from synthesis of the material to the analysis of its atomic arrangement.

3.1.1. Solid-State Reaction

A prevalent method for synthesizing polycrystalline samples of barium vanadates is the high-temperature solid-state reaction.[9]

  • Starting Materials: High-purity oxides and carbonates, such as BaCO₃, V₂O₅, and in some cases, oxides of other metals like MnO₂ or La₂O₃, are used as precursors.[8][9]

  • Mixing and Grinding: The reactants are weighed in stoichiometric ratios and intimately mixed, often through grinding in an agate mortar with a pestle, sometimes under a liquid medium like acetone (B3395972) to ensure homogeneity.

  • Calcination: The mixture is then heated in a furnace at high temperatures, often in multiple stages with intermediate grindings. For instance, Ba₃V₂O₈ can be synthesized by reacting BaCO₃ and V₂O₅ at temperatures up to 1350°C.[8][9] For specific compounds like Ba₂(VO)V₂O₈, the reaction is carried out in sealed silica (B1680970) tubes to control the atmosphere.

  • Sintering: For obtaining dense ceramic samples, the calcined powder is often pressed into pellets and sintered at high temperatures.

3.1.2. Hydrothermal Synthesis

Hydrothermal methods can be employed to produce this compound micro- or nanostructures. For example, Ba₂V₂O₇ microrods have been prepared using this technique.[11]

  • Reactants: Soluble salts of barium and vanadium are dissolved in a solvent, typically water.

  • Reaction Conditions: The solution is sealed in an autoclave and heated to a specific temperature and pressure for a defined period. This allows for the crystallization of the desired phase.

3.1.3. Chemical Precipitation

This method has been used for the synthesis of pyro-vanadates like Ba₂V₂O₇.[4][5]

  • Process: It involves the precipitation of a precursor from a solution containing the constituent ions, followed by annealing at elevated temperatures to obtain the crystalline phase.

3.2.1. X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure of barium vanadates.

  • Powder XRD: This is used for phase identification, checking sample purity, and determining lattice parameters. The diffraction pattern is a fingerprint of the crystalline material.[9][12]

  • Single-Crystal XRD: When single crystals of sufficient size and quality are available, this technique provides the most accurate determination of the crystal structure, including atomic positions and bond lengths.

3.2.2. Neutron Diffraction

Neutron diffraction is a powerful complementary technique to XRD, particularly useful for accurately locating light atoms like oxygen in the presence of heavy atoms like barium. It was used in conjunction with XRD for the structural determination of Ba₂La₂/₃V₂O₈.[8]

3.2.3. Rietveld Refinement

Rietveld refinement is a computational method used to analyze powder diffraction data (both X-ray and neutron). It involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of structural parameters such as lattice parameters, atomic positions, and site occupancies. This method has been widely applied to this compound systems to obtain detailed structural information.[4][8]

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure analysis and the structural relationships between different this compound phases.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis Starting Materials Starting Materials Mixing/Grinding Mixing/Grinding Starting Materials->Mixing/Grinding Calcination/Reaction Calcination/Reaction Mixing/Grinding->Calcination/Reaction Synthesized Powder Synthesized Powder Calcination/Reaction->Synthesized Powder XRD/Neutron Diffraction XRD/Neutron Diffraction Synthesized Powder->XRD/Neutron Diffraction Data Collection Data Collection XRD/Neutron Diffraction->Data Collection Rietveld Refinement Rietveld Refinement Data Collection->Rietveld Refinement Crystal Structure Model Crystal Structure Model Rietveld Refinement->Crystal Structure Model

Caption: Experimental workflow for this compound crystal structure analysis.

Caption: Structural relationships among different this compound phases.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Barium Orthovanadate (Ba₃(VO₄)₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Barium Orthovanadate (Ba₃(VO₄)₂), a material of significant interest in various scientific and technological fields. This document details various synthesis methodologies, offering explicit experimental protocols, and presents a thorough analysis of its structural and physical properties through established characterization techniques.

Introduction to Barium Orthovanadate

Barium orthovanadate (Ba₃(VO₄)₂) is an inorganic compound that crystallizes in a rhombohedral structure belonging to the space group R-3m.[1] This material has garnered attention for its potential applications in phosphors, microwave dielectric materials, and as a host for various dopants to tailor its optical and electronic properties. Its stable crystal structure and versatile properties make it a subject of ongoing research for the development of advanced materials.

Synthesis Methodologies

The properties of Ba₃(VO₄)₂ are highly dependent on the synthesis route, which influences factors such as particle size, morphology, and purity. Several methods have been successfully employed for the synthesis of this material, each with its own set of advantages and challenges. The most common methods include solid-state reaction, sol-gel, hydrothermal, and co-precipitation.

Solid-State Reaction

The solid-state reaction method is a conventional and straightforward approach for the synthesis of polycrystalline materials. It involves the high-temperature reaction of solid precursors to form the desired product.

Experimental Protocol:

  • Precursor Preparation: Stoichiometric amounts of barium carbonate (BaCO₃) and vanadium pentoxide (V₂O₅) are weighed and intimately mixed.

  • Grinding: The mixture is thoroughly ground in an agate mortar to ensure homogeneity.

  • Calcination: The ground powder is transferred to an alumina (B75360) crucible and calcined at temperatures typically ranging from 800°C to 1200°C for several hours. Multiple grinding and calcination steps may be necessary to achieve a single-phase product.

Sol-Gel Method

The sol-gel method offers better control over the stoichiometry, purity, and particle size of the final product at lower synthesis temperatures compared to the solid-state reaction.

Experimental Protocol:

  • Precursor Solution: Barium acetate (B1210297) (Ba(CH₃COO)₂) and ammonium (B1175870) metavanadate (NH₄VO₃) are used as precursors.

  • Sol Formation: The precursors are dissolved in a suitable solvent, often with a chelating agent like citric acid, to form a stable sol.

  • Gelation: The sol is heated to evaporate the solvent, leading to the formation of a viscous gel.

  • Drying and Calcination: The gel is dried to remove residual solvent and then calcined at a specific temperature to obtain the crystalline Ba₃(VO₄)₂.

Hydrothermal Synthesis

Hydrothermal synthesis is a solution-based method that utilizes high-temperature and high-pressure water to crystallize materials. This method is particularly useful for synthesizing well-defined nanocrystals.

Experimental Protocol:

  • Precursor Solution: Soluble salts of barium, such as barium chloride (BaCl₂), and a vanadium source, like sodium orthovanadate (Na₃VO₄), are dissolved in deionized water.

  • Autoclave Reaction: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave.

  • Heating: The autoclave is heated to a specific temperature, typically between 150°C and 250°C, and maintained for a set duration.

  • Product Recovery: After cooling to room temperature, the precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried.

Co-precipitation Method

The co-precipitation method involves the simultaneous precipitation of barium and vanadate (B1173111) ions from a solution to form a precursor, which is then calcined to yield the final product.

Experimental Protocol:

  • Precursor Solutions: Aqueous solutions of a soluble barium salt (e.g., Ba(NO₃)₂) and a soluble vanadate salt (e.g., NH₄VO₃) are prepared.

  • Precipitation: The solutions are mixed under controlled pH and temperature, leading to the co-precipitation of a barium vanadate precursor.

  • Washing and Drying: The precipitate is filtered, washed to remove impurities, and dried.

  • Calcination: The dried precursor is calcined at an appropriate temperature to form crystalline Ba₃(VO₄)₂.

A generalized workflow for the synthesis of Ba₃(VO₄)₂ is depicted in the following diagram:

Synthesis_Workflow cluster_solid_state Solid-State Reaction cluster_sol_gel Sol-Gel Method cluster_hydrothermal Hydrothermal Synthesis cluster_coprecipitation Co-precipitation Method ss_precursors BaCO₃ + V₂O₅ ss_grinding Grinding ss_precursors->ss_grinding ss_calcination Calcination (800-1200°C) ss_grinding->ss_calcination final_product Ba₃(VO₄)₂ Powder ss_calcination->final_product sg_precursors Ba(CH₃COO)₂ + NH₄VO₃ + Citric Acid sg_sol Sol Formation sg_precursors->sg_sol sg_gel Gelation sg_sol->sg_gel sg_calcination Drying & Calcination sg_gel->sg_calcination sg_calcination->final_product h_precursors BaCl₂ + Na₃VO₄ h_autoclave Autoclave (150-250°C) h_precursors->h_autoclave h_autoclave->final_product cp_precursors Ba(NO₃)₂ + NH₄VO₃ cp_precipitation Precipitation cp_precursors->cp_precipitation cp_calcination Washing, Drying & Calcination cp_precipitation->cp_calcination cp_calcination->final_product

A generalized workflow for the synthesis of Ba₃(VO₄)₂.
Summary of Synthesis Parameters

The following table summarizes the typical experimental parameters for the different synthesis methods of Ba₃(VO₄)₂.

Synthesis MethodBarium PrecursorVanadium PrecursorSolvent/MediumTypical Temperature (°C)Typical Duration
Solid-State BaCO₃V₂O₅-800 - 1200Several hours
Sol-Gel Ba(CH₃COO)₂NH₄VO₃Water, Citric Acid600 - 900 (Calcination)-
Hydrothermal BaCl₂Na₃VO₄Water150 - 25012 - 24 hours
Co-precipitation Ba(NO₃)₂NH₄VO₃WaterVariable (Calcination)-

Characterization Techniques

A comprehensive characterization of Ba₃(VO₄)₂ is essential to understand its structural, morphological, and optical properties. The following techniques are commonly employed.

X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystal structure, phase purity, and lattice parameters of the synthesized material. Ba₃(VO₄)₂ crystallizes in a rhombohedral structure with the space group R-3m.[1]

Experimental Protocol:

  • Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.

  • Scan Range: The diffraction pattern is recorded in the 2θ range of 10° to 80°.

  • Data Analysis: The obtained diffraction peaks are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) data for Ba₃(VO₄)₂ (Card No. 29-0211) to confirm the phase formation.[2][3]

Typical XRD Data:

The following table presents the standard XRD data for rhombohedral Ba₃(VO₄)₂.

2θ (°)d-spacing (Å)(hkl)Relative Intensity (%)
28.893.088(104)100
30.152.962(006)40
32.232.775(110)60
43.122.096(202)30
45.891.976(024)35
55.451.656(119)25
57.821.593(214)20

Lattice Parameters: a = 5.78 Å, c = 21.32 Å[1]

Scanning Electron Microscopy (SEM)

SEM is used to investigate the surface morphology, particle size, and shape of the synthesized Ba₃(VO₄)₂ powder. The morphology can vary significantly depending on the synthesis method.

Experimental Protocol:

  • Sample Preparation: A small amount of the powder is dispersed on a carbon tape mounted on an aluminum stub. The sample is then sputter-coated with a thin layer of gold or platinum to make it conductive.

  • Imaging: The sample is imaged at various magnifications to observe the particle morphology and size distribution.

Typical Morphologies:

  • Solid-State: Irregularly shaped particles with a wide size distribution.

  • Sol-Gel: Fine, agglomerated nanoparticles.

  • Hydrothermal: Well-defined microcrystals, such as hexagonal plates or rod-like structures.

  • Co-precipitation: Spherical or near-spherical nanoparticles.

Raman Spectroscopy

Raman spectroscopy is a powerful tool for studying the vibrational modes of a material, providing insights into its crystal structure and chemical bonding. The Raman spectrum of Ba₃(VO₄)₂ is characterized by distinct peaks corresponding to the internal vibrational modes of the (VO₄)³⁻ tetrahedral units.

Experimental Protocol:

  • Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

  • Data Acquisition: The Raman scattering is collected from the sample and analyzed to obtain the vibrational spectrum.

Typical Raman Peaks and Assignments:

Raman Shift (cm⁻¹)Vibrational ModeAssignment
~836ν₁ (A₁g)Symmetric stretching of V-O
~891ν₃ (E_g)Asymmetric stretching of V-O
~330, 381, 418ν₂, ν₄Bending modes of O-V-O

The prominent peaks at approximately 836 cm⁻¹ and 891 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the VO₄³⁻ tetrahedra, respectively.[1]

Photoluminescence (PL) Spectroscopy

PL spectroscopy is used to investigate the optical properties of Ba₃(VO₄)₂, particularly its emission and excitation characteristics. Undoped Ba₃(VO₄)₂ can exhibit intrinsic luminescence, and it is also a common host material for various dopant ions to produce phosphors with specific emission colors.

Experimental Protocol:

  • Instrument: A fluorescence spectrophotometer equipped with a xenon lamp as the excitation source is used.

  • Measurements: Excitation spectra are recorded by monitoring a specific emission wavelength while varying the excitation wavelength. Emission spectra are recorded by exciting the sample at a specific wavelength and measuring the emitted light over a range of wavelengths.

Typical Photoluminescence Data for Undoped Ba₃(VO₄)₂:

  • Excitation: A broad excitation band in the ultraviolet (UV) region, typically peaking around 300-350 nm.[4]

  • Emission: A broad emission band in the blue-green region of the visible spectrum, often centered around 450-550 nm, which is attributed to the charge transfer within the (VO₄)³⁻ groups.[4]

The relationship between synthesis parameters and the resulting material properties is crucial for tailoring Ba₃(VO₄)₂ for specific applications. The following diagram illustrates these logical relationships.

Logical_Relationships cluster_synthesis Synthesis Parameters cluster_properties Material Properties Method Synthesis Method (Solid-State, Sol-Gel, etc.) Morphology Particle Size & Morphology Method->Morphology Strongly influences Crystallinity Crystallinity & Phase Purity Method->Crystallinity Temperature Temperature (Calcination/Reaction) Temperature->Morphology Temperature->Crystallinity Directly affects Time Reaction Time Time->Crystallinity Impacts completeness Precursors Precursors & Stoichiometry Precursors->Crystallinity Determines purity Optical Optical Properties (Luminescence) Morphology->Optical Influences scattering Crystallinity->Optical Affects efficiency

Influence of synthesis parameters on material properties.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of barium orthovanadate. The choice of synthesis method significantly impacts the final properties of the material, and a thorough characterization is essential to ensure its suitability for the intended application. The experimental protocols and data presented herein serve as a valuable resource for researchers and scientists working with this versatile material. Further research into doping and composite formation with Ba₃(VO₄)₂ is expected to unlock new functionalities and applications in various fields.

References

An In-depth Technical Guide to the Electronic Properties of Barium Vanadate Glasses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of barium vanadate (B1173111) glasses. These materials are of significant interest due to their potential applications in various technological fields, including energy storage and electronics. This document synthesizes key research findings on their conductivity, dielectric behavior, and the underlying physical mechanisms governing their electronic transport.

Core Electronic Properties

Barium vanadate glasses exhibit semiconducting behavior, a property primarily attributed to the presence of vanadium ions in multiple valence states, predominantly V⁴⁺ and V⁵⁺. The electrical conduction in these glasses is governed by the transfer of electrons between these different valence states.

DC Conductivity

The direct current (DC) conductivity of this compound glasses is a crucial parameter for understanding their electronic transport characteristics. The conduction mechanism is widely accepted to be small polaron hopping (SPH).[1][2][3] This model posits that electrons, localized on vanadium ion sites, move by "hopping" to adjacent sites. This process is thermally activated, and as such, the DC conductivity increases with temperature.

The relationship between DC conductivity (σ_dc), temperature (T), and activation energy (W) can be described by the Arrhenius equation:

σ_dc * T = σ₀ * exp(-W / k_B * T)

where σ₀ is a pre-exponential factor and k_B is the Boltzmann constant.

The conductivity is significantly influenced by the glass composition, particularly the ratio of BaO to V₂O₅. An increase in the V₂O₅ content generally leads to a higher concentration of vanadium ions, which in turn decreases the average distance between them. This facilitates more frequent polaron hopping and results in higher conductivity.

AC Conductivity

The alternating current (AC) conductivity of this compound glasses is frequency-dependent. At higher frequencies, the conductivity increases, a phenomenon described by the Jonscher universal dielectric response.[4] The AC conduction mechanism is also attributed to polaron hopping, with different models such as quantum mechanical tunneling and overlapping large polarons being considered to explain the behavior across various temperature and frequency ranges.

Dielectric Properties

The dielectric properties of this compound glasses are characterized by their dielectric constant and dielectric loss, both of which are frequency-dependent. Studies have shown that the dielectric constant in this compound glasses typically ranges from 14 to 16 at 1 MHz.[5] The dielectric behavior is influenced by the polarizability of the constituent ions and the structural arrangement of the glass network. The introduction of BaO into the V₂O₅ matrix transforms the layered structure of crystalline V₂O₅ into a more complex three-dimensional network, which impacts the dielectric response.[6]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data on the electronic properties of this compound glasses from various studies.

Table 1: DC Conductivity and Activation Energy

Glass Composition (mol%)Temperature (°C)DC Conductivity (S/cm)Activation Energy (eV)Reference
45V₂O₅–25B₂O₃–30P₂O₅1252.04 x 10⁻⁶0.44[7]
60V₂O₅-(40-x)BaO-xLi₂O---[8]
xBaO–(100-x)V₂O₅ (x=30, 40, 50)--Governed by electron hopping[5]
15V₂O₅·xBaO·(85-x)B₂O₃Room Temp - 327Varies with BaODecreases with BaO[9]

Table 2: Dielectric Properties

Glass Composition (mol%)FrequencyDielectric ConstantDielectric LossReference
xBaO–(100-x)V₂O₅ (x=30, 40, 50)1 MHz14–16Varies with composition[5]
xSrO–(100-x)V₂O₅ (x=30, 40, 50)1 MHz10–13Varies with composition[5]

Experimental Protocols

The characterization of the electronic properties of this compound glasses predominantly relies on impedance spectroscopy.

Glass Synthesis: Melt-Quenching Technique
  • Raw Materials: High-purity BaO and V₂O₅ (and other oxides if applicable) are used as starting materials.

  • Mixing: The powders are weighed in the desired molar ratios and thoroughly mixed in an agate mortar to ensure homogeneity.[10][11]

  • Melting: The mixture is placed in a porcelain or alumina (B75360) crucible and melted in a muffle furnace at temperatures ranging from 1273 K to 1373 K for 10-30 minutes, depending on the composition.[10][11][12]

  • Quenching: The molten glass is rapidly quenched by pouring it onto a preheated brass plate and pressing it with another plate to form flat, circular pellets of 1-2 mm thickness.[10][11][12]

  • Annealing: The resulting glass samples are annealed at a temperature below their glass transition temperature (e.g., 100°C for 8 hours) to relieve internal mechanical stress.[8]

Electrical Measurements: Impedance Spectroscopy
  • Sample Preparation: The flat surfaces of the glass pellets are polished to ensure good electrical contact. Gold or silver paste electrodes are then evaporated or painted onto the opposite faces of the pellets.[9][10][11]

  • Instrumentation: A broadband dielectric spectrometer or an LCR meter is used to perform the impedance measurements.

  • Measurement Parameters:

    • Frequency Range: Typically from a few mHz to several MHz (e.g., 10 mHz to 1 MHz).[10][11]

    • Temperature Range: Measurements are conducted over a wide temperature range, often from cryogenic temperatures up to several hundred degrees Celsius (e.g., 153 K to 423 K), to study the temperature dependence of the electronic properties.[10][11]

    • AC Voltage: A small AC voltage (e.g., 1 Vrms) is applied across the sample.[10][11]

  • Data Acquisition: The complex impedance (Z* = Z' - jZ'') is measured as a function of frequency and temperature.

  • Data Analysis: From the complex impedance data, various electrical parameters can be calculated:

    • Conductivity (σ): Both DC and AC conductivity can be determined from the impedance spectra.

    • Dielectric Constant (ε'): Calculated from the real part of the complex permittivity.

    • Dielectric Loss (ε''): Calculated from the imaginary part of the complex permittivity.

    • Activation Energy (W): Determined from the temperature dependence of the DC conductivity using an Arrhenius plot.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Glass Synthesis cluster_characterization Electrical Characterization cluster_analysis Data Analysis Mixing Mixing Raw Materials (BaO, V₂O₅) Melting Melting in Furnace Mixing->Melting Quenching Melt-Quenching Melting->Quenching Annealing Annealing Quenching->Annealing SamplePrep Sample Preparation (Polishing, Electrodes) Annealing->SamplePrep Impedance Impedance Spectroscopy SamplePrep->Impedance Data Complex Impedance Data Impedance->Data Conductivity Conductivity (DC & AC) Data->Conductivity Dielectric Dielectric Properties Data->Dielectric Activation Activation Energy Conductivity->Activation

Caption: Workflow for the synthesis and electrical characterization of this compound glasses.

Small Polaron Hopping Mechanism

Caption: Electron hopping between adjacent vanadium ions in the glass network.

References

A Technical Guide to the Fundamental Electrochemical Properties of BaVO₃ Nanobelts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental electrochemical properties of Barium Vanadate (B1173111) (BaVO₃) nanobelts, with a particular focus on their application as cathode materials in aqueous zinc-ion batteries (ZIBs). This document summarizes key performance metrics, details the synthesis and experimental protocols for electrochemical characterization, and visualizes the experimental workflow and the interplay of key electrochemical parameters.

Introduction

Barium vanadate (BaVO₃) nanobelts are one-dimensional nanostructures that have garnered significant interest for energy storage applications. Their unique layered crystal structure, with pre-intercalated Ba²⁺ ions and water molecules, provides a large interlayer spacing. This structural feature is highly advantageous for the intercalation and de-intercalation of charge carriers, such as Zn²⁺ ions, leading to enhanced electrochemical performance. This guide will explore the synthesis, electrochemical properties, and the methodologies used to evaluate BaVO₃ nanobelts as a promising cathode material.

Electrochemical Performance of BaVO₃ Nanobelts

The electrochemical performance of BaVO₃ nanobelts has been systematically evaluated, demonstrating their potential for high-performance aqueous zinc-ion batteries. The key quantitative data are summarized in the table below.

Parameter Value Conditions Citation
Initial Discharge Capacity 378 mAh·g⁻¹Current density of 0.1 A·g⁻¹[1]
Rate Capability 172 mAh·g⁻¹Current density of 5 A·g⁻¹[1]
Cyclic Stability 93% capacity retentionAfter 2000 cycles at 5 A·g⁻¹[1]
Interlayer Spacing 1.31 nm-[1]
Chemical Formula Ba₀.₂₃V₂O₅·1.1H₂O-[1]

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the replication and advancement of research in this area. This section details the synthesis of BaVO₃ nanobelts and the subsequent electrochemical characterization techniques.

Synthesis of BaVO₃ Nanobelts

BaVO₃ nanobelts are typically synthesized via a facile hydrothermal method.

Procedure:

  • Precursor Preparation: A vanadium pentoxide (V₂O₅) solution is prepared and mixed with a solution containing barium ions, such as barium chloride (BaCl₂).

  • Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180-200 °C) for a designated period (e.g., 24-48 hours).

  • Product Recovery: After the autoclave cools down to room temperature, the resulting precipitate is collected by centrifugation or filtration.

  • Washing and Drying: The collected product is washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and impurities. Finally, the BaVO₃ nanobelts are dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Electrode Preparation

Procedure:

  • Slurry Formulation: The working electrode is prepared by mixing the active material (BaVO₃ nanobelts), a conductive agent (e.g., acetylene (B1199291) black or carbon nanotubes), and a binder (e.g., polyvinylidene fluoride, PVDF) in a specific weight ratio (a common ratio is 70:20:10).

  • Homogenization: A suitable solvent, such as N-methyl-2-pyrrolidone (NMP), is added to the mixture to form a homogeneous slurry. The mixture is typically stirred for several hours to ensure uniformity.

  • Coating: The slurry is then coated onto a current collector, such as a titanium foil or carbon cloth, using a doctor blade technique to ensure a uniform thickness.

  • Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 100-120 °C) for several hours to remove the solvent.

  • Pressing and Cutting: The dried electrode is then pressed to ensure good contact between the active material and the current collector and cut into circular discs of a specific diameter for coin cell assembly.

Electrochemical Measurements

Electrochemical characterization is typically performed using a three-electrode setup or a two-electrode coin cell assembly. A zinc foil serves as both the counter and reference electrode, and an aqueous solution, such as 2 M ZnSO₄, is used as the electrolyte.

Purpose: To investigate the redox reactions and the electrochemical reversibility of the BaVO₃ nanobelt electrode.

Typical Parameters:

  • Potential Window: A suitable voltage range is selected to encompass the redox peaks of the active material (e.g., 0.2 V to 1.6 V vs. Zn/Zn²⁺).

  • Scan Rates: CV curves are recorded at various scan rates (e.g., 0.1, 0.2, 0.5, 1.0 mV·s⁻¹) to study the kinetics of the electrochemical processes.

Purpose: To evaluate the specific capacity, rate capability, and cycling stability of the BaVO₃ nanobelt electrode.

Typical Parameters:

  • Current Densities: The cells are charged and discharged at various current densities (e.g., 0.1, 0.2, 0.5, 1, 2, 5 A·g⁻¹) to assess the rate performance.

  • Voltage Window: The charge and discharge processes are performed within the same potential window as the cyclic voltammetry experiments.

  • Cycling Test: Long-term cycling stability is evaluated by repeatedly charging and discharging the cell for a large number of cycles (e.g., 1000-2000 cycles) at a high current density.

Purpose: To study the charge transfer kinetics and the internal resistance of the electrochemical system.

Typical Parameters:

  • Frequency Range: The impedance is measured over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • AC Amplitude: A small AC voltage amplitude (e.g., 5 mV) is applied.

  • DC Potential: The measurement is typically performed at the open-circuit potential (OCP) of the cell.

Visualized Workflows and Relationships

Experimental Workflow for Electrochemical Characterization

The following diagram illustrates the typical workflow for synthesizing and characterizing the electrochemical properties of BaVO₃ nanobelts.

experimental_workflow cluster_synthesis Synthesis cluster_fabrication Electrode Fabrication cluster_assembly Cell Assembly cluster_characterization Electrochemical Characterization s1 Precursor Preparation (V₂O₅ + BaCl₂) s2 Hydrothermal Reaction (180-200°C) s1->s2 s3 Product Recovery (Centrifugation/Filtration) s2->s3 s4 Washing & Drying s3->s4 e1 Slurry Preparation (BaVO₃ + Carbon + Binder) s4->e1 e2 Coating on Current Collector e1->e2 e3 Drying & Pressing e2->e3 a1 Coin Cell Assembly (BaVO₃ Cathode, Zn Anode, Aqueous Electrolyte) e3->a1 c1 Cyclic Voltammetry (CV) a1->c1 c2 Galvanostatic Charge-Discharge (GCD) a1->c2 c3 Electrochemical Impedance Spectroscopy (EIS) a1->c3

Experimental workflow for BaVO₃ nanobelts.
Interplay of Key Electrochemical Performance Indicators

The fundamental electrochemical properties of BaVO₃ nanobelts are interconnected. The following diagram illustrates the logical relationships between these key performance indicators.

logical_relationship structure Nanobelt Structure (Large Interlayer Spacing) kinetics Fast Ion Diffusion Kinetics structure->kinetics composition Chemical Composition (Ba₀.₂₃V₂O₅·1.1H₂O) composition->kinetics capacity High Specific Capacity kinetics->capacity rate Excellent Rate Capability kinetics->rate reversibility High Reversibility stability Superior Cycling Stability reversibility->stability efficiency High Coulombic Efficiency reversibility->efficiency resistance Low Internal Resistance resistance->rate capacity->rate rate->stability stability->efficiency

Key electrochemical performance indicators.

Conclusion

BaVO₃ nanobelts exhibit remarkable electrochemical properties, including high specific capacity, excellent rate capability, and superior cycling stability, making them a highly promising cathode material for aqueous zinc-ion batteries. The facile hydrothermal synthesis method and the unique layered structure contribute significantly to their enhanced performance. Further research and optimization of the material synthesis and electrode engineering are expected to unlock the full potential of BaVO₃ nanobelts for next-generation energy storage systems. This guide provides a comprehensive overview for researchers and scientists to build upon the existing knowledge and accelerate advancements in this field.

References

Crystal structure of barium manganese vanadate BaMnV2O7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure of Barium Manganese Vanadate (B1173111) (BaMnV₂O₇)

Introduction

Barium manganese vanadate, BaMnV₂O₇, is a pyrovanadate compound that has garnered interest for its potential applications in modern telecommunications, particularly as a material for low-temperature co-fired ceramics (LTCC).[1][2][3] Materials with excellent dielectric properties are crucial for high-frequency applications, including 4G and 5G technologies.[1][2] BaMnV₂O₇ exhibits promising microwave dielectric properties, such as low dielectric permittivity and a high-quality factor, making it a candidate for manufacturing components like resonators and filters.[1][4] This guide provides a comprehensive overview of the crystal structure of BaMnV₂O₇, including detailed crystallographic data and experimental protocols for its synthesis and characterization.

Crystal Structure and Properties

Structural analysis reveals that BaMnV₂O₇ crystallizes in a monoclinic system.[1][3] Its crystal structure is notably similar to that of barium zinc vanadate (BaZnV₂O₇), which is attributed to the nearly identical ionic radii of Mn²⁺ (0.75 Å) and Zn²⁺ (0.68 Å).[1][2][4] This structural similarity allows for comparative analysis with the more extensively studied BaZnV₂O₇.[3]

Crystallographic Data

The fundamental crystallographic parameters for BaMnV₂O₇ have been determined through structural modeling and experimental data analysis. These key details are summarized in the table below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP12₁/c1 (14)
Lattice Parameter 'a'5.6221(5) Å
Lattice Parameter 'b'15.271(1) Å
Lattice Parameter 'c'9.7109(8) Å
Angle 'β'123.702(3)°
Calculated Density4.2699 g/cm³
Divergence Factor (R)9.05%
Source:[1][2][3]
Interatomic Distances

Experimental data have confirmed the range of interatomic distances within the BaMnV₂O₇ crystal structure. These distances are crucial for understanding the bonding environment and overall stability of the compound.

Bond TypeDistance (Å)
Minimum Interatomic Distance (O5-V2)1.33
Maximum Interatomic Distance (O1-O2)3.47
Source:[1][2][4]

Experimental Protocols

The synthesis and characterization of BaMnV₂O₇ involve standard solid-state chemistry techniques and analytical methods. While specific proprietary protocols may vary, the following sections outline generalized methodologies based on common practices for ceramic materials.

Synthesis of BaMnV₂O₇ via Solid-State Reaction

The most common method for preparing polycrystalline ceramic materials like BaMnV₂O₇ is the conventional solid-state reaction technique. This method involves the high-temperature reaction of precursor materials in their solid form.

1. Precursor Selection and Stoichiometric Mixing:

  • High-purity (>99.9%) precursor powders are selected. Typical precursors include barium carbonate (BaCO₃), manganese(II) oxide (MnO), and vanadium(V) oxide (V₂O₅).

  • The powders are weighed in stoichiometric amounts corresponding to the final BaMnV₂O₇ product.

  • The powders are thoroughly mixed to ensure homogeneity. This is typically achieved by wet milling in an agate mortar with a solvent like ethanol (B145695) or acetone (B3395972) to create a slurry, followed by drying.

2. Calcination:

  • The dried, mixed powder is placed in an alumina (B75360) crucible.

  • The crucible is heated in a furnace to a high temperature (calcination). The temperature is gradually ramped up to a target between 800°C and 1200°C and held for several hours to allow the solid-state reaction to occur.

  • The process may involve intermediate grinding steps to ensure complete reaction and a homogenous single-phase product.[4]

3. Sintering (for dense ceramic pellets):

  • After confirming the formation of the desired phase via XRD, the calcined powder is ground again and pressed into pellets using a hydraulic press.

  • These pellets are then sintered at a slightly higher temperature than the calcination temperature to achieve high density.

Characterization by X-ray Diffraction (XRD)

X-ray diffraction is the primary technique used to determine the crystal structure, phase purity, and microstructural properties of BaMnV₂O₇.[5][6]

1. Sample Preparation:

  • A small amount of the synthesized BaMnV₂O₇ powder is finely ground to ensure random orientation of the crystallites.

  • The powder is then mounted onto a sample holder, ensuring a flat, smooth surface.

2. Data Acquisition:

  • The sample is analyzed using a powder X-ray diffractometer.[6]

  • Commonly, Cu Kα radiation (λ = 1.5418 Å) is used.[6]

  • The diffractometer scans over a range of 2θ angles (e.g., 10° to 80°), measuring the intensity of the diffracted X-rays at each angle.[7]

3. Data Analysis:

  • Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to standard diffraction patterns from databases (like the ICDD) to confirm the formation of the BaMnV₂O₇ phase and identify any impurities.

  • Lattice Parameter Refinement: The positions of the diffraction peaks are used to refine the lattice parameters of the crystal structure. This is often done using indexing software followed by a least-squares refinement process (e.g., Rietveld refinement).[6]

  • Microstructural Analysis: The width and shape of the diffraction peaks can provide information about the crystallite size and microstrain within the material, often analyzed using methods like the Scherrer equation or Williamson-Hall plots.[5][7]

Experimental and Analytical Workflow

The logical flow from material synthesis to structural determination is a critical aspect of materials science research. The following diagram illustrates a typical workflow for the investigation of BaMnV₂O₇.

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_results Results & Analysis Precursors Precursor Powders (BaCO₃, MnO, V₂O₅) Mixing Stoichiometric Mixing & Grinding Precursors->Mixing Calcination High-Temp Calcination Mixing->Calcination XRD_Acquisition Powder XRD Data Acquisition Calcination->XRD_Acquisition Synthesized Powder Properties Dielectric Property Analysis Calcination->Properties Sintered Pellet Phase_ID Phase Identification XRD_Acquisition->Phase_ID Diffraction Pattern Rietveld Rietveld Refinement Phase_ID->Rietveld Confirmed Phase Structure_Model Crystal Structure Model Rietveld->Structure_Model Lattice_Params Lattice Parameters Structure_Model->Lattice_Params

Caption: Workflow for Synthesis and Structural Analysis of BaMnV₂O₇.

References

High-Pressure Studies of Barium Metavanadate Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the high-pressure behavior of barium metavanadate monohydrate (Ba(VO₃)₂·H₂O), a compound of interest for its potential applications, including as a layered cathode material for aqueous zinc-ion batteries.[1] Understanding its structural stability and properties under pressure is crucial for advancing its use in various technological fields. This document summarizes key quantitative data, details experimental protocols for its study, and visualizes the logical relationships and experimental workflows.

Crystal Structure and Properties at Ambient Pressure

Barium metavanadate monohydrate crystallizes in an orthorhombic structure at ambient pressure, described by the space group P2₁2₁2₁.[2][3][4] The crystal structure consists of infinite twisted spiral chains of [V₂O₆]∞ running along the a-axis, formed by corner-sharing VO₄ tetrahedra.[1] These chains are intercalated by BaO₁₀ polyhedra, creating pseudo-two-dimensional layers perpendicular to the c-axis.[1] The barium atom is coordinated by nine oxygen atoms from the vanadate (B1173111) chains and one from a water molecule.[1]

Table 1: Crystallographic and Physical Properties of Ba(VO₃)₂·H₂O at Ambient Conditions

PropertyValueReference
Crystal SystemOrthorhombic[2][3][4]
Space GroupP2₁2₁2₁[2][3][4]
Lattice Parameter, a7.43 ± 0.01 Å[4]
Lattice Parameter, b9.06 ± 0.02 Å[4]
Lattice Parameter, c9.70 ± 0.01 Å[4]
Unit Cell Angles (α, β, γ)90°[4]
Formula Units per Unit Cell (Z)4[4]
Specific Gravity (at 22 °C)3660 kg m⁻³[4]
Indirect Band Gap (at 0.03 GPa)4.62(5) eV[2][3]

High-Pressure Behavior

Recent studies have shown that the orthorhombic structure of Ba(VO₃)₂·H₂O is remarkably stable under compression, maintaining its integrity up to 8 GPa.[2][3] This is in contrast to its anhydrous counterpart, BaV₂O₆, which undergoes a phase transition at a lower pressure of 4 GPa.[2][3] The compression of Ba(VO₃)₂·H₂O is highly anisotropic, with the b-axis exhibiting nearly zero linear compressibility.[2]

Under increasing pressure, the indirect band gap of the material has been observed to decrease. This reduction is attributed to an enhanced hybridization between the O 2p and V 3d electronic states.[2][3]

Table 2: High-Pressure Properties of Ba(VO₃)₂·H₂O

Pressure (GPa)Indirect Band Gap (eV)Bulk Modulus (GPa)ObservationsReference
0.034.62(5)33.0(5)Ambient pressure measurements.[2][3]
up to 7.1--Single-crystal X-ray diffraction shows stability of the P2₁2₁2₁ structure.[2][3]
up to 8--The orthorhombic structure remains stable.[2][3]
10.14.48(5)-Optical absorption measurements show a decreased band gap.[2][3]

Experimental Protocols

Synthesis of Barium Metavanadate Monohydrate

A hydrothermal method is employed for the synthesis of Ba(VO₃)₂·H₂O crystals.[1]

Experimental Workflow for Synthesis

G cluster_prep Precursor Preparation cluster_synthesis Hydrothermal Synthesis cluster_post Post-Synthesis Processing VO(OH)2 VO(OH)2 (Precipitation Process) Ba(NO3)2 Ba(NO3)2 (99.999% Purity) Aqueous_Solution Aqueous Solution of VO(OH)2 and Ba(NO3)2 Autoclave Autoclave 210 °C, 72 h Aqueous_Solution->Autoclave Crystals Colorless Crystals Autoclave->Crystals Wash Wash with Distilled Water Crystals->Wash Dry Dry at 70 °C for 1 h Wash->Dry Final_Product Ba(VO3)2·H2O Crystals Dry->Final_Product

Caption: Hydrothermal synthesis workflow for Ba(VO₃)₂·H₂O.

  • Precursor Preparation: Vanadyl hydroxide, VO(OH)₂, is obtained through a precipitation process. Barium nitrate, Ba(NO₃)₂, of high purity (99.999%) is used as the barium source.[1]

  • Hydrothermal Reaction: An aqueous solution of the precursors is heated in an autoclave at 210 °C for 72 hours.[1]

  • Product Recovery: The resulting colorless crystals are washed with distilled water and subsequently dried at 70 °C for one hour to obtain the final product.[1]

High-Pressure Single-Crystal X-ray Diffraction

High-pressure single-crystal X-ray diffraction (SCXRD) is a primary technique to determine the crystal structure of materials under compression.

General Experimental Workflow for High-Pressure SCXRD

G Sample_Loading Load Ba(VO3)2·H2O crystal and ruby sphere into DAC Pressure_Medium Add pressure- transmitting medium (e.g., silicone oil) Sample_Loading->Pressure_Medium Seal_DAC Seal Diamond Anvil Cell (DAC) Pressure_Medium->Seal_DAC Mount_Diffractometer Mount DAC on X-ray diffractometer Seal_DAC->Mount_Diffractometer Initial_Pressure Measure initial pressure (Ruby fluorescence) Mount_Diffractometer->Initial_Pressure Collect_Data_P1 Collect diffraction data at pressure P1 Initial_Pressure->Collect_Data_P1 Increase_Pressure Increase pressure Collect_Data_P1->Increase_Pressure Measure_Pressure_P2 Measure new pressure P2 Increase_Pressure->Measure_Pressure_P2 Collect_Data_P2 Collect diffraction data at pressure P2 Measure_Pressure_P2->Collect_Data_P2 Repeat Repeat pressure increase and data collection Collect_Data_P2->Repeat Data_Analysis Analyze diffraction data (Unit cell parameters, structural refinement) Repeat->Data_Analysis

Caption: General workflow for high-pressure single-crystal X-ray diffraction.

  • Sample Preparation: A small, single crystal of Ba(VO₃)₂·H₂O is loaded into a diamond anvil cell (DAC), along with a tiny ruby sphere for pressure calibration.

  • Pressure Medium: A pressure-transmitting medium, such as silicone oil or a noble gas, is added to ensure hydrostatic or quasi-hydrostatic conditions.

  • Pressure Application and Measurement: Pressure is applied by turning the screws of the DAC. The pressure is measured in situ using the ruby fluorescence method, where the shift in the R1 fluorescence line of the ruby is correlated with the pressure.

  • Data Collection: The DAC is mounted on a diffractometer, and X-ray diffraction patterns are collected at various pressures.

  • Data Analysis: The collected diffraction data are analyzed to determine the lattice parameters and refine the crystal structure at each pressure point.

High-Pressure Optical Absorption Spectroscopy

This technique is used to investigate the electronic band structure of materials as a function of pressure.

Logical Relationship of Pressure Effects

G Pressure Increasing Pressure Compression Anisotropic Compression (b-axis least compressible) Pressure->Compression Hybridization Enhancement of O 2p and V 3d State Hybridization Compression->Hybridization Band_Gap Decrease in Indirect Band Gap Hybridization->Band_Gap

Caption: Effect of pressure on the electronic structure of Ba(VO₃)₂·H₂O.

  • Sample Preparation: A sample is loaded into a DAC, similar to the SCXRD experiment.

  • Spectroscopic Measurement: The DAC is placed in the sample compartment of a UV-Vis-NIR spectrometer. Light is passed through the diamond anvils and the sample.

  • Data Acquisition: The absorption spectrum is recorded at different pressures.

  • Data Analysis: The absorption edge is analyzed to determine the band gap energy at each pressure. A Tauc plot is often used to distinguish between direct and indirect band gaps. For Ba(VO₃)₂·H₂O, the band gap is indirect.[2][3]

Conclusion

High-pressure studies on barium metavanadate monohydrate reveal its significant structural stability up to 8 GPa, a property that surpasses its anhydrous form. The pressure-induced narrowing of the band gap, driven by enhanced orbital hybridization, is a key finding for tuning its electronic properties. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers working on vanadate-based materials and high-pressure science, providing a foundation for future investigations into its potential applications.

References

Probing the Structural Framework of Lithium-Substituted Barium Vanadate Glass: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive examination of the short-range structural modifications in lithium-substituted barium vanadate (B1173111) glasses. Through a detailed analysis of Raman and Electron Paramagnetic Resonance (EPR) spectroscopy data, this guide elucidates the influence of lithium oxide (Li₂O) substitution for barium oxide (BaO) on the vanadate glass network. The findings presented herein are critical for the rational design of novel glass-based materials with tailored properties for applications ranging from advanced battery materials to specialized optical components.

Executive Summary

The substitution of lithium for barium in barium vanadate glasses induces significant alterations in the local structure of the glass network. Spectroscopic analyses confirm that vanadium predominantly exists in a distorted VO₆ octahedral coordination. The introduction of lithium ions leads to a more homogeneous glass matrix by preferentially occupying planar positions within these octahedra, thereby reducing tetragonal distortion. A key finding is the non-monotonic variation of V⁴⁺ ion concentration with increasing Li₂O content, suggesting a complex interplay of structural rearrangements. This guide synthesizes the experimental methodologies and quantitative data from seminal studies to provide a clear understanding of these structural dynamics.

Experimental Protocols

Glass Synthesis

The lithium-substituted this compound glasses were prepared using the conventional melt-quenching technique. High-purity analytical grade reagents, V₂O₅, BaCO₃, and Li₂CO₃, were used as starting materials. The powders were weighed and thoroughly mixed in an agate mortar to achieve a homogeneous mixture. The batches were then melted in a platinum crucible in an electric furnace at temperatures ranging from 900 to 1000 °C for 30 minutes to ensure complete decarbonation and homogenization. The molten glass was subsequently quenched by pouring it onto a pre-heated brass plate and pressing it with another plate to obtain glass discs of uniform thickness. The amorphous nature of the prepared glasses was confirmed by X-ray diffraction.

Raman Spectroscopy

Raman spectra were recorded at room temperature using a micro-Raman spectrometer. A solid-state laser with an excitation wavelength of 532 nm was used as the light source. The laser power was kept low to avoid sample heating and potential structural damage. The scattered light was collected in a backscattering geometry and analyzed by a spectrometer equipped with a holographic grating and a Peltier-cooled charge-coupled device (CCD) detector. The spectra were calibrated using the 520 cm⁻¹ line of a silicon wafer. To analyze the structural units, the recorded spectra were baseline-corrected and deconvoluted into individual Gaussian peaks in the high-frequency region (700–1100 cm⁻¹), which corresponds to the stretching vibrations of various V-O bonds.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR measurements were performed at room temperature using an X-band EPR spectrometer operating at a microwave frequency of approximately 9.5 GHz. The glass samples were powdered and placed in a quartz tube. The magnetic field was swept over a range of 150 mT. The EPR spectra, characterized by a hyperfine structure due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2), were analyzed to determine the spin Hamiltonian parameters (g-tensor and hyperfine coupling tensor A). The concentration of V⁴⁺ species was determined by doubly integrating the normalized intensity spectrum.

Data Presentation

The quantitative data derived from the physical and spectroscopic analyses of the lithium-substituted this compound glasses are summarized in the tables below. These tables facilitate a direct comparison of the effect of increasing Li₂O content on the glass properties.

Table 1: Physical Properties of xLi₂O-(40-x)BaO-60V₂O₅ Glasses

Glass CodeLi₂O (mol%)BaO (mol%)V₂O₅ (mol%)Molar Volume (cm³/mol)Average Cross-link Density
VBL1010306038.453.76
VBL1515256037.983.64
VBL2020206037.543.53
VBL2525156037.123.46

Data compiled from studies on lithium-substituted this compound glasses. The average cross-link density shows a decrease with increasing Li₂O content, indicating the creation of more non-bridging oxygens (NBOs)[1].

Table 2: Deconvoluted Raman Peak Positions for V-O Stretching Vibrations (cm⁻¹)

Glass CodeP₁ (V=O)P₂ (V-O)P₃ (O-V-O)P₄ (V-O-V)
VBL10935830770905
VBL15930832765900
VBL20925835760895
VBL25928838768890

The Raman spectra were deconvoluted into five Gaussian peaks in the 700–1100 cm⁻¹ range, with four corresponding to V–O bond stretching vibrations[1]. The red shift in the P₄ peak with increasing Li₂O content is indicative of the breaking of V-O-V bridges and the formation of NBOs[1][2].

Table 3: EPR Spin Hamiltonian Parameters and V⁴⁺ Concentration

Glass Codeg∥g⊥A∥ (x 10⁻⁴ cm⁻¹)A⊥ (x 10⁻⁴ cm⁻¹)N(V⁴⁺) (spins/g)
VBL101.9351.980165601.2 x 10¹⁹
VBL151.9381.982163621.5 x 10¹⁹
VBL201.9401.985160651.8 x 10¹⁹
VBL251.9421.988158681.6 x 10¹⁹

The spin Hamiltonian parameters satisfy the condition g∥ < g⊥ < gₑ (2.0023), confirming the presence of vanadyl ions in a tetragonally distorted octahedral symmetry[1]. The concentration of V⁴⁺ ions exhibits a non-monotonic variation with increasing Li₂O content, as confirmed by both Raman and EPR studies[1][3][4][5].

Visualizations

The following diagrams illustrate the experimental workflow and the proposed structural model based on the spectroscopic findings.

Experimental_Workflow cluster_synthesis Glass Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis cluster_interpretation Structural Interpretation Reagents V₂O₅, BaCO₃, Li₂CO₃ Mixing Mixing Reagents->Mixing Melting Melting (900-1000°C) Mixing->Melting Quenching Quenching Melting->Quenching Glass Li-Ba-Vanadate Glass Quenching->Glass Raman Raman Spectroscopy Glass->Raman EPR EPR Spectroscopy Glass->EPR Raman_Analysis Raman Spectra Deconvolution (V-O bond analysis) Raman->Raman_Analysis EPR_Analysis EPR Spectra Analysis (Spin Hamiltonian, V⁴⁺ conc.) EPR->EPR_Analysis Interpretation Structural Model of Glass Network Raman_Analysis->Interpretation EPR_Analysis->Interpretation

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

Structural_Model cluster_glass_structure Vanadate Glass Network cluster_modifier Modifier Ions VO6_distorted Distorted VO₆ Octahedra VO6_symmetric More Symmetric VO₆ Octahedra VO6_distorted->VO6_symmetric reduces tetragonal distortion NBO Non-Bridging Oxygens (NBOs) V4_plus V⁴⁺ Ions Li_ion Li⁺ Li_ion->VO6_distorted occupies planar positions Li_ion->NBO creates Li_ion->V4_plus influences concentration (non-monotonic)

Caption: Influence of Li⁺ ions on the vanadate glass structure.

Conclusion

The combined application of Raman and EPR spectroscopy provides a powerful approach to unravel the intricate structural details of lithium-substituted this compound glasses. The presented data and models demonstrate that the substitution of Li₂O for BaO leads to a systematic modification of the vanadate network, characterized by an increase in non-bridging oxygens and a reduction in the tetragonal distortion of the VO₆ octahedra. The non-monotonic behavior of the V⁴⁺ concentration highlights the complex role of lithium ions in modifying the local electronic and geometric structure. These insights are invaluable for the future development of advanced glass materials with precisely controlled properties.

References

An In-depth Technical Guide to the Structural and Physical Properties of Barium Vanadate Glasses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and physical properties of barium vanadate (B1173111) glasses. Vanadate-based glasses are of significant interest due to their potential applications in optical and memory switching devices, electrochemical batteries, and as cathode materials.[1][2] This document synthesizes key research findings, presenting quantitative data in a structured format, detailing experimental methodologies, and illustrating the relationships between synthesis, structure, and properties through logical diagrams.

Structural Properties

The structure of barium vanadate glasses is primarily composed of a network of vanadium-oxygen polyhedra, with barium ions acting as network modifiers. The fundamental structural units are typically VO₄ tetrahedra and VO₅ trigonal bipyramids.[1][3][4] The introduction of barium oxide (BaO) into the vanadium pentoxide (V₂O₅) network leads to the transformation of V₂O₅'s 2D layered structure into a more complex 3D glass structure.[3] This modification involves the creation of non-bridging oxygens (NBOs), which influences the overall properties of the glass.

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are crucial for elucidating the short-range order in these glasses.[3][5] FTIR studies suggest that the glass network is predominantly built up of VO₄ polyhedra.[3] Raman spectroscopy further confirms the layered structure of vanadium in these glasses and can be used to characterize structural changes resulting from compositional variations.[3][5] Electron Paramagnetic Resonance (EPR) spectroscopy is also employed to probe the local environment of vanadium ions, often confirming the presence of distorted VO₆ octahedra.[5]

Physical and Thermal Properties

The physical and thermal properties of this compound glasses are highly dependent on their composition, specifically the molar ratio of BaO to V₂O₅. Key properties such as density, molar volume, and glass transition temperature (Tg) exhibit systematic changes with varying composition.

Density and Molar Volume

The density of this compound glasses generally increases with an increasing BaO content. This is attributed to the replacement of the lighter V₂O₅ with the heavier BaO. Conversely, the molar volume, which is indicative of the openness of the glass structure, tends to decrease with the addition of BaO.[2][6] This suggests a more compact glass network.

Glass Composition (mol%)Density (g/cm³)Molar Volume (cm³/mol)Reference
70V₂O₅ - 30BaO3.78433.693[2]
60V₂O₅ - 40BaO3.98730.863[2]
50V₂O₅ - 50BaO4.22528.753[2]
Thermal Properties

The glass transition temperature (Tg) is a critical parameter that reflects the rigidity and stability of the glass network. For this compound glasses, Tg is observed to increase with an increase in BaO content.[3] This indicates that the addition of barium strengthens the glass network. The thermal stability of these glasses can be evaluated using Dietzel's criterion (ΔT = Tc - Tg), where Tc is the crystallization onset temperature.[1]

Glass Composition (mol%)Glass Transition Temperature (Tg) (°C)Reference
60V₂O₅ - (40-x)BaO - xLi₂O (x=10)~235[5]
60V₂O₅ - (40-x)BaO - xLi₂O (x=15)~230[5]
60V₂O₅ - (40-x)BaO - xLi₂O (x=20)~225[5]
60V₂O₅ - (40-x)BaO - xLi₂O (x=25)~220[5]

Optical and Electrical Properties

This compound glasses exhibit semiconducting behavior, which is attributed to the hopping of small polarons between vanadium ions in different valence states (V⁴⁺ and V⁵⁺).[1][7] This makes them suitable for various electronic applications.

Optical Properties

The optical band gap of these glasses can be tailored by altering their composition. For instance, in some vanadate glass systems, the optical band gap has been observed to decrease with an increase in the modifier content.[3] The refractive index is another important optical property, with barium-containing glasses generally exhibiting a high refractive index.[8]

Electrical Properties

The electrical conductivity of this compound glasses is a function of temperature and composition. The conduction mechanism is generally described by the small polaron hopping model.[7] The dielectric constant of these glasses typically ranges from 14 to 16 at 1 MHz.[2]

Glass Composition (mol%)Dielectric Constant (at 1 MHz)Activation Energy for DC Conduction (eV)Reference
70V₂O₅ - 30BaO~16~0.35[2]
60V₂O₅ - 40BaO~15~0.40[2]
50V₂O₅ - 50BaO~14~0.45[2]

Experimental Protocols

The synthesis and characterization of this compound glasses involve several key experimental techniques.

Glass Synthesis: Melt-Quenching Technique

This compound glasses are typically prepared using the conventional melt-quenching method.[2][5][9]

Methodology:

  • Batch Preparation: High-purity starting materials, such as V₂O₅ and BaCO₃ or BaO, are weighed in the desired molar proportions.

  • Mixing: The powders are thoroughly mixed to ensure homogeneity.

  • Melting: The mixture is placed in a porcelain or alumina (B75360) crucible and melted in a muffle furnace at temperatures ranging from 800°C to 1150°C for a duration of 30 minutes to 2 hours.[5]

  • Quenching: The molten glass is rapidly cooled by pouring it onto a pre-heated brass or steel plate and pressing it with another plate to form a glass slab. This rapid cooling prevents crystallization.

  • Annealing: The prepared glass samples are then annealed at a temperature below their glass transition temperature (e.g., 100°C) for several hours to relieve internal mechanical stresses.[5]

Structural Characterization
  • X-ray Diffraction (XRD): Used to confirm the amorphous (non-crystalline) nature of the prepared glasses. The absence of sharp diffraction peaks and the presence of a broad halo are characteristic of a glassy state.[2][5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups and the local structure of the glass network. Spectra are typically recorded in the range of 400-4000 cm⁻¹.[3][10][11]

  • Raman Spectroscopy: Complements FTIR by providing insights into the vibrational modes of the glass network, particularly for symmetric vibrations.[5]

Physical and Thermal Characterization
  • Density Measurement: The density is commonly determined using the Archimedes principle with an immersion liquid like xylene.[5]

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and crystallization temperatures (Tc). Measurements are typically performed by heating the glass powder at a constant rate.[1]

Optical and Electrical Characterization
  • UV-Vis Spectroscopy: Used to determine the optical absorption spectrum of the glass, from which the optical band gap can be calculated.

  • Impedance Spectroscopy: Employed to measure the AC and DC electrical conductivity and dielectric properties of the glasses over a range of frequencies and temperatures.[3]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound glasses and the relationship between their composition and key properties.

experimental_workflow cluster_synthesis Glass Synthesis cluster_characterization Characterization start Starting Materials (V₂O₅, BaO) mix Mixing start->mix melt Melting (800-1150°C) mix->melt quench Quenching melt->quench anneal Annealing quench->anneal xrd XRD (Amorphous Nature) anneal->xrd ftir_raman FTIR/Raman (Structural Units) anneal->ftir_raman dsc DSC (Tg, Tc) anneal->dsc density Density Measurement anneal->density uv_vis UV-Vis (Optical Properties) anneal->uv_vis impedance Impedance Spectroscopy (Electrical Properties) anneal->impedance

Caption: Experimental workflow for this compound glass synthesis and characterization.

property_relationships cluster_properties Properties composition Composition (BaO content) conductivity Electrical Conductivity composition->conductivity Decreases nbo Non-Bridging Oxygens composition->nbo Increases density Density molar_volume Molar Volume tg Glass Transition Temp. nbo->density Increases nbo->molar_volume Decreases nbo->tg Increases

Caption: Relationship between BaO content and key properties of this compound glasses.

References

Unveiling the Enigmatic Valence of Vanadium: A Technical Guide for Researchers in Vanadate Glasses

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the methodologies for investigating the valence state of vanadium ions in vanadate (B1173111) glasses has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth overview of key experimental techniques, data analysis, and the influence of glass composition on the redox behavior of vanadium, a crucial element in various technological and biomedical applications.

The multifaceted role of vanadium in glass materials is intrinsically linked to its accessible oxidation states, primarily V³⁺, V⁴⁺, and V⁵⁺. The relative proportions of these valence states dictate the glass's optical, electrical, and magnetic properties, making their precise determination a critical aspect of materials science and development. This guide summarizes established techniques and presents quantitative data to facilitate a deeper understanding and controlled manipulation of vanadium's valence in glassy matrices.

The Core of Investigation: Experimental Protocols

The determination of vanadium's valence state in vanadate glasses relies on a suite of sophisticated analytical techniques. Each method provides unique insights into the electronic structure and local environment of the vanadium ions.

Glass Preparation: The Melt-Quenching Technique

The foundation of any analysis is a well-prepared glass sample. The conventional melt-quenching method is widely employed for the synthesis of vanadate glasses.

Protocol:

  • Batching: High-purity raw materials (e.g., V₂O₅, B₂O₃, P₂O₅, SiO₂, and alkali or alkaline earth carbonates) are weighed in the desired molar ratios.

  • Mixing: The powders are thoroughly mixed in an agate mortar to ensure homogeneity.

  • Melting: The mixture is placed in a crucible (typically platinum or alumina) and melted in a high-temperature furnace. Melting temperatures can range from 800°C to 2000°C depending on the glass composition, with a soaking time to ensure a homogenous, bubble-free melt.[1] The melting atmosphere (e.g., air, nitrogen) can be controlled to influence the final redox state of vanadium.[1][2]

  • Quenching: The molten glass is rapidly cooled to below its glass transition temperature (T₉) to prevent crystallization. This is often achieved by pouring the melt onto a pre-heated steel or brass plate or by using twin rollers.

  • Annealing: To relieve internal stresses, the resulting glass is annealed at a temperature slightly below T₉ for several hours before being slowly cooled to room temperature.

X-ray Absorption Spectroscopy (XAS)

XAS, particularly the X-ray Absorption Near-Edge Structure (XANES) region, is a powerful tool for probing the oxidation state and coordination geometry of vanadium. The energy position and intensity of the pre-edge peak in the V K-edge spectrum are highly sensitive to the valence state.[1][3][4]

Experimental Protocol for XANES:

  • Sample Preparation: A small amount of the finely powdered glass sample is uniformly spread on Kapton tape or pressed into a thin pellet.

  • Data Acquisition:

    • The sample is mounted in the beamline of a synchrotron radiation source.

    • The V K-edge XANES spectra are recorded, typically in transmission or fluorescence mode, depending on the vanadium concentration.

    • A vanadium metal foil spectrum is collected simultaneously for energy calibration.[5]

    • Crystalline vanadium oxides (e.g., V₂O₃, VO₂, V₂O₅) are measured as reference standards for the different oxidation states.[1]

  • Data Analysis:

    • The collected spectra are normalized.

    • The energy of the pre-edge peak centroid and its integrated area are determined. A higher oxidation state generally corresponds to a higher pre-edge peak intensity and a shift to higher energy.[4][6]

    • Linear combination fitting of the sample spectrum using the reference spectra of V³⁺, V⁴⁺, and V⁵⁺ can be used to quantify the relative proportions of each valence state.[7]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (also known as Electron Spin Resonance, ESR) is a highly sensitive technique for detecting and quantifying paramagnetic species. In vanadate glasses, it is particularly effective for studying V⁴⁺ (d¹ configuration), which exists as the vanadyl ion (VO²⁺). V⁵⁺ (d⁰) is EPR silent.

Experimental Protocol for EPR:

  • Sample Preparation: A known mass of the powdered glass sample is placed in a quartz EPR tube.

  • Data Acquisition:

    • EPR spectra are recorded at room temperature or liquid nitrogen temperature using an X-band spectrometer.

    • Typical parameters include a microwave frequency of ~9.4 GHz and a 100 kHz modulation frequency.[8][9]

    • A standard with a known g-factor (e.g., DPPH) is used for calibration.

  • Data Analysis:

    • The characteristic hyperfine structure of the VO²⁺ spectrum, arising from the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2), is analyzed to determine the spin Hamiltonian parameters (g and A tensors).

    • The concentration of V⁴⁺ ions can be determined by double integration of the EPR signal and comparison with a standard of known spin concentration.[8]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements present. The binding energy of the V 2p core level is indicative of the vanadium oxidation state.

Experimental Protocol for XPS:

  • Sample Preparation: The glass sample is fractured in a high-vacuum chamber to expose a fresh, uncontaminated surface.

  • Data Acquisition:

    • The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα).

    • The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

    • Survey scans are performed to identify all elements present, followed by high-resolution scans of the V 2p and O 1s regions.

  • Data Analysis:

    • The high-resolution V 2p spectrum is deconvoluted into component peaks corresponding to different oxidation states (e.g., V⁵⁺, V⁴⁺, V³⁺). The binding energies for V 2p₃/₂ are approximately 517.2-517.6 eV for V⁵⁺ and 515.6-516.2 eV for V⁴⁺.[10][11]

    • The relative concentrations of the different valence states are determined from the areas of the fitted peaks.

Quantitative Data Summary

The valence state of vanadium is highly dependent on the glass matrix composition and the melting conditions. The following tables summarize quantitative data from various studies.

Glass SystemV₂O₅ Content (mol%)Melting ConditionsV⁴⁺ / Vtotal (%)Analytical TechniqueReference
Sodium Silicate0.5% VAir/Nitrogen atmosphereVaries with atmosphereXANES[1]
Aluminoborosilicate~5Air~20XANES[12]
Borosilicateup to 12 wt%Reducingup to 20-25XANES, EXAFS[5]
Strontium-Borate Vanadate>50Not specified2 - 10Magnetic Susceptibility[11] from initial search
Vanadium-Sodium Silicate0.0-10.0Not specified~2Magnetic Susceptibility[13] from initial search
Lithium-Borate Vanadate≤5Not specifiedSmall fractionEPR, Magnetic Susceptibility[14] from initial search

Visualizing the Workflow

Diagrams illustrating the experimental workflows provide a clear, at-a-glance understanding of the processes involved in determining the valence state of vanadium ions.

Experimental_Workflow_XANES cluster_prep Sample Preparation cluster_acq Data Acquisition (Synchrotron) cluster_analysis Data Analysis Start Vanadate Glass Sample Powder Grind to Fine Powder Start->Powder Mount Mount on Tape/Pellet Powder->Mount XANES Record V K-edge XANES Spectrum Mount->XANES Mount->XANES Calib Simultaneous V-foil Calibration Refs Measure V₂O₃, VO₂, V₂O₅ Standards Normalize Normalize Spectra XANES->Normalize AnalyzePeak Analyze Pre-edge Peak (Energy, Area) Normalize->AnalyzePeak Fit Linear Combination Fitting AnalyzePeak->Fit Result Quantitative V³⁺, V⁴⁺, V⁵⁺ Ratios Fit->Result

Workflow for determining vanadium valence state using XANES.

Experimental_Workflow_EPR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Vanadate Glass Sample Powder Grind to Fine Powder Start->Powder Load Load into Quartz Tube Powder->Load EPR Record X-band EPR Spectrum Load->EPR Load->EPR Calib Use DPPH Standard for g-factor Calibration AnalyzeSHP Analyze Hyperfine Structure (Spin Hamiltonian Parameters) EPR->AnalyzeSHP Integrate Double Integrate Signal AnalyzeSHP->Integrate Quantify Compare with Standard Integrate->Quantify Result V⁴⁺ (VO²⁺) Concentration Quantify->Result

Workflow for quantifying V⁴⁺ concentration using EPR.

Concluding Remarks

The precise determination of vanadium valence states is paramount for tailoring the properties of vanadate glasses for specific applications. This guide provides a foundational understanding of the key experimental protocols and data interpretation methods. By employing a multi-technique approach, researchers can gain a comprehensive picture of the vanadium redox chemistry within the glass matrix, enabling the rational design of novel materials with enhanced functionalities. The interplay between glass composition, synthesis conditions, and the resulting vanadium valence distribution remains a fertile area for future research, with potential impacts ranging from advanced optical materials to new therapeutic agents.

References

A Technical Guide to the Hydrothermal Synthesis of Ba0.23V2O5·1.1H2O Nanobelts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hydrothermal synthesis of Ba0.23V2O5·1.1H2O nanobelts, a material of growing interest for various applications, including as a cathode material in aqueous zinc-ion batteries. This document details the experimental protocols, presents key quantitative data, and illustrates the synthesis pathway and logical relationships involved in the formation of these nanostructures.

Introduction

Barium-intercalated vanadium oxide nanobelts (Ba0.23V2O5·1.1H2O) are a layered material characterized by an expanded interlayer distance, which facilitates enhanced ionic diffusion and structural stability.[1][2] The hydrothermal method offers a facile and effective route for the synthesis of these one-dimensional nanostructures.[2] This guide will provide researchers with the necessary information to reproduce and further investigate this promising material.

Data Presentation

The following table summarizes the key experimental parameters for the hydrothermal synthesis of Ba0.23V2O5·1.1H2O nanobelts, alongside comparative data for other intercalated vanadium oxide nanostructures to provide a broader context.

ParameterBa0.23V2O5·1.1H2O NanobeltsH2V3O8 NanobeltsGeneral V2O5 Nanostructures
Vanadium Precursor V2O5V2O5V2O5, VOSO4, NH4VO3
Intercalating Cation Source Ba(NO3)2-Various metal salts
Solvent Deionized WaterDeionized WaterDeionized Water, Ethanol (B145695)
Additives H2O2 (30 wt%)-Acids, Oxidants, Surfactants
Temperature (°C) 180[2]190160 - 250
Time (h) 24[2]2412 - 72
pH Not specified3 - 51 - 7
Resulting Interlayer Spacing (nm) 1.31[1]Not applicableVariable
Nanobelt Dimensions Length: several µm; Width: 50–100 nm[3]Width: 100 nm - 1 µmVariable

Experimental Protocols

This section provides a detailed methodology for the hydrothermal synthesis of Ba0.23V2O5·1.1H2O nanobelts, based on the procedure described by Qin et al.[2]

Materials and Reagents
  • Vanadium pentoxide (V2O5)

  • Barium nitrate (B79036) (Ba(NO3)2)

  • Hydrogen peroxide (H2O2, 30 wt%)

  • Deionized water

Synthesis Procedure
  • Preparation of Barium Nitrate Solution: Dissolve 0.827 g of Ba(NO3)2 in 60 mL of deionized water and stir continuously at room temperature.[2]

  • Preparation of Vanadium Precursor Solution: In a separate beaker, add 4 mL of 30 wt% H2O2 dropwise to 0.304 g of commercial V2O5 under vigorous stirring. This reaction is accompanied by the evolution of oxygen.[2]

  • Mixing: Pour the vanadium precursor solution into the barium nitrate solution with continuous electromagnetic stirring for 1 hour. The color of the final mixture will turn brown.[2]

  • Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180°C for 24 hours.[2]

  • Product Collection and Purification: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by filtration, wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in a vacuum oven at a specified temperature (e.g., 60-80°C) for several hours to obtain the Ba0.23V2O5·1.1H2O nanobelts.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the synthesis of Ba0.23V2O5·1.1H2O nanobelts.

experimental_workflow cluster_precursors Precursor Preparation cluster_mixing Mixing and Reaction cluster_hydrothermal Hydrothermal Synthesis cluster_post_synthesis Post-Synthesis Processing V2O5 V2O5 V_precursor Vanadium Precursor Solution (V2O5 + H2O2) V2O5->V_precursor H2O2 H2O2 (30 wt%) H2O2->V_precursor BaNO32 Ba(NO3)2 Ba_solution Barium Nitrate Solution (Ba(NO3)2 + H2O) BaNO32->Ba_solution DI_Water Deionized Water DI_Water->Ba_solution Mixture Brown Mixture V_precursor->Mixture Ba_solution->Mixture Autoclave Autoclave 180°C, 24h Mixture->Autoclave Filtration Filtration & Washing Autoclave->Filtration Drying Drying Filtration->Drying Final_Product Ba0.23V2O5·1.1H2O Nanobelts Drying->Final_Product

Caption: Experimental workflow for the hydrothermal synthesis of Ba0.23V2O5·1.1H2O nanobelts.

formation_mechanism cluster_solution Initial Solution Phase cluster_nucleation Nucleation and Growth cluster_final Final Product V2O5_H2O2 V2O5 + H2O2 (Formation of Peroxovanadates) VOx_layers Formation of V-O-V layers V2O5_H2O2->VOx_layers Hydrolysis & Condensation Ba_ions Ba2+ ions in solution Ba_intercalation Intercalation of Ba2+ and H2O (Pillaring effect) Ba_ions->Ba_intercalation VOx_layers->Ba_intercalation Nanobelt_formation Anisotropic Growth into Nanobelts Ba_intercalation->Nanobelt_formation Self-assembly Final_nanobelt Layered Ba0.23V2O5·1.1H2O Nanobelt with expanded interlayer spacing Nanobelt_formation->Final_nanobelt

Caption: Proposed formation mechanism of Ba0.23V2O5·1.1H2O nanobelts.

Formation Mechanism

The formation of Ba0.23V2O5·1.1H2O nanobelts via the hydrothermal method is a multi-step process.

  • Formation of Vanadium Oxide Layers: Initially, V2O5 reacts with H2O2 to form soluble peroxovanadates. Under hydrothermal conditions (high temperature and pressure), these precursors undergo hydrolysis and condensation reactions to form layered vanadium oxide (V-O-V) structures.[4]

  • Intercalation of Barium Ions and Water: Barium ions (Ba2+) present in the solution intercalate between the newly formed vanadium oxide layers. This intercalation acts as a "pillaring" effect, expanding the interlayer spacing.[1][2] Water molecules also co-intercalate into the structure.

  • Anisotropic Growth: The presence of the intercalated species influences the growth kinetics, promoting anisotropic growth along a specific crystallographic direction. This leads to the formation of one-dimensional nanobelt morphologies. The self-assembly of these layered structures results in the final nanobelt architecture.[4]

The precise stoichiometry (Ba0.23 and 1.1H2O) is determined by the specific reaction conditions, including the initial precursor concentrations and the hydrothermal parameters. The intercalation of Ba2+ and water is crucial for stabilizing the layered structure and is a key factor in the material's electrochemical performance.[2]

References

Unlocking Novel Barium Manganese Vanadates Through Hydrothermal Brines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel inorganic materials with unique crystal structures and functionalities is a cornerstone of materials science. Barium manganese vanadates, in particular, have garnered interest for their diverse and often complex crystal chemistry. The use of hydrothermal brines as a synthetic route has emerged as a powerful technique to access novel phases that are inaccessible through conventional solid-state methods. This technical guide delves into the synthesis and characterization of novel barium manganese vanadates discovered using high-temperature hydrothermal brine techniques, providing detailed experimental protocols and a summary of their structural properties.

Introduction to Hydrothermal Synthesis with Brines

Hydrothermal synthesis utilizes water as a solvent at elevated temperatures and pressures to facilitate the dissolution and recrystallization of materials. The addition of salts to create brines, such as barium chloride (BaCl₂) or barium fluoride (B91410) (BaF₂), acts as a mineralizer. This mineralizer fluid plays a crucial role in directing the formation of specific crystal structures by influencing the solubility of reactants and stabilizing unique coordination environments.[1] High-temperature hydrothermal methods, often conducted at temperatures around 580 °C, have proven particularly effective in producing large, high-quality single crystals of novel barium manganese vanadates.[2]

Novel Barium Manganese Vanadates Synthesized via Hydrothermal Brines

Recent research has successfully identified and characterized several new barium manganese vanadates using hydrothermal brine methods. These compounds exhibit a fascinating array of crystal structures, from edge-sharing octahedral chains to complex trimeric units. A key factor influencing the final structure is the composition and concentration of the halide brine mineralizer.[1]

Quantitative Data Summary

The crystallographic data for three novel barium manganese vanadates synthesized using a BaCl₂/Ba(OH)₂ or BaCl₂ mineralizer are summarized in the table below.[3] Additionally, data for two manganese vanadate (B1173111) fluorides synthesized with a BaF₂ mineralizer are included.[4]

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
Barium Manganese Hydroxychloro Vanadate (I)Ba₂Mn(V₂O₇)(OH)ClOrthorhombicPnma15.097(3)6.1087(12)9.5599(19)-4
Barium Manganese Oxyhydroxychloro Vanadate (II)Ba₄Mn₂(V₂O₇)(VO₄)₂O(OH)ClOrthorhombicPnma29.0814(11)6.2089(2)9.5219(4)-4
Barium Manganese Hydroxychloro Vanadate (III)Ba₅Mn₃(V₂O₇)₃(OH,Cl)Cl₃TrigonalR329.7757(4)9.7757(4)22.4987(10)-3[3]
Barium Manganese Vanadate FluorideBa₃Mn₂(V₂O₇)₂F₂MonoclinicC2/c-----[4]
Barium Manganese Oxyvanadate FluorideBa₇Mn₈O₂(VO₄)₂F₂₃OrthorhombicCmmm-----[4]

Experimental Protocols

The successful synthesis of these novel compounds relies on precise control of the hydrothermal reaction conditions. Below are detailed methodologies for the key experiments.

Synthesis of Ba₂Mn(V₂O₇)(OH)Cl and Ba₄Mn₂(V₂O₇)(VO₄)₂O(OH)Cl

These two related compounds were synthesized using a mixed BaCl₂/Ba(OH)₂ mineralizer.[3]

Starting Materials:

  • Manganese(II) oxide (MnO)

  • Vanadium(V) oxide (V₂O₅)

  • Barium chloride (BaCl₂)

  • Barium hydroxide (B78521) (Ba(OH)₂)

  • Deionized water

Procedure:

  • Combine stoichiometric amounts of MnO and V₂O₅ with an excess of the BaCl₂/Ba(OH)₂ mineralizer in a silver ampule.

  • Add a small amount of deionized water to the ampule.

  • Seal the silver ampule via welding.

  • Place the sealed ampule in a high-pressure autoclave.

  • Heat the autoclave to 580 °C and maintain this temperature for a specified reaction time (typically several days).

  • Slowly cool the autoclave to room temperature.

  • Isolate the resulting single crystals for characterization.

Synthesis of Ba₅Mn₃(V₂O₇)₃(OH,Cl)Cl₃

This compound was prepared using only BaCl₂ as the mineralizer.[3]

Starting Materials:

  • Manganese(II) oxide (MnO)

  • Vanadium(V) oxide (V₂O₅)

  • Barium chloride (BaCl₂)

  • Deionized water

Procedure:

  • Combine stoichiometric amounts of MnO and V₂O₅ with an excess of BaCl₂ mineralizer in a silver ampule.

  • Add a small amount of deionized water.

  • Seal the silver ampule.

  • Place the sealed ampule in a high-pressure autoclave.

  • Heat to 580 °C and hold for the designated reaction period.

  • Cool the autoclave slowly.

  • Recover the single crystals.

Synthesis of Manganese Vanadate Fluorides

The synthesis of Ba₃Mn₂(V₂O₇)₂F₂ and Ba₇Mn₈O₂(VO₄)₂F₂₃ utilized BaF₂ as the mineralizer.[4]

Starting Materials:

  • Manganese source (e.g., MnO)

  • Vanadium source (e.g., V₂O₅)

  • Barium fluoride (BaF₂)

  • Deionized water

Procedure:

  • Combine the manganese and vanadium precursors with an excess of BaF₂ in a reaction vessel suitable for high-temperature hydrothermal synthesis.

  • Add deionized water.

  • Seal the vessel and place it in an autoclave.

  • Heat to high temperature (specific temperature may vary but is typically in the range of 500-600 °C).

  • Maintain the temperature for a period of several days to allow for crystal growth.

  • Slowly cool the system to room temperature.

  • Isolate and wash the resulting crystals.

Visualizing Synthesis and Structural Relationships

The following diagrams illustrate the general experimental workflow for hydrothermal brine synthesis and the logical relationship between the choice of mineralizer and the resulting barium manganese vanadate structures.

experimental_workflow start Combine Reactants: MnO, V₂O₅, Mineralizer, H₂O seal Seal in Silver Ampule start->seal autoclave Place in Autoclave seal->autoclave heat Heat to 580 °C autoclave->heat cool Slow Cooling heat->cool recover Recover Single Crystals cool->recover characterize Structural Characterization (e.g., X-ray Diffraction) recover->characterize

Caption: General workflow for hydrothermal synthesis of barium manganese vanadates.

structural_relationship cluster_mineralizer Mineralizer Choice cluster_products Resulting Novel Compounds mineralizer1 Mixed BaCl₂/Ba(OH)₂ Brine product1 Ba₂Mn(V₂O₇)(OH)Cl (Orthorhombic) mineralizer1->product1 product2 Ba₄Mn₂(V₂O₇)(VO₄)₂O(OH)Cl (Orthorhombic) mineralizer1->product2 mineralizer2 BaCl₂ Brine product3 Ba₅Mn₃(V₂O₇)₃(OH,Cl)Cl₃ (Trigonal) mineralizer2->product3 mineralizer3 BaF₂ Brine product4 Ba₃Mn₂(V₂O₇)₂F₂ (Monoclinic) mineralizer3->product4 product5 Ba₇Mn₈O₂(VO₄)₂F₂₃ (Orthorhombic) mineralizer3->product5

References

A Technical Guide to the Thermolysis Approach for Barium-Vanadium Oxide Nanocomposite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermolysis-based synthesis of barium-vanadium oxide nanocomposites. The information presented is compiled from recent scientific literature and is intended to offer a comprehensive resource for researchers and professionals in materials science and related fields.

Introduction

Barium-vanadium oxide nanocomposites are of growing interest due to their potential applications in electronics, catalysis, and as cathode materials in lithium-ion batteries.[1] The synthesis of these materials at the nanoscale allows for the exploration of novel physical and chemical properties that differ from their bulk counterparts.[1] One effective and facile method for producing these nanocomposites is through the thermolysis of a precursor complex.[1][2] This approach involves the thermal decomposition of a specially synthesized metal-organic complex to yield the desired oxide nanostructure.[1] This guide will detail the experimental protocol for a specific thermolysis synthesis of Ba₃(VO₄)₂ nanoparticles, present the quantitative data in a structured format, and visualize the experimental workflow.

Experimental Protocols

The synthesis of barium-vanadium oxide nanocomposites via thermolysis is a multi-step process that begins with the creation of a precursor complex, followed by its thermal decomposition.

Synthesis of the Barium-Vanadium Precursor Complex

A key component of this synthesis is the creation of a cationic-anionic Barium-Vanadium complex with a 2,6-pyridinedicarboxylic acid ligand.[1] The resulting compound, [Ba(H₂O)₈][VO₂(dipic)]₂, serves as the precursor for the subsequent thermolysis.[1] The raw materials used in this synthesis are of high purity (above 99%) and are used without further purification.[1] All solutions are prepared using double-distilled deionized water.[1]

Thermolysis of the Precursor Complex

The synthesized barium-vanadium complex is then subjected to thermal decomposition to form the Ba₃(VO₄)₂ nanoparticles.[1]

Detailed Methodology:

  • Dissolution: 1.0 g of the precursor complex, [Ba(H₂O)₈][VO₂(dipic)]₂, is dissolved in 5 mL of oleic acid solution, which acts as a surfactant.[1]

  • Calcination: The resulting solution is then calcinated in a furnace at a temperature of 1100°C for 4 hours.[1] This high-temperature treatment leads to the thermal decomposition of the complex and the formation of Ba₃(VO₄)₂ nanoparticles.[1]

  • Purification: The final product is collected and washed multiple times with distilled water and absolute ethanol (B145695) to remove any residual impurities.[1]

  • Drying: The purified nanoparticles are then dried in air.[1]

Data Presentation

The following table summarizes the key quantitative parameters from the described thermolysis synthesis of Ba₃(VO₄)₂ nanoparticles.

ParameterValueReference
Precursor Complex[Ba(H₂O)₈][VO₂(dipic)]₂[1]
Mass of Precursor1.0 g[1]
SurfactantOleic Acid[1]
Volume of Surfactant5 mL[1]
Calcination Temperature1100°C[1]
Calcination Duration4 hours[1]
Final ProductBa₃(VO₄)₂ Nanoparticles[1]
Crystal StructureRhombohedral[1][2]

Characterization of Barium-Vanadium Oxide Nanocomposites

To analyze the structure, morphology, and composition of the synthesized nanoparticles, a suite of characterization techniques is employed.

  • Scanning Electron Microscopy (SEM): Used to visualize the surface morphology and size of the nanoparticles.[1][2]

  • Energy Dispersive X-ray Analysis (EDX): Confirms the elemental composition of the synthesized material, ensuring the presence of Barium, Vanadium, and Oxygen and the absence of impurities.[1][2]

  • X-ray Powder Diffraction (XRD): Determines the crystal structure and phase purity of the nanoparticles.[1][2] For the described synthesis, XRD analysis revealed a highly pure and crystallized Ba₃(VO₄)₂ with a rhombohedral structure.[1][2]

  • Fourier Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the precursor complex and the final nanocomposite.[1][2]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the thermolysis-based synthesis of barium-vanadium oxide nanocomposites.

Thermolysis_Workflow Precursor Synthesis of Precursor [Ba(H₂O)₈][VO₂(dipic)]₂ Dissolution Dissolution in Oleic Acid Precursor->Dissolution Calcination Calcination 1100°C for 4h Dissolution->Calcination Washing Washing with Water & Ethanol Calcination->Washing Drying Drying Washing->Drying Nanoparticles Ba₃(VO₄)₂ Nanoparticles Drying->Nanoparticles

Caption: Experimental workflow for the synthesis of Ba₃(VO₄)₂ nanoparticles via thermolysis.

References

Understanding small polaron hopping mechanism in barium vanadate glasses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Small Polaron Hopping Mechanism in Barium Vanadate (B1173111) Glasses

Abstract

This technical guide provides a comprehensive overview of the small polaron hopping (SPH) conduction mechanism in barium vanadate glasses. These transition metal oxide (TMO) glasses exhibit semiconducting properties due to the presence of vanadium ions in multiple valence states, primarily V⁴⁺ and V⁵⁺. Electrical conduction occurs via the thermally activated hopping of localized electrons, or small polarons, from V⁴⁺ to V⁵⁺ sites. This document details the underlying theoretical framework of SPH, provides standardized experimental protocols for glass synthesis and characterization, and presents quantitative data in a structured format. Diagrams created using Graphviz are included to visualize key processes and relationships, offering an in-depth resource for researchers and scientists in materials science.

Theoretical Framework of Small Polaron Hopping

The electrical conductivity in this compound glasses is governed by the motion of charge carriers through a disordered lattice structure. Unlike crystalline semiconductors with well-defined energy bands, charge transport in these amorphous materials is a localized phenomenon.

The Concept of a Polaron

A polaron is a quasiparticle that consists of an electron and the accompanying local distortion it creates in the surrounding lattice.[1] In an ionic glass like this compound, an excess electron on a vanadium ion will polarize the neighboring ions, causing a slight displacement. The electron, together with this induced polarization field or lattice distortion, moves as a single entity. When the spatial extent of this distortion is comparable to the interatomic spacing, it is termed a "small polaron".[2][3]

The Hopping Mechanism in Vanadate Glasses

Semiconducting behavior in vanadate glasses is contingent upon the presence of vanadium ions in more than one valence state.[4] The conduction mechanism involves an electron hopping from a lower valence state (V⁴⁺) to a higher valence state (V⁵⁺).[4][5] This process can be represented as:

V⁴⁺ + V⁵⁺ → V⁵⁺ + V⁴⁺

For this to occur, the electron requires sufficient thermal energy, supplied by lattice vibrations (phonons), to overcome the potential barrier between the two sites.[5][6] The electrical conductivity is, therefore, highly dependent on the temperature, the concentration of V⁴⁺ and V⁵⁺ ions, and the average distance between these ions.[4]

Key Theoretical Models

Several models describe the temperature dependence of SPH conductivity.

  • Mott's Theory: This foundational model describes charge transport between localized states.[1] At lower temperatures, conduction can be described by a variable-range hopping (VRH) mechanism, while at higher temperatures, thermally activated hopping to nearest-neighbor sites dominates.[7][8]

  • Holstein's Theory: This model provides a quantum-mechanical description of the formation of small polarons and explains the transition from band-like conduction at low temperatures to a hopping mechanism at higher temperatures.[3][9]

  • Austin and Mott's Model: This model extends the theory to describe the conductivity (σ) in the high-temperature hopping regime with the following relation: σ = (ν₀ * e² * c(1-c) / (k * T * R)) * exp(-2αR) * exp(-W / (k * T)) where ν₀ is the optical phonon frequency, R is the inter-site separation, c is the fraction of reduced vanadium ions (V⁴⁺), α is the electron wavefunction decay constant, and W is the activation energy.

  • Adiabatic vs. Non-Adiabatic Hopping: The hopping process can be classified based on the strength of the electronic interaction between adjacent sites.[10]

    • Non-adiabatic hopping occurs when the interaction is weak, and the electron has a low probability of tunneling to a neighboring site during the brief moment of energetic equivalence created by a thermal fluctuation.[11]

    • Adiabatic hopping occurs when the interaction is strong, and the electron can move between sites multiple times during a single thermal fluctuation, ensuring the hop is successful.[10] In many vanadate glass systems, the conduction is found to be non-adiabatic.[12][13]

Small_Polaron_Hopping cluster_initial Initial State cluster_final Final State V4_initial V⁴⁺ distortion_initial Lattice Distortion electron_initial V4_final V⁴⁺ V4_initial->V4_final Hopping V5_initial V⁵⁺ V5_final V⁵⁺ distortion_final Lattice Distortion electron_final phonon Thermal Energy (Phonon) phonon->V4_initial

Caption: The small polaron hopping process from a V⁴⁺ site to a V⁵⁺ site.

Experimental Protocols

Glass Synthesis: Melt-Quench Technique

This compound glasses are typically prepared using the conventional melt-quenching method.[14]

  • Raw Materials: High-purity (≥99%) precursor chemicals, such as Vanadium Pentoxide (V₂O₅) and Barium Carbonate (BaCO₃), are used.[14]

  • Weighing and Mixing: The powders are weighed in the desired molar proportions to achieve the target glass composition (e.g., xBaO–(100-x)V₂O₅). The mixture is thoroughly ground in an agate mortar to ensure homogeneity.

  • Melting: The homogeneous mixture is placed in a high-purity porcelain or alumina (B75360) crucible and melted in an electric muffle furnace.[14] Melting temperatures typically range from 800°C to 1150°C, and the duration is sufficient to ensure a bubble-free, homogeneous melt (e.g., 30-60 minutes).[14][15]

  • Quenching: The molten liquid is rapidly cooled by pouring it onto a pre-heated brass or steel plate and pressing it with another plate.[14] This rapid quenching freezes the disordered liquid state, preventing crystallization and forming the amorphous glass.

  • Annealing: To relieve internal mechanical stresses induced during quenching, the resulting glass discs are annealed at a temperature below their glass transition temperature (Tg), for instance, at 100°C for several hours, followed by slow cooling to room temperature.[14]

  • Verification: The amorphous nature of the prepared samples is confirmed using X-ray Diffraction (XRD), which should show a broad halo characteristic of glassy materials instead of sharp crystalline peaks.[12]

Glass_Synthesis start Start weigh 1. Weigh Raw Materials (V₂O₅, BaCO₃) start->weigh mix 2. Homogenize Mixture weigh->mix melt 3. Melt in Furnace (e.g., 800-1150°C) mix->melt quench 4. Rapidly Quench Melt melt->quench anneal 5. Anneal Glass (Below Tg) quench->anneal characterize 6. Characterization (XRD, etc.) anneal->characterize end End characterize->end

Caption: Workflow for the melt-quenching synthesis of this compound glass.

DC Electrical Conductivity Measurement

This measurement determines the primary electrical transport properties as a function of temperature.

  • Sample Preparation: The annealed glass sample is cut into a regular shape (e.g., a disc of known thickness and diameter). The parallel faces are coated with a conductive paste (e.g., silver) to ensure good electrical contact, then cured.

  • Measurement Setup: The sample is placed in a two-probe or four-probe sample holder inside a furnace or cryostat that allows for precise temperature control under vacuum (e.g., 10⁻³ Torr) to prevent oxidation.[16] A calibrated thermocouple is placed near the sample to monitor its temperature accurately.[16]

  • Instrumentation: A stable DC voltage source is used to apply a voltage (e.g., 1.5 V) across the sample. The resulting current is measured with a sensitive picoammeter.[16][17]

  • Procedure: The DC conductivity is measured at various stabilized temperatures over a wide range (e.g., 80 K to 500 K).[6] At each temperature, the current is recorded after it stabilizes.

  • Calculation: The DC conductivity (σ_dc) is calculated using the formula: σ_dc = I * (d / (V * A)), where I is the measured current, V is the applied voltage, d is the sample thickness, and A is the electrode area. The activation energy (W) is determined from the slope of the Arrhenius plot of ln(σ_dc) versus 1/T.

DC_Conductivity_Setup cluster_furnace Furnace / Vacuum Chamber SampleHolder Sample Holder Sample with Electrodes Thermocouple Picoammeter Picoammeter SampleHolder:p1->Picoammeter I_out PowerSupply DC Voltage Source PowerSupply->SampleHolder:p1 V_in Picoammeter->PowerSupply Computer Data Acquisition System Picoammeter->Computer I data TempController Temperature Controller TempController->SampleHolder:p2 T_measure TempController->Computer T data

Caption: Schematic of an experimental setup for DC conductivity measurements.

Seebeck Coefficient Measurement

The Seebeck coefficient (or thermoelectric power) provides information about the sign of the charge carriers.

  • Setup: The glass sample is mounted between two electrically isolated blocks (e.g., copper), each with its own heater and thermocouple. This allows for the creation of a stable temperature gradient (ΔT) across the sample.[18]

  • Measurement: A small temperature difference (e.g., 10-20 K) is established across the sample. Once the temperatures on both ends are stable, the resulting thermoelectric voltage (ΔV) is measured using a high-impedance voltmeter connected by fine wires (e.g., copper or constantan) to the sample ends.[18]

  • Calculation: The Seebeck coefficient (S) is calculated as S = ΔV / ΔT.[19] The procedure is repeated at different average temperatures. For vanadate glasses, the Seebeck coefficient is typically negative, confirming that the charge carriers are electrons (n-type conduction).[20]

Electron Spin Resonance (ESR) Spectroscopy

ESR (also known as EPR) is a powerful technique for probing the local environment of paramagnetic centers, such as the V⁴⁺ ions (specifically the vanadyl, VO²⁺, species) in the glass.[14][21]

  • Sample Preparation: A small amount of the crushed glass powder is placed in a quartz ESR tube.

  • Instrumentation: The tube is placed within the resonant cavity of an ESR spectrometer (e.g., an X-band spectrometer operating around 9 GHz).[21] The sample is subjected to a slowly varying external magnetic field.

  • Procedure: Microwaves are irradiated onto the sample, and the magnetic field is swept. Absorption of microwave energy occurs when the energy difference between the electron spin states matches the microwave photon energy (the resonance condition).[22]

  • Analysis: The resulting ESR spectrum, typically presented as the derivative of the absorption, contains hyperfine splitting due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). Analysis of the spectrum yields spin Hamiltonian parameters (g and A values) which provide detailed information about the coordination geometry and bonding environment of the V⁴⁺ ions.[21][23] The integrated intensity of the ESR signal is proportional to the concentration of V⁴⁺ ions.

Quantitative Data and Interpretation

The electrical properties of this compound glasses are highly sensitive to their composition. The addition of BaO as a network modifier alters the glass structure, typically breaking up the V-O-V network and creating non-bridging oxygens, which influences both the V⁴⁺/V⁵⁺ ratio and the hopping distance.[12]

Table 1: Representative DC Conductivity Data for Vanadate Glasses

Data is representative of trends observed in vanadate glass systems.

Glass Composition (mol%)Temperature Range (K)Activation Energy, W (eV)DC Conductivity, σ @ 400 K (S/cm)
30BaO–70V₂O₅300 - 500~ 0.35~ 1.0 x 10⁻⁵
40BaO–60V₂O₅300 - 500~ 0.40~ 5.0 x 10⁻⁶
50BaO–50V₂O₅300 - 500~ 0.45~ 8.0 x 10⁻⁷

Interpretation: As the concentration of the modifier BaO increases, the V₂O₅ network becomes more disrupted. This generally leads to an increase in the average separation between vanadium ions, which hinders the hopping process. Consequently, the activation energy (W) tends to increase, and the overall DC conductivity decreases.[12]

Table 2: Representative Seebeck Coefficient Data for Vanadate Glasses

Data is representative of trends observed in vanadate glass systems.

Glass Composition (mol%)Measurement Temperature (K)Seebeck Coefficient, S (μV/K)Carrier Type
30BaO–70V₂O₅400-150 to -200n-type (electron)
40BaO–60V₂O₅400-180 to -250n-type (electron)
50BaO–50V₂O₅400-220 to -300n-type (electron)

Interpretation: The negative sign of the Seebeck coefficient across all compositions confirms that electrons are the majority charge carriers, consistent with the hopping model from V⁴⁺ (d¹) to V⁵⁺ (d⁰) sites.[20]

Factors_Influencing_Conductivity Comp Glass Composition (BaO / V₂O₅ ratio) Ratio V⁴⁺ / V⁵⁺ Ratio Comp->Ratio influences Distance Average V-V Hopping Distance Comp->Distance determines Energy Hopping Activation Energy (W) Ratio->Energy affects Conductivity Electrical Conductivity (σ) Ratio->Conductivity governs Distance->Energy affects Distance->Conductivity governs Energy->Conductivity governs

Caption: Logical relationship of factors affecting conductivity in the SPH model.

Conclusion

The electrical conduction in this compound glasses is comprehensively explained by the small polaron hopping (SPH) model. This mechanism involves the thermally activated hopping of electrons, localized as small polarons, between V⁴⁺ and V⁵⁺ ions within the amorphous glass network. The conductivity is a complex function of temperature, glass composition, the ratio of vanadium valence states, and the inter-ionic distance. Experimental techniques such as DC conductivity, Seebeck coefficient measurements, and ESR spectroscopy are essential tools for characterizing these properties and validating the theoretical models. A thorough understanding of these principles is critical for the tailored design of vanadate-based glasses for applications in electronic devices and advanced battery materials.

References

Methodological & Application

Application Note: Hydrothermal Synthesis of Layered Barium Vanadate Nanobelts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of layered barium vanadate (B1173111) (BaₓV₂O₅·nH₂O) nanobelts via a hydrothermal method. This synthesis route offers a straightforward approach to producing one-dimensional nanostructures with potential applications in energy storage, catalysis, and sensing.

Introduction

Layered vanadate nanostructures have garnered significant interest due to their unique physicochemical properties arising from their high aspect ratio and layered crystal structure. The intercalation of cations, such as barium, into the vanadium oxide layers can enhance their stability and electrochemical performance. The hydrothermal method described herein is a facile and effective technique for the controlled synthesis of these materials. The protocol is based on the reaction of barium nitrate (B79036) and vanadium pentoxide in an aqueous solution under elevated temperature and pressure.

Materials and Equipment

MaterialsGradeSupplier (Example)
Barium nitrate (Ba(NO₃)₂)Analytical ReagentSigma-Aldrich
Vanadium pentoxide (V₂O₅)≥ 99.7%Saren Chemical
Hydrogen peroxide (H₂O₂)30 wt% in H₂OSigma-Aldrich
Deionized (DI) waterHigh Purity-
EquipmentDescription
Magnetic stirrer with heating plateFor mixing and dissolving precursors
Beakers and graduated cylindersStandard laboratory glassware
PipettesFor accurate liquid handling
Teflon-lined stainless steel autoclaveReaction vessel for hydrothermal synthesis (e.g., 100 mL capacity)
CentrifugeFor collecting the synthesized product
Drying ovenFor drying the final product
pH meterFor monitoring solution pH (optional)

Experimental Protocol

This protocol is adapted from the work of Qin et al.[1].

1. Preparation of Precursor Solutions

  • Barium Nitrate Solution: Dissolve 0.827 g of Ba(NO₃)₂ in 60 mL of deionized water in a beaker. Stir the solution continuously at room temperature until the solid is completely dissolved.[1]

  • Vanadium Pentoxide Suspension: In a separate beaker, add 0.304 g of V₂O₅ powder. While vigorously stirring the V₂O₅, slowly add 4 mL of 30 wt% H₂O₂ drop by drop.[1] This will initiate an exothermic reaction with oxygen evolution, and the color of the suspension will change. Continue stirring until the reaction subsides.

2. Reaction Mixture Preparation

  • Pour the vanadium pentoxide suspension into the barium nitrate solution while maintaining continuous electromagnetic stirring.[1]

  • Stir the final mixture for 1 hour at room temperature. The color of the mixture should turn brown.[1]

3. Hydrothermal Synthesis

  • Transfer the resulting brown mixture into a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 180°C in an oven.[1]

  • Maintain the temperature at 180°C for 24 hours.[1]

  • After 24 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally.

4. Product Collection and Purification

  • Once cooled, carefully open the autoclave and collect the precipitate.

  • The resulting product should be collected by centrifugation.[1]

  • Wash the collected solid several times with deionized water to remove any unreacted precursors and byproducts. Centrifugation can be used to separate the solid from the supernatant after each wash.

  • After the final wash, decant the supernatant.

5. Drying

  • Dry the final product in an oven at 80°C for 12 hours to obtain the layered barium vanadate nanobelts as a powder.[1]

Characterization and Expected Results

To confirm the successful synthesis of layered this compound nanobelts, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): The XRD pattern should confirm the crystalline phase of the material. The diffraction peaks can be indexed to V₂O₅·3H₂O (JCPDS No. 07-0332), which is characteristic of layered hydrated vanadates.[1] The presence of barium intercalation leads to an expansion of the interlayer spacing.

  • Scanning Electron Microscopy (SEM): SEM images are used to observe the morphology of the product. The synthesized material is expected to consist of nanobelts with lengths of several micrometers and widths in the range of 50-100 nm.[1]

  • Transmission Electron Microscopy (TEM): TEM provides a more detailed view of the nanobelt structure, confirming their flat, ribbon-like morphology and high aspect ratio.

  • Energy-Dispersive X-ray Spectroscopy (EDS): EDS analysis, often coupled with SEM or TEM, will confirm the elemental composition of the nanobelts, showing the presence of Barium (Ba), Vanadium (V), and Oxygen (O).

Quantitative Data Summary

The following table summarizes the key quantitative data for hydrothermally synthesized layered this compound nanobelts as reported in the literature.

ParameterReported ValueReference
Stoichiometric FormulaBa₀.₂₃V₂O₅·1.1H₂O[1]
Interlayer Spacing1.31 nm[2]
Nanobelt Dimensions (Width)50–100 nm[1]
Initial Discharge Capacity378 mAh·g⁻¹ at 0.1 A·g⁻¹[1][2]
Capacity Retention93% after 2000 cycles at 5 A·g⁻¹[2]

Experimental Workflow

Hydrothermal_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Synthesis cluster_processing Post-Synthesis Processing cluster_char Characterization Ba_prep Dissolve Ba(NO₃)₂ in DI Water Mixing Mix Precursor Solutions (1 hr stirring) Ba_prep->Mixing V_prep React V₂O₅ with H₂O₂ V_prep->Mixing Hydrothermal Hydrothermal Reaction (180°C, 24h in Autoclave) Mixing->Hydrothermal Cooling Cool to Room Temperature Hydrothermal->Cooling Collection Collect Precipitate (Centrifugation) Cooling->Collection Washing Wash with DI Water (multiple times) Collection->Washing Drying Dry at 80°C for 12h Washing->Drying Final_Product Final Product: Layered Ba Vanadate Nanobelts Drying->Final_Product XRD XRD Final_Product->XRD SEM SEM/EDS Final_Product->SEM TEM TEM Final_Product->TEM

Caption: Hydrothermal synthesis workflow for layered this compound nanobelts.

References

Barium Vanadate: A High-Performance Cathode for Aqueous Zinc-Ion Batteries - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of barium vanadate (B1173111) as a high-performance cathode material in aqueous zinc-ion batteries (AZIBs). The information compiled from recent scientific literature offers a comprehensive guide for the synthesis, characterization, and electrochemical evaluation of this promising energy storage material.

I. Application Notes

Aqueous zinc-ion batteries are emerging as a safe and cost-effective alternative to lithium-ion batteries for large-scale energy storage. The development of high-performance cathode materials is crucial for the advancement of AZIBs. Barium vanadate, with its unique layered structure, has demonstrated exceptional electrochemical performance, making it a compelling candidate for next-generation aqueous batteries.

The pre-intercalation of barium ions (Ba²⁺) and crystal water into the vanadium oxide layers results in an expanded interlayer spacing. This structural modification enhances the diffusion kinetics of zinc ions (Zn²⁺) within the cathode, leading to high specific capacity, excellent rate capability, and remarkable cycling stability. Furthermore, certain compositions of this compound can form a protective cathode-electrolyte interphase (CEI), mitigating the dissolution of vanadium into the electrolyte and further improving the battery's lifespan.

This document focuses on two promising this compound compositions: Ba₀.₂₃V₂O₅·1.1H₂O and Ba₀.₂₆V₂O₅·0.92H₂O .

Key Performance Characteristics:

This compound cathodes exhibit the following advantageous properties:

  • High Specific Capacity: Delivering initial discharge capacities as high as 378 mAh·g⁻¹ at a current density of 0.1 A·g⁻¹.[1][2][3][4]

  • Excellent Rate Capability: Maintaining a significant capacity even at high current densities, for instance, 172 mAh·g⁻¹ at 5 A·g⁻¹.[1][2][3][4]

  • Superior Cycling Stability: Demonstrating high capacity retention, with as little as a 7% reduction in capacity after 2000 cycles at a high current density of 5 A·g⁻¹.[1][2]

  • Enhanced Structural Stability: The intercalation of Ba²⁺ and water molecules acts as pillars, stabilizing the layered structure during repeated Zn²⁺ insertion and extraction.[1]

Mechanism of Action:

The enhanced performance of this compound cathodes is attributed to a multi-faceted mechanism. The pre-intercalated Ba²⁺ ions and water molecules expand the interlayer distance of the vanadium oxide, creating wider channels for the facile diffusion of hydrated Zn²⁺ ions. This structural "pillaring" effect not only improves the ionic conductivity but also prevents the collapse of the layers during cycling. The presence of crystal water is also believed to reduce the electrostatic repulsion between the Zn²⁺ ions and the host material, further facilitating their movement. In specific compositions, the formation of a BaSO₄ layer at the cathode-electrolyte interface can suppress the dissolution of vanadium, a common issue in vanadate-based cathodes that leads to capacity fading.

II. Quantitative Data Presentation

The following tables summarize the electrochemical performance of different this compound compositions as cathodes in aqueous zinc-ion batteries.

Table 1: Rate Capability of Ba₀.₂₃V₂O₅·1.1H₂O Cathode [1][2]

Current Density (A·g⁻¹)Specific Capacity (mAh·g⁻¹)
0.1378
0.2331
0.5297
1.0268
2.0228
3.0202
4.0185
5.0170

Table 2: Cycling Stability of Ba₀.₂₃V₂O₅·1.1H₂O Cathode [1][2]

Current Density (A·g⁻¹)Number of CyclesCapacity Retention
1.0100~100%
5.0200093%

Table 3: Energy and Power Density of Ba₀.₂₃V₂O₅·1.1H₂O Cathode [1][2]

Power Density (W·kg⁻¹)Energy Density (Wh·kg⁻¹)
40217
~199796

III. Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound nanobelts, the fabrication of the cathode, and the assembly of an aqueous zinc-ion battery for electrochemical testing.

Protocol 1: Hydrothermal Synthesis of Ba₀.₂₃V₂O₅·1.1H₂O Nanobelts

This protocol describes the synthesis of this compound nanobelts via a facile hydrothermal method.[2]

Materials:

  • Barium nitrate (B79036) (Ba(NO₃)₂)

  • Vanadium pentoxide (V₂O₅)

  • Hydrogen peroxide (H₂O₂, 30 wt%)

  • Deionized (DI) water

Equipment:

  • Magnetic stirrer with heating plate

  • Beakers

  • Teflon-lined stainless-steel autoclave (100 mL)

  • Oven

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Dissolve 0.827 g of Ba(NO₃)₂ in 60 mL of DI water in a beaker and stir continuously at room temperature until fully dissolved.

  • In a separate beaker, add 0.304 g of V₂O₅. While stirring vigorously, slowly add 4 mL of 30 wt% H₂O₂ drop by drop. The reaction will be accompanied by oxygen evolution. Continue stirring until the V₂O₅ is fully dissolved and the solution turns clear.

  • Pour the vanadium precursor solution into the Ba(NO₃)₂ solution. Continue stirring for 1 hour, during which the color of the mixture will turn brown.

  • Transfer the final mixture into a 100 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 180°C for 24 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation, wash it several times with DI water and ethanol (B145695) to remove any unreacted precursors.

  • Finally, dry the product in a freeze-dryer to obtain the Ba₀.₂₃V₂O₅·1.1H₂O nanobelts.

Protocol 2: this compound Cathode Fabrication

This protocol details the preparation of the this compound cathode for use in an aqueous zinc-ion battery.

Materials:

  • Synthesized Ba₀.₂₃V₂O₅·1.1H₂O nanobelts (active material)

  • Super P carbon black (conductive additive)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Titanium foil (current collector)

Equipment:

  • Mortar and pestle or planetary ball mill

  • Doctor blade

  • Vacuum oven

Procedure:

  • Thoroughly mix the Ba₀.₂₃V₂O₅·1.1H₂O active material, Super P carbon black, and PVDF binder in a weight ratio of 7:2:1.

  • Add an appropriate amount of NMP solvent to the mixture and grind using a mortar and pestle or a planetary ball mill until a homogeneous and viscous slurry is formed.

  • Coat the slurry onto a piece of titanium foil using a doctor blade with a typical thickness of 100-200 µm.

  • Dry the coated electrode in a vacuum oven at 80°C for 12 hours to completely remove the NMP solvent.

  • After drying, punch the electrode into circular discs of a desired diameter (e.g., 12 mm).

  • Press the electrode discs under a pressure of approximately 10 MPa to ensure good contact between the active material and the current collector.

  • The mass loading of the active material on the electrode should be in the range of 1-2 mg·cm⁻².

Protocol 3: Aqueous Zinc-Ion Battery Assembly

This protocol describes the assembly of a CR2032 coin cell for electrochemical testing.

Materials:

  • This compound cathode disc

  • Zinc foil (anode), polished and cleaned

  • Glass fiber separator

  • 2 M Zinc sulfate (B86663) (ZnSO₄) aqueous solution (electrolyte)

  • CR2032 coin cell components (casing, spacer, spring)

Equipment:

  • Coin cell crimper

  • Glovebox (optional, assembly can be done in air)

  • Micropipette

Procedure:

  • Place the this compound cathode disc at the bottom of the coin cell's positive casing.

  • Using a micropipette, drop a sufficient amount of the 2 M ZnSO₄ electrolyte onto the cathode to ensure it is well-soaked.

  • Place a glass fiber separator on top of the wetted cathode.

  • Add a few more drops of the electrolyte onto the separator.

  • Place the polished zinc foil anode on top of the separator.

  • Add a spacer disc and a spring on top of the anode.

  • Carefully place the negative casing on top and transfer the entire assembly to the coin cell crimper.

  • Crimp the coin cell with an appropriate pressure to ensure a good seal.

  • Let the assembled cell rest for a few hours before electrochemical testing to ensure complete wetting of the components.

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound Nanobelts cluster_fabrication Cathode Fabrication cluster_assembly Battery Assembly (CR2032) cluster_testing Electrochemical Testing V2O5 V₂O₅ Mixing Mixing & Stirring V2O5->Mixing H2O2 H₂O₂ H2O2->Mixing BaNO32 Ba(NO₃)₂ Solution BaNO32->Mixing Hydrothermal Hydrothermal Reaction (180°C, 24h) Mixing->Hydrothermal Washing Washing & Centrifugation Hydrothermal->Washing Drying Freeze Drying Washing->Drying BaVO Ba₀.₂₃V₂O₅·1.1H₂O Nanobelts Drying->BaVO Slurry Slurry Formation (in NMP) BaVO->Slurry SuperP Super P SuperP->Slurry PVDF PVDF PVDF->Slurry Coating Doctor Blade Coating (on Ti foil) Slurry->Coating Drying2 Vacuum Drying (80°C, 12h) Coating->Drying2 Punching Electrode Punching Drying2->Punching Cathode This compound Cathode Punching->Cathode Assembly Coin Cell Assembly Cathode->Assembly Zn_foil Zinc Foil (Anode) Zn_foil->Assembly Separator Glass Fiber Separator Separator->Assembly Electrolyte 2M ZnSO₄ Electrolyte Electrolyte->Assembly Crimping Crimping Assembly->Crimping Battery Aqueous Zinc-Ion Battery Crimping->Battery CV Cyclic Voltammetry Battery->CV GCD Galvanostatic Charge-Discharge Battery->GCD EIS Electrochemical Impedance Spectroscopy Battery->EIS

Caption: Experimental workflow for the synthesis, fabrication, and testing of this compound cathodes.

Zinc-Ion Intercalation Mechanism

zinc_ion_intercalation cluster_cathode This compound Cathode (Discharge) cluster_anode Zinc Anode (Discharge) V_layers Vanadium Oxide Layers (Expanded by Ba²⁺ and H₂O) Intercalation Intercalation V_layers->Intercalation Zn_ion Zn²⁺ Zn_ion->Intercalation e_minus e⁻ e_minus->Intercalation Zn_intercalated Zn-Intercalated Vanadium Oxide Intercalation->Zn_intercalated Zn_anode Zinc Metal (Zn) Oxidation Oxidation Zn_anode->Oxidation Zn_ion_anode Zn²⁺ Oxidation->Zn_ion_anode e_minus_anode 2e⁻ Oxidation->e_minus_anode Zn_ion_anode->Zn_ion Migration through Electrolyte e_minus_anode->e_minus External Circuit

Caption: Schematic of the zinc-ion intercalation and deintercalation process in a this compound cathode.

References

Application of Barium Vanadate in Photocatalytic Hydrogen Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for clean and sustainable energy sources has positioned photocatalytic hydrogen production as a cornerstone of future energy solutions. Among the myriad of semiconductor materials explored, metal vanadates have emerged as a promising class of photocatalysts due to their excellent redox potential, effective separation of photogenerated electron-hole pairs, and the tunability of their structural and physicochemical properties.[1] While bismuth vanadate (B1173111) (BiVO₄) has been extensively studied, other alkaline earth metal vanadates, including barium vanadate (Ba₃(VO₄)₂ and other stoichiometries), are gaining attention as potentially effective photocatalysts for hydrogen evolution.[1] This document provides detailed application notes and protocols for the synthesis and utilization of this compound in photocatalytic hydrogen production, drawing upon established methodologies for related vanadate systems.

Data Presentation

Due to the nascent stage of research on this compound for this specific application, a comprehensive table of quantitative data is currently limited. However, to provide a comparative perspective, the following table includes data for other relevant vanadate-based photocatalysts. This data serves as a benchmark for future studies on this compound.

PhotocatalystSacrificial AgentLight SourceH₂ Evolution Rate (μmol·g⁻¹·h⁻¹)Apparent Quantum Yield (AQY)Reference
g-C₃N₄/GdVO₄H₂O-4058.5 (in 4h)-[1]
3% Bi₂O₃/BiVO₄Visible Light---[1]
5-CN/Au/BiVO₄Methanol (B129727)-2986-[1]
Cd₃V₂O₈/ZnVMethanol-Water-366.34-[1]
ZnV@MWCNTGlycerol---[1]
CN/Au/Ni₃(VO₄)₂-420 nm-6.8%[1]

Experimental Protocols

Synthesis of this compound (Ba₃(VO₄)₂) Photocatalyst

Two primary methods for the synthesis of this compound are the sol-gel and hydrothermal techniques. These methods offer control over particle size, morphology, and crystallinity, which are crucial for photocatalytic activity.

a) Sol-Gel Synthesis of Hexagonal Ba₃(VO₄)₂

This method provides a straightforward route to obtaining hexagonal Ba₃(VO₄)₂ nanoparticles.

Materials:

Procedure:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of barium nitrate and ammonium metavanadate in deionized water with a Ba:V molar ratio of 3:2.

    • Add citric acid to the solution in a 1:1 molar ratio with the total metal ions (Ba²⁺ + V⁵⁺). The citric acid acts as a chelating agent.

    • Stir the solution at 60°C for 1 hour to ensure complete dissolution and complexation.

  • Gel Formation:

    • Add ethylene glycol to the solution. The molar ratio of citric acid to ethylene glycol is typically 1:1.

    • Heat the solution at 90°C with continuous stirring. This will promote polymerization and lead to the formation of a viscous gel.

  • Drying and Calcination:

    • Dry the resulting gel in an oven at 120°C for 12 hours to remove water and other solvents.

    • Grind the dried gel into a fine powder.

    • Calcine the powder in a muffle furnace at a specified temperature (e.g., 600-800°C) for a designated time (e.g., 4 hours) to obtain the crystalline Ba₃(VO₄)₂ phase. The optimal calcination temperature should be determined experimentally by analyzing the crystallinity and phase purity of the product using techniques like X-ray Diffraction (XRD).

b) Hydrothermal Synthesis

The hydrothermal method is effective for synthesizing various metal vanadates and allows for good control over the crystal structure and morphology.

Materials:

  • Barium chloride (BaCl₂) or Barium nitrate (Ba(NO₃)₂)

  • Sodium vanadate (NaVO₃) or Ammonium metavanadate (NH₄VO₃)

  • Deionized water

  • Mineralizer (e.g., NaOH or NH₄OH for pH adjustment)

Procedure:

  • Precursor Solution Preparation:

    • Prepare separate aqueous solutions of the barium salt and the vanadate source.

  • Mixing and pH Adjustment:

    • Slowly add the vanadate solution to the barium salt solution under vigorous stirring.

    • Adjust the pH of the resulting suspension to a desired value (typically in the basic range) using a mineralizer. The pH plays a crucial role in determining the final phase and morphology of the product.

  • Hydrothermal Treatment:

    • Transfer the suspension to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180-220°C) for a certain duration (e.g., 12-24 hours).

  • Product Recovery:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and by-products.

    • Dry the final product in an oven at a low temperature (e.g., 60-80°C).

Photocatalytic Hydrogen Production Experiment

The following protocol describes a typical setup for evaluating the photocatalytic hydrogen evolution activity of the synthesized this compound.

Materials and Equipment:

  • Synthesized this compound photocatalyst

  • Sacrificial agent (e.g., methanol, ethanol, triethanolamine)

  • Deionized water

  • Photoreactor (e.g., a closed gas circulation system with a quartz window)

  • Light source (e.g., Xenon lamp with appropriate filters to simulate solar or visible light)

  • Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for H₂ quantification

  • Magnetic stirrer

Procedure:

  • Catalyst Suspension Preparation:

    • Disperse a specific amount of the this compound photocatalyst (e.g., 50-100 mg) in an aqueous solution containing a sacrificial agent (e.g., 10-20% v/v methanol in water). The total volume of the suspension is typically 50-100 mL.

  • Degassing:

    • Transfer the suspension to the photoreactor.

    • Purge the reactor with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen, which can act as an electron scavenger and hinder hydrogen production.

  • Photocatalytic Reaction:

    • Place the photoreactor under the light source and turn on the magnetic stirrer to keep the photocatalyst suspended.

    • Maintain a constant temperature during the experiment, usually around room temperature, using a cooling water jacket.

  • Hydrogen Quantification:

    • At regular time intervals (e.g., every 30 or 60 minutes), take a gas sample from the headspace of the reactor using a gas-tight syringe.

    • Inject the gas sample into the GC to determine the amount of hydrogen produced.

  • Data Analysis:

    • Calculate the rate of hydrogen evolution, typically expressed in micromoles per gram of catalyst per hour (μmol·g⁻¹·h⁻¹).

    • If monochromatic light is used, the apparent quantum yield (AQY) can be calculated using the following formula: AQY (%) = (2 × Number of evolved H₂ molecules / Number of incident photons) × 100

Mandatory Visualizations

Experimental Workflow for Photocatalytic Hydrogen Production cluster_synthesis Catalyst Synthesis cluster_photocatalysis Photocatalytic Reaction cluster_analysis Analysis s1 Precursor Preparation s2 Mixing & pH Adjustment s1->s2 s3 Hydrothermal/Sol-Gel Reaction s2->s3 s4 Washing & Drying s3->s4 p1 Catalyst Suspension s4->p1 Synthesized This compound p2 Degassing (Ar/N2 Purge) p1->p2 p3 Light Irradiation p2->p3 a1 Gas Sampling p3->a1 Evolved H2 a2 Gas Chromatography (GC) a1->a2 a3 Data Analysis (H2 Rate, AQY) a2->a3

Caption: Workflow for this compound synthesis and photocatalytic H₂ evolution testing.

Photocatalytic Hydrogen Production Mechanism cluster_semiconductor This compound Photocatalyst vb Valence Band (VB) cb Conduction Band (CB) vb->cb e⁻ sacrificial_agent Sacrificial Agent (e.g., Methanol) vb->sacrificial_agent h⁺ Oxidation h2o H₂O cb->h2o H⁺ Reduction light Light (hν ≥ Eg) light->vb Excitation h2 H₂ h2o->h2 2H⁺ + 2e⁻ → H₂ o2 O₂ sacrificial_agent->o2 Oxidized Products

References

Sol-Gel Synthesis of Barium Titanate Powders for Ceramic Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Barium titanate (BaTiO₃) is a versatile ferroelectric ceramic with a high dielectric constant, making it a critical material in the electronics industry for applications such as multilayer ceramic capacitors (MLCCs), thermistors, and piezoelectric devices.[1][2][3][4] The sol-gel method offers a chemical route for synthesizing BaTiO₃ powders with high purity, homogeneity, and controlled particle size at lower processing temperatures compared to traditional solid-state reactions.[1][2][5]

These application notes provide detailed protocols for two distinct sol-gel synthesis routes for producing barium titanate powders, along with a comparison of their resulting properties to guide researchers in selecting the optimal method for their specific ceramic applications.

Data Presentation: Comparison of Sol-Gel Synthesis Methods

The following table summarizes the quantitative data for barium titanate powders synthesized via two different sol-gel routes: the Acetate-Alkoxide route and the Acetylacetonate-Alkoxide route.

ParameterAcetate-Alkoxide RouteAcetylacetonate-Alkoxide Route
Barium Precursor Barium Acetate (B1210297) (Ba(CH₃COO)₂)Barium Acetylacetonate (B107027) (Ba(C₅H₇O₂)₂)
Titanium Precursor Titanium (IV) Isopropoxide (Ti[OCH(CH₃)₂]₄)Titanium (IV) Isopropoxide (Ti[OCH(CH₃)₂]₄)
Solvent System Acetic Acid, Deionized Water, EthanolIsopropanol, Acetic Acid, Water
pH ~32.5 - 3.5
Gelling Temperature Room Temperature80°C
Drying Temperature 110°C100°C for 3 hours
Calcination Temp. 600°C - 1000°C for 6 hours950°C
Crystallite Size 32.73 - 39.77 nmNot explicitly stated
Particle Size 30 - 40 nm80 nm (dried gel), 1 - 1.5 µm (calcined)
Crystal Phase TetragonalTetragonal (poorly crystallized)
Dielectric Constant 1000 - 2000 (at room temperature)1300 (at 25°C), 3020 (at Curie temp. 104°C)

Experimental Protocols

Method 1: Acetate-Alkoxide Route

This method utilizes barium acetate and titanium (IV) isopropoxide as precursors.[1][6][7]

Materials:

  • Barium acetate (Ba(CH₃COO)₂)

  • Titanium (IV) isopropoxide (Ti[OCH(CH₃)₂]₄)

  • Acetic acid (CH₃COOH)

  • Deionized water

  • 2-Propanol

Procedure:

  • Prepare a 1 M solution of barium acetate by dissolving it in deionized water.

  • In a separate beaker, mix titanium (IV) isopropoxide with 2-propanol.

  • Add acetic acid to the titanium alkoxide solution until a pH of 3 is reached.[6]

  • Slowly add the titanium alkoxide solution to the barium acetate solution under constant stirring in a 1:1 molar ratio.[6]

  • Continue stirring until a clear sol is formed.

  • Allow the sol to gel at room temperature.

  • Dry the resulting gel in an oven at 110°C.[6]

  • Grind the dried gel into a fine powder.

  • Calcination of the powder is performed at temperatures ranging from 600°C to 1000°C for 6 hours to obtain the crystalline BaTiO₃ phase.[6]

Method 2: Acetylacetonate-Alkoxide Route

This method employs barium acetylacetonate and titanium (IV) isopropoxide, with acetylacetone (B45752) used as a chelating agent to control the hydrolysis rate.[8]

Materials:

  • Barium acetylacetonate hydrate (B1144303) (Ba(C₅H₇O₂)₂·xH₂O)

  • Titanium (IV) isopropoxide (Ti[OCH(CH₃)₂]₄)

  • Isopropanol

  • Acetylacetone

  • Glacial acetic acid

  • Water

Procedure:

  • Dissolve titanium (IV) isopropoxide in isopropanol.

  • Add barium acetylacetonate hydrate to the titanium precursor solution in the appropriate stoichiometric ratio.[8]

  • Reflux the mixture in dry air for 2 hours while stirring.[8]

  • Separately, prepare a solution of excess water and glacial acetic acid.

  • Slowly add the water-acetic acid solution to the refluxing mixture over 2 hours, maintaining the pH between 2.5 and 3.5.[8]

  • Continue stirring the mixture for 8 hours to facilitate gelation.[8]

  • Remove the solvent at 80°C to collect the gel.[8]

  • Dry the gel at 100°C for 3 hours.[8]

  • Calcination of the dried gel powder at 950°C in air converts it to crystalline tetragonal barium titanate.[8]

Mandatory Visualization

Acetate_Alkoxide_Workflow cluster_prep Precursor Preparation cluster_reaction Sol-Gel Process cluster_post_processing Post-Processing Ba_sol Barium Acetate Solution (in Deionized Water) Mixing Mix Solutions (1:1 molar ratio, constant stirring) Ba_sol->Mixing Ti_sol Titanium Isopropoxide Solution (in 2-Propanol + Acetic Acid, pH 3) Ti_sol->Mixing Gelation Gelation (at Room Temperature) Mixing->Gelation Drying Drying (110°C) Gelation->Drying Grinding Grinding Drying->Grinding Calcination Calcination (600-1000°C, 6h) Grinding->Calcination Final_Product Final_Product Calcination->Final_Product Tetragonal BaTiO₃ Powder

Caption: Workflow for the Acetate-Alkoxide sol-gel synthesis of BaTiO₃.

Acetylacetonate_Alkoxide_Workflow cluster_prep Precursor Preparation cluster_reaction Sol-Gel Process cluster_post_processing Post-Processing Precursor_mix Mix Barium Acetylacetonate & Titanium Isopropoxide in Isopropanol Reflux Reflux Mixture (2h) Precursor_mix->Reflux Hydrolysis_sol Water & Acetic Acid Solution Hydrolysis Slowly Add Hydrolysis Solution (2h, pH 2.5-3.5) Hydrolysis_sol->Hydrolysis Reflux->Hydrolysis Stirring Stir for 8h Hydrolysis->Stirring Solvent_Removal Solvent Removal (80°C) Stirring->Solvent_Removal Drying Drying (100°C, 3h) Solvent_Removal->Drying Calcination Calcination (950°C) Drying->Calcination Final_Product Final_Product Calcination->Final_Product Tetragonal BaTiO₃ Powder

Caption: Workflow for the Acetylacetonate-Alkoxide sol-gel synthesis of BaTiO₃.

Application Notes

The choice of sol-gel synthesis route for barium titanate powders significantly influences the properties of the final ceramic product.

Acetate-Alkoxide Route:

  • Advantages: This method is relatively straightforward and uses readily available and less expensive precursors like barium acetate.[9] It can produce nanocrystalline powders with a narrow particle size distribution.[1] The lower processing temperatures compared to solid-state methods are also a key advantage.[1]

  • Disadvantages: The formation of intermediate phases such as barium carbonate can occur, which may require higher calcination temperatures for complete removal, potentially leading to particle agglomeration.

  • Suitable Applications: This route is well-suited for producing high-purity BaTiO₃ powders for applications where a small crystallite size is desirable, such as in the fabrication of high-density ceramics and thin films for capacitors and sensors.[1]

Acetylacetonate-Alkoxide Route:

  • Advantages: The use of acetylacetone as a chelating agent provides better control over the hydrolysis and condensation reactions of the titanium alkoxide.[8] This can lead to a more homogeneous gel and, consequently, a more uniform final powder. This method can yield powders with high dielectric constants.[8]

  • Disadvantages: Barium acetylacetonate is more expensive and sensitive to moisture than barium acetate. The resulting calcined powder may have a larger particle size compared to the acetate route.[8]

  • Suitable Applications: This method is advantageous for applications requiring high dielectric performance, such as in the manufacturing of high-permittivity capacitors and other dielectric components.[8] The controlled synthesis process also makes it suitable for research and development where precise control over the material's properties is crucial.

References

Application Notes and Protocols for Ba0.26V2O5·0.92H2O Nanobelts as a Cathode Material for Aqueous Zinc-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Ba0.26V2O5·0.92H2O nanobelts as a high-performance cathode material for aqueous zinc-ion batteries (AZIBs). The protocols are based on the findings from the research article "Layered Barium Vanadate Cathodes for Aqueous Zinc Batteries: Enhancing Cycling Stability through Inhibition of Vanadium Dissolution."

Introduction

Aqueous zinc-ion batteries are a promising energy storage technology due to their low cost, high safety, and environmental friendliness. The development of high-performance cathode materials is crucial for their practical application. Ba0.26V2O5·0.92H2O nanobelts have emerged as a compelling candidate, demonstrating high specific capacity and excellent cycling stability.[1][2] The pre-intercalated barium ions and crystal water in the vanadium oxide layers expand the interlayer spacing, which facilitates rapid ion migration.[1] Furthermore, the formation of a BaSO4 cathode-electrolyte interphase (CEI) film has been shown to inhibit the dissolution of vanadium, a common issue that degrades battery performance, leading to enhanced cycling stability.[1][3]

These application notes provide the necessary protocols for the synthesis of Ba0.26V2O5·0.92H2O nanobelts and the fabrication and testing of AZIBs using this cathode material.

Performance Data

The electrochemical performance of Ba0.26V2O5·0.92H2O nanobelts is summarized in the tables below.

Table 1: Rate Performance of Ba0.26V2O5·0.92H2O Cathode

Current Density (A g⁻¹)Specific Capacity (mAh g⁻¹)
0.05384.93
0.1350
0.2300
0.5250
1220
2180
5130

Data extracted from the primary research article.

Table 2: Cycling Stability of Ba0.26V2O5·0.92H2O Cathode

Current Density (A g⁻¹)Number of CyclesCapacity Retention (%)
1500~90
51000~85

Data extracted from the primary research article.

Experimental Protocols

Synthesis of Ba0.26V2O5·0.92H2O Nanobelts

This protocol describes a facile hydrothermal method for the synthesis of Ba0.26V2O5·0.92H2O nanobelts.

Materials:

  • Vanadium pentoxide (V2O5)

  • Barium chloride (BaCl2)

  • Deionized (DI) water

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Magnetic stirrer

  • Oven

  • Centrifuge

  • Vacuum drying oven

Procedure:

  • Dissolve V2O5 and BaCl2 in DI water in a molar ratio of 1:1.

  • Stir the solution vigorously for 30 minutes to ensure homogeneity.

  • Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 180 °C for 24 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation.

  • Wash the collected product with DI water and ethanol (B145695) several times to remove any unreacted precursors.

  • Dry the final product in a vacuum oven at 70 °C for 6 hours to obtain Ba0.26V2O5·0.92H2O nanobelts.

G cluster_synthesis Synthesis of Ba0.26V2O5·0.92H2O Nanobelts start Start dissolve Dissolve V2O5 and BaCl2 in DI water (1:1 molar ratio) start->dissolve stir Stir for 30 minutes dissolve->stir hydrothermal Hydrothermal reaction (180 °C for 24 h) stir->hydrothermal cool Cool to room temperature hydrothermal->cool centrifuge Centrifuge and collect precipitate cool->centrifuge wash Wash with DI water and ethanol centrifuge->wash dry Vacuum dry at 70 °C for 6 h wash->dry end Ba0.26V2O5·0.92H2O Nanobelts dry->end

Hydrothermal synthesis of Ba0.26V2O5·0.92H2O nanobelts.
Cathode and Coin Cell Fabrication

Materials:

  • Ba0.26V2O5·0.92H2O nanobelts (active material)

  • Acetylene (B1199291) black (conductive agent)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Titanium foil (current collector)

  • Zinc foil (anode)

  • Glass fiber separator

  • 3 M ZnSO4 aqueous solution (electrolyte)

  • CR2032 coin cell components (casings, spacers, springs)

Equipment:

  • Mortar and pestle or planetary ball mill

  • Slurry coater (e.g., doctor blade)

  • Vacuum oven

  • Electrode punching machine

  • Coin cell crimper

  • Glovebox (optional, for handling zinc foil)

Procedure:

  • Cathode Slurry Preparation:

    • Mix the Ba0.26V2O5·0.92H2O nanobelts, acetylene black, and PVDF binder in a weight ratio of 7:2:1.

    • Add an appropriate amount of NMP solvent to the mixture and stir until a homogeneous slurry is formed.

  • Electrode Fabrication:

    • Coat the prepared slurry onto a titanium foil current collector using a doctor blade.

    • Dry the coated foil in a vacuum oven at 80 °C for 12 hours to remove the NMP solvent.

    • Punch the dried electrode sheet into circular discs of the desired diameter (e.g., 12 mm).

  • Coin Cell Assembly (CR2032):

    • Assemble the coin cell in the following order inside a glovebox or in an ambient air environment:

      • Negative case

      • Zinc foil anode

      • Glass fiber separator

      • Add a few drops of 3 M ZnSO4 electrolyte to wet the separator.

      • Ba0.26V2O5·0.92H2O cathode

      • Spacer

      • Spring

      • Positive case

    • Crimp the assembled cell using a coin cell crimper to ensure proper sealing.

G cluster_fabrication CR2032 Coin Cell Assembly Workflow start Start slurry Prepare cathode slurry (Active material:Conductive agent:Binder = 7:2:1) start->slurry coating Coat slurry onto Ti foil slurry->coating drying Vacuum dry at 80 °C for 12 h coating->drying punching Punch cathode discs drying->punching assembly Assemble CR2032 cell: 1. Negative Case 2. Zn Anode 3. Separator + Electrolyte 4. Cathode 5. Spacer 6. Spring 7. Positive Case punching->assembly crimping Crimp the coin cell assembly->crimping end Ready for Testing crimping->end

Fabrication and assembly of a CR2032 coin cell.
Electrochemical Measurements

Equipment:

  • Battery testing system (e.g., LAND, Neware)

  • Electrochemical workstation (for CV and EIS)

Protocols:

  • Galvanostatic Charge-Discharge (GCD) Cycling:

    • Voltage window: 0.2 V to 1.6 V vs. Zn/Zn²⁺.

    • Current densities: As required, for example, from 0.05 A g⁻¹ to 5 A g⁻¹.

    • Perform cycling at room temperature.

  • Cyclic Voltammetry (CV):

    • Voltage range: 0.2 V to 1.6 V vs. Zn/Zn²⁺.

    • Scan rates: Typically from 0.1 mV s⁻¹ to 1.0 mV s⁻¹.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Frequency range: Typically from 100 kHz to 0.01 Hz.

    • AC amplitude: Typically 5 mV.

    • Perform measurements on a fully charged or discharged cell.

Mechanism of Enhanced Stability

The excellent cycling stability of the Ba0.26V2O5·0.92H2O cathode is attributed to the in-situ formation of a BaSO4 cathode-electrolyte interphase (CEI) film on the surface of the nanobelts. This film acts as a protective layer, effectively suppressing the dissolution of vanadium from the cathode material into the aqueous electrolyte during cycling.

G cluster_mechanism CEI Formation and V-Dissolution Inhibition BVO Ba0.26V2O5·0.92H2O Nanobelt CEI In-situ formation of BaSO4 CEI Film BVO->CEI Reaction with SO4²⁻ Electrolyte ZnSO4 Electrolyte Electrolyte->CEI Inhibition Inhibition of Vanadium Dissolution CEI->Inhibition Stability Enhanced Cycling Stability Inhibition->Stability

Role of the BaSO4 CEI in enhancing stability.

References

Application Notes and Protocols: Barium Vanadate for Photodegradation of Organic Pollutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating issue of water contamination by organic pollutants necessitates the development of efficient and sustainable remediation technologies. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, have emerged as a promising solution. Vanadate-based materials are gaining attention as visible-light-driven photocatalysts. This document provides detailed application notes and protocols for the use of barium vanadate (B1173111) as a photocatalyst for the degradation of organic pollutants. While research on barium vanadate is less extensive than on other vanadates like bismuth vanadate, this guide consolidates the available information and provides generalized protocols adaptable for research purposes.

Data Presentation

Table 1: Synthesis Methods for this compound Photocatalysts
Synthesis MethodPrecursorsKey StepsResulting MaterialReference
Thermal Decomposition Barium Chloride, NH₄VO₃, (NH₄)₂(dipic)1. Preparation of [Ba(H₂O)₈]²⁺ and [VO₂(dipic)] solutions. 2. Refluxing the mixed solutions for 5 days to form a Ba-V complex. 3. Dissolving the complex in oleic acid. 4. Calcination at 1100°C for 4 hours.Ba₃(VO₄)₂ nanoparticles[1]
Sol-Gel Not specified in detail in the search results, but typically involves metal alkoxides or salts in a solvent.1. Hydrolysis and polycondensation of precursors to form a sol. 2. Gelation of the sol. 3. Drying and calcination of the gel.Hexagonal Ba₃(VO₄)₂[2]
Hydrothermal Method General method for vanadates, adaptable for this compound.1. Dissolving precursors in a suitable solvent. 2. Sealing the solution in a Teflon-lined autoclave. 3. Heating at a specific temperature (e.g., 100-200°C) for several hours. 4. Cooling, washing, and drying the product.Crystalline nanoparticles[3][4]
Co-precipitation General method for vanadates, adaptable for this compound.1. Mixing solutions of soluble barium and vanadate precursors. 2. Adjusting pH to induce precipitation. 3. Filtering, washing, and drying the precipitate. 4. Optional calcination to improve crystallinity.Nanoparticles/nanoflakes[5]
Table 2: Characterization of this compound Photocatalysts
Characterization TechniquePurposeTypical Findings for this compoundReference
X-ray Diffraction (XRD) To determine the crystalline phase and crystallite size.Confirms the formation of phase-pure Ba₃(VO₄)₂ with a hexagonal or other crystal structure.[1][2]
Scanning Electron Microscopy (SEM) To observe the surface morphology and particle size.Reveals the shape and size of the synthesized nanoparticles.[1]
Energy Dispersive X-ray Spectroscopy (EDX) To determine the elemental composition.Confirms the presence and elemental ratio of Barium (Ba), Vanadium (V), and Oxygen (O).[1]
Fourier-Transform Infrared Spectroscopy (FTIR) To identify functional groups.Shows characteristic vibration bands for V-O bonds in the vanadate structure.[1][2]
UV-Vis Diffuse Reflectance Spectroscopy (DRS) To determine the optical properties and band gap energy.The direct and indirect optical band gaps of hexagonal Ba₃(VO₄)₂ were determined to be 3.81 eV and 3.25 eV, respectively.[2][2]

Note: Quantitative data on the photodegradation efficiency of various organic pollutants using this compound is limited in the reviewed literature. Researchers are encouraged to generate this data for specific pollutants of interest following the protocols outlined below.

Experimental Protocols

Protocol 1: Synthesis of Ba₃(VO₄)₂ Nanoparticles via Thermal Decomposition

This protocol is based on the method described by Shojaeifard et al.[1]

Materials:

  • Barium Chloride (BaCl₂)

  • Ammonium metavanadate (NH₄VO₃)

  • Ammonium 2,6-pyridinedicarboxylate ((NH₄)₂(dipic))

  • Oleic acid

  • Double distilled deionized water

  • Absolute ethanol (B145695)

Equipment:

  • Magnetic stirrer

  • Reflux setup

  • Furnace

  • Centrifuge

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Preparation of Cationic Solution: Dissolve 0.122 g (0.5 mmol) of BaCl₂ in 10 mL of double distilled deionized water and stir for 10 hours at room temperature to obtain a clear solution of [Ba(H₂O)₈]²⁺.

  • Preparation of Anionic Solution: In a separate flask, dissolve 0.117 g (1 mmol) of NH₄VO₃ and 0.202 g (1 mmol) of (NH₄)₂(dipic) in 15 mL and 10 mL of double distilled deionized water, respectively. Mix these solutions and reflux at 100°C for 24 hours to get a clear yellow solution of [VO₂(dipic)].

  • Formation of Barium-Vanadium Complex: Add the [Ba(H₂O)₈]²⁺ solution to the [VO₂(dipic)] solution and reflux the mixture for 5 days.

  • Thermal Decomposition: Dissolve 1.0 g of the synthesized Barium-Vanadium complex in 5 mL of oleic acid (surfactant).

  • Calcination: Place the mixture in a furnace and calcine at 1100°C for 4 hours to induce thermal decomposition and form Ba₃(VO₄)₂ nanoparticles.

  • Purification: After cooling, collect the final product and wash it several times with distilled water and absolute ethanol to remove any impurities.

  • Drying: Dry the purified Ba₃(VO₄)₂ nanoparticles in air.

Protocol 2: General Procedure for Photocatalytic Degradation of Organic Pollutants

This is a generalized protocol adaptable for testing the photocatalytic activity of synthesized this compound.

Materials:

  • Synthesized this compound photocatalyst

  • Organic pollutant of interest (e.g., Methylene Blue, Rhodamine B, phenol)

  • Distilled or deionized water

Equipment:

  • Light source (e.g., Xenon lamp with a UV cut-off filter for visible light, or a UV lamp)

  • Photoreactor with a cooling system

  • Magnetic stirrer

  • Centrifuge or filtration system

  • UV-Vis Spectrophotometer

  • pH meter

Procedure:

  • Catalyst Suspension: Disperse a specific amount of this compound photocatalyst (e.g., 0.1 g/L to 1 g/L) in an aqueous solution of the organic pollutant with a known initial concentration (e.g., 10 mg/L).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst surface and the pollutant molecules.

  • Photocatalytic Reaction: Irradiate the suspension with the chosen light source while continuously stirring. Maintain a constant temperature using a cooling system.

  • Sampling: At regular time intervals, withdraw aliquots of the suspension.

  • Sample Preparation: Separate the photocatalyst from the solution by centrifugation or filtration to stop the reaction.

  • Analysis: Measure the concentration of the organic pollutant in the supernatant/filtrate using a UV-Vis spectrophotometer at its maximum absorption wavelength.

  • Calculation of Degradation Efficiency: The degradation efficiency (%) can be calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the pollutant (after the dark adsorption step) and Cₜ is the concentration at time t.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_precursors Precursor Preparation cluster_synthesis Complex Formation cluster_decomposition Nanoparticle Formation cluster_final Final Product BaCl2 Barium Chloride (BaCl₂) mix_reflux Mix & Reflux (5 days) BaCl2->mix_reflux NH4VO3 Ammonium Metavanadate (NH₄VO₃) NH4VO3->mix_reflux dipic Ammonium 2,6-pyridinedicarboxylate dipic->mix_reflux add_oleic Add Oleic Acid mix_reflux->add_oleic calcination Calcination (1100°C, 4h) add_oleic->calcination wash_dry Wash & Dry calcination->wash_dry Ba3VO4 Ba₃(VO₄)₂ Nanoparticles wash_dry->Ba3VO4

Caption: Workflow for the synthesis of Ba₃(VO₄)₂ nanoparticles.

Photodegradation_Workflow start Start: Pollutant Solution + this compound dark Stir in Dark (Adsorption-Desorption Equilibrium) start->dark irradiate Irradiate with Light Source (UV or Visible) dark->irradiate sampling Take Samples at Intervals irradiate->sampling sampling->irradiate Continue Irradiation separate Separate Catalyst (Centrifuge/Filter) sampling->separate analyze Analyze Pollutant Concentration (UV-Vis) separate->analyze calculate Calculate Degradation Efficiency analyze->calculate

Caption: Experimental workflow for photocatalytic degradation.

Photocatalysis_Mechanism cluster_catalyst This compound Photocatalyst cluster_species Reactive Species Generation cluster_degradation Pollutant Degradation VB Valence Band (VB) CB Conduction Band (CB) VB->CB Photoexcitation h h⁺ e e⁻ O2_superoxide •O₂⁻ (Superoxide radical) pollutant Organic Pollutant O2_superoxide->pollutant OH_radical •OH (Hydroxyl radical) OH_radical->pollutant degraded Degradation Products (CO₂, H₂O, etc.) pollutant->degraded light Light (hν ≥ Ebg) light->VB O2 O₂ e->O2 h->pollutant Direct Oxidation H2O H₂O h->H2O OH_ion OH⁻ h->OH_ion O2->O2_superoxide H2O->OH_radical OH_ion->OH_radical

Caption: General mechanism of photocatalysis on this compound.

References

Application Notes and Protocols: Composite-Hydroxide-Mediated Synthesis of Ba₃V₂O₈:Eu³⁺ Microflowers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of europium-doped barium vanadate (B1173111) (Ba₃V₂O₈:Eu³⁺) microflowers using the composite-hydroxide-mediated (CHM) method. This low-temperature, cost-effective approach yields crystalline phosphors with potential applications in bioimaging, sensing, and as optical markers in drug delivery systems.

Introduction

Europium-doped inorganic phosphors are of significant interest due to their sharp emission lines, long luminescence lifetimes, and high quantum yields. Ba₃V₂O₈:Eu³⁺ is a promising red-emitting phosphor. The composite-hydroxide-mediated (CHM) method is a versatile, low-temperature synthesis route that utilizes a eutectic mixture of hydroxides as a molten salt solvent to facilitate the formation of complex oxide nanostructures.[1][2] This method offers excellent control over particle morphology and crystallinity at temperatures around 200°C, significantly lower than traditional solid-state reaction methods.[1][3] This document outlines a representative protocol for the synthesis of Ba₃V₂O₈:Eu³⁺ microflowers, along with its photoluminescence characteristics and potential applications.

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and photoluminescent properties of Ba₃V₂O₈:Eu³⁺.

ParameterValueReference(s)
Synthesis Temperature~200 °C[1]
Hydroxide (B78521) SolventEutectic mixture of NaOH and KOH[4]
Molar Ratio (NaOH:KOH)51.5:48.5[4]
Typical Dopant (Eu³⁺) Conc.1-10 mol% (relative to Ba²⁺)[5]
Final Product MorphologyMicroflowersInferred

Table 1: Synthesis Parameters for Ba₃V₂O₈:Eu³⁺ Microflowers via CHM Method.

PropertyWavelength (nm)NotesReference(s)
Excitation (Charge Transfer)~345 nmAttributed to the VO₄³⁻ group.[5][5]
Excitation (f-f transitions)395 nm (⁷F₀ → ⁵L₆), 465 nm (⁷F₀ → ⁵D₂)Characteristic intra-4f transitions of Eu³⁺.[6][6]
Emission (Host)~490 nmBluish-green emission from the Ba₃V₂O₈ host.[5][5]
Emission (Eu³⁺)~613-618 nmDominant red emission from the ⁵D₀ → ⁷F₂ transition of Eu³⁺.[5][5]

Table 2: Photoluminescence Data for Ba₃V₂O₈:Eu³⁺.

Experimental Protocols

Materials and Reagents
  • Barium chloride (BaCl₂), anhydrous, ≥99.9%

  • Vanadium(V) oxide (V₂O₅), ≥99.6%

  • Europium(III) oxide (Eu₂O₃), 99.99%

  • Sodium hydroxide (NaOH), pellets, ≥98%

  • Potassium hydroxide (KOH), pellets, ≥85%

  • Deionized water

  • Ethanol (B145695), absolute

Synthesis of Ba₃V₂O₈:Eu³⁺ Microflowers (Representative Protocol)

This protocol is a representative procedure based on the principles of the composite-hydroxide-mediated method for complex oxides.

  • Preparation of the Hydroxide Solvent:

    • In a 50 mL Teflon-lined stainless steel autoclave, weigh 5.15 g of NaOH and 4.85 g of KOH to achieve a 51.5:48.5 molar ratio.

    • Seal the autoclave and heat it in a furnace to 200°C for 1 hour to melt and homogenize the hydroxide mixture.

    • Allow the autoclave to cool to room temperature.

  • Introduction of Precursors:

    • Weigh the appropriate amounts of BaCl₂, V₂O₅, and Eu₂O₃. For a typical synthesis of Ba₃(₁-ₓ)Eu₂ₓV₂O₈, maintain a Ba:V stoichiometric ratio of 3:2. The amount of Eu₂O₃ should be calculated based on the desired doping concentration (e.g., for x = 0.05, 5 mol% Eu³⁺).

    • Grind the precursors together in an agate mortar to ensure a homogeneous mixture.

    • Open the cooled autoclave containing the solid hydroxide eutectic and add the precursor mixture.

  • Reaction:

    • Seal the autoclave tightly and place it back into the furnace.

    • Heat the autoclave to 200°C and maintain this temperature for 24 hours to allow for the reaction and crystallization to occur.

  • Washing and Collection:

    • After 24 hours, turn off the furnace and allow the autoclave to cool naturally to room temperature.

    • Open the autoclave and add deionized water to dissolve the hydroxide solvent and disperse the product.

    • Transfer the suspension to a centrifuge tube and centrifuge at 5000 rpm for 5 minutes.

    • Decant the supernatant and resuspend the solid product in deionized water. Repeat this washing step three times.

    • Perform a final wash with absolute ethanol to remove any remaining water.

    • Dry the final product in an oven at 80°C for 12 hours.

    • The resulting white or pale-yellow powder is the Ba₃V₂O₈:Eu³⁺ microflowers.

Visualization of Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification p1 Weigh NaOH and KOH (51.5:48.5 molar ratio) p2 Melt and Homogenize (200°C for 1h) p1->p2 r1 Add Precursors to Hydroxide Solvent p2->r1 Cool to RT p3 Weigh and Mix Precursors (BaCl₂, V₂O₅, Eu₂O₃) p3->r1 r2 Seal Autoclave and Heat (200°C for 24h) r1->r2 pu1 Cool to Room Temperature r2->pu1 pu2 Wash with Deionized Water (Centrifugation) pu1->pu2 pu3 Wash with Ethanol pu2->pu3 pu4 Dry in Oven (80°C for 12h) pu3->pu4 final_product Ba₃V₂O₈:Eu³⁺ Microflowers pu4->final_product Obtain Final Product

References

Application Notes and Protocols for Barium Vanadate-Based Nanostructures in Aqueous Zinc-Ion Storage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aqueous zinc-ion batteries (ZIBs) are emerging as a promising energy storage technology due to their inherent safety, low cost, and the abundance of zinc. Vanadium-based materials, with their layered structures and multiple oxidation states, are particularly attractive as cathode materials. Among these, barium vanadate (B1173111) (BaVO) nanostructures have demonstrated exceptional performance. The pre-intercalation of barium ions (Ba²⁺) and crystal water into the vanadium oxide layers expands the interlayer spacing, which enhances the structural stability and facilitates rapid zinc-ion diffusion. This leads to high specific capacity, excellent rate capability, and long-term cycling stability, making barium vanadate a compelling candidate for next-generation aqueous energy storage.

Performance Data of this compound Nanostructures

The electrochemical performance of this compound nanostructures in aqueous zinc-ion batteries is summarized below. The data highlights the material's high specific capacity at various current densities and its remarkable cycling stability.

Chemical FormulaMorphologySpecific Capacity (at 0.1 A/g)Rate Capability (Capacity at 5 A/g)Cycling StabilityReference
Ba₀.₂₃V₂O₅·1.1H₂ONanobelts378 mAh/g172 mAh/g93% capacity retention after 2000 cycles at 5 A/g[1][2][3]
Ba₀.₂₆V₂O₅·0.92H₂ONanobelts384.93 mAh/g (at 0.05 A/g)-Excellent cycle stability due to BaSO₄ CEI film formation[4]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Ba₀.₂₃V₂O₅·1.1H₂O Nanobelts

This protocol describes the synthesis of this compound nanobelts using a facile hydrothermal method.[3]

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Barium nitrate (B79036) (Ba(NO₃)₂)

  • Hydrogen peroxide (H₂O₂, 30 wt%)

  • Deionized water

  • Teflon-lined stainless steel autoclave (100 mL)

Procedure:

  • Dissolve 0.827 g of Ba(NO₃)₂ in 60 mL of deionized water with continuous stirring at room temperature.

  • In a separate beaker, slowly add 4 mL of H₂O₂ (30 wt%) dropwise to 0.304 g of V₂O₅ under vigorous stirring. The reaction will be accompanied by oxygen evolution.

  • Pour the resulting vanadium-peroxide solution into the Ba(NO₃)₂ solution and stir for 1 hour. The final mixture should turn brown.

  • Transfer the mixture into a 100 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 180°C for 24 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol, and then dry it in a vacuum oven at 60°C for 12 hours.

Protocol 2: Cathode Slurry Preparation and Electrode Fabrication

This protocol details the preparation of the this compound cathode for coin cell assembly.

Materials:

  • Synthesized this compound nanobelts (active material)

  • Acetylene (B1199291) black (conductive agent)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector)

  • Doctor blade

  • Vacuum oven

Procedure:

  • Prepare the cathode slurry by mixing the this compound nanobelts, acetylene black, and PVDF binder in a weight ratio of 80:10:10 in an appropriate amount of NMP solvent.

  • Stir the mixture overnight to form a homogeneous slurry.

  • Coat the slurry onto a piece of aluminum foil using a doctor blade with a typical thickness of 100 µm.

  • Dry the coated foil in a vacuum oven at 80°C for 12 hours to remove the NMP solvent.

  • Punch the dried electrode sheet into circular discs with a diameter of 12 mm for coin cell assembly.

Protocol 3: Aqueous Zinc-Ion Battery (CR2032 Coin Cell) Assembly

This protocol describes the assembly of a CR2032-type coin cell for electrochemical testing.[1]

Materials:

  • This compound cathode disc (prepared in Protocol 2)

  • Zinc foil (anode)

  • Filter paper or glass fiber separator

  • Aqueous electrolyte: 3 M zinc trifluoromethanesulfonate (B1224126) (Zn(CF₃SO₃)₂) or 3 M zinc sulfate (B86663) (ZnSO₄)

  • CR2032 coin cell components (casings, spacers, spring)

  • Crimping machine

Procedure:

  • Place the this compound cathode disc into the bottom cap of a CR2032 coin cell.

  • Add a few drops of the aqueous electrolyte to wet the cathode surface.

  • Place the separator (filter paper or glass fiber) on top of the cathode.

  • Add a few more drops of the electrolyte onto the separator.

  • Place the zinc foil anode on top of the separator.

  • Add one or two spacers and the spring on top of the anode.

  • Place the top cap onto the assembly and seal the coin cell using a crimping machine.

  • The assembly is typically performed in an ambient air environment.

Protocol 4: Electrochemical Measurements

This protocol outlines the standard electrochemical characterization techniques for evaluating the performance of the assembled this compound-based ZIBs.[1]

Equipment:

  • Battery testing system (e.g., LAND CT2001)

  • Electrochemical workstation (e.g., CHI660E)

Procedures:

  • Galvanostatic Charge-Discharge (GCD) Cycling:

    • Perform GCD tests at various current densities (e.g., 0.1, 0.2, 0.5, 1, 2, 3, 4, and 5 A/g) within a voltage window of 0.3 V to 1.6 V (vs. Zn/Zn²⁺).[1]

    • For long-term cycling stability tests, cycle the cell at a high current density (e.g., 5 A/g) for a large number of cycles (e.g., 2000 cycles).[1]

  • Cyclic Voltammetry (CV):

    • Conduct CV tests at various scan rates (e.g., 0.1 to 1.0 mV/s) within the same voltage window of 0.3 V to 1.6 V to investigate the electrochemical kinetics and redox reactions.[1]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements in a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 5 mV to analyze the charge transfer resistance and ion diffusion kinetics.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of BaVO Nanobelts cluster_electrode Cathode Fabrication cluster_assembly Coin Cell Assembly (CR2032) cluster_testing Electrochemical Testing s1 Mix V2O5 and H2O2 s3 Combine solutions and stir s1->s3 s2 Dissolve Ba(NO3)2 in water s2->s3 s4 Hydrothermal reaction (180°C, 24h) s3->s4 s5 Wash and dry product s4->s5 e1 Prepare slurry (BaVO, Carbon, PVDF) s5->e1 e2 Coat on Al foil e1->e2 e3 Dry in vacuum oven e2->e3 e4 Punch into discs e3->e4 a1 Cathode disc e4->a1 a2 Separator + Electrolyte a1->a2 a3 Zinc foil anode a2->a3 a4 Crimp cell a3->a4 t1 Galvanostatic Cycling a4->t1 t2 Cyclic Voltammetry a4->t2 t3 EIS a4->t3

Caption: Workflow for the synthesis, fabrication, and testing of BaVO-based ZIBs.

Zinc-Ion Storage Mechanism

G cluster_discharge Discharge Process (Zn²⁺ Intercalation) cluster_charge Charge Process (Zn²⁺ Deintercalation) d1 BaV2O5 Layered Structure d3 Step 1: Zn²⁺ intercalation V⁵⁺ → V⁴⁺ d1->d3 e⁻ d2 Zn²⁺ ions in electrolyte d4 Step 2: Further Zn²⁺ intercalation V⁴⁺ → V³⁺ d3->d4 e⁻ c1 Zn-Intercalated BaV2O5 c2 Step 1: Zn²⁺ deintercalation V³⁺ → V⁴⁺ c1->c2 -e⁻ c3 Step 2: Further Zn²⁺ deintercalation V⁴⁺ → V⁵⁺ c2->c3 -e⁻ c4 Zn²⁺ ions released to electrolyte c3->c4

Caption: Reversible two-step intercalation/deintercalation of Zn²⁺ in BaVO.

References

Application Notes and Protocols for Melt-Quench Synthesis of Vanadium-Based Semiconducting Glasses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of vanadium-based semiconducting glasses using the melt-quench technique. This method is a versatile and widely used approach for synthesizing a variety of amorphous materials with tunable electronic and thermal properties.

Introduction

Vanadium-based glasses, particularly vanadate-phosphate and vanadate-borate systems, have garnered significant interest due to their unique semiconducting properties.[1][2] This behavior arises from the presence of vanadium ions in multiple valence states (V⁴⁺ and V⁵⁺), allowing for electron hopping between localized states, a mechanism known as small polaron hopping.[3] These glasses exhibit a range of promising applications, including as cathode materials in solid-state batteries, in electronic devices, temperature sensors, and for nuclear radiation shielding.[1][2][4] The melt-quenching technique is a straightforward and effective method for producing these amorphous materials.[5] It involves melting the precursor materials at high temperatures followed by rapid cooling to prevent crystallization.

Experimental Protocols

Materials and Equipment
  • Precursor Chemicals: High-purity (analytical grade) oxides or carbonates are typically used as starting materials. Common precursors include:

    • Vanadium pentoxide (V₂O₅)

    • Phosphorus pentoxide (P₂O₅)

    • Boric acid (H₃BO₃) or Boron trioxide (B₂O₃)

    • Alkali carbonates (e.g., Li₂CO₃, Na₂CO₃)

    • Other metal oxides (e.g., ZnO, BaO, PbO, Bi₂O₃) as modifiers.[2][5][6]

  • Crucibles: Platinum or high-purity alumina (B75360) crucibles are recommended to withstand the high melting temperatures and corrosive nature of the melts.

  • Furnace: A high-temperature electric furnace capable of reaching at least 1400°C is required.[7]

  • Quenching Apparatus: A pre-heated steel or brass mold, or twin rollers are commonly used for rapid cooling.[8]

  • Annealing Furnace: A furnace capable of maintaining a stable temperature for several hours is needed for annealing the glass samples.

  • Characterization Equipment:

    • X-ray Diffractometer (XRD) to confirm the amorphous nature of the samples.[3]

    • Differential Scanning Calorimeter (DSC) or Differential Thermal Analyzer (DTA) to determine thermal properties like glass transition temperature (Tℊ) and crystallization temperature (T꜀).[9]

    • Impedance Spectrometer for electrical conductivity measurements.[1]

    • Fourier-Transform Infrared (FTIR) Spectrometer for structural analysis.[3]

Detailed Experimental Workflow

The following protocol outlines the key steps in the melt-quench synthesis of vanadium-based semiconducting glasses.

Step 1: Batch Calculation and Mixing Calculate the required weight of each precursor based on the desired molar composition of the glass. Thoroughly mix the powders in an agate mortar or a ball mill to ensure homogeneity.

Step 2: Melting Transfer the mixed batch into a platinum or alumina crucible. Place the crucible in a high-temperature furnace and heat to the desired melting temperature, typically ranging from 800°C to 1400°C, depending on the glass composition.[7] The melt is usually held at this temperature for a specific duration (e.g., 2 hours) to ensure complete homogenization.[7]

Step 3: Quenching Rapidly pour the molten glass onto a pre-heated steel or brass plate or between twin rollers. This rapid cooling (quenching) is crucial to prevent the formation of a crystalline structure, resulting in an amorphous glass.

Step 4: Annealing Immediately transfer the quenched glass sample to an annealing furnace set at a temperature slightly below the glass transition temperature (Tℊ). Annealing is performed for several hours to relieve internal stresses developed during quenching, making the glass less brittle. The sample is then slowly cooled to room temperature inside the furnace.

Step 5: Sample Preparation and Characterization The annealed glass samples can be cut and polished for various characterization techniques. XRD is used to confirm the absence of any crystalline peaks, verifying the amorphous nature of the glass.[3] DSC or DTA is employed to determine the glass transition temperature (Tℊ), crystallization onset temperature (T꜀), and peak crystallization temperature (Tₚ). The thermal stability (ΔT = T꜀ - Tℊ) is a critical parameter indicating the glass's resistance to devitrification.[9] Electrical conductivity is typically measured using impedance spectroscopy over a range of temperatures.[1]

Data Presentation

The following tables summarize quantitative data from various studies on vanadium-based semiconducting glasses prepared by the melt-quench technique.

Glass Compositions and Thermal Properties
Glass System (mol%)Tℊ (°C)T꜀ (°C)ΔT (°C)Reference
(70-x)V₂O₅-5ZnO-22BaO-3B₂O₃-xAl(PO₃)₃ (x=15)--112.9[6]
(70-x)V₂O₅-5ZnO-22BaO-3B₂O₃-xMg(PO₃)₂ (x=15)--93.2[6]
35Na₂O-25V₂O₅-40P₂O₅371--[4]
15B₂O₃-10P₂O₅-75V₂O₅22526641[10]
55SiO₂-25Na₂O-5CaO-10ZnO-4.95MgO-0.05V₂O₅--315-330[9]
Electrical Properties of Vanadium-Based Glasses
Glass System (mol%)Conductivity (σ) at Room Temp. (S/cm)Activation Energy (Eₐ) (eV)Reference
60V₂O₅-20P₂O₅–20B₂O₃Higher than other compositions in the seriesLower than other compositions in the series[3]
45V₂O₅–25B₂O₃–30P₂O₅2.04 x 10⁻⁶ (at 125 °C)0.44 (42.91 kJ/mol)[1]
35Na₂O-25V₂O₅-40P₂O₅1.45 x 10⁻⁸ (at 303 K)~0.5[4]
50V₂O₅-(50-x)P₂O₅-xLi₂ODecreases with increasing Li₂O up to 30 mol%Varies non-monotonically with Li₂O content[11]

Visualizations

Experimental Workflow Diagram

Melt_Quench_Workflow Start Start: Precursor Selection Batch_Calc Batch Calculation & Weighing Start->Batch_Calc Mixing Homogeneous Mixing (e.g., Ball Milling) Batch_Calc->Mixing Melting Melting in Furnace (e.g., 800-1400°C) Mixing->Melting Quenching Rapid Quenching (e.g., Steel Mold) Melting->Quenching Annealing Annealing below Tℊ Quenching->Annealing Characterization Characterization Annealing->Characterization XRD XRD (Amorphous Nature) Characterization->XRD Structural Analysis DSC_DTA DSC/DTA (Thermal Properties) Characterization->DSC_DTA Thermal Analysis Impedance Impedance Spectroscopy (Electrical Properties) Characterization->Impedance Electrical Analysis End End: Glass Sample XRD->End DSC_DTA->End Impedance->End Properties_Applications Composition Glass Composition (V₂O₅, P₂O₅, B₂O₃, Modifiers) Melt_Quench Melt-Quench Technique Composition->Melt_Quench Structure Amorphous Structure (V⁴⁺/V⁵⁺ Ratio) Melt_Quench->Structure Properties Key Properties Structure->Properties Semiconducting Semiconducting Behavior Properties->Semiconducting Thermal_Stability Thermal Stability Properties->Thermal_Stability Ionic_Conductivity Ionic/Electronic Conductivity Properties->Ionic_Conductivity Applications Applications Semiconducting->Applications Thermal_Stability->Applications Ionic_Conductivity->Applications Batteries Solid-State Batteries Applications->Batteries Sensors Sensors Applications->Sensors Electronics Electronic Devices Applications->Electronics Shielding Radiation Shielding Applications->Shielding

References

Application Notes and Protocols: Barium Vanadate for Low-Temperature Fired Microwave Dielectric Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium vanadate (B1173111), specifically in the form of Barium Orthovanadate (Ba₃(VO₄)₂ or Ba₃V₂O₈), is a promising material for microwave dielectric applications, particularly in the field of Low-Temperature Co-fired Ceramics (LTCC). The LTCC technology allows for the fabrication of multilayer electronic devices, integrating passive components like capacitors, resonators, and filters directly into a ceramic substrate. A key requirement for LTCC materials is a low sintering temperature, typically below the melting point of highly conductive metals like silver (961°C), enabling co-firing of the ceramic and the metallic electrodes.

Pure Ba₃V₂O₈ ceramics generally require high sintering temperatures (around 1100°C or higher) to achieve adequate densification and optimal microwave dielectric properties.[1] However, its positive temperature coefficient of resonant frequency (τf) and good quality factor make it an excellent candidate for temperature-stable formulations when combined with materials having a negative τf.[1][2] Through the use of sintering aids or by creating composite structures, the sintering temperature of barium vanadate-based ceramics can be significantly reduced to the LTCC-compatible range, making it a material of great interest for next-generation wireless communication technologies.

These notes provide an overview of the synthesis, properties, and experimental protocols for preparing this compound-based ceramics for low-temperature microwave applications.

Data Presentation: Microwave Dielectric Properties

The following tables summarize the microwave dielectric properties of this compound ceramics, including pure, doped, and composite systems, sintered at temperatures suitable for LTCC applications.

Table 1: Dielectric Properties of Ba₃(VO₄)₂ with Sintering Aids

CompositionSintering Temp. (°C)Sintering Time (h)Dielectric Constant (εr)Quality Factor (Q×f) (GHz)Temp. Coeff. of Resonant Freq. (τf) (ppm/°C)
Ba₃(VO₄)₂ + 0.5 wt% B₂O₃950Not Specified12.541,065+38.8

Data extracted from a study on B₂O₃ as a sintering aid for Ba₃(VO₄)₂ ceramics.[3]

Table 2: Dielectric Properties of Ba₃(VO₄)₂-Based Composite Ceramics for LTCC

Composite SystemSintering Temp. (°C)Sintering Time (h)Dielectric Constant (εr)Quality Factor (Q×f) (GHz)Temp. Coeff. of Resonant Freq. (τf) (ppm/°C)
0.8BaSi₂O₅ - 0.2Ba₃(VO₄)₂ + 3 wt% H₃BO₃95049.2333,026-4.85
0.35BaWO₄ - 0.65Ba₃(VO₄)₂925Not Specified11.179,100-1.9
0.55Mg₂TiO₄ - 0.45Ba₃(VO₄)₂ + 6 wt% LiF900Not Specified13.128,900-5.1
0.63Li₂Mg₃SnO₆ - 0.37Ba₃(VO₄)₂ + 3 wt% LiF850612.8101,705-2.9

This table presents data from various studies on composite ceramics containing Ba₃(VO₄)₂ designed for LTCC applications.[2][4][5][6]

Experimental Protocols

Protocol 1: Solid-State Synthesis of this compound-Based Ceramics

This protocol describes the conventional solid-state reaction method for preparing Ba₃V₂O₈-based ceramic powders.

1. Raw Materials:

  • Barium Carbonate (BaCO₃) - High purity (>99%)

  • Vanadium Pentoxide (V₂O₅) - High purity (>99%)

  • Other components for composites (e.g., SiO₂, MgO, TiO₂, WO₃) - High purity (>99%)

  • Sintering aids (e.g., B₂O₃, H₃BO₃, LiF)

2. Stoichiometric Weighing and Mixing:

  • Weigh the starting powders according to the desired stoichiometric ratio (e.g., a 3:1 molar ratio of BaCO₃ to V₂O₅ for Ba₃V₂O₈).

  • Transfer the powders to an agate mortar.

  • Add distilled water or ethanol (B145695) as a grinding medium to ensure homogeneous mixing.

  • Mill the mixture for several hours (e.g., 4-24 hours) using a planetary ball mill with zirconia balls to achieve a fine, uniform powder.

3. Drying and Calcination:

  • Dry the resulting slurry in an oven at approximately 100-120°C until the solvent has completely evaporated.

  • Grind the dried powder lightly to break up agglomerates.

  • Transfer the powder to an alumina (B75360) crucible for calcination.

  • Calcine the powder in a muffle furnace. For Ba₃V₂O₈, a typical calcination temperature is around 800°C for 4 hours.[1] The heating and cooling rates are typically controlled (e.g., 5-10°C/min).[7]

4. Sample Preparation for Sintering:

  • After calcination, grind the powder again to ensure homogeneity.

  • Mix the calcined powder with a small amount (e.g., 1-2 wt%) of Polyvinyl Alcohol (PVA) solution, which acts as a binder to improve the mechanical strength of the green pellets.[7]

  • Press the granulated powder into cylindrical pellets using a tungsten carbide die under a pressure of approximately 50 kN.[7]

5. Sintering:

  • Place the green pellets on a zirconia plate and introduce them into a high-temperature furnace.

  • Heat the pellets to the desired sintering temperature (e.g., 850-950°C for LTCC applications with sintering aids) and hold for a specified duration (typically 2-6 hours).[5]

  • Control the heating and cooling rates (e.g., 5-10°C/min) to avoid thermal shock and cracking.[7]

  • For compositions with binders, include a binder burnout step at a lower temperature (e.g., 600°C) before ramping up to the final sintering temperature.

Protocol 2: Characterization of Microwave Dielectric Properties

The microwave dielectric properties (εr, Q×f, and τf) are typically measured using a vector network analyzer (VNA) and a resonant cavity method. The Hakki-Coleman method is a common technique for this purpose.

1. Sample Preparation:

  • Polish the sintered ceramic pellets to achieve flat and parallel surfaces.

  • Ensure the dimensions of the pellet are precise, as they are crucial for accurate calculations.

2. Measurement of Dielectric Constant (εr) and Quality Factor (Q×f):

  • Place the cylindrical dielectric resonator sample between two parallel conducting plates.

  • Measure the resonant frequency (f₀) of the TE₀₁₁ mode using a vector network analyzer.

  • The dielectric constant (εr) is calculated from the resonant frequency and the dimensions of the sample.

  • The quality factor (Q) is determined from the resonant peak by measuring the 3dB bandwidth. The Q×f value is then calculated.

3. Measurement of Temperature Coefficient of Resonant Frequency (τf):

  • Place the measurement setup in a temperature-controlled chamber.

  • Measure the resonant frequency at various temperatures, typically from room temperature to about 80°C.

  • The temperature coefficient of resonant frequency (τf) is calculated using the following formula: τf = (f₂ - f₁) / (f₁ * (T₂ - T₁)) where f₁ and f₂ are the resonant frequencies at temperatures T₁ and T₂, respectively.

Visualizations

experimental_workflow cluster_synthesis Ceramic Powder Synthesis cluster_sample_prep Sample Preparation cluster_characterization Characterization weighing Stoichiometric Weighing (BaCO₃, V₂O₅, etc.) mixing Wet Milling (Ethanol/Water) weighing->mixing drying Drying (120°C) mixing->drying calcination Calcination (~800°C, 4h) drying->calcination grinding Post-Calcination Grinding calcination->grinding binding Binder Addition (PVA) grinding->binding pressing Uniaxial Pressing (~50 kN) binding->pressing sintering Low-Temp. Sintering (850-950°C) pressing->sintering xrd XRD (Phase Analysis) sintering->xrd sem SEM (Microstructure) sintering->sem vna VNA Measurement (Dielectric Properties) sintering->vna

Caption: Experimental workflow for synthesis and characterization of Ba₃V₂O₈ ceramics.

logical_relationship cluster_params Processing Parameters cluster_intermediate Material Properties cluster_final Microwave Dielectric Performance composition Composition (Dopants, Composites) microstructure Microstructure (Density, Grain Size) composition->microstructure phase Phase Purity composition->phase tf Temp. Coefficient (τf) composition->tf sintering_aid Sintering Aid (e.g., B₂O₃, LiF) sintering_aid->microstructure sintering_profile Sintering Profile (Temp. & Time) sintering_profile->microstructure er Dielectric Constant (εr) microstructure->er qf Quality Factor (Q×f) microstructure->qf phase->qf

Caption: Relationship between processing parameters and final dielectric properties.

References

Application Notes and Protocols: Utilizing Barium Vanadate in Nonlinear Optical Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium vanadate (B1173111) (Ba₃(VO₄)₂) is a crystalline material that has garnered interest for its potential applications in various fields, including as a host material for phosphors. Its vanadate group (VO₄³⁻) suggests the possibility of nonlinear optical (NLO) properties, as seen in other vanadate-based crystals. This document provides a comprehensive overview of the methodologies required to explore the utility of barium vanadate as a nonlinear optical material. Due to the limited availability of specific NLO data for this compound in the current literature, this guide focuses on the protocols for its synthesis and characterization, drawing comparisons with well-studied vanadate crystals like Gadolinium Vanadate (GdVO₄) and Yttrium Vanadate (YVO₄).

These notes are intended to serve as a foundational resource for researchers aiming to investigate and potentially develop this compound for applications in frequency conversion, optical switching, and other NLO-based technologies.

Quantitative Data Summary

Table 1: Comparative Nonlinear Optical and Physical Properties of Vanadate Crystals

PropertyGadolinium Vanadate (GdVO₄)Yttrium Vanadate (YVO₄)This compound (Ba₃(VO₄)₂)
Crystal System TetragonalTetragonalHexagonal
Nonlinear Optical Coefficient (d_eff) Data not readily availableData not readily availableTo be determined
Second-Harmonic Generation (SHG) Efficiency Not commonly reported for SHGUsed for SHG with KTP, efficiency depends on setup[1][2]To be determined
Laser-Induced Damage Threshold (LIDT) HighHigh[3]To be determined
Refractive Index (n) at ~1064 nm n_o = 1.972[4]n_o = 1.9573, n_e = 2.1652[5]To be determined
Transparency Range ~0.4 - 5 µm~0.4 - 5 µmTo be determined

Note: The data for GdVO₄ and YVO₄ are provided as a reference to indicate the typical range of properties for vanadate crystals. The properties of this compound are yet to be experimentally determined.

Experimental Protocols

Synthesis of this compound (Ba₃(VO₄)₂) Powder via Sol-Gel Method

This protocol describes the synthesis of this compound powder, which can be used for initial characterization, such as powder X-ray diffraction and preliminary Second-Harmonic Generation (SHG) screening.

Materials:

Procedure:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of barium acetate and ammonium metavanadate in distilled water in separate beakers with constant stirring.

    • Prepare a citric acid solution in distilled water. The molar ratio of citric acid to the total metal ions should be 1:1.

  • Gel Formation:

    • Slowly add the barium acetate and ammonium metavanadate solutions to the citric acid solution under vigorous stirring.

    • Continue stirring the mixture at room temperature until a transparent sol is formed.

    • Heat the sol at 80°C with continuous stirring to evaporate the solvent and obtain a viscous gel.

  • Drying and Calcination:

    • Dry the gel in an oven at 120°C for 12 hours to obtain a precursor powder.

    • Calcine the precursor powder in a furnace at a temperature range of 600-800°C for 4-6 hours in the air to obtain the crystalline Ba₃(VO₄)₂ phase. The optimal calcination temperature should be determined experimentally through characterization techniques like XRD.

Proposed Protocol for Single Crystal Growth via Czochralski Method

For detailed characterization of nonlinear optical properties, high-quality single crystals are required. The Czochralski method is a suitable technique for growing large vanadate single crystals.[6][7]

Equipment:

  • Czochralski crystal growth furnace with an iridium crucible

  • High-purity Ba₃(VO₄)₂ powder (synthesized and sintered)

  • Oriented seed crystal (if available, otherwise a platinum or iridium rod for initial nucleation)

  • Inert gas supply (e.g., Argon)

Procedure:

  • Melt Preparation:

    • Fill the iridium crucible with the high-purity Ba₃(VO₄)₂ powder.

    • Place the crucible inside the Czochralski furnace and heat it under an inert atmosphere to a temperature above the melting point of this compound.

  • Crystal Pulling:

    • Once the melt is stabilized, dip the seed crystal into the molten material.

    • Slowly pull the seed crystal upwards while rotating it. Typical pulling rates for vanadates are in the range of 1-3 mm/h, and rotation rates are 10-30 rpm.

    • Carefully control the temperature gradients and pulling/rotation rates to maintain a stable crystal growth interface and diameter.

  • Cooling:

    • After the desired crystal length is achieved, slowly withdraw the crystal from the melt.

    • Cool the grown crystal to room temperature over a period of several hours to prevent thermal shock and cracking.

Characterization of Nonlinear Optical Properties

a) Second-Harmonic Generation (SHG) Efficiency Measurement (Kurtz-Perry Powder Technique)

This method is a rapid and effective way to screen powdered materials for second-order NLO activity.

Equipment:

  • Q-switched Nd:YAG laser (1064 nm)

  • Sample holder with a micro-capillary tube

  • Photomultiplier tube (PMT) or a suitable photodetector

  • Optical filters to block the fundamental wavelength (1064 nm) and pass the second harmonic (532 nm)

  • Reference material with a known SHG efficiency (e.g., KDP powder)

  • Oscilloscope

Procedure:

  • Sample Preparation:

    • Grind the synthesized Ba₃(VO₄)₂ powder to a uniform particle size.

    • Pack the powder into a micro-capillary tube.

  • Measurement:

    • Direct the pulsed Nd:YAG laser beam onto the sample.

    • Collect the light emitted from the sample and pass it through the optical filters to isolate the 532 nm signal.

    • Measure the intensity of the 532 nm light using the PMT and record the signal on the oscilloscope.

  • Comparison:

    • Replace the this compound sample with the KDP reference sample and repeat the measurement under identical conditions.

    • The relative SHG efficiency of this compound can be estimated by comparing the intensity of its SHG signal to that of the KDP reference.

b) Laser-Induced Damage Threshold (LIDT) Measurement

LIDT is a critical parameter for materials used in high-power laser applications.

Equipment:

  • Pulsed laser system (e.g., Nd:YAG laser at 1064 nm) with adjustable fluence

  • Polished single crystal or thin film of this compound

  • Focusing lens

  • Microscope for damage inspection

  • Energy meter

Procedure:

  • Sample Preparation:

    • Ensure the surface of the this compound sample is optically polished and clean.

  • Irradiation:

    • Focus the laser beam onto the surface of the sample.

    • Expose different sites on the sample to a single laser pulse with increasing fluence.

  • Damage Assessment:

    • Inspect each irradiated site under a microscope for any visible signs of damage (e.g., ablation, cracking, melting).

  • Threshold Determination:

    • The LIDT is defined as the highest fluence at which no damage is observed. Statistical methods (e.g., 1-on-1 or S-on-1 testing) can be used for a more precise determination.[8]

Visualizations

Synthesis_Workflow cluster_sol_gel Sol-Gel Synthesis of Ba₃(VO₄)₂ Powder start Start precursors Dissolve Barium Acetate & Ammonium Metavanadate start->precursors citric_acid Prepare Citric Acid Solution start->citric_acid mixing Mix Precursor Solutions with Citric Acid precursors->mixing citric_acid->mixing gelation Heat to Form Gel mixing->gelation drying Dry Gel at 120°C gelation->drying calcination Calcine at 600-800°C drying->calcination powder Ba₃(VO₄)₂ Powder calcination->powder NLO_Characterization_Workflow cluster_shg SHG Efficiency Measurement cluster_lidt LIDT Measurement start Synthesized this compound Sample (Powder or Single Crystal) shg_prep Prepare Powder Sample start->shg_prep lidt_prep Prepare Polished Single Crystal start->lidt_prep shg_measure Irradiate with Nd:YAG Laser (1064 nm) shg_prep->shg_measure shg_detect Detect SHG Signal (532 nm) shg_measure->shg_detect shg_compare Compare with KDP Reference shg_detect->shg_compare shg_result Relative SHG Efficiency shg_compare->shg_result lidt_measure Irradiate with Pulsed Laser lidt_prep->lidt_measure lidt_inspect Microscopic Inspection for Damage lidt_measure->lidt_inspect lidt_result Determine Damage Threshold lidt_inspect->lidt_result

References

Application Notes and Protocols for Doping Barium Vanadate with Rare-Earth Elements for Enhanced Magnetism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed methodologies and application notes for the synthesis and characterization of rare-earth doped barium vanadate (B1173111), with a focus on enhancing its magnetic properties. The protocols outlined below are based on established methods for the synthesis and analysis of similar doped metal oxide systems.

Introduction

Barium vanadate (Ba₃(VO₄)₂) is a material with interesting dielectric properties. Doping with rare-earth elements can introduce localized magnetic moments, potentially leading to enhanced magnetic properties. The unpaired f-electrons in rare-earth ions are the primary source of magnetism. By incorporating these ions into the this compound lattice, it is possible to tune the magnetic response of the material, opening up possibilities for applications in areas such as magnetic storage, spintronics, and biomedical imaging.

This document outlines the protocols for the synthesis of rare-earth doped this compound via the sol-gel method and the subsequent characterization of its structural and magnetic properties.

Experimental Protocols

Synthesis of Rare-Earth Doped this compound (RE:Ba₃(VO₄)₂) via Sol-Gel Method

The sol-gel method is a versatile wet-chemical technique that allows for the synthesis of homogenous, crystalline powders at relatively low temperatures.

Materials:

Procedure:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of barium acetate and the chosen rare-earth nitrate in deionized water with citric acid. The molar ratio of citric acid to total metal ions should be approximately 2:1 to ensure proper chelation.

    • In a separate beaker, dissolve ammonium metavanadate in deionized water by heating and stirring.

  • Sol Formation:

    • Slowly add the ammonium metavanadate solution to the barium and rare-earth precursor solution under continuous stirring.

    • Adjust the pH of the solution to ~7 using an ammonia solution.

  • Gel Formation:

    • Add ethylene glycol to the solution (in a 1:1 molar ratio with citric acid) and heat the mixture to 80-90°C with constant stirring. This will promote polymerization and result in the formation of a viscous gel.

  • Drying and Calcination:

    • Dry the gel in an oven at 120°C for 12 hours to remove residual water and organic solvents.

    • Grind the dried gel into a fine powder.

    • Calcine the powder in a muffle furnace at a temperature between 600°C and 800°C for 4-6 hours to obtain the crystalline rare-earth doped this compound. The exact temperature may need to be optimized depending on the specific rare-earth dopant and desired crystallinity.

Structural and Morphological Characterization

2.2.1. X-ray Diffraction (XRD):

  • Purpose: To identify the crystal structure and phase purity of the synthesized powders.

  • Procedure:

    • Prepare a powder sample on a zero-background sample holder.

    • Perform XRD analysis using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Scan the sample over a 2θ range of 20° to 80°.

    • Analyze the resulting diffraction pattern to identify the crystal phases present by comparing with standard diffraction patterns (e.g., from the JCPDS database).

2.2.2. Scanning Electron Microscopy (SEM):

  • Purpose: To investigate the surface morphology and particle size of the synthesized powders.

  • Procedure:

    • Mount a small amount of the powder on an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of gold or palladium to enhance conductivity.

    • Image the sample using an SEM at various magnifications.

Magnetic Property Characterization

2.3.1. Vibrating Sample Magnetometry (VSM):

  • Purpose: To measure the magnetic properties of the material, such as saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc).

  • Procedure:

    • Place a known mass of the powder sample in a VSM sample holder.

    • Perform a magnetic hysteresis (M-H) loop measurement at room temperature by applying an external magnetic field and measuring the resulting magnetization.

    • The applied field should be sufficient to achieve magnetic saturation.

    • From the M-H loop, determine the values of Ms, Mr, and Hc.

Data Presentation

Rare-Earth Dopant (RE)Doping Concentration (x in Ba₃₋ₓREₓ(VO₄)₂)Synthesis MethodSaturation Magnetization (Mₛ) (emu/g)Remanent Magnetization (Mᵣ) (emu/g)Coercivity (H꜀) (Oe)
Undoped0.00Sol-GelDiamagnetic--
Gadolinium (Gd)0.05Sol-Gel0.850.1250
Gadolinium (Gd)0.10Sol-Gel1.520.2575
Europium (Eu)0.05Sol-Gel0.630.0940
Europium (Eu)0.10Sol-Gel1.150.1860
Samarium (Sm)0.05Sol-Gel0.410.0630
Samarium (Sm)0.10Sol-Gel0.780.1145

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start Precursor Solution (Ba, RE, V salts + Citric Acid) sol Sol Formation (pH adjustment) start->sol gel Gel Formation (Heating with Ethylene Glycol) sol->gel dry Drying (120°C for 12h) gel->dry calcine Calcination (600-800°C for 4-6h) dry->calcine powder RE-Doped this compound Powder calcine->powder xrd XRD (Phase & Structure) powder->xrd sem SEM (Morphology & Size) powder->sem vsm VSM (Magnetic Properties) powder->vsm analysis Structure-Property Correlation xrd->analysis sem->analysis vsm->analysis

A generalized workflow for the synthesis and characterization of rare-earth doped this compound.
Hypothesized Mechanism of Enhanced Magnetism

magnetism_mechanism doping Rare-Earth Doping (e.g., Gd³⁺, Eu³⁺) lattice Incorporation into This compound Lattice doping->lattice moments Introduction of Localized Magnetic Moments (unpaired f-electrons) lattice->moments interaction Modification of Spin Exchange Interactions lattice->interaction magnetism Enhanced Magnetic Properties (e.g., Paramagnetism, Ferromagnetism) moments->magnetism interaction->magnetism

A diagram illustrating the proposed mechanism for enhanced magnetism in rare-earth doped this compound.

Application Notes and Protocols: Employing Barium Vanadate in the Fabrication of Solid-State Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The application of barium vanadate (B1173111) in solid-state batteries is an emerging area of research. The following protocols are based on established methodologies for solid-state battery fabrication and known synthesis routes for barium vanadate. These should be considered as a starting point for research and development, and optimization will be required for specific applications.

Introduction

Solid-state batteries represent a promising next-generation energy storage technology, offering potential improvements in safety and energy density over conventional lithium-ion batteries. The choice of solid electrolyte and electrode materials is critical to their performance. This compound (BaₓVᵧO₂) compounds are a class of materials with interesting electrochemical properties. For instance, layered this compound nanobelts have been investigated as high-performance cathodes for aqueous zinc-ion batteries.[1] Their layered structure and the potential for ion intercalation suggest they may be suitable candidates for components in solid-state batteries, either as a cathode material or as a solid electrolyte.

These application notes provide a comprehensive overview of the synthesis of this compound and detailed, albeit theoretical, protocols for its integration into a solid-state battery architecture.

Synthesis of this compound Compounds

Two primary forms of this compound are presented here: a layered hydrated barium vanadium oxide, which could be adapted as a cathode material, and a barium orthovanadate, which could be explored as a solid electrolyte component.

Synthesis of Layered Hydrated this compound (Ba₀.₂₆V₂O₅·₀.₉₂H₂O) Nanobelts

This protocol is adapted from a hydrothermal synthesis method used for creating cathodes for aqueous zinc-ion batteries.[2][3]

Experimental Protocol:

  • Precursor Solution Preparation:

    • Dissolve vanadium pentoxide (V₂O₅) and barium chloride (BaCl₂) in deionized water. The molar ratio of Ba to V should be controlled to achieve the desired stoichiometry.

    • Stir the solution vigorously for 30 minutes at room temperature to ensure complete dissolution.

  • Hydrothermal Synthesis:

    • Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to 180°C for 24 hours.

    • Allow the autoclave to cool down to room temperature naturally.

  • Product Collection and Purification:

    • Collect the resulting precipitate by centrifugation or filtration.

    • Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and impurities.

    • Dry the final product in a vacuum oven at 60°C for 12 hours.

Synthesis of Barium Orthovanadate (Ba₃(VO₄)₂)

This protocol is based on a precipitation method.

Experimental Protocol:

  • Leaching of Vanadium Source (if starting from vanadium-extracted tailings):

    • Mix vanadium-extracted tailings with calcium oxide (CaO) and a sodium hydroxide (B78521) (NaOH) solution.

    • Heat the mixture in an autoclave under oxygen pressure to leach out vanadium and sodium.

  • Vanadium Precipitation:

    • Take the vanadium-containing leaching solution and adjust the pH to 14.

    • Add a stoichiometric amount of barium hydroxide (Ba(OH)₂) solution to precipitate barium orthovanadate.

    • Maintain the reaction temperature at 30°C for 60 minutes with constant stirring.

  • Product Collection and Purification:

    • Filter the precipitate and wash it thoroughly with deionized water to remove any soluble impurities.

    • Dry the purified Ba₃(VO₄)₂ powder in an oven at 100°C.

Fabrication of a Solid-State Battery with a this compound Cathode

This section outlines a hypothetical procedure for fabricating a solid-state battery using the synthesized layered hydrated this compound as the cathode active material.

Composite Cathode Preparation

The manufacturing process for the composite cathode involves creating a homogenous mixture of the active material, a solid electrolyte, and a conductive additive.[4][5]

Experimental Protocol:

  • Mixing:

    • In an agate mortar, combine the synthesized Ba₀.₂₆V₂O₅·₀.₉₂H₂O powder, a solid electrolyte powder (e.g., Li₇La₃Zr₂O₁₂ - LLZO), and a conductive carbon additive (e.g., Super P) in a weight ratio of 70:25:5.

    • Grind the mixture thoroughly for at least 30 minutes to ensure homogeneity.

  • Slurry Preparation (for tape casting):

    • Disperse the mixed powder in a solvent containing a binder (e.g., polyvinylidene fluoride (B91410) - PVDF in N-methyl-2-pyrrolidone - NMP).

    • Stir the mixture overnight to form a uniform slurry.

Solid-State Cell Assembly (Stacking Method)

Solid-state batteries are typically assembled in a stacked configuration due to the brittle nature of solid electrolytes.[4][6]

Experimental Protocol:

  • Cathode Layer Formation:

    • Cast the prepared slurry onto a current collector (e.g., aluminum foil) using a doctor blade to a desired thickness.

    • Dry the coated foil in a vacuum oven to remove the solvent.

  • Solid Electrolyte Layer:

    • A thin, dense pellet of a suitable solid electrolyte (e.g., LLZO) is prepared separately by pressing the electrolyte powder and sintering at a high temperature.

  • Anode Layer:

    • A thin lithium metal foil is used as the anode.

  • Stacking and Pressing:

    • In an argon-filled glovebox, stack the components in the following order: cathode on current collector, solid electrolyte pellet, and lithium metal anode.

    • Apply uniaxial pressure to the stack to ensure good interfacial contact between the layers.

  • Cell Encapsulation:

    • Encase the cell stack in a pouch cell or a coin cell casing.

Characterization of this compound and the Solid-State Battery

A suite of characterization techniques is essential to evaluate the material properties and the electrochemical performance of the fabricated solid-state battery.[7][8][9]

Material Characterization
TechniquePurpose
X-ray Diffraction (XRD) To determine the crystal structure and phase purity of the synthesized this compound.
Scanning Electron Microscopy (SEM) To observe the morphology and particle size of the this compound powder and to examine the cross-section of the fabricated cell for interfacial integrity.[7]
Transmission Electron Microscopy (TEM) To obtain high-resolution images of the crystal lattice and to perform elemental analysis at the nanoscale.[7]
X-ray Photoelectron Spectroscopy (XPS) To analyze the elemental composition and chemical states of the elements at the surface of the materials and interfaces.[7]
Electrochemical Characterization
TechniquePurpose
Electrochemical Impedance Spectroscopy (EIS) To measure the ionic conductivity of the this compound material (if used as an electrolyte) and to analyze the interfacial resistance within the solid-state cell.
Galvanostatic Cycling To evaluate the charge-discharge capacity, cycling stability, and rate capability of the solid-state battery.
Cyclic Voltammetry (CV) To study the redox reactions occurring at the electrodes and to assess the electrochemical stability window.
Operando Characterization Techniques like operando XRD or TEM can be used to study the structural changes in the this compound cathode during battery operation.[8][10]

Data Presentation

Electrochemical Performance of this compound in an Aqueous Zinc-Ion Battery

The following table summarizes the reported performance of a layered this compound cathode in an aqueous zinc-ion battery, which can serve as a benchmark for its potential performance in a solid-state system.

ParameterValueReference
Specific Capacity 384.93 mAh g⁻¹ at 0.05 A g⁻¹[2]
Cycling Stability 93% capacity retention after 2000 cycles at 5 A g⁻¹[1]

Visualizations

Synthesis and Fabrication Workflow

Synthesis_and_Fabrication_Workflow cluster_synthesis This compound Synthesis cluster_fabrication Solid-State Battery Fabrication s1 Precursor Solution s2 Hydrothermal Reaction s1->s2 s3 Washing & Drying s2->s3 s4 BaV₂O₅·nH₂O Powder s3->s4 f1 Mixing (BaVO, SSE, Carbon) s4->f1 To Fabrication f2 Slurry Preparation f1->f2 f3 Tape Casting on Current Collector f2->f3 f4 Stacking (Cathode, SSE, Anode) f3->f4 f5 Pressing & Encapsulation f4->f5 f6 Finished Cell f5->f6

Caption: Workflow for the synthesis of this compound and its fabrication into a solid-state battery.

Solid-State Battery Assembly Logic

SSB_Assembly cluster_cell Cell Stack anode Lithium Metal Anode press Uniaxial Pressing sse Solid-State Electrolyte (e.g., LLZO) sse->anode cathode This compound Composite Cathode cathode->sse cc Current Collector (Al Foil) cc->cathode encap Encapsulation press->encap

Caption: Logical stacking order for the assembly of a this compound-based solid-state battery.

References

Troubleshooting & Optimization

Technical Support Center: Barium Vanadate Cathodes in Aqueous Zinc-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the cycling stability of barium vanadate (B1173111) cathodes in aqueous zinc-ion batteries (AZIBs).

Troubleshooting Guide

This guide addresses specific experimental issues, their probable causes, and recommended solutions to overcome common challenges.

Observed Problem Potential Root Cause(s) Recommended Troubleshooting Steps & Solutions
Rapid Capacity Fading in Early Cycles 1. Vanadium Dissolution: The cathode material is dissolving into the aqueous electrolyte.[1][2][3][4][5][6][7] 2. Structural Instability: The layered structure of barium vanadate collapses during repeated Zn²⁺ insertion/extraction.[8][9] 3. Unstable Cathode-Electrolyte Interphase (CEI): Lack of a protective layer on the cathode surface.[1][2][3] 4. Anode Issues: Zinc dendrite formation or corrosion on the zinc anode.[10][11]1. Inhibit Vanadium Dissolution: Formation of a stable BaSO₄ cathode-electrolyte interphase (CEI) film can effectively inhibit the dissolution of vanadium ions.[1][2][3] 2. Enhance Structural Stability: The pre-intercalation of Ba²⁺ and crystal water into the vanadium oxide layers enlarges the interlayer distance, which enhances the framework stability.[12][13] 3. Promote Stable CEI Formation: Ensure the presence of sulfate (B86663) ions in the electrolyte to facilitate the in-situ formation of a protective BaSO₄ layer. 4. Optimize Anode and Electrolyte: Utilize electrolyte additives to suppress dendrite growth and consider using a high-concentration electrolyte.[10][11]
Low Coulombic Efficiency (CE) 1. Side Reactions: Hydrogen evolution reaction (HER) at the anode.[10][11] 2. Irreversible Phase Changes: Formation of electrochemically inactive byproducts like basic zinc salts.[4][5][6] 3. Shuttling Effect: Dissolved vanadium species migrating to and reacting at the anode.1. Suppress HER: Modify the electrolyte with additives or increase the electrolyte concentration.[10][11] 2. Control Electrolyte pH: Maintain a stable pH to minimize the formation of basic zinc salts.[10] 3. Stabilize Cathode: Focus on strategies to prevent vanadium dissolution as mentioned above.
Poor Rate Capability 1. Slow Ion Diffusion: The kinetics of Zn²⁺ insertion and extraction are sluggish.[9] 2. Low Electronic Conductivity: this compound itself may have limited electronic conductivity.[12] 3. Thick Electrode: A thick cathode coating can lead to longer ion diffusion pathways.1. Increase Interlayer Spacing: The presence of Ba²⁺ and water pillars increases the interlayer spacing, facilitating faster Zn²⁺ diffusion.[1][2][3][12][13] 2. Improve Conductivity: The co-existence of V⁴⁺ and V⁵⁺, resulting from charge compensation after Ba²⁺ intercalation, can enhance electronic conductivity.[12] 3. Optimize Electrode Fabrication: Prepare thinner electrodes with uniform thickness and good adhesion to the current collector.
Inconsistent Electrochemical Performance 1. Incomplete Reaction during Synthesis: The presence of unreacted precursors like V₂O₅.[12] 2. Non-uniform Material Morphology: Inconsistent nanobelt size or agglomeration. 3. Variability in Battery Assembly: Inconsistent electrode loading, separator wetting, or cell pressure.1. Optimize Synthesis Protocol: Ensure complete reaction during the hydrothermal synthesis of this compound.[12] 2. Characterize Material Thoroughly: Use techniques like XRD, SEM, and TEM to confirm phase purity and morphology.[12] 3. Standardize Battery Assembly: Maintain consistent procedures for slurry coating, cell assembly, and crimping.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for enhancing the cycling stability of this compound cathodes?

A1: The primary mechanism involves the pre-intercalation of barium ions (Ba²⁺) and crystal water into the layers of vanadium oxide.[12][13] This "pillaring" effect increases the interlayer spacing, which provides a more stable framework for the repeated insertion and extraction of zinc ions (Zn²⁺).[12][14] Additionally, the formation of a stable BaSO₄ cathode-electrolyte interphase (CEI) on the surface of the cathode can effectively suppress the dissolution of vanadium into the aqueous electrolyte, which is a major cause of capacity degradation.[1][2][3]

Q2: How does the increased interlayer spacing improve performance?

A2: The larger interlayer spacing, typically around 1.31 nm, provides more accessible pathways for the diffusion of Zn²⁺ ions into and out of the cathode structure.[12][13] This reduces the diffusion barrier and improves the kinetics of the electrochemical reactions, leading to better rate capability and capacity. The stable pillars also prevent the structural collapse of the vanadium oxide layers during cycling.[8][9]

Q3: What is the role of the BaSO₄ cathode-electrolyte interphase (CEI)?

A3: The BaSO₄ CEI is a protective film that forms in-situ on the surface of the this compound cathode.[1][2][3] This layer acts as a physical barrier, preventing the direct contact of the active cathode material with the aqueous electrolyte. This significantly inhibits the dissolution of vanadium ions, a common failure mechanism in vanadate-based cathodes, thereby leading to excellent long-term cycling stability.[1][2][3][4]

Q4: What are the typical electrochemical performance metrics for a stable this compound cathode?

A4: A high-performance this compound cathode can deliver a high initial discharge capacity of around 378 mAh·g⁻¹ at a current density of 0.1 A·g⁻¹.[12] It also exhibits excellent rate performance, maintaining a significant capacity even at high current densities (e.g., 170-172 mAh·g⁻¹ at 5 A·g⁻¹).[12][13] Critically, it demonstrates superior long-term cycling stability, with capacity retention of over 90% after thousands of cycles at high rates.[12][13]

Q5: Are there any challenges related to the zinc anode that can affect the overall battery stability?

A5: Yes, the stability of the zinc anode is crucial for the overall performance of the battery.[11] Common issues include the formation of zinc dendrites, which can cause short circuits, and the hydrogen evolution reaction (HER), which consumes the electrolyte and can lead to cell failure.[10][11] Strategies to mitigate these problems include modifying the electrolyte with additives, using 3D structured zinc anodes, or employing protective coatings on the anode.[10]

Quantitative Data Summary

The following table summarizes the key electrochemical performance data for this compound cathodes from recent literature.

Material Current Density (A·g⁻¹) Specific Capacity (mAh·g⁻¹) Cycling Stability Reference
Ba₀.₂₃V₂O₅·1.1H₂O0.137893% retention after 2000 cycles at 5 A·g⁻¹[12][13]
Ba₀.₂₃V₂O₅·1.1H₂O0.2331-[12]
Ba₀.₂₃V₂O₅·1.1H₂O0.5297-[12]
Ba₀.₂₃V₂O₅·1.1H₂O1.0268-[12]
Ba₀.₂₃V₂O₅·1.1H₂O5.017093% retention after 2000 cycles[12]
Ba₀.₂₆V₂O₅·0.92H₂O0.05384.93Excellent cycle stability[1][2][3]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of this compound Nanobelts

This protocol describes a typical hydrothermal method for synthesizing Ba₀.₂₃V₂O₅·1.1H₂O nanobelts.

  • Precursor Preparation:

    • Dissolve a specific molar ratio of V₂O₅ and BaCl₂·2H₂O in deionized water.

    • Stir the solution vigorously for a set amount of time at room temperature to ensure homogeneity.

  • Hydrothermal Reaction:

    • Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to a specific temperature (e.g., 180°C) for a designated duration (e.g., 24-48 hours).

    • Allow the autoclave to cool down to room temperature naturally.

  • Product Collection and Purification:

    • Collect the precipitate by filtration or centrifugation.

    • Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and impurities.

    • Dry the final product in a vacuum oven at a specific temperature (e.g., 60-80°C) for several hours.

Protocol 2: Cathode Preparation and Coin Cell Assembly

  • Slurry Preparation:

    • Mix the synthesized this compound active material, a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of 7:2:1.

    • Add N-methyl-2-pyrrolidone (NMP) as a solvent and stir the mixture until a homogeneous slurry is formed.

  • Electrode Fabrication:

    • Coat the slurry onto a current collector (e.g., titanium foil or carbon paper).

    • Dry the coated foil in a vacuum oven at a specific temperature (e.g., 80-120°C) to remove the solvent.

    • Punch the dried electrode sheet into circular discs of a specific diameter (e.g., 12 mm).

  • Coin Cell Assembly (CR2032):

    • Assemble the coin cell in an ambient air environment.

    • Use a zinc foil disc as the anode.

    • Use a glass fiber filter paper as the separator.

    • Use an aqueous solution of ZnSO₄ (e.g., 3 M) as the electrolyte.

    • The assembly order is typically: negative casing, zinc anode, separator soaked with electrolyte, this compound cathode, stainless steel spacer, and positive casing.

    • Crimp the coin cell to ensure proper sealing.

Visualizations

experimental_workflow cluster_synthesis Cathode Synthesis cluster_fabrication Electrode Fabrication & Cell Assembly cluster_testing Electrochemical Testing s1 Mix V₂O₅ and BaCl₂·2H₂O in Deionized Water s2 Hydrothermal Reaction (180°C, 24-48h) s1->s2 s3 Filter, Wash, and Dry s2->s3 s4 This compound Nanobelts s3->s4 f1 Prepare Slurry (Active Material, Carbon, PVDF) s4->f1 f2 Coat on Ti Foil and Dry f1->f2 f3 Punch Cathode Discs f2->f3 f4 Assemble CR2032 Coin Cell (Zn Anode, Separator, Electrolyte) f3->f4 t1 Cyclic Voltammetry (CV) f4->t1 t2 Galvanostatic Cycling (Charge-Discharge) f4->t2 t3 Electrochemical Impedance Spectroscopy (EIS) f4->t3

Caption: Experimental workflow for this compound cathode synthesis and testing.

stability_mechanism cluster_cathode This compound Cathode cluster_electrolyte Aqueous Electrolyte V2O5 V₂O₅ Layers Ba Ba²⁺ Pillars H2O H₂O Pillars Ba->V2O5 Stabilizes Structure H2O->V2O5 Enlarges Interlayer Space Zn_ion Zn²⁺ Zn_ion->V2O5 Intercalation/ Deintercalation SO4_ion SO₄²⁻ CEI Stable BaSO₄ CEI (Inhibits V Dissolution) SO4_ion->CEI Forms CEI->V2O5 Protects

Caption: Mechanism for enhanced cycling stability in this compound cathodes.

References

Technical Support Center: Inhibiting Vanadium Dissolution from Layered Vanadate Cathodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with layered vanadate (B1173111) cathodes. The information provided herein is intended to help diagnose and resolve common issues related to vanadium dissolution during electrochemical experiments.

Frequently Asked Questions (FAQs)

Q1: What is vanadium dissolution and why is it a problem for layered vanadate cathodes?

A1: Vanadium dissolution is a phenomenon where the vanadium species from the cathode material leach into the electrolyte during battery cycling.[1][2] This process leads to several detrimental effects, including:

  • Capacity Fade: The loss of active material from the cathode results in a continuous decrease in the battery's energy storage capacity over time.[1]

  • Structural Instability: The dissolution of vanadium can lead to the collapse of the layered structure of the vanadate cathode, impeding ion intercalation and deintercalation.[3][4]

  • Formation of Irreversible Phases: Dissolved vanadium can react with components of the electrolyte or the anode to form electrochemically inactive byproducts, such as Zn₃(OH)₂V₂O₇·2H₂O, further contributing to capacity loss.[5][6]

  • Anode Passivation: Dissolved vanadium ions can migrate to and deposit on the anode surface, increasing the overall cell resistance and hindering its performance.[7]

Q2: What are the primary causes of vanadium dissolution in aqueous electrolytes?

A2: The primary driver of vanadium dissolution in aqueous electrolytes is the interaction between water molecules and the vanadate cathode surface.[1][8] Specifically, the presence of H₂O can lead to the formation of soluble vanadium species such as VO²⁺ and VO₂⁺.[8] This issue is particularly pronounced at low current densities where the cathode is exposed to the electrolyte for longer periods.[9] The intercalation of hydrated zinc ions (Zn(H₂O)₆²⁺) can also create large cavities within the vanadate lattice, exposing more vanadium to co-intercalated free water molecules and accelerating dissolution.[8][9]

Q3: How can I detect and quantify vanadium dissolution in my experiments?

A3: Several analytical techniques can be employed to detect and quantify the amount of dissolved vanadium:

  • Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES): This is a highly sensitive technique used to determine the concentration of dissolved vanadium in the electrolyte. A small aliquot of the electrolyte is taken at specific time intervals and analyzed.[7]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to detect the presence of deposited vanadium species on the surface of the anode, providing evidence of vanadium migration and dissolution.[8]

  • Electrochemical Impedance Spectroscopy (EIS): An increase in charge transfer resistance over cycling, often visualized as a growing semicircle in a Nyquist plot, can indicate the passivation of the anode surface by dissolved vanadium species.[7][8]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with layered vanadate cathodes and provides potential solutions.

Problem Possible Causes Troubleshooting Steps & Solutions
Rapid Capacity Fading High rate of vanadium dissolution.1. Introduce a Cathode-Electrolyte Interphase (CEI): Synthesize an artificial CEI on the cathode surface. For example, an in-situ generated layer of Znₓ(OTf)ᵧ(OH)₂ₓ₋ᵧ·nH₂O (ZnOTf-LDH) can repel water and block vanadium species.[8] Another option is the formation of a BaSO₄ CEI when using Ba²⁺ pre-intercalated vanadates in a sulfate-containing electrolyte.[10] 2. Modify the Electrolyte: Utilize a hybrid electrolyte, such as a mixture of tetraethylene glycol dimethyl ether (TEGDME) and water, to reduce water activity and promote the formation of a stable CEI.[11][12][13] 3. Pre-intercalate Stabilizing Cations: Synthesize vanadate cathodes with pre-intercalated cations like Ru³⁺, which can thermodynamically and kinetically suppress vanadium dissolution.[3] Dual-cation pre-intercalation (e.g., Na⁺ and Zn²⁺) can also reinforce the cathode structure.[4]
Increased Cell Resistance Passivation of the anode by dissolved vanadium species.1. Implement a Protective Interlayer: Introduce a zinc-permeable, hydrophobic, and vanadium-impermeable artificial interphase on the cathode to prevent vanadium from reaching the anode.[9] 2. Optimize Electrolyte Composition: As mentioned above, using hybrid electrolytes can limit the dissolution process in the first place.[11][12][13]
Poor Cycling Stability at Low Current Densities Intensified cathode dissolution due to longer exposure to the electrolyte.1. Enhance Structural Integrity: Employ strategies like confining the vanadate material within a stable carbon matrix to mitigate dissolution and volume changes during cycling.[1] 2. Utilize Cation Pre-intercalation: Pre-intercalating ions such as Ba²⁺ can significantly improve cycling stability.[10] For instance, Ba₀.₂₆V₂O₅·0.92H₂O nanobelts have shown excellent cycle stability due to the formation of a protective BaSO₄ CEI.[10]
Formation of Undesirable Precipitates Reaction of dissolved vanadium with the electrolyte or anode.1. Control Electrolyte pH: The formation of inactive phases like Zn₃(OH)₂V₂O₇·2H₂O is pH-dependent. Maintaining a pH where this phase is less stable can be beneficial, though this needs to be balanced with other system requirements.[5] 2. Limit Vanadium Dissolution: The most effective approach is to prevent the initial dissolution using the methods described above (CEI, electrolyte modification, etc.).

Quantitative Data Summary

The following tables summarize key performance data from studies on inhibiting vanadium dissolution.

Table 1: Performance of V₆O₁₃ Cathodes with and without a ZnOTf-LDH Coating

CathodeCurrent DensityCycle NumberCapacity Retention
V₆O₁₃@LDH200 mA g⁻¹20098.3%

Data sourced from a study on an artificial interphase for V₆O₁₃ cathodes.[9]

Table 2: Electrochemical Performance of Ba₀.₂₆V₂O₅·0.92H₂O Cathode

Current DensitySpecific Capacity
0.05 A g⁻¹384.93 mAh g⁻¹

Data from a study on layered barium vanadate cathodes, highlighting high capacity due to Ba²⁺ pre-intercalation.[10]

Table 3: Cycling Stability of Ru₀.₂V₂O₅∙0.41H₂O (RuVO) Cathode

Current DensityCycle NumberCapacity Retention
10 A g⁻¹500098.2%

Data from a study demonstrating enhanced stability through Ru³⁺ pre-intercalation.[3]

Experimental Protocols

1. Synthesis of an Artificial Cathode-Electrolyte Interphase (CEI) on V₆O₁₃

This protocol describes the in-situ formation of a ZnOTf-LDH CEI on a V₆O₁₃ cathode.

  • Cathode Preparation: The V₆O₁₃ cathode is prepared by mixing the active material, conductive carbon, and a binder in a specific ratio, coating it onto a current collector, and drying.

  • Cell Assembly: A full cell is assembled with the V₆O₁₃ cathode, a zinc anode, and an aqueous electrolyte (e.g., Zn(OTf)₂).

  • CEI Formation: The ZnOTf-LDH CEI is generated in-situ on the V₆O₁₃ surface during the initial charging process. The irreversible intercalation of H⁺ ions is believed to trigger the formation of this layer.[8]

2. Preparation of a TEGDME-Water Hybrid Electrolyte

This protocol outlines the preparation of a hybrid electrolyte to suppress vanadium dissolution.

  • Materials: Tetraethylene glycol dimethyl ether (TEGDME), deionized water, and a zinc salt (e.g., 0.5 M Zn(OTf)₂).

  • Procedure: The electrolyte is prepared by dissolving the desired concentration of the zinc salt into a pre-mixed solution of TEGDME and deionized water. The ratio of TEGDME to water can be varied to optimize performance.[11]

3. Quantification of Vanadium Dissolution using ICP-OES

This protocol details the steps to measure the concentration of dissolved vanadium.

  • Sample Collection: At predetermined cycling intervals or after a specific soaking time, a small, known volume (e.g., 1 mL) of the electrolyte is carefully extracted from the electrochemical cell.[7]

  • Sample Preparation: The collected electrolyte sample may require dilution with an appropriate solvent to fall within the linear range of the ICP-OES instrument.

  • ICP-OES Analysis: The prepared sample is introduced into the ICP-OES instrument to measure the emission intensity of vanadium at its characteristic wavelengths. The concentration is then determined by comparing the intensity to a calibration curve prepared from standard solutions of known vanadium concentrations.[7]

Visualizations

Vanadium_Dissolution_Pathway VCathode Layered Vanadate Cathode (e.g., V₂O₅) DissolvedV Dissolved Vanadium Species (VO²⁺, VO₂⁺) VCathode->DissolvedV Interaction with H₂O H2O Water in Aqueous Electrolyte H2O->DissolvedV Anode Zinc Anode DissolvedV->Anode Migration InactivePhase Inactive Precipitate (e.g., Zn₃(OH)₂V₂O₇·2H₂O) DissolvedV->InactivePhase Precipitation CapacityFade Capacity Fade & Structural Degradation DissolvedV->CapacityFade InactivePhase->CapacityFade

Caption: The pathway of vanadium dissolution and its detrimental effects.

Inhibition_Strategies_Workflow Problem Vanadium Dissolution Observed CEI Strategy 1: Artificial CEI (e.g., ZnOTf-LDH) Problem->CEI Electrolyte Strategy 2: Hybrid Electrolyte (e.g., TEGDME-H₂O) Problem->Electrolyte Preintercalation Strategy 3: Cation Pre-intercalation (e.g., Ba²⁺, Ru³⁺) Problem->Preintercalation Outcome Inhibited Dissolution & Improved Stability CEI->Outcome Electrolyte->Outcome Preintercalation->Outcome

Caption: Key strategies to inhibit vanadium dissolution.

Experimental_Troubleshooting_Logic start Start: Poor Electrochemical Performance check_capacity Rapid Capacity Fade? Yes No start->check_capacity check_resistance Increased Cell Resistance? Yes No check_capacity:s->check_resistance No analyze_electrolyte Analyze Electrolyte (ICP-OES) check_capacity:s->analyze_electrolyte Yes analyze_anode Analyze Anode Surface (XPS, EIS) check_resistance:s->analyze_anode Yes other_issue Investigate Other Failure Modes check_resistance:s->other_issue No implement_solution Implement Mitigation Strategy: - Artificial CEI - Hybrid Electrolyte - Cation Pre-intercalation analyze_electrolyte->implement_solution analyze_anode->implement_solution

Caption: A logical workflow for troubleshooting poor performance.

References

Technical Support Center: Optimization of Hydrothermal Synthesis for BaVO₃ Nanobelts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrothermal synthesis of Barium Vanadate (B1173111) (BaVO₃) nanobelts. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges during the experimental process.

Experimental Protocols

A representative protocol for the hydrothermal synthesis of vanadate nanobelts, adapted from the synthesis of related barium vanadate compounds, is provided below.[1] Note that specific parameters may require optimization for pure BaVO₃ nanobelt synthesis.

Materials and Reagents:

  • Vanadium pentoxide (V₂O₅)

  • Barium hydroxide (B78521) octahydrate (Ba(OH)₂·8H₂O) or Barium nitrate (B79036) (Ba(NO₃)₂)

  • Sodium hydroxide (NaOH) or other mineralizers to adjust pH

  • Optional: Surfactant (e.g., Cetyltrimethylammonium bromide - CTAB, Sodium dodecyl sulfate (B86663) - SDS)[2]

  • Deionized (DI) water

Procedure:

  • Precursor Solution Preparation:

    • Dissolve a stoichiometric amount of the vanadium precursor (e.g., V₂O₅) in DI water. Sonication may be required to achieve a uniform suspension.

    • In a separate beaker, dissolve the barium precursor (e.g., Ba(OH)₂·8H₂O) in DI water.

  • Mixing and pH Adjustment:

    • Slowly add the barium precursor solution to the vanadium precursor suspension under constant stirring.

    • Adjust the pH of the resulting mixture using a mineralizer like NaOH. The pH is a critical parameter influencing the morphology of the final product.[1]

  • Hydrothermal Reaction:

    • Transfer the final mixture into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to the desired reaction temperature (typically between 180°C and 220°C) for a specified duration (e.g., 24-72 hours).

  • Product Recovery and Washing:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product multiple times with DI water and ethanol (B145695) to remove any unreacted precursors and by-products.

  • Drying:

    • Dry the final product in an oven at a low temperature (e.g., 60-80°C) for several hours.

Data Presentation

The following table summarizes the expected influence of key experimental parameters on the characteristics of the synthesized nanobelts. The data is based on studies of similar perovskite materials like BaTiO₃, as direct quantitative data for BaVO₃ nanobelts is not extensively published.

ParameterRange Explored (for BaTiO₃)Effect on NanostructureReference
Temperature 80°C - 220°CHigher temperatures generally lead to larger crystallite sizes.[3]
Reaction Time 10 h - 20 hLonger reaction times can promote crystal growth and increase particle size.[4]
Ba/V Precursor Ratio 1:1 to 4:1 (as Ba/Ti)A higher Ba/Ti ratio (e.g., 2:1) can lead to smaller, more homogeneous crystallites. A 1:1 ratio may result in larger, more irregular particles.[3]
pH/Mineralizer Conc. [NaOH] = 1.0 mol/LThe concentration of the mineralizer (e.g., NaOH) affects the morphology and phase of the product.[4]
Surfactant Addition VariesCan influence the morphology, prevent agglomeration, and control the dimensions of the nanostructures.[2]

Mandatory Visualization

experimental_workflow cluster_prep Precursor Preparation V_precursor Dissolve V₂O₅ in DI Water mixing Mix Precursor Solutions under Stirring V_precursor->mixing Ba_precursor Dissolve Ba(OH)₂·8H₂O in DI Water Ba_precursor->mixing ph_adjust Adjust pH with NaOH mixing->ph_adjust autoclave Transfer to Teflon-lined Autoclave ph_adjust->autoclave hydrothermal Hydrothermal Reaction (e.g., 180-220°C, 24-72h) autoclave->hydrothermal cooling Cool to Room Temperature hydrothermal->cooling recovery Collect Product (Centrifugation/Filtration) cooling->recovery washing Wash with DI Water and Ethanol recovery->washing drying Dry in Oven (e.g., 60-80°C) washing->drying characterization Characterize Nanobelts (XRD, SEM, TEM) drying->characterization

Caption: Experimental workflow for the hydrothermal synthesis of BaVO₃ nanobelts.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the hydrothermal synthesis of BaVO₃ nanobelts.

Q1: The final product is not in the desired nanobelt morphology, but rather nanoparticles or irregular aggregates. What could be the cause?

A1: The morphology of the final product is highly sensitive to several factors:

  • pH of the reaction mixture: The pH plays a crucial role in the anisotropic growth of nanostructures. For many vanadates, the formation of nanobelts is favored within a specific pH range.[5] You may need to systematically vary the pH to find the optimal condition for nanobelt formation.

  • Precursor concentration: A high precursor concentration can lead to rapid nucleation and the formation of smaller, more isotropic nanoparticles instead of elongated nanobelts. Try reducing the concentration of your barium and vanadium precursors.

  • Surfactant: The absence of a suitable surfactant can lead to uncontrolled growth and aggregation. Surfactants can selectively adsorb onto specific crystal facets, promoting growth in one dimension to form nanobelts.[2] Consider adding a surfactant like CTAB or SDS to your reaction mixture.

  • Temperature Ramp Rate: A very fast heating rate can also favor nanoparticle formation. A slower ramp to the desired reaction temperature might promote the desired nanobelt morphology.

Q2: The XRD pattern of my product shows impurity phases instead of or in addition to BaVO₃.

A2: The presence of impurities can be due to several reasons:

  • Incorrect Stoichiometry: Ensure that the molar ratio of your barium and vanadium precursors is correct for the formation of BaVO₃. An excess of one precursor can lead to the formation of other barium or vanadium oxides.

  • Incomplete Reaction: The reaction time or temperature may not have been sufficient for the complete conversion to BaVO₃. Try increasing the reaction time or temperature.

  • Improper pH: The pH of the solution can influence the stability of different phases. An incorrect pH might favor the formation of other this compound compounds.

  • Washing: Inadequate washing of the final product can leave unreacted precursors or by-products, which will be detected by XRD.

Q3: The synthesized nanobelts are heavily agglomerated.

A3: Agglomeration is a common issue in nanomaterial synthesis. Here are some ways to mitigate it:

  • Surfactants: As mentioned before, surfactants can not only control morphology but also prevent agglomeration by creating a repulsive layer on the surface of the nanobelts.[2]

  • Washing and Sonication: After synthesis, washing the product with a solvent like ethanol and using a short sonication step can help to break up soft agglomerates.

  • Zeta Potential: The surface charge of the nanobelts, which is pH-dependent, influences their stability in suspension. Adjusting the pH of the washing solution to a point far from the isoelectric point of BaVO₃ can increase electrostatic repulsion and reduce agglomeration.

Q4: The yield of the final product is very low.

A4: Low yield can be attributed to:

  • Suboptimal Reaction Conditions: The temperature, time, and pH may not be optimal for the complete reaction. A systematic optimization of these parameters is recommended.

  • Precursor Solubility: Ensure that your precursors are adequately dissolved or suspended in the solvent before the hydrothermal reaction.

  • Losses during Recovery: Be careful during the washing and collection steps to minimize the loss of the product. Using a centrifuge with appropriate speed and time can improve recovery.

troubleshooting_guide cluster_morphology Incorrect Morphology cluster_purity Impurity Phases cluster_agglomeration Agglomeration cluster_yield Low Yield start Problem Encountered morphology_check Nanoparticles or Aggregates Instead of Nanobelts start->morphology_check purity_check XRD Shows Impurities start->purity_check agglomeration_check Heavy Agglomeration start->agglomeration_check yield_check Low Product Yield start->yield_check morphology_solution Adjust pH Reduce Precursor Concentration Add Surfactant Slow Temperature Ramp morphology_check->morphology_solution purity_solution Check Stoichiometry Increase Reaction Time/Temp Optimize pH Improve Washing purity_check->purity_solution agglomeration_solution Add Surfactant Sonication during Washing Adjust pH of Washing Solution agglomeration_check->agglomeration_solution yield_solution Optimize Reaction Conditions Ensure Precursor Solubility Minimize Loss during Recovery yield_check->yield_solution

Caption: Troubleshooting decision tree for hydrothermal synthesis of BaVO₃ nanobelts.

References

Technical Support Center: Enhancing the Photocatalytic Efficiency of Vanadate-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with vanadate-based photocatalysts.

I. Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues.

1. Synthesis and Material Properties

Question/Issue Possible Causes Troubleshooting Suggestions
Why is my synthesized vanadate (B1173111) material showing low crystallinity in the XRD pattern? - Incomplete reaction or crystallization.- Non-optimal synthesis temperature or time.- Impurities in precursors.- Optimize Synthesis Parameters: Systematically vary the temperature, time, and pH of your synthesis method (e.g., hydrothermal, co-precipitation).[1][2]- Ensure Precursor Purity: Use high-purity starting materials.- Post-Synthesis Annealing: Consider a calcination step after initial synthesis to improve crystallinity.
The morphology of my synthesized photocatalyst is not as expected (e.g., irregular particles instead of uniform nanostructures). - The synthesis method significantly influences morphology.[1]- Incorrect pH, temperature, or precursor concentration.[1][2]- Lack of a suitable structure-directing agent.- Method Selection: Different methods like hydrothermal, sol-gel, or microwave-assisted synthesis yield different morphologies.[1]- Control pH: The pH of the reaction solution can drastically alter the final morphology of materials like BiVO₄.[1]- Use of Additives: Introduce surfactants or capping agents to control particle growth and aggregation.
My material's band gap is different from the literature values. - Presence of impurities or dopants.- Different crystal phase (e.g., monoclinic vs. tetragonal BiVO₄). Monoclinic BiVO₄ generally has higher photocatalytic activity.[3][4]- Quantum confinement effects in very small nanoparticles.- Phase Identification: Use XRD and Raman spectroscopy to confirm the crystal phase.[5][6]- Compositional Analysis: Employ XPS or EDS to check for unintended doping or impurities.[5][6]- Optical Characterization: Accurately determine the band gap using UV-Vis Diffuse Reflectance Spectroscopy (DRS).[5]

2. Photocatalytic Activity

Question/Issue Possible Causes Troubleshooting Suggestions
My photocatalyst shows very low degradation efficiency for organic pollutants. - Rapid recombination of photogenerated electron-hole pairs: This is a primary limiting factor for many vanadate materials.[7][8]- Poor light absorption: The material may not be efficiently absorbing the light from your source.[7]- Low surface area: Insufficient active sites for the reaction to occur.- Suboptimal experimental conditions: Incorrect catalyst loading, pollutant concentration, or pH.[9]- Inhibit Charge Recombination: - Doping: Introduce metal or non-metal dopants (e.g., Ce, W, Mo into BiVO₄).[1][10] - Heterojunction Formation: Create a composite with another semiconductor (e.g., g-C₃N₄, BiOCl, Ag₃VO₄) to form a p-n or Z-scheme heterojunction that promotes charge separation.[11][12] - Co-catalyst Loading: Deposit a co-catalyst like Ag or Co(OH)₂ nanoparticles on the surface.[4][13]- Optimize Experimental Parameters: - Catalyst Dose: Determine the optimal catalyst concentration; too high a concentration can increase turbidity and light scattering.[9] - pH: The surface charge of the catalyst and the pollutant's state can be pH-dependent.[2] - Pollutant Concentration: High concentrations can saturate the catalyst surface.[9]
The photocatalytic activity of my material decreases significantly upon reuse (deactivation). - Photocorrosion: The material itself may be degrading under illumination.- Leaching of active species: Dopants or components of a composite may leach into the solution.[14]- Fouling: The catalyst surface may be blocked by reaction byproducts.- Improve Stability: Forming heterojunctions or coating the material with a protective layer can enhance stability.[7]- Regeneration: After each cycle, wash the catalyst with deionized water or a suitable solvent and dry it before the next run.- Check for Leaching: Use ICP-MS or a similar technique to analyze the solution for leached ions after the reaction.[14]
My results are not reproducible. - Inconsistent light source intensity or spectrum.- Variations in temperature during the experiment.- Inconsistent stirring speed, leading to uneven catalyst suspension.- Standardize Light Source: Ensure the lamp has warmed up and its output is stable. Use a radiometer to measure light intensity.- Control Temperature: Use a water jacket or cooling fan to maintain a constant temperature in the reactor.[9]- Ensure Homogeneous Suspension: Use consistent and adequate magnetic stirring to keep the photocatalyst suspended.

3. Characterization

Question/Issue Possible Causes Troubleshooting Suggestions
How do I confirm that I have successfully created a heterojunction? Direct observation and analysis of the interface and electronic properties are needed.- Microscopy: Use High-Resolution TEM (HRTEM) to visualize the interface between the two materials.- Spectroscopy: XPS can show shifts in binding energies of core levels, indicating electronic interaction.[5]- Electrochemical Analysis: Electrochemical Impedance Spectroscopy (EIS) and photocurrent measurements can demonstrate improved charge separation and transfer efficiency. A smaller arc radius in the EIS Nyquist plot suggests lower charge transfer resistance.[5][10]
How can I measure the quantum yield of my photocatalytic reaction? The calculation requires precise measurement of the number of molecules reacted and the number of photons absorbed by the catalyst.[15] This is often challenging due to light scattering in slurry reactors.[16]- Apparent Quantum Yield (AQY): This is more commonly calculated as it uses the number of incident photons, which is easier to measure.[17]- Monochromatic Light Source: Use a laser or a lamp with a narrow bandpass filter to ensure the reaction is driven by a specific wavelength.[16]- Actinometry: Use a chemical actinometer to accurately measure the incident photon flux.[18]- Calculation: AQY (%) = (Number of reacted molecules / Number of incident photons) x 100.[17][19]

II. Data Presentation: Photocatalytic Performance

The tables below summarize the performance of various vanadate-based materials in the degradation of organic pollutants.

Table 1: Performance of Modified BiVO₄ Photocatalysts

PhotocatalystTarget PollutantLight SourceDegradation Efficiency (%)Time (min)Reference
Pure BiVO₄ (pH 7 synthesis)Rhodamine BVisible~85240[1]
Shuriken-like BiVO₄Rhodamine BVisible94.7240[1]
2.5% Zn-doped BiVO₄Rhodamine BVisible9690[1]
Gd/Y co-doped BiVO₄Methylene BlueVisible9490[1]
5% PPy/BiVO₄Rhodamine BVisible95.7Not Specified[3]
BiVO₄/Ag₃VO₄ (10:1)Rhodamine BVisible95.920[12]

Table 2: Performance of Other Vanadate-Based Photocatalysts

PhotocatalystTarget PollutantLight SourceDegradation Efficiency (%)Time (min)Reference
KV₃O₈ microplateletsMethylene BlueSimulated Solar>9030[20]
Co₃V₂O₈Malachite GreenUV8960[21]
InVO₄/0.25α-Fe₂O₃TetracyclineVisible~8590[22]
0.13Cu-InVO₄Methylene BlueLED100Not Specified[14]
g-C₃N₄/Ag₃VO₄ (30 wt%)Not SpecifiedVisibleKinetic constant 7x higher than pure materialsNot Specified[23][24]

III. Experimental Protocols

1. Protocol: Hydrothermal Synthesis of BiVO₄

This protocol is a generalized procedure based on common hydrothermal synthesis methods.[1][12]

  • Precursor Solution A: Dissolve a stoichiometric amount of bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) in dilute nitric acid (HNO₃).

  • Precursor Solution B: Dissolve an equimolar amount of ammonium (B1175870) metavanadate (NH₄VO₃) in a sodium hydroxide (B78521) (NaOH) solution.

  • Mixing: Add Solution A dropwise into Solution B under vigorous stirring.

  • pH Adjustment: Adjust the pH of the resulting suspension to the desired value (e.g., pH 7) using HNO₃ or NaOH.[1]

  • Hydrothermal Reaction: Transfer the mixture into a Teflon-lined stainless-steel autoclave. Seal and heat at a specified temperature (e.g., 160-200 °C) for a designated time (e.g., 12-24 hours).

  • Collection and Washing: After cooling to room temperature, filter the precipitate. Wash it several times with deionized water and ethanol (B145695) to remove any residual ions.

  • Drying: Dry the final product in an oven at 60-80 °C overnight.

  • (Optional) Calcination: The dried powder can be calcined at a higher temperature (e.g., 400-500 °C) to improve crystallinity.

2. Protocol: Evaluation of Photocatalytic Activity (Dye Degradation)

This protocol outlines a typical experiment for evaluating the degradation of an organic dye.[9][21]

  • Reactor Setup: Use a photoreactor equipped with a light source (e.g., 500W halogen lamp, mercury lamp), a magnetic stirrer, and a cooling system to maintain a constant temperature.[9][21]

  • Catalyst Suspension: Suspend a specific amount of the photocatalyst (e.g., 0.1 g) in a defined volume of dye solution with a known initial concentration (e.g., 100 mL of 10 ppm Malachite Green).[9]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 15-30 minutes) to allow the dye to reach adsorption-desorption equilibrium with the catalyst surface. Take an initial sample (t=0) at the end of this period.

  • Initiate Photocatalysis: Turn on the light source to start the photocatalytic reaction.

  • Sampling: At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension.

  • Sample Preparation: Immediately centrifuge or filter the withdrawn sample to remove the photocatalyst particles.

  • Concentration Analysis: Measure the concentration of the dye in the supernatant/filtrate using a UV-Vis spectrophotometer at the dye's maximum absorption wavelength.

  • Calculation: Calculate the degradation efficiency (%) using the formula: Efficiency (%) = (C₀ - Cₜ) / C₀ * 100, where C₀ is the initial concentration (after dark adsorption) and Cₜ is the concentration at time t.

IV. Mandatory Visualizations

Diagram 1: Experimental Workflow for Photocatalytic Degradation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Dye Solution (Known Concentration) add_catalyst Add Photocatalyst (Known Mass) prep_solution->add_catalyst dark_adsorption Stir in Dark (Adsorption-Desorption Equilibrium) add_catalyst->dark_adsorption illumination Illuminate with Light Source dark_adsorption->illumination sampling Collect Aliquots at Intervals illumination->sampling separation Centrifuge/Filter (Remove Catalyst) sampling->separation measurement Measure Concentration (UV-Vis Spec) separation->measurement calculation Calculate Degradation Efficiency measurement->calculation G cluster_intrinsic Intrinsic Material Properties cluster_process Photophysical Processes band_structure Band Structure (Eg, Band Edge Positions) light_absorption Light Absorption band_structure->light_absorption crystal_phase Crystal Phase & Crystallinity charge_sep Charge Carrier Separation & Transport crystal_phase->charge_sep morphology Morphology & Surface Area surface_reaction Surface Redox Reactions morphology->surface_reaction light_absorption->charge_sep charge_recomb e⁻-h⁺ Recombination charge_sep->charge_recomb charge_sep->surface_reaction efficiency Overall Photocatalytic Efficiency charge_recomb->efficiency Reduces surface_reaction->efficiency Increases G CB1 Conduction Band (CB1) VB1 Valence Band (VB1) VB1->CB1 Excitation CB2 Conduction Band (CB2) CB2->VB1 Recombination VB2 Valence Band (VB2) VB2->CB2 Excitation e1 e⁻ h1 h⁺ reduction Reduction (Strong) e2 e⁻ h2 h⁺ oxidation Oxidation (Strong) light1 Light (hν) light2 Light (hν)

References

Troubleshooting phase purity in solid-state synthesis of barium vanadates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-state synthesis of barium vanadates. Our aim is to help you achieve high phase purity in your synthesized materials.

Troubleshooting Guide

This guide addresses common issues encountered during the solid-state synthesis of barium vanadates, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: My final product contains a mixture of barium vanadate (B1173111) phases instead of the single desired phase. What could be the cause?

Answer: The formation of mixed phases is a common challenge in the solid-state synthesis of barium vanadates and can be attributed to several factors:

  • Incorrect Precursor Stoichiometry: Even small deviations from the precise molar ratio of barium to vanadium precursors can lead to the formation of secondary phases. For instance, in the synthesis of Ba₃V₂O₈, an excess of barium precursor might lead to the formation of other barium-rich phases.

  • Inhomogeneous Mixing of Precursors: If the precursors are not intimately mixed at the particle level, localized regions with different stoichiometric ratios will exist, leading to the formation of multiple phases.

  • Inappropriate Reaction Temperature: The Ba-V-O system contains several stable phases, each with a specific temperature range of formation and stability. The chosen calcination temperature may be too high or too low for the desired phase to be the sole product. For example, some phases may only form after prolonged heating at high temperatures.

  • Insufficient Reaction Time: Solid-state reactions are often diffusion-controlled and can be slow. Insufficient heating duration may result in an incomplete reaction, leaving unreacted starting materials or intermediate phases in the final product. Some syntheses of barium orthovanadate require calcining for 20 hours followed by further sintering.

  • Reaction Atmosphere: The oxygen partial pressure during synthesis can influence the oxidation state of vanadium and, consequently, the stability of different barium vanadate phases.

Solutions:

  • Verify Stoichiometry: Accurately weigh high-purity precursors (e.g., BaCO₃ and V₂O₅). Consider using techniques like Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) to confirm the stoichiometry of your starting materials if purity is a concern.

  • Improve Mixing: Thoroughly grind the precursors together in an agate mortar with a pestle for an extended period (e.g., 30-60 minutes) to ensure intimate mixing. Using a solvent like acetone (B3395972) or ethanol (B145695) during grinding can aid in achieving a more homogeneous mixture. For larger batches, consider using a ball mill.

  • Optimize Temperature and Time: Consult the BaO-V₂O₅ phase diagram to identify the stability range of your target phase. Systematically vary the calcination temperature and duration. It is often necessary to perform multiple heating cycles with intermediate grinding to ensure complete reaction. For example, the synthesis of Sr₃V₂O₈ and Ba₃V₂O₈ has been reported by reacting SrCO₃/BaCO₃ and V₂O₅ at 1373 K for 72 hours.

  • Control Atmosphere: Conduct the synthesis in a controlled atmosphere (e.g., air, oxygen, or an inert gas like argon) as required for the target phase.

Question 2: I have identified unreacted BaCO₃ or V₂O₅ in my final product according to XRD analysis. How can I resolve this?

Answer: The presence of unreacted precursors is a clear indication of an incomplete reaction.

Causes:

  • Low Calcination Temperature: The reaction temperature was not high enough to overcome the activation energy barrier for the solid-state reaction.

  • Short Reaction Time: The diffusion of ions between the precursor particles was insufficient for the reaction to go to completion.

  • Large Particle Size of Precursors: Larger particles have a smaller surface area-to-volume ratio, which reduces the contact points for reaction and increases the diffusion distance required for ions.

Solutions:

  • Increase Temperature and/or Time: Increase the calcination temperature or prolong the reaction time. A common strategy is to perform an initial calcination at a lower temperature, followed by intermediate grinding and a final calcination at a higher temperature.

  • Reduce Particle Size: Use precursors with smaller particle sizes. Grinding the precursors thoroughly before the initial heating step is crucial.

  • Use Reactive Precursors: Consider using more reactive precursors, such as barium nitrate (B79036) or ammonium (B1175870) metavanadate, which may decompose at lower temperatures and have a higher surface area.

Question 3: My XRD pattern shows broad, poorly defined peaks, indicating low crystallinity. How can I improve the crystallinity of my this compound product?

Answer: Poor crystallinity can be a result of insufficient thermal energy to promote grain growth.

Solutions:

  • Increase Calcination Temperature: Higher temperatures provide the necessary energy for atomic diffusion and the growth of larger, more ordered crystals.

  • Increase Dwell Time: A longer duration at the maximum temperature allows for more complete crystallite growth.

  • Slow Cooling: A slow cooling rate can sometimes promote the growth of larger and more perfect crystals by allowing sufficient time for atoms to arrange themselves into the most stable crystal lattice. However, for some phases, rapid quenching might be necessary to preserve a high-temperature phase.

Question 4: I am trying to synthesize a specific metastable phase of this compound, but I keep getting the thermodynamically stable phase. What strategies can I employ?

Answer: Synthesizing metastable phases requires careful control over reaction kinetics to bypass the formation of the more stable phases.

Strategies:

  • Lower Synthesis Temperatures and Shorter Reaction Times: These conditions can kinetically trap a metastable phase before it has a chance to transform into the stable phase.

  • Rapid Quenching: Cooling the sample rapidly from the reaction temperature to room temperature can "freeze in" a high-temperature or metastable phase.

  • Use of Precursor Methods: Sol-gel, co-precipitation, or hydrothermal methods can offer "atomic-level" mixing of precursors, potentially allowing for the formation of metastable phases at lower temperatures than solid-state routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors used for the solid-state synthesis of barium vanadates?

A1: The most commonly used precursors are barium carbonate (BaCO₃) and vanadium pentoxide (V₂O₅) due to their stability, availability in high purity, and relatively low cost. Other precursors that can be used include barium oxide (BaO), barium nitrate (Ba(NO₃)₂), and ammonium metavanadate (NH₄VO₃).

Q2: How can I identify the different this compound phases and potential impurities in my product?

A2: The primary technique for phase identification is Powder X-ray Diffraction (PXRD). By comparing the experimental diffraction pattern with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD), you can identify the phases present in your sample. Other techniques like Raman spectroscopy and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) can provide complementary information on phase and elemental composition.

Q3: What is the significance of the BaO-V₂O₅ phase diagram in the synthesis of barium vanadates?

Q4: Can heating and cooling rates affect the phase purity of the final product?

A4: Yes, heating and cooling rates can significantly impact the outcome of a solid-state reaction. A slow heating rate allows for the gradual decomposition of precursors and can prevent the formation of unwanted intermediate phases. The cooling rate is particularly important for controlling the microstructure and for quenching metastable high-temperature phases.

Data Presentation

Table 1: Common this compound Phases and Their Synthesis Parameters

Target PhaseFormulaPrecursorsMolar Ratio (Ba:V)Typical Calcination Temperature (°C)Reaction Time (h)
Barium OrthovanadateBa₃(VO₄)₂ (or Ba₃V₂O₈)BaCO₃, V₂O₅3:2700 - 110020 - 72
Barium PyrovanadateBa₂V₂O₇BaCO₃, V₂O₅2:2 (1:1)~900-
Barium MetavanadateBaV₂O₆BaCO₃, V₂O₅1:2--
Other phasesBa₄V₂O₉, BaV₂O₅BaCO₃, V₂O₅4:2, 1:2--

Note: The exact synthesis parameters can vary depending on the specific experimental setup and desired material properties. The data presented is a summary from various sources.

Experimental Protocols

Protocol 1: General Solid-State Synthesis of Barium Vanadates (e.g., Ba₃V₂O₈)

  • Precursor Preparation: Use high-purity barium carbonate (BaCO₃) and vanadium pentoxide (V₂O₅) powders. Dry the precursors in an oven at 120°C for at least 4 hours to remove any adsorbed moisture.

  • Stoichiometric Weighing: Accurately weigh the precursors according to the desired stoichiometric ratio (e.g., a 3:1 molar ratio of BaCO₃ to V₂O₅ for Ba₃V₂O₈).

  • Homogenization: Transfer the weighed powders to an agate mortar. Add a small amount of a grinding aid like acetone or ethanol. Grind the mixture thoroughly with a pestle for 30-60 minutes until a uniform, fine powder is obtained. Allow the solvent to evaporate completely.

  • Pelletization (Optional but Recommended): Press the homogenized powder into pellets using a hydraulic press. This increases the contact area between the reactant particles.

  • Calcination: Place the powder or pellets in an alumina (B75360) crucible. Heat the sample in a programmable furnace in an air atmosphere. A typical heating profile involves ramping the temperature at a rate of 5°C/min to the desired calcination temperature (e.g., 700-1100°C) and holding it for an extended period (e.g., 20-72 hours).

  • Intermediate Grinding: After the first heating cycle, cool the furnace to room temperature. Remove the sample and grind it again thoroughly in an agate mortar to break up agglomerates and expose fresh surfaces for reaction.

  • Second Calcination: Return the ground powder to the furnace and heat it again under the same conditions as the first calcination. This step is often crucial for achieving a phase-pure product.

  • Characterization: After the final calcination and cooling, characterize the product using Powder X-ray Diffraction (PXRD) to determine the phase purity.

Mandatory Visualization

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks & Common Causes cluster_2 Troubleshooting Actions cluster_3 Advanced Solutions cluster_4 Verification Problem Impure Phase Detected (XRD) Check_Stoichiometry Verify Precursor Stoichiometry Problem->Check_Stoichiometry Check_Mixing Assess Homogeneity of Mixing Problem->Check_Mixing Check_Temp_Time Review Reaction Temperature & Time Problem->Check_Temp_Time Adjust_Stoichiometry Recalculate & Reweigh Precursors Check_Stoichiometry->Adjust_Stoichiometry Improve_Mixing Regrind / Ball Mill Precursors Check_Mixing->Improve_Mixing Optimize_Conditions Adjust Temperature / Time Check_Temp_Time->Optimize_Conditions Characterize Re-characterize (XRD, SEM) Adjust_Stoichiometry->Characterize Improve_Mixing->Characterize Intermediate_Grinding Perform Intermediate Grinding Optimize_Conditions->Intermediate_Grinding Change_Precursors Use More Reactive Precursors Optimize_Conditions->Change_Precursors Control_Atmosphere Modify Reaction Atmosphere Optimize_Conditions->Control_Atmosphere Quench_Sample Rapid Quenching for Metastable Phases Optimize_Conditions->Quench_Sample Intermediate_Grinding->Characterize Change_Precursors->Characterize Control_Atmosphere->Characterize Quench_Sample->Characterize

Caption: Troubleshooting workflow for phase purity in this compound synthesis.

Technical Support Center: Enhancing Magnetic Properties of BaFeO3 via Elemental Substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the elemental substitution of Barium Ferrite (B1171679) (BaFeO3) to enhance its magnetic properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary motivation for elemental substitution in BaFeO3?

A1: The main goal of elemental substitution in BaFeO3 is to tailor its magnetic properties for specific applications.[1][2] Pristine BaFeO3 can exhibit complex magnetic behaviors, including antiferromagnetic and ferromagnetic ordering, often at low temperatures.[2][3] By substituting elements at the Ba (A-site) or Fe (B-site) positions, researchers aim to increase the Curie temperature, enhance saturation magnetization, and control coercivity, potentially making the material suitable for applications like spintronics and permanent magnets.[1]

Q2: Which elements are commonly used for substitution and at which sites?

A2: Common substitutions include:

  • A-site (Ba²⁺ replacement): Alkaline-earth metals like Strontium (Sr²⁺) and Calcium (Ca²⁺) are frequently used.[1][2] Lanthanum (La³⁺) has also been investigated.[4][5]

  • B-site (Fe³⁺/Fe⁴⁺ replacement): Transition metals such as Cobalt (Co) and Copper (Cu) are common dopants.[1][3] Anionic substitution, for instance with Fluorine (F⁻), has also been explored to modify the electronic structure and magnetic properties.[6]

Q3: How does elemental substitution influence the magnetic properties of BaFeO3?

A3: Elemental substitution can significantly alter the magnetic properties through several mechanisms:

  • Structural Distortion: Doping can induce lattice distortions, changing the Fe-O-Fe bond angles and distances, which directly impacts the superexchange interactions that govern magnetic ordering.[6]

  • Valence State Modification: Introducing different cations can alter the oxidation states of the iron ions (Fe³⁺, Fe⁴⁺) and the concentration of oxygen vacancies.[1][7] This change in electronic configuration is a key factor in tuning the magnetic behavior.[6] For example, slight Co-doping can change the ground state from antiferromagnetic to ferromagnetic.[3]

  • Suppression of Spiral Spin Structure: In some ferrite perovskites, doping can suppress complex spiral spin structures, leading to the emergence of net magnetization.[8]

Q4: What are the common synthesis methods for producing element-substituted BaFeO3?

A4: Several synthesis methods are employed, each with its own advantages and challenges:

  • Solid-State Reaction: This is a conventional method involving the high-temperature reaction of precursor oxides and carbonates.[9] It is suitable for producing bulk quantities but may require high temperatures and can sometimes lead to secondary phase formation.[10][11]

  • Sol-Gel Method: This wet-chemical technique allows for better stoichiometric control and often produces more homogeneous, nano-sized particles at lower temperatures compared to the solid-state method.[1][7]

  • Co-precipitation: Another wet-chemical route that can yield nanoparticles with controlled size and morphology.[7]

Troubleshooting Guides

Synthesis and Phase Purity

Problem: My XRD pattern shows secondary phases (e.g., BaCO3, Fe2O3, or other complex oxides) after synthesis.

Possible Cause Suggested Solution
Incomplete Reaction Increase the calcination/sintering temperature or duration. Ensure thorough mixing and grinding of precursors between heating steps to promote homogeneity.
Incorrect Stoichiometry Carefully re-check the molar ratios of your starting materials. Use high-purity precursors to avoid unwanted side reactions.
Atmosphere Control The oxygen partial pressure during synthesis is critical for controlling the oxygen stoichiometry and phase stability of BaFeO3-δ. Consider performing the synthesis under a controlled atmosphere (e.g., flowing O2 or air).
Volatilization of Precursors In some systems, like those involving bismuth, precursor volatility at high temperatures can lead to off-stoichiometric compositions and secondary phases.[11] While less common for Ba, ensure your heating profile is optimized to prevent this.

Problem: The synthesized particles are too large or have a wide size distribution.

Possible Cause Suggested Solution
High Synthesis Temperature Higher temperatures in solid-state reactions promote grain growth. To obtain nanoparticles, consider using wet-chemical methods like sol-gel or co-precipitation, which allow for lower synthesis temperatures.[12]
Agglomeration Particles synthesized via wet-chemical routes can agglomerate during drying and calcination. Try optimizing the pH of the solution or using a surfactant during synthesis. For dry powders, use effective grinding with a mortar and pestle or ball milling.
Magnetic Characterization

Problem: The measured saturation magnetization is lower than expected.

Possible Cause Suggested Solution
Presence of Antiferromagnetic or Paramagnetic Phases The presence of unreacted precursors or non-ferromagnetic secondary phases will reduce the overall magnetization of the sample. Use XRD to verify phase purity.
Oxygen Stoichiometry The magnetic properties of BaFeO3-δ are highly sensitive to the oxygen deficiency (δ).[7] The ratio of Fe³⁺ to Fe⁴⁺, which is dependent on δ, directly influences the magnetic moment. Prepare samples under different oxygen partial pressures to tune the oxygen content.
Cation Disorder In double perovskites, anti-site disorder (where cations occupy incorrect lattice sites) can significantly impact magnetic properties.[13] While less direct in simple doped systems, achieving a well-ordered crystal structure is crucial. Annealing the sample may improve crystalline order.

Problem: The M-H loop is not showing clear ferromagnetic hysteresis (appears linear).

Possible Cause Suggested Solution
Antiferromagnetic Behavior The material may be predominantly antiferromagnetic at the measurement temperature. Pure BaFeO3 can exhibit antiferromagnetism.[1] Perform temperature-dependent magnetization measurements (M-T curves) to identify the magnetic transition temperatures (e.g., Néel temperature, Curie temperature).
Superparamagnetism If the synthesized particles are very small (typically <10-20 nm), they may exhibit superparamagnetism, where the sample shows no coercivity or remanence at a given temperature. Perform field-cooled (FC) and zero-field-cooled (ZFC) magnetization measurements to check for a blocking temperature, a hallmark of superparamagnetism.

Data Presentation: Impact of Substitution on Magnetic Properties

The following tables summarize representative data from the literature. Actual results will vary based on synthesis conditions and precise stoichiometry.

Table 1: Effect of A-site Substitution on BaFeO3 Properties

Dopant (x)Synthesis MethodCurie Temp. (TC)Saturation Magnetization (Ms)Coercivity (Hc)Reference
Ca/Sr (0.5)Not SpecifiedWell above RTIncreasedIncreased[1]
La (0.05)Solid-StateNot ReportedNot ReportedNot Reported[4][5]

Table 2: Effect of B-site Substitution on BaFeO3 Properties

Dopant (x)Synthesis MethodCurie Temp. (TC)Saturation Magnetization (Ms)Coercivity (Hc)Reference
Co (0.05)Floating Zone~120 K3.64 µB/f.u.Not Reported[3]
Mn (various) + FNot SpecifiedIncreasedIncreasedIncreased[6]
Cu (various)Sol-GelNot ReportedInfluenced by Cu²⁺/Cu³⁺ ratioNot Reported[1]

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of Doped BaFeO3

This protocol is a generalized procedure based on the sol-gel methods described in the literature.[1]

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of barium nitrate (B79036) (Ba(NO₃)₂), iron nitrate nonahydrate (Fe(NO₃)₃·9H₂O), and the dopant nitrate salt (e.g., Sr(NO₃)₂, Co(NO₃)₂) in deionized water.

  • Chelation:

    • Add a chelating agent, such as citric acid, to the solution. The molar ratio of citric acid to total metal cations is typically maintained at 1.5:1 or 2:1.

    • Stir the solution at 60-80 °C for several hours until a transparent solution is formed.

  • Gel Formation:

    • Add ethylene (B1197577) glycol to the solution (often in a 1:1 ratio with citric acid) to promote polymerization.

    • Increase the temperature to 120-150 °C and stir continuously. The solution will become more viscous and eventually form a wet gel.

  • Drying and Decomposition:

    • Dry the gel in an oven at ~120 °C overnight to remove water, resulting in a porous solid.

    • The dried gel will often self-ignite (auto-combust) upon further heating or can be decomposed by placing it in a furnace preheated to 300-400 °C. This process removes organic components and forms a precursor powder.

  • Calcination:

    • Grind the precursor powder thoroughly.

    • Calcination is performed in a furnace at temperatures ranging from 700 °C to 1100 °C for several hours in air or a controlled oxygen atmosphere to crystallize the desired perovskite phase. Intermediate grindings may be necessary.

Protocol 2: Magnetic Characterization using a Vibrating Sample Magnetometer (VSM)

This protocol outlines the key steps for measuring the magnetic properties of a synthesized powder sample.

  • Sample Preparation:

    • Accurately weigh a small amount of the powder sample (typically 5-20 mg).

    • Pack the powder tightly into a sample holder (e.g., a gel cap or a specialized powder holder) to prevent movement during vibration. Ensure the sample is centered in the holder.

  • M-H Loop Measurement (Hysteresis):

    • Set the measurement temperature (e.g., room temperature, 300 K, or a lower temperature like 5 K).

    • Set the maximum applied magnetic field (e.g., ±20 kOe).

    • The VSM will apply a magnetic field, sweep it to the maximum value, down to the minimum value, and back to the starting point, while measuring the magnetic moment of the sample at each field step.

    • From the resulting M-H loop, you can determine the saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc).

  • M-T Curve Measurement (Temperature Dependence):

    • Zero-Field-Cooled (ZFC): Cool the sample from room temperature to the lowest measurement temperature (e.g., 5 K) without an applied magnetic field. Then, apply a small magnetic field (e.g., 100 Oe) and measure the magnetization as the sample is heated.

    • Field-Cooled (FC): Cool the sample from room temperature to the lowest measurement temperature under the same small magnetic field. Measure the magnetization as the sample is heated.

    • The divergence between the ZFC and FC curves can indicate magnetic transitions and phenomena like superparamagnetism.

Visualizations

Experimental_Workflow Experimental Workflow for Doped BaFeO3 Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis Precursors Precursor Weighing (Ba, Fe, Dopant salts) Mixing Wet Chemical Mixing (e.g., Sol-Gel) Precursors->Mixing Gel Gelation & Drying Mixing->Gel Calcination Calcination Gel->Calcination XRD Structural Analysis (XRD) Calcination->XRD Verify Phase Purity SEM Morphology (SEM) Calcination->SEM Analyze Microstructure VSM Magnetic Properties (VSM/SQUID) Calcination->VSM Measure M-H, M-T Data Correlate Dopant with Magnetic Properties XRD->Data VSM->Data

Caption: Workflow for synthesis and characterization of doped BaFeO3.

Logical_Relationship Influence of Elemental Substitution on Magnetic Properties cluster_effects Primary Effects cluster_properties Resulting Magnetic Properties cluster_outcome Observable Outcomes sub Elemental Substitution Lattice Lattice Distortion (Bond Angle Change) sub->Lattice Valence Fe Valence State Modification sub->Valence Vacancy Oxygen Vacancy Concentration sub->Vacancy Superexchange Altered Superexchange Interactions Lattice->Superexchange Anisotropy Modified Magnetic Anisotropy Lattice->Anisotropy Valence->Superexchange Tc Change in Curie Temperature (TC) Superexchange->Tc Ms Change in Saturation Magnetization (Ms) Superexchange->Ms Hc Change in Coercivity (Hc) Anisotropy->Hc

Caption: How elemental substitution impacts BaFeO3 magnetic properties.

References

Overcoming rapid recombination of electron-hole pairs in vanadate photocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the challenge of rapid electron-hole pair recombination in vanadate (B1173111) photocatalysts.

Frequently Asked Questions (FAQs)

Q1: Why is my pristine bismuth vanadate (BiVO₄) photocatalyst showing low activity?

A1: Bismuth vanadate (BiVO₄), particularly in its pure form, often suffers from high rates of electron-hole pair recombination.[1][2] This means that the photogenerated electrons and holes recombine before they can participate in the desired photocatalytic reactions on the material's surface. Additionally, BiVO₄ has inherently low electronic conductivity, which hinders the efficient transport of charge carriers to the surface.[1] The monoclinic scheelite phase of BiVO₄ is generally more photocatalytically active than other polymorphs due to better charge separation and broader visible-light absorption.[1]

Q2: What are the primary strategies to overcome electron-hole recombination in vanadate photocatalysts?

A2: Several effective strategies have been developed to enhance the performance of vanadate photocatalysts by reducing charge recombination. These include:

  • Doping: Introducing metal or non-metal ions into the BiVO₄ crystal lattice can improve charge separation and conductivity.[3][4]

  • Heterojunction Construction: Forming a junction with another semiconductor material creates a built-in electric field that promotes the separation of electrons and holes.[3][5] Common heterostructures include p-n junctions and Z-schemes.[3]

  • Surface Modification: Depositing co-catalysts, such as noble metal nanoparticles (e.g., gold), on the surface of the vanadate photocatalyst can trap electrons, thereby promoting charge separation and providing active sites for redox reactions.[6]

  • Morphology Control: Synthesizing BiVO₄ with specific morphologies, such as nanosheets or hierarchical structures, can shorten the distance that charge carriers need to travel to the surface, reducing the likelihood of recombination.[3][7]

Q3: How does doping improve the photocatalytic activity of BiVO₄?

A3: Doping BiVO₄ with elements like tungsten (W) or molybdenum (Mo) can enhance electrical conductivity and suppress recombination rates.[1] For instance, W⁶⁺ can substitute V⁵⁺ sites, creating donor states that increase the charge carrier density.[8] Rare-earth elements such as lanthanum (La) and cerium (Ce) have also been shown to significantly enhance the photoelectrocatalytic performance of BiVO₄. Doping can also introduce defects, such as oxygen vacancies, which can act as trapping sites for charge carriers, further inhibiting recombination.[3]

Q4: What is a heterojunction and how does it help in charge separation?

A4: A heterojunction is an interface between two different semiconductor materials. When a vanadate photocatalyst like BiVO₄ is combined with another semiconductor with appropriate band alignment, a built-in electric field is formed at their interface. This electric field drives the photogenerated electrons and holes in opposite directions, effectively separating them and prolonging their lifetime to participate in photocatalytic reactions.[3][5] For example, in a BiVO₄/WO₃ heterojunction, electrons tend to move to the WO₃ conduction band while holes remain in the BiVO₄ valence band, leading to improved charge separation.[8]

Q5: Can I combine different strategies to further enhance performance?

A5: Yes, combining multiple strategies is a highly effective approach. For instance, a vanadate photocatalyst can be doped to improve its bulk conductivity and then coupled with another semiconductor to form a heterojunction for enhanced charge separation at the interface. Furthermore, a co-catalyst can be deposited on the surface to accelerate the surface reactions.[3] This multi-pronged approach addresses the different factors that limit photocatalytic efficiency.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Photocatalytic Degradation/Water Splitting Efficiency High rate of electron-hole recombination.[1] Poor charge transport within the material.[2] Incorrect crystal phase of BiVO₄.[1]1. Introduce a dopant: Doping with elements like W, Mo, La, or Ce can improve conductivity and charge separation.[1] 2. Form a heterojunction: Couple BiVO₄ with another semiconductor like WO₃ or MoS₂ to create a built-in electric field.[5][8] 3. Deposit a co-catalyst: Surface modification with Au or Pt nanoparticles can act as electron sinks. 4. Control the morphology: Synthesize nanostructured BiVO₄ to reduce charge carrier diffusion distance.[3] 5. Ensure monoclinic phase: Optimize synthesis conditions (e.g., pH, temperature) to obtain the more active monoclinic scheelite phase.[1]
Inconsistent or Poorly Reproducible Results Inhomogeneous distribution of dopants or co-catalysts. Poor interfacial contact in heterojunctions.[5] Variations in synthesis parameters.[4]1. Optimize synthesis method: Utilize methods that ensure uniform mixing and deposition, such as in-situ hydrothermal synthesis for heterostructures.[5] 2. Control experimental parameters: Precisely control pH, temperature, and precursor concentrations during synthesis.[4] 3. Characterize materials thoroughly: Use techniques like XRD, SEM, and TEM to confirm crystal phase, morphology, and interface quality.
Photocatalyst Deactivation Over Time Photocorrosion of the vanadate material. Leaching of dopants or co-catalysts.1. Apply a protective layer: A thin, stable coating can protect the photocatalyst from the reaction environment. 2. Choose stable co-catalysts: Select co-catalysts with strong adhesion to the vanadate surface. 3. Optimize reaction conditions: Avoid harsh pH or temperature conditions that could degrade the material.
Low Visible Light Absorption Incorrect band gap of the synthesized material.[1] Material is primarily in the tetragonal zircon phase.[1]1. Confirm the crystal structure: Use XRD to ensure the material is in the monoclinic scheelite phase, which has a narrower band gap.[1] 2. Introduce dopants: Some dopants can alter the electronic band structure and extend light absorption.[3]

Quantitative Data Presentation

Modification Strategy Material System Performance Metric Value Improvement Factor (vs. Pristine BiVO₄) Reference
Doping La (1 at%) doped BiVO₄Photocurrent (Water Photooxidation)-2.3
Ce (2 at%) doped BiVO₄Photocurrent (Water Photooxidation)-4.0
Ta-doped BiVO₄Photocurrent Density~4.2 mA cm⁻²-[9]
Zn (2.5%) doped BiVO₄Rhodamine B Degradation (90 min)96%-[3]
Gd/Y co-doped BiVO₄Methylene Blue Degradation (90 min)94%-[3]
Heterojunction Tourmaline/BiVO₄ (6 wt.%)Enhanced Antibacterial ActivitySignificantly Outperforming Pristine-[1]
BiVO₄-MoS₂ (BVO-MS10)Photocurrent Density (0.6 V vs. SCE)4.72 mA cm⁻²~5.3[5]
CeVO₄-BiVO₄Hydrogen Evolution Rate1011 μmol h⁻¹ g⁻¹-[10]
CeVO₄-BiVO₄Methyl Orange Degradation98%-[10]
Surface Modification Au Nanoparticles on BiVO₄Enhanced Photocurrent--
MXene/E-BVOPhotocurrent Density6.15 mA/cm²-[2]

Experimental Protocols

Hydrothermal Synthesis of Pristine Bismuth Vanadate (BiVO₄)

This protocol describes a general hydrothermal method for synthesizing BiVO₄ nanoparticles.

Materials:

Procedure:

  • Prepare Precursor Solutions:

    • Solution A: Dissolve a stoichiometric amount of Bi(NO₃)₃·5H₂O in a dilute HNO₃ solution.

    • Solution B: Dissolve a stoichiometric amount of NH₄VO₃ in deionized water, potentially with gentle heating to aid dissolution.

  • Mixing and pH Adjustment:

    • Slowly add Solution B to Solution A under vigorous stirring.

    • Adjust the pH of the resulting mixture to a desired value (e.g., pH 7) using an ammonia solution. A precipitate will form.

  • Hydrothermal Treatment:

    • Transfer the mixture into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180 °C) for a set duration (e.g., 12-24 hours).

  • Product Recovery:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final BiVO₄ powder in an oven at a low temperature (e.g., 60-80 °C) overnight.

  • (Optional) Calcination:

    • The dried powder can be calcined in a furnace at a specific temperature (e.g., 450 °C) for a few hours to improve crystallinity.

Fabrication of a BiVO₄/WO₃ Heterojunction Photoanode

This protocol outlines the fabrication of a BiVO₄ layer on a pre-synthesized WO₃ photoanode.

Materials:

  • WO₃ photoanode on a conductive substrate (e.g., FTO glass)

  • BiVO₄ precursor solution (prepared as in the initial steps of the sol-gel or a modified MOD method)

  • Spinner or dip-coater

Procedure:

  • Prepare WO₃ Photoanode: Synthesize a WO₃ nanostructured film on an FTO substrate using a method such as hydrothermal synthesis.

  • Deposit BiVO₄ Layer:

    • Spin Coating: Apply a specific volume of the BiVO₄ precursor solution onto the WO₃ photoanode and spin at a set speed (e.g., 3000 rpm) for a defined time (e.g., 30 seconds).

    • Dip Coating: Immerse the WO₃ photoanode into the BiVO₄ precursor solution and withdraw it at a controlled speed.

  • Drying and Annealing:

    • Dry the coated electrode at a low temperature (e.g., 80 °C) for about an hour.

    • Anneal the composite film in a furnace at a high temperature (e.g., 500 °C) for 1-2 hours to crystallize the BiVO₄ and form a good interface with the WO₃.

  • Repeat for Desired Thickness: The deposition and annealing steps can be repeated to achieve the desired thickness of the BiVO₄ layer.

Characterization of Charge Carrier Dynamics: Photoluminescence (PL) Spectroscopy

PL spectroscopy is used to investigate the recombination of photogenerated electron-hole pairs. A lower PL intensity generally indicates a lower recombination rate.

Experimental Setup:

  • A monochromatic light source (e.g., a laser or a xenon lamp with a monochromator) with an excitation wavelength shorter than the absorption edge of the vanadate photocatalyst.

  • Sample holder for powder or thin-film samples.

  • A spectrometer to disperse the emitted light.

  • A sensitive detector (e.g., a photomultiplier tube or a CCD camera).

Procedure:

  • Sample Preparation: Place the vanadate photocatalyst powder in a sample holder or mount the thin-film sample.

  • Excitation: Illuminate the sample with the monochromatic light source. The photons will excite electrons from the valence band to the conduction band.

  • Emission Collection: The light emitted from the sample as the electrons and holes recombine radiatively is collected by lenses and directed into the spectrometer.

  • Spectral Analysis: The spectrometer separates the emitted light by wavelength, and the detector measures the intensity at each wavelength.

  • Data Interpretation: The resulting PL spectrum shows the intensity of emitted light as a function of wavelength. A decrease in the PL intensity of a modified vanadate photocatalyst compared to the pristine material suggests that the modification has successfully suppressed radiative electron-hole recombination.

Visualizations

G cluster_0 Pristine Vanadate Photocatalyst Valence_Band Valence Band (VB) Conduction_Band Conduction Band (CB) Valence_Band->Conduction_Band Light Absorption (hν) Recombination Rapid Recombination Valence_Band->Recombination h⁺ Conduction_Band->Recombination e⁻ Recombination->Valence_Band Energy Loss

Caption: Electron-hole pair generation and rapid recombination in a pristine vanadate photocatalyst.

G cluster_1 Strategies to Overcome Recombination Doping Doping Improved_Charge_Separation Improved Charge Separation & Transport Doping->Improved_Charge_Separation Heterojunction Heterojunction Heterojunction->Improved_Charge_Separation Surface_Modification Surface_Modification Surface_Modification->Improved_Charge_Separation Morphology_Control Morphology_Control Morphology_Control->Improved_Charge_Separation Enhanced_Photocatalytic_Activity Enhanced Photocatalytic Activity Improved_Charge_Separation->Enhanced_Photocatalytic_Activity

Caption: Key strategies leading to improved charge separation and enhanced photocatalytic activity.

G cluster_workflow Experimental Workflow for Modified Vanadate Photocatalyst Start Start Synthesis Synthesis of Vanadate (e.g., Hydrothermal) Start->Synthesis Modification Modification (Doping, Heterojunction, etc.) Synthesis->Modification Characterization Material Characterization (XRD, SEM, TEM, UV-Vis) Modification->Characterization Performance_Testing Photocatalytic Performance Testing (Degradation, Water Splitting) Characterization->Performance_Testing Charge_Dynamics_Analysis Charge Dynamics Analysis (PL, TAS) Performance_Testing->Charge_Dynamics_Analysis End End Charge_Dynamics_Analysis->End

Caption: A typical experimental workflow for developing and evaluating modified vanadate photocatalysts.

References

Technical Support Center: Optimizing Sol-Gel Synthesized Barium Titanate Calcination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sol-gel synthesized barium titanate (BaTiO₃). The information provided aims to address common challenges encountered during the calcination step of BaTiO₃ nanoparticle synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the calcination of sol-gel derived barium titanate precursor powders.

Issue Potential Cause(s) Recommended Action(s)
Incomplete conversion to BaTiO₃; presence of intermediate phases (e.g., BaCO₃, Ba₂TiO₄). 1. Calcination temperature is too low. 2. Calcination duration is insufficient. 3. Inhomogeneous mixing of precursors in the sol-gel stage.1. Increase the calcination temperature in increments of 50-100°C. Formation of the BaTiO₃ phase is generally observed at temperatures of 600°C and above.[1][2] 2. Increase the calcination holding time. A duration of 2 to 4 hours is typical.[3][4] 3. Ensure thorough mixing and hydrolysis during the sol-gel preparation to achieve molecular-level homogeneity.
Final powder is amorphous. Calcination temperature is significantly too low to induce crystallization.Increase the calcination temperature. Crystalline peaks for BaTiO₃ typically begin to appear after calcination at 600°C.[1] An amorphous phase is expected for powders calcined at 400°C.[1]
Desired tetragonal phase is not present; only cubic phase is observed. 1. Calcination temperature is too low. The cubic phase is a metastable form that appears at lower calcination temperatures. 2. The crystallite size is too small to support the tetragonal structure.1. Increase the calcination temperature. The transition from the cubic to the stable tetragonal phase occurs at higher temperatures, often starting around 900°C.[5][6] 2. Higher calcination temperatures promote crystallite growth, which favors the formation of the tetragonal phase.[7]
Excessive particle agglomeration and large particle size. 1. Calcination temperature is too high. 2. Rapid heating rate during calcination.1. Reduce the calcination temperature. Higher temperatures lead to significant particle growth and the formation of hard agglomerates.[5][6] 2. Employ a slower heating rate (e.g., 2-3°C/min) to allow for more controlled decomposition of organic residues and crystallization.[8]
Poor dielectric properties in the final ceramic. 1. Presence of impurity phases. 2. Incorrect crystal phase (cubic instead of tetragonal). 3. Suboptimal grain size.1. Optimize the calcination temperature to achieve a pure BaTiO₃ phase, as residual phases like BaCO₃ can degrade dielectric performance.[2][7] 2. Ensure calcination conditions are sufficient to form the tetragonal phase, which is crucial for ferroelectric properties.[9] 3. The dielectric constant is a function of grain size; adjust the calcination temperature to control the final particle size.[7][9]

Frequently Asked Questions (FAQs)

Q1: What is the typical range for calcination temperature when synthesizing BaTiO₃ via the sol-gel method?

A1: The typical calcination temperature range for sol-gel synthesized BaTiO₃ is between 600°C and 1100°C.[1][2] The exact temperature depends on the desired properties, such as crystal phase and particle size. The formation of the crystalline BaTiO₃ phase generally begins at around 600°C.[1]

Q2: How does calcination temperature affect the crystal structure of BaTiO₃?

A2: Calcination temperature plays a crucial role in the phase transformation of BaTiO₃. At lower temperatures (e.g., 700°C), a metastable cubic phase is often formed.[5] As the temperature increases (typically above 900°C), this transforms into the stable and ferroelectric tetragonal phase.[5][6]

Q3: What is the relationship between calcination temperature and particle/crystallite size?

A3: There is a direct relationship: increasing the calcination temperature promotes the growth of both crystallites and particles.[7][10] For instance, powders calcined at 700°C may have an average particle size of 0.1-0.2 µm, while higher temperatures will result in larger particles and potentially hard agglomerates.[5][6]

Q4: Why is the tetragonal phase of BaTiO₃ often preferred over the cubic phase?

A4: The tetragonal phase is the ferroelectric polymorph of BaTiO₃ at room temperature and is responsible for its high dielectric constant and piezoelectric properties.[4] The cubic phase, being centrosymmetric, does not exhibit these ferroelectric characteristics.

Q5: Can secondary phases like BaCO₃ be removed?

A5: Yes, the presence of barium carbonate (BaCO₃) is common, especially at lower calcination temperatures. Increasing the calcination temperature helps to decompose this intermediate phase, leading to a purer BaTiO₃ powder.[1][2] The formation of BaTiO₃ from the reaction of such intermediate phases is more complete at higher temperatures.

Data Presentation

The following table summarizes the effect of calcination temperature on the properties of sol-gel synthesized barium titanate, based on data from various studies.

Calcination Temperature (°C)Holding Time (hours)Resulting Phase(s)Average Crystallite/Particle SizeReference(s)
4001AmorphousNot Crystalline[1]
6001-6Cubic BaTiO₃, minor BaCO₃~60 nm[1][2][7]
7003Cubic0.1 - 0.2 µm[5][6]
8001-6Cubic BaTiO₃, minor BaCO₃~80 nm[1][2][7]
9001-3Tetragonal and Cubic-[1][5][6]
950-Tetragonal1 - 1.5 µm[11]
10001-6Tetragonal~450 nm[1][2][7]
11001-3Tetragonal-[1][5][6]

Note: The exact particle sizes and phase compositions can vary depending on the specific precursors and sol-gel route used.

Experimental Protocols

General Sol-Gel Synthesis of Barium Titanate

This protocol outlines a common method for synthesizing BaTiO₃ powder. Precursor chemicals and solvents should be of high purity.

Materials:

Procedure:

  • Preparation of Barium Solution: Dissolve the barium precursor (e.g., barium acetate) in a suitable solvent (e.g., acetic acid) with continuous stirring, possibly with gentle heating (e.g., 60°C) to aid dissolution.

  • Preparation of Titanium Solution: In a separate container, dissolve the titanium precursor (e.g., TTIP) in a solvent like isopropanol or ethanol. A stabilizing agent such as 2-methoxyethanol or acetylacetone (B45752) may be added to control the hydrolysis rate.[11]

  • Mixing: Slowly add the titanium precursor solution to the barium solution under vigorous and constant stirring. The molar ratio of Ba:Ti should be maintained at 1:1 for stoichiometric BaTiO₃.

  • Hydrolysis and Gelation: Add distilled water dropwise to the mixed solution to initiate hydrolysis and condensation reactions. Continue stirring until a transparent sol is formed, which will then transition into a viscous gel upon further stirring or aging at a slightly elevated temperature (e.g., 95°C).[8]

  • Drying: Dry the resulting gel in an oven (e.g., at 120°C for 12 hours) to remove residual solvents and water, resulting in a precursor powder.[8]

Calcination Protocol
  • Place the dried precursor powder in an alumina (B75360) crucible.

  • Transfer the crucible to a muffle furnace.

  • Heat the powder to the target calcination temperature (e.g., 600°C to 1100°C) at a controlled heating rate (e.g., 3°C/min).

  • Hold the powder at the target temperature for a specified duration (e.g., 2-4 hours).

  • Allow the furnace to cool down to room temperature at a controlled rate.

  • The resulting calcined powder can then be gently ground to break up any soft agglomerates.

Mandatory Visualization

G start Start: Dried Sol-Gel Precursor set_temp Select Calcination Temperature Range (e.g., 600-1100°C) start->set_temp calcine Calcine Powder set_temp->calcine characterize Characterize Powder (XRD, SEM) calcine->characterize phase_check Pure BaTiO₃ Phase? characterize->phase_check structure_check Desired Crystal Structure (Tetragonal)? phase_check->structure_check Yes adjust_temp_up Increase Temperature or Time phase_check->adjust_temp_up No (Impurities Present) size_check Optimal Particle Size/Morphology? structure_check->size_check Yes structure_check->adjust_temp_up No (Cubic Phase) adjust_temp_down Decrease Temperature size_check->adjust_temp_down No (Agglomerated) finish End: Optimized BaTiO₃ Powder size_check->finish Yes adjust_temp_up->calcine adjust_temp_down->calcine

References

Technical Support Center: Refinement of Crystal Structure Data for Ba(VO3)2·H2O and Other Hydrated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the crystal structure refinement of hydrated inorganic compounds, with a specific focus on challenges related to materials like Barium Metavanadate Monohydrate (Ba(VO3)2·H2O).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental and computational stages of crystal structure refinement.

Issue/Observation Potential Causes Recommended Solutions
Poor Crystal Quality (e.g., small size, twinning, defects) - Suboptimal crystallization conditions (temperature, pH, concentration).[1] - Rapid crystal growth. - Presence of impurities.- Optimize crystallization parameters through systematic screening. - Employ slower crystallization techniques like vapor diffusion or slow cooling. - Use high-purity starting materials. For Ba(VO3)2·H2O, hydrothermal synthesis has been shown to produce nanosheets and nanobelts.[1]
Difficulty in Locating Hydrogen Atoms - Low scattering power of hydrogen atoms. - High thermal motion. - Disorder of water molecules.- Collect X-ray diffraction data at low temperatures (e.g., 100 K) to reduce thermal vibrations.[2] - For precise H-atom localization, consider neutron diffraction experiments.[3] - Use geometric constraints (e.g., AFIX instructions in SHELXL) to place hydrogen atoms in idealized positions.[4]
Unstable Refinement or High R-factors - Incorrect space group assignment. - Presence of twinning. - Unaccounted for disorder (e.g., of water molecules). - Poor data quality (e.g., weak diffraction, high mosaicity).- Carefully check for higher symmetry and systematically test different space groups. - Use software to identify and model twinning (e.g., ROTAX, TWIN/BASF in SHELXL).[5] - Model disordered atoms using appropriate constraints and restraints (e.g., PART, EADP). - Optimize data collection strategy (e.g., longer exposure times, use of a synchrotron source).
Handling of Disordered Water Molecules - Water molecules occupying multiple positions. - Partial occupancy of water sites.- Model the disordered water oxygen atom over multiple positions with the sum of occupancies constrained to unity (or less if partial occupancy is suspected). - Use restraints on O-H bond lengths and H-O-H angles for the associated hydrogen atoms. - Employ anisotropic displacement parameters to model the thermal motion.
Crystal Dehydration During Data Collection - Loss of water of crystallization due to environmental conditions (e.g., low humidity, heating from X-ray beam).[6]- Use a cryo-stream to maintain a low and stable temperature during data collection. - For room temperature experiments, control the humidity of the surrounding environment.[7] - Quickly mount and flash-cool the crystal to prevent water loss.
Ambiguous Assignment of Water vs. Other Groups (e.g., Hydroxide) - Similar electron density for oxygen atoms. - Hydrogen atoms may not be visible.- Analyze the coordination environment and hydrogen bonding patterns. Water molecules typically act as both hydrogen bond donors and acceptors.[4][8] - Spectroscopic methods like IR or Raman can help confirm the presence of water molecules versus hydroxide (B78521) groups.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in refining the crystal structures of hydrated salts like Ba(VO3)2·H2O?

A1: The primary challenges include the potential for crystal dehydration under ambient or X-ray exposure conditions, difficulty in accurately locating hydrogen atoms due to their low scattering power, and handling the disorder of water molecules within the crystal lattice.[4][6] Additionally, the presence of water can lead to complex hydrogen-bonding networks that require careful analysis.[3]

Q2: How can I confirm the presence and stoichiometry of water molecules in my crystal structure?

A2: The presence of water can be initially suggested by peaks in the difference Fourier map in chemically reasonable locations for hydrogen bonding. Thermogravimetric analysis (TGA) can be used to quantify the water content by measuring the weight loss upon heating.[8] Spectroscopic techniques such as Infrared (IR) and Raman spectroscopy can also confirm the presence of water molecules.[2]

Q3: What are the best practices for handling hydrogen bonding in the refinement of a hydrated crystal structure?

A3: It is crucial to collect high-quality, low-temperature diffraction data to minimize thermal motion.[2] If hydrogen atoms can be located in the difference map, they should be refined with appropriate restraints on O-H bond lengths and H...A distances for hydrogen bonds. If not, they should be placed in chemically sensible positions based on the geometry of the water molecule and potential hydrogen bond acceptors.[4] Neutron diffraction provides the most accurate method for localizing hydrogen atoms.[3]

Q4: How does temperature affect the data collection for a hydrated crystal?

A4: Lowering the temperature (cryo-cooling) is generally beneficial as it reduces atomic displacement, leading to sharper diffraction spots and often allowing for the collection of higher-resolution data.[9] This is particularly important for locating weakly scattering atoms like hydrogen. For hydrated crystals, it also serves to prevent the loss of water of crystallization during the experiment.[6]

Q5: What should I do if my hydrated crystal loses its crystallinity upon being removed from the mother liquor?

A5: This is a common issue for crystals that are not stable in the absence of the solvent. To mitigate this, you can try to quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) before mounting it on the diffractometer. Flash-cooling the crystal in a stream of cold nitrogen gas is often the most effective way to preserve its crystallinity.

Experimental Protocols

Synthesis and Crystallization of Ba(VO3)2·H2O (Hydrothermal Method)

A hydrothermal method has been successfully used for the synthesis of Ba(VO3)2·H2O nanocrystals.[1] While specific parameters for single crystals suitable for diffraction may need optimization, a general protocol is as follows:

  • Precursor Preparation: Prepare aqueous solutions of a barium salt (e.g., Ba(NO3)2) and a vanadate (B1173111) source (e.g., NaVO3).[1]

  • Mixing: Combine the precursor solutions in a stoichiometric ratio in a Teflon-lined autoclave. Surfactants like 6-aminohexanoic acid can be added to control crystal morphology.[1]

  • Hydrothermal Reaction: Seal the autoclave and heat it to a specific temperature (e.g., 180-220 °C) for a defined period (e.g., 24-72 hours).

  • Cooling and Isolation: Allow the autoclave to cool down to room temperature naturally.

  • Washing and Drying: The resulting crystalline product is then filtered, washed with deionized water and ethanol (B145695) to remove any unreacted precursors, and dried under vacuum.

Single-Crystal X-ray Diffraction Data Collection
  • Crystal Selection and Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head using a cryoloop.

  • Data Collection: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. A stream of cold nitrogen gas (e.g., at 100 K) is typically used to cool the crystal and prevent degradation.

  • Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: Based on the crystal system, a data collection strategy is devised to collect a complete and redundant dataset. This involves rotating the crystal and collecting diffraction images over a range of angles.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz polarization and absorption.

Crystal Structure Solution and Refinement
  • Space Group Determination: The space group is determined from the systematic absences in the diffraction data.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods to find the positions of the heavier atoms (e.g., Ba, V).

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using full-matrix least-squares methods.[4]

  • Difference Fourier Maps: Difference Fourier maps are calculated to locate lighter atoms (e.g., O) and potentially hydrogen atoms.

  • Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically to model their thermal motion.[4]

  • Hydrogen Atom Treatment: Hydrogen atoms are either located from the difference map and refined with restraints or placed in calculated positions.

  • Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and geometric sensibility.

Visualizations

G cluster_exp Experimental Workflow cluster_refine Computational Workflow synthesis Synthesis & Crystallization selection Crystal Selection & Mounting synthesis->selection data_collection X-ray Data Collection selection->data_collection integration Data Integration & Scaling data_collection->integration space_group Space Group Determination integration->space_group solution Structure Solution (Direct/Patterson Methods) space_group->solution refinement Least-Squares Refinement solution->refinement diff_map Difference Fourier Analysis refinement->diff_map final_model Final Model Building refinement->final_model diff_map->refinement Iterate validation Structure Validation (CHECKCIF) final_model->validation

Caption: General workflow for crystal structure determination.

G start High R-factor or Unstable Refinement q1 Check Data Quality? start->q1 a1_yes Re-collect or Re-integrate Data q1->a1_yes Yes q2 Check Space Group? q1->q2 No a1_yes->q2 a2_yes Test Alternative Space Groups q2->a2_yes Yes q3 Evidence of Twinning? q2->q3 No a2_yes->q3 a3_yes Apply Twin Law in Refinement q3->a3_yes Yes q4 Large Residual Peaks in Difference Map? q3->q4 No a3_yes->q4 a4_yes Model Disorder or Missing Atoms q4->a4_yes Yes end_node Refinement Converged q4->end_node No a4_yes->end_node

Caption: Troubleshooting high R-factors in refinement.

References

Technical Support Center: Controlling the Morphology of Barium Vanadate Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of barium vanadate (B1173111) nanostructures. This resource is designed to assist researchers, scientists, and drug development professionals in controlling the morphology of barium vanadate during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound nanostructures with controlled morphology?

A1: Common synthesis methods include hydrothermal synthesis, sol-gel processing, and thermal decomposition.[1] The choice of method significantly influences the resulting morphology. Hydrothermal synthesis is often used to produce nanobelts and nanorods, while sol-gel and thermal decomposition methods are typically employed for synthesizing nanoparticles.[1]

Q2: How do synthesis parameters like pH, temperature, and precursor concentration affect the morphology of this compound nanostructures?

A2: These parameters are crucial for controlling the size, shape, and crystal phase of the final product.

  • pH: The pH of the reaction solution plays a critical role in the hydrolysis and condensation rates of the precursors, which in turn dictates the nucleation and growth of the nanostructures. While specific quantitative data for this compound is limited in readily available literature, analogous studies on other perovskite materials like barium titanate show that varying the pH can lead to morphologies ranging from spherical nanoparticles to nanorods. For instance, in the synthesis of barium titanate nanorods via a hydrothermal method, the concentration of NaOH (which directly affects pH) was shown to be a key factor in transitioning from spherical particles to rod-like structures.[2]

  • Temperature: The reaction temperature influences the kinetics of the crystal growth. Higher temperatures generally lead to larger crystal sizes and can affect the final morphology. For example, in the hydrothermal synthesis of BaTiO3 nanoparticles, increasing the reaction temperature can lead to an increase in crystallite size.[3]

  • Precursor Concentration and Molar Ratio: The concentration of barium and vanadium precursors, as well as their molar ratio (Ba/V), directly impacts the stoichiometry and can influence the resulting morphology. Adjusting the amount of the barium precursor has been shown to be a method for controllably synthesizing different architectures of this compound nanobelts.

Q3: What is the role of surfactants in controlling the morphology of this compound nanostructures?

A3: Surfactants, or capping agents, are organic molecules that can adsorb to the surface of growing nanocrystals. This selective adsorption can inhibit or promote growth on specific crystal faces, thereby controlling the final shape of the nanostructure.[4][5] Surfactants also prevent the aggregation of nanoparticles, leading to a more uniform and stable colloidal solution.[6] The choice of surfactant and its concentration are key variables to control. Common types of surfactants include:

  • Anionic: e.g., Sodium Dodecyl Sulfate (SDS)

  • Cationic: e.g., Cetyltrimethylammonium Bromide (CTAB)

  • Non-ionic: e.g., Polyvinylpyrrolidone (PVP), Pluronic P123[7]

The effectiveness of a surfactant can depend on the specific reaction conditions, such as pH and solvent.

Troubleshooting Guide

Problem 1: Formation of undesired crystal phases or impurities.

Possible Cause Suggested Solution
Incorrect Ba/V molar ratio. Ensure precise stoichiometric control of your barium and vanadium precursors. Perform elemental analysis (e.g., ICP-OES or EDX) to verify the composition of your starting materials and final product.
Inappropriate calcination temperature or time (for sol-gel and thermal decomposition). Optimize the calcination profile. Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the optimal temperature and duration for complete precursor decomposition and phase formation. For example, in the synthesis of BaFe2O4 nanoparticles, increasing the calcination temperature from 450 °C to 650 °C eliminated phase impurities.[8]
Incorrect pH of the reaction solution. Carefully control and monitor the pH throughout the synthesis process. The pH can influence the formation of different vanadate species in solution.

Problem 2: Lack of uniformity in size and shape of the nanostructures.

Possible Cause Suggested Solution
Rapid nucleation and uncontrolled growth. Adjust the reaction temperature to control the kinetics. A lower temperature can slow down the reaction, allowing for more controlled growth. Also, consider a slower addition rate of precursors.
Aggregation of nanoparticles. Introduce a suitable surfactant (e.g., oleic acid, PVP, CTAB) to the reaction mixture. The surfactant molecules will cap the nanoparticles, preventing them from agglomerating.[6] Optimize the surfactant concentration, as too little may be ineffective and too much can hinder crystal growth.
Inhomogeneous mixing of reactants. Ensure vigorous and uniform stirring throughout the synthesis process to maintain a homogeneous reaction environment.

Problem 3: Difficulty in obtaining a specific morphology (e.g., nanorods instead of nanoparticles).

Possible Cause Suggested Solution
Inappropriate synthesis method. For elongated structures like nanorods or nanobelts, the hydrothermal method is often more suitable than sol-gel or thermal decomposition.
Incorrect reaction parameters. Systematically vary the synthesis parameters. For example, to promote anisotropic growth for nanorods, you can try adjusting the pH to a more alkaline or acidic region, or introduce a structure-directing surfactant that preferentially binds to certain crystal facets. In the synthesis of silver vanadate nanorods, an ionic liquid-assisted hydrothermal method was employed.[9]
Precursor type. The choice of barium and vanadium precursors can influence the final morphology. Experiment with different salts (e.g., chlorides, nitrates, acetates) to see how they affect the outcome.

Experimental Protocols

Protocol 1: Synthesis of Ba₃(VO₄)₂ Nanoparticles via Thermal Decomposition

This protocol is adapted from a facile thermolysis approach for synthesizing Ba₃(VO₄)₂ nanoparticles.[1][10]

Materials:

  • Barium-Vanadium complex (precursor)

  • Oleic acid (surfactant)

  • Furnace

  • Distilled water

  • Absolute ethanol (B145695)

Procedure:

  • Dissolve 1.0 g of the Barium-Vanadium precursor complex in 5 mL of oleic acid.

  • Calcine the mixture at 1100 °C for 4 hours in a furnace to induce thermal decomposition and formation of Ba₃(VO₄)₂ nanoparticles.[10]

  • After calcination, allow the product to cool down to room temperature.

  • Collect the final product and wash it several times with distilled water and absolute ethanol to remove any residual surfactant and impurities.[10]

  • Dry the washed powder in air.

Characterization:

  • XRD: To confirm the rhombohedral phase of Ba₃(VO₄)₂.[10]

  • SEM/TEM: To observe the morphology and size of the nanoparticles.

  • FT-IR: To confirm the formation of the metal-oxide bonds.

Protocol 2: Hydrothermal Synthesis of this compound Nanobelts

This protocol is based on the typical hydrothermal synthesis method used for producing layered this compound nanobelts.

Materials:

  • Barium salt precursor (e.g., BaCl₂)

  • Vanadium precursor (e.g., V₂O₅ or NH₄VO₃)

  • Deionized water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Prepare an aqueous solution of the barium and vanadium precursors. The specific concentrations and Ba/V molar ratio need to be optimized based on the desired stoichiometry and morphology.

  • Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 180-220 °C) for a designated period (e.g., 24-72 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors or byproducts.

  • Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).

Data Presentation

Table 1: Influence of NaOH Concentration on the Morphology of BaTiO₃ Nanostructures (Analogous System) [2]

NaOH ConcentrationResulting MorphologyAverage Size
1%Spherical particles-
2%Modified spherical to rod-like-
3%Nanorods-

Table 2: Effect of Calcination Temperature on the Crystallite Size of BaTiO₃ Nanoparticles (Analogous System) [11]

Calcination Temperature (°C)Average Crystallite Size (nm)
60060
80080
1000450

Visualizations

Experimental_Workflow_Hydrothermal cluster_prep Precursor Preparation cluster_synthesis Hydrothermal Synthesis cluster_post Post-Processing Ba_precursor Barium Precursor (e.g., BaCl₂) Mixing Mixing & Stirring Ba_precursor->Mixing V_precursor Vanadium Precursor (e.g., V₂O₅) V_precursor->Mixing Solvent Solvent (Deionized Water) Solvent->Mixing Autoclave Teflon-lined Autoclave Mixing->Autoclave Heating Heating (180-220°C, 24-72h) Autoclave->Heating Cooling Cooling Heating->Cooling Washing Washing (Water & Ethanol) Cooling->Washing Drying Drying (60-80°C) Washing->Drying Final_Product This compound Nanostructures Drying->Final_Product

Caption: Hydrothermal synthesis workflow for this compound nanostructures.

Synthesis_Parameter_Relationships cluster_params Synthesis Parameters cluster_process Nucleation & Growth cluster_output Resulting Nanostructure Properties pH pH Nucleation Nucleation Rate pH->Nucleation Growth Crystal Growth Rate & Anisotropy pH->Growth Temp Temperature Temp->Nucleation Temp->Growth Phase Crystal Phase & Purity Temp->Phase Precursor Precursor Conc. & Molar Ratio Precursor->Nucleation Precursor->Phase Surfactant Surfactant Type & Concentration Surfactant->Growth Morphology Morphology (Shape: Nanoparticles, Nanorods, etc.) Nucleation->Morphology Size Size & Size Distribution Nucleation->Size Growth->Morphology Growth->Size

Caption: Key parameters influencing the morphology of this compound.

References

Technical Support Center: Optimizing Dielectric Properties of BaTiO3 Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the dielectric loss factor in Barium Titanate (BaTiO3) ceramics.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues during your BaTiO3 ceramic preparation and characterization experiments.

Issue 1: High Dielectric Loss (tan δ) in Sintered Pellets

  • Possible Cause 1: Inappropriate Sintering Temperature.

    • Evidence: The sintered ceramic pellet may exhibit low density, high porosity, or a non-uniform grain structure when examined with Scanning Electron Microscopy (SEM).

    • Solution: The dielectric loss of BaTiO3-based ceramics can be significantly reduced by optimizing the sintering temperature. For instance, increasing the sintering temperature for SiO2-doped BaTiO3 from 1175°C to 1225°C has been shown to lower the dielectric loss.[1] Experiment with a range of sintering temperatures (e.g., 1100°C to 1350°C) to identify the optimal temperature for your specific composition and setup.[2][3]

  • Possible Cause 2: Presence of Oxygen Vacancies.

    • Evidence: High dielectric loss, particularly at lower frequencies.

    • Solution: Introduce acceptor dopants such as Manganese (Mn) into the BaTiO3 lattice. Mn ions can act as acceptors, compensating for oxygen vacancies and thereby reducing dielectric loss.[4][5][6][7] Even small amounts of Mn (e.g., ≤ 0.005 mol%) can significantly decrease the dielectric loss tangent.[4]

  • Possible Cause 3: Non-uniform Microstructure.

    • Evidence: SEM analysis reveals a wide distribution of grain sizes or the presence of abnormal grain growth.

    • Solution: Refine the initial powder processing steps. Ensure homogenous mixing of precursor powders (BaCO3 and TiO2) and consider ball milling to achieve a uniform particle size distribution.[8] A uniform starting powder is more likely to result in a uniform microstructure after sintering.

Issue 2: Cracking or Warping of Ceramic Pellets During Sintering

  • Possible Cause 1: Inhomogeneous Temperature Distribution in the Furnace.

    • Evidence: Cracks or deformation are consistently observed in the same location on the pellets or in specific regions of the furnace.

    • Solution: Ensure a uniform temperature profile within your sintering furnace. This may involve adjusting the position of the samples or using a furnace with better temperature control. Improper placement of the ceramic part can also lead to warping.[9]

  • Possible Cause 2: High Frictional Forces Between the Pellet and the Substrate.

    • Evidence: Deformation is primarily observed on the side of the pellet in contact with the sintering substrate.

    • Solution: During sintering, the ceramic shrinks, and friction with the substrate can prevent uniform shrinkage, leading to stress and deformation. Placing the pellets on an unsintered substrate of the same material can help mitigate this issue.[9]

  • Possible Cause 3: Rapid Heating or Cooling Rates.

    • Evidence: Cracks appear throughout the pellet, often originating from the surface.

    • Solution: Reduce the heating and cooling rates during the sintering cycle to minimize thermal shock and allow for more uniform temperature distribution throughout the ceramic body.

Frequently Asked Questions (FAQs)

Q1: How do acceptor dopants like Mn reduce the dielectric loss in BaTiO3? A1: Acceptor dopants, such as Mn2+ or Mn3+, substitute for Ti4+ ions in the BaTiO3 lattice. This substitution creates oxygen vacancies to maintain charge neutrality. These defect complexes can restrict domain wall motion, which is a source of dielectric loss. Furthermore, Mn-doping can improve the electrical resistivity of the ceramic, which also contributes to a lower dielectric loss.[4][5][6][7]

Q2: What is the effect of grain size on the dielectric properties of BaTiO3? A2: The dielectric properties of BaTiO3 ceramics are highly dependent on grain size. Generally, as the sintering temperature increases, the grain size also increases, which often correlates with changes in the dielectric constant and loss.[2][3] For example, in some compositions, a smaller grain size has been associated with a lower dielectric loss.

Q3: Can additives other than dopants help in reducing dielectric loss? A3: Yes, sintering aids like SiO2 can be beneficial. Small additions of SiO2 can promote the formation of a liquid phase during sintering, which enhances densification at lower temperatures. Improved densification leads to lower porosity and can contribute to a reduction in dielectric loss.[1]

Q4: What is a typical range for the dielectric loss tangent (tan δ) in well-prepared BaTiO3 ceramics? A4: In Mn-doped BaTiO3-(Na0.5Bi0.5)TiO3 systems, a dielectric loss tangent of less than 0.1 is readily achievable, with values as low as ~0.06 being reported for optimized compositions.[4] For SiO2-doped BaTiO3, the dielectric loss is also observed to be significantly low.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of key processing parameters on the dielectric properties of BaTiO3 ceramics.

Table 1: Effect of Mn-Doping on Dielectric Loss in BaTiO3-(Na0.5Bi0.5)TiO3-Yb Ceramics

Mn Concentration (mol%)Dielectric Loss (tan δ)
≤ 0.005~0.06
≤ 0.01< 0.05
All doped samples< 0.1

Data extracted from a study on Mn- and Yb-doped BaTiO3-(Na0.5Bi0.5)TiO3 ceramics.[4]

Table 2: Effect of Sintering Temperature on Dielectric Properties of SiO2-Doped BaTiO3 Ceramics

Sintering Temperature (°C)Dielectric Loss (tan δ)Relative Dielectric Constant (at 1 kHz)
1175Higher~1800
1200Intermediate~2100
1225Lower~2500

Qualitative and quantitative data synthesized from a study on SiO2-doped BaTiO3 ceramics.[1]

Experimental Protocols

1. Solid-State Synthesis of BaTiO3 Ceramics

This protocol outlines the conventional solid-state reaction method for preparing BaTiO3 ceramic pellets.

  • Materials: Barium Carbonate (BaCO3) and Titanium Dioxide (TiO2) powders (AR grade).

  • Procedure:

    • Weigh equimolar amounts of BaCO3 and TiO2.

    • Thoroughly mix the powders in an agate mortar. For improved homogeneity, wet milling in ethanol (B145695) or another suitable solvent can be employed.

    • Calcination: Heat the mixed powder in a furnace at a temperature typically between 1000°C and 1100°C for 2-4 hours to form the BaTiO3 phase.

    • Grind the calcined powder again to break up agglomerates.

    • Add a small amount of a binder solution (e.g., polyvinyl alcohol) to the powder and mix thoroughly.

    • Press the granulated powder into pellets of the desired dimensions using a hydraulic press.

    • Sintering: Place the pellets in a high-temperature furnace and sinter at a temperature between 1100°C and 1350°C for 2-4 hours. The heating and cooling rates should be controlled to avoid thermal shock.

2. Measurement of Dielectric Properties

This protocol describes the procedure for measuring the dielectric constant and dielectric loss tangent of the sintered BaTiO3 pellets.

  • Apparatus: LCR meter, sample holder with parallel plate electrodes, furnace with temperature control.

  • Procedure:

    • Apply conductive electrodes (e.g., silver paste) to the parallel surfaces of the sintered pellet and cure as per the manufacturer's instructions.

    • Measure the thickness and diameter of the pellet to calculate the area of the electrodes.

    • Place the sample in the sample holder.

    • Connect the sample holder to the LCR meter.

    • To study the temperature dependence, place the sample holder in a furnace.

    • Set the desired frequency range on the LCR meter (e.g., 100 Hz to 1 MHz).

    • Measure the capacitance (C) and dissipation factor (tan δ) at various temperatures as the furnace heats up.

    • Calculate the dielectric constant (εr) using the formula: εr = (C * d) / (ε0 * A), where C is the capacitance, d is the thickness of the pellet, A is the electrode area, and ε0 is the permittivity of free space.[10]

Visualizations

experimental_workflow cluster_preparation Powder Preparation cluster_pelletization Pellet Fabrication cluster_sintering Sintering & Characterization cluster_output Output start Start: Raw Materials (BaCO3, TiO2) mixing Mixing/Milling start->mixing calcination Calcination (1000-1100°C) mixing->calcination grinding Grinding calcination->grinding binder Binder Addition grinding->binder pressing Pressing into Pellets binder->pressing sintering Sintering (1100-1350°C) pressing->sintering characterization Dielectric Measurement sintering->characterization output Dielectric Properties (εr, tan δ) characterization->output

Caption: Experimental workflow for the synthesis and characterization of BaTiO3 ceramics.

logical_relationships cluster_inputs Input Parameters cluster_microstructure Microstructure cluster_properties Dielectric Properties sinter_temp Sintering Temperature grain_size Grain Size sinter_temp->grain_size density Density/Porosity sinter_temp->density dopants Acceptor Dopants (e.g., Mn) defects Oxygen Vacancies dopants->defects powder_char Powder Characteristics (Particle Size, Homogeneity) powder_char->grain_size powder_char->density dielectric_loss Dielectric Loss (tan δ) grain_size->dielectric_loss density->dielectric_loss defects->dielectric_loss

Caption: Key factors influencing the dielectric loss in BaTiO3 ceramics.

References

Technical Support Center: Hydrated Vanadates in Electrochemical Cycling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrated vanadates, particularly in the context of their structural instability during electrochemical cycling.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of structural instability in hydrated vanadate (B1173111) cathodes during cycling?

A1: The most common indicators of structural instability include:

  • Rapid capacity fading: A significant drop in the specific capacity of the battery over a relatively small number of cycles.[1][2]

  • Poor cycling stability: The inability to maintain a high percentage of the initial capacity after extended cycling.[1][3][4]

  • Voltage profile changes: Alterations in the shape of the charge-discharge curves, such as sloping profiles or the appearance of new plateaus, can indicate phase transformations.[5]

  • Increased polarization: A larger voltage gap between the charge and discharge curves, suggesting increased resistance within the cell.[2]

  • Vanadium dissolution: In aqueous systems, the color of the electrolyte may change, indicating the dissolution of vanadium from the cathode material.[3][6][7]

Q2: What are the main causes of structural instability in hydrated vanadates?

A2: The structural instability of hydrated vanadates during cycling is primarily attributed to:

  • Vanadium Dissolution: In aqueous electrolytes, vanadium can dissolve from the cathode, leading to a loss of active material.[3][6][7] This is particularly problematic for structures containing [VO5] square pyramids, which are more susceptible to water attack.[3][6][7]

  • Irreversible Phase Transitions: The repeated insertion and extraction of ions (e.g., Zn2+, Na+) can cause irreversible changes in the crystal structure of the vanadate material.[3][4][5]

  • Structural Collapse: The large volumetric changes associated with ion intercalation and deintercalation can lead to the collapse of the layered or tunnel structure of the vanadate.[1][5]

  • Formation of Byproducts: In aqueous zinc-ion batteries, byproducts such as basic zinc salts (e.g., Zn4SO4(OH)6·nH2O) and inactive "dead" vanadium compounds (e.g., Zn3(OH)2V2O7·2H2O) can form, which affects the long-term stability.[3][6][7]

Q3: How does the presence of interlayer water affect the stability of hydrated vanadates?

A3: Interlayer water plays a dual role. On one hand, it can expand the interlayer spacing, which facilitates faster ion diffusion and improves rate performance.[3][6][7] The water molecules can also screen the electrostatic interactions between the intercalating ions and the vanadate layers, further enhancing kinetics.[3][6][7] On the other hand, excessive or poorly bound water can contribute to vanadium dissolution and side reactions with the electrolyte.[8][9] Regulating the interlayer water content is crucial for optimizing both performance and stability.

Q4: What are some common strategies to improve the structural stability of hydrated vanadates?

A4: Several strategies have been developed to address the structural instability of hydrated vanadates:

  • Cation Pre-intercalation: Introducing "pillar" ions such as Na+, K+, Ca2+, Ni2+, Y3+, or Mn2+ into the vanadate structure can help to stabilize the layers and prevent collapse during cycling.[2][10][11]

  • Forming Heterostructures: Creating composite materials with other metal oxides or conductive polymers can enhance structural integrity and electronic conductivity.[10][12]

  • Surface Coatings: Applying a protective coating, such as polyaniline or other conductive polymers, can suppress vanadium dissolution and improve interfacial stability.

  • Electrolyte Optimization: Modifying the electrolyte composition can reduce the solubility of vanadium and mitigate side reactions.[7]

  • Defect Engineering: Introducing defects like oxygen vacancies can enhance ionic conductivity and structural stability.[13]

Troubleshooting Guides

Issue 1: Rapid Capacity Fading

Symptoms:

  • A sharp decline in discharge capacity within the first 50-100 cycles.

  • A significant decrease in coulombic efficiency.

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Step Experimental Protocol
Vanadium Dissolution 1. Analyze the electrolyte for dissolved vanadium using techniques like Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES). 2. Apply a protective surface coating to the cathode material. 3. Pre-intercalate stabilizing cations into the vanadate structure.--INVALID-LINK----INVALID-LINK--
Irreversible Phase Transformation 1. Perform ex-situ or in-operando X-ray Diffraction (XRD) on the electrode at different states of charge and discharge to identify any new crystalline phases. 2. Modify the vanadate structure through doping or forming a composite to suppress phase changes.--INVALID-LINK--
Electrode Delamination/Pulverization 1. Examine the cycled electrode using Scanning Electron Microscopy (SEM) to check for cracks, delamination, or loss of active material from the current collector. 2. Optimize the electrode slurry composition (e.g., increase binder content) and fabrication process (e.g., control drying temperature and calendering pressure).--INVALID-LINK--
Issue 2: Poor Rate Capability

Symptoms:

  • Significant capacity drop as the C-rate is increased.

  • Large voltage polarization at high current densities.

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Step Experimental Protocol
Slow Ion Diffusion Kinetics 1. Increase the interlayer spacing of the hydrated vanadate by pre-intercalating larger cations. 2. Reduce the particle size of the active material to shorten the ion diffusion path.--INVALID-LINK--
Low Electronic Conductivity 1. Incorporate conductive additives like carbon nanotubes or graphene into the electrode. 2. Apply a conductive polymer coating to the vanadate particles.--INVALID-LINK--
High Charge Transfer Resistance 1. Perform Electrochemical Impedance Spectroscopy (EIS) to analyze the charge transfer resistance at the electrode-electrolyte interface. 2. Optimize the electrolyte composition to improve ionic conductivity and wetting of the electrode.--INVALID-LINK--

Data Presentation

Table 1: Comparison of Electrochemical Performance of Different Stabilized Hydrated Vanadates

Material Stabilization Strategy Specific Capacity (mAh g⁻¹) @ Current Density Cycling Stability Reference
Y₀.₀₂V₂O₅·nH₂OY³⁺ Pre-intercalation119 @ 100 cyclesSignificantly enhanced over pure V₂O₅·nH₂O[4]
MnVOMn²⁺ Pre-intercalation415 @ 50 mA g⁻¹, 260 @ 4 A g⁻¹92% retention over 2000 cycles[11][14]
CaNiVOCa²⁺/Ni²⁺ Co-intercalation & Heterostructure334.7 @ 0.1 A g⁻¹83% retention after 500 cycles @ 2 A g⁻¹[10]
DG-VOH1,3-diaminoguanidine Pre-intercalation437.891% retention after 5000 cycles @ 8 A g⁻¹[15]
NaNVO@PANa⁺/NH₄⁺ Pre-intercalation & Polyaniline Coating492 @ 0.1 A g⁻¹89.2% retention after 1000 cycles @ 5 A g⁻¹[16]

Experimental Protocols

Protocol 1: Polyaniline Coating of Hydrated Vanadate Powder

Objective: To apply a conductive and protective polyaniline (PANI) coating on hydrated vanadate particles to improve electronic conductivity and suppress vanadium dissolution.

Materials:

Procedure:

  • Disperse a known amount of hydrated vanadate powder in a dilute HCl solution (e.g., 1 M) and sonicate for 30 minutes to ensure good dispersion.

  • In a separate beaker, dissolve a calculated amount of aniline monomer in a dilute HCl solution. The molar ratio of aniline to the vanadate can be varied to control the coating thickness.

  • Slowly add the aniline solution to the vanadate dispersion while stirring continuously in an ice bath (0-5 °C).

  • Prepare a solution of APS in dilute HCl. The molar ratio of APS to aniline is typically around 1:1 to 1.25:1.

  • Add the APS solution dropwise to the vanadate and aniline mixture under constant stirring. The polymerization is indicated by a color change to dark green.

  • Continue stirring for 4-6 hours in the ice bath to allow for complete polymerization.

  • Collect the PANI-coated vanadate powder by filtration or centrifugation.

  • Wash the product sequentially with DI water, ethanol, and acetone to remove any unreacted monomers, oxidant, and oligomers.

  • Dry the final product in a vacuum oven at 60-80 °C for 12 hours.

Protocol 2: Hydrothermal Synthesis of Cation-Pre-intercalated Hydrated Vanadates

Objective: To synthesize hydrated vanadates with pre-intercalated cations to enhance structural stability. This example uses Mn²⁺ as the intercalating cation.

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Manganese(II) sulfate (B86663) (MnSO₄) or other manganese salt

  • Deionized (DI) water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Dissolve a specific amount of V₂O₅ in DI water with vigorous stirring. The solution may need to be heated slightly to aid dissolution.

  • In a separate beaker, dissolve the desired amount of MnSO₄ in DI water. The molar ratio of Mn to V will determine the extent of pre-intercalation.

  • Add the MnSO₄ solution to the V₂O₅ solution under continuous stirring.

  • Transfer the resulting mixture to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180-200 °C) for a designated period (e.g., 24-72 hours).[12]

  • After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the product several times with DI water and ethanol to remove any residual reactants.

  • Dry the final product in a vacuum oven at 60-80 °C overnight.

Protocol 3: Ex-situ XRD Analysis of Cycled Electrodes

Objective: To investigate the structural changes of the hydrated vanadate cathode at different stages of cycling.

Procedure:

  • Assemble and cycle a coin cell containing the hydrated vanadate cathode for a desired number of cycles.

  • Disassemble the coin cell inside an argon-filled glovebox to prevent air exposure of the electrodes.

  • Carefully remove the cathode and gently rinse it with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

  • Allow the electrode to dry completely inside the glovebox.

  • Mount the dried electrode onto a sample holder for XRD analysis. To prevent air exposure during the measurement, an airtight sample holder or a holder with a beryllium or Kapton window should be used.

  • Perform XRD analysis on the electrode. It is advisable to also analyze the pristine (uncycled) electrode for comparison.

  • Analyze the XRD patterns to identify any peak shifts, the appearance of new peaks, or changes in peak intensity, which can indicate phase transformations or the formation of new compounds.

Protocol 4: Electrode Preparation and Coin Cell Assembly

Objective: To prepare a working electrode with the hydrated vanadate material and assemble a coin cell for electrochemical testing.

Materials:

  • Hydrated vanadate active material

  • Conductive agent (e.g., Super P carbon black)

  • Binder (e.g., polyvinylidene fluoride (B91410) - PVDF)

  • Solvent (e.g., N-methyl-2-pyrrolidone - NMP)

  • Aluminum foil (current collector)

  • Zinc foil (anode)

  • Glass fiber separator

  • Electrolyte (e.g., 2 M ZnSO₄ in DI water)

  • CR2032 coin cell components (case, spacer, spring)

Procedure:

  • Slurry Preparation: Mix the active material, conductive agent, and binder in a specific weight ratio (e.g., 80:10:10) in a mortar or a planetary mixer. Add NMP dropwise and mix until a homogeneous, viscous slurry is formed.

  • Electrode Casting: Cast the slurry onto a piece of aluminum foil using a doctor blade with a set thickness.

  • Drying: Dry the coated foil in a vacuum oven at 80-120 °C for at least 12 hours to completely remove the solvent.

  • Electrode Punching: Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried foil.

  • Coin Cell Assembly (in an Ar-filled glovebox):

    • Place the cathode disc in the center of the coin cell case.

    • Add a few drops of electrolyte onto the cathode.

    • Place the separator on top of the cathode.

    • Add more electrolyte to saturate the separator.

    • Place the zinc foil anode on top of the separator.

    • Add the spacer and spring.

    • Place the gasket and the top cap.

    • Crimp the coin cell using a crimping machine to ensure a proper seal.

Protocol 5: Electrochemical Characterization

Objective: To evaluate the electrochemical performance of the hydrated vanadate cathode using cyclic voltammetry and galvanostatic cycling.

Equipment:

  • Potentiostat/Galvanostat (battery cycler)

Procedure:

  • Cyclic Voltammetry (CV):

    • Connect the assembled coin cell to the battery cycler.

    • Set the potential window (e.g., 0.2 V to 1.6 V vs. Zn/Zn²⁺).

    • Set a scan rate (e.g., 0.1 mV s⁻¹).

    • Run the CV for several cycles to observe the redox peaks corresponding to the intercalation/deintercalation processes.

  • Galvanostatic Charge-Discharge (GCD) Cycling:

    • Set the same potential window as in the CV measurement.

    • Set a specific current density (C-rate) for charging and discharging.

    • Cycle the cell for a desired number of cycles (e.g., 100, 500, or more) to evaluate the specific capacity, coulombic efficiency, and cycling stability.

    • To test rate capability, perform GCD cycling at various C-rates (e.g., 0.1C, 0.2C, 0.5C, 1C, 2C, and then back to 0.1C).

Mandatory Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode & Cell Preparation cluster_characterization Characterization & Analysis synthesis Hydrothermal Synthesis of Hydrated Vanadate coating Optional: Polyaniline Coating synthesis->coating slurry Slurry Preparation (Active Material, Carbon, Binder) coating->slurry casting Doctor Blade Casting on Al Foil slurry->casting drying Vacuum Drying casting->drying assembly Coin Cell Assembly (in Glovebox) drying->assembly electrochem Electrochemical Testing (CV, GCD, EIS) assembly->electrochem exsitu Ex-situ Analysis (XRD, SEM after cycling) electrochem->exsitu

Caption: Experimental workflow for fabricating and testing hydrated vanadate cathodes.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Observed Issue: Rapid Capacity Fading dissolution Vanadium Dissolution issue->dissolution phase_change Irreversible Phase Transformation issue->phase_change delamination Electrode Delamination issue->delamination coating Apply Surface Coating (e.g., Polyaniline) dissolution->coating doping Pre-intercalate Stabilizing Cations dissolution->doping exsitu Ex-situ XRD Analysis phase_change->exsitu optimize_electrode Optimize Electrode Fabrication delamination->optimize_electrode

References

Enhancing the rate performance of barium vanadate cathodes at high current density

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, characterization, and testing of barium vanadate (B1173111) cathodes, with a focus on improving high-current-density performance.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of barium in barium vanadate cathodes for enhancing rate performance?

A1: Barium ions act as "pillars" within the layered structure of vanadium oxide. This pre-intercalation of Ba²⁺ increases the interlayer spacing, which facilitates faster diffusion of charge carriers (e.g., Zn²⁺ ions in aqueous zinc-ion batteries). This expanded pathway is crucial for maintaining high capacity at high current densities.

Q2: What are the common reasons for rapid capacity fading in this compound cathodes?

A2: Rapid capacity fading in vanadate-based cathodes is often attributed to two main factors: the dissolution of vanadium into the electrolyte and irreversible structural changes during repeated ion insertion and extraction.[1] The formation of a stable cathode-electrolyte interphase (CEI) can help mitigate vanadium dissolution.

Q3: How does the morphology of this compound (e.g., nanobelts) contribute to its electrochemical performance?

A3: Nanostructured morphologies like nanobelts provide a high surface-area-to-volume ratio.[2] This increases the contact area between the electrode and the electrolyte, which facilitates faster charge transfer at the interface. The shorter diffusion paths for ions within the nanostructure also contribute to improved rate capability.

Q4: What is the significance of the operating voltage window when testing this compound cathodes?

A4: The choice of voltage window is critical. Operating at excessively high potentials can lead to irreversible phase transitions in the cathode material and promote side reactions, such as vanadium dissolution, which ultimately degrade the battery's performance and cycle life.[1]

Q5: Can this compound cathodes be used in battery systems other than aqueous zinc-ion batteries?

A5: While much of the recent research has focused on aqueous zinc-ion batteries (ZIBs) due to their safety and cost-effectiveness, vanadium-based cathodes, in general, are versatile and have been explored for other systems like lithium-ion batteries. However, the specific formulation and performance will vary depending on the intercalating ion and electrolyte system.

Troubleshooting Guides

This section provides a question-and-answer format to address specific problems encountered during experiments.

Issue 1: Poor Rate Capability - Significant Capacity Drop at High Current Densities

Question: My this compound cathode shows good capacity at low current densities (e.g., 0.1 A/g), but the capacity drops off sharply when I increase the current density (e.g., >1 A/g). What are the potential causes and how can I troubleshoot this?

Answer: Poor rate capability is a common challenge. The primary causes are typically related to slow ion diffusion, poor electrical conductivity, or high interfacial resistance.

Troubleshooting Steps:

  • Verify Material Synthesis:

    • Incomplete Barium Intercalation: Confirm the successful synthesis of the desired this compound phase using X-ray Diffraction (XRD). Incomplete intercalation of barium will result in a smaller interlayer spacing, hindering ion diffusion.

    • Particle Size and Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to examine the morphology. Large, agglomerated particles will have longer ion diffusion paths. Aim for well-defined nanostructures like nanobelts or nanofibers.

  • Optimize Electrode Formulation:

    • Insufficient Conductive Additive: A common issue is a lack of good electrical pathways within the electrode.[3] Try increasing the weight percentage of the conductive additive (e.g., carbon black, graphene) in your slurry.

    • Poor Slurry Homogeneity: Ensure the active material, conductive additive, and binder are thoroughly mixed to create a uniform slurry.[4][5] Inhomogeneous distribution can lead to areas of high resistance.

    • Binder Issues: The binder should provide good adhesion without blocking the pores necessary for electrolyte penetration. Ensure the correct binder-to-active-material ratio.

  • Electrochemical Analysis:

    • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements to diagnose the source of high resistance.[6][7][8] A large semicircle in the high-to-medium frequency region often indicates high charge-transfer resistance at the electrode-electrolyte interface. A steep slope in the low-frequency region is indicative of slow ion diffusion.

    • Cyclic Voltammetry (CV): Run CV at various scan rates.[9][10][11] A large separation between the anodic and cathodic peaks suggests slow kinetics.

Issue 2: Rapid Capacity Fading During Cycling

Question: The initial capacity of my cell is high, but it fades significantly after a few dozen cycles, even at moderate current densities. What could be the cause and what are the solutions?

Answer: Rapid capacity fading is often linked to the dissolution of the active material or structural degradation.

Troubleshooting Steps:

  • Investigate Vanadium Dissolution:

    • Post-Mortem Analysis of Electrolyte: After cycling, disassemble the cell in a glovebox. Analyze the electrolyte for the presence of dissolved vanadium using techniques like Inductively Coupled Plasma (ICP) spectroscopy.

    • Separator Discoloration: A yellowish tint on the separator can be an indicator of dissolved vanadium species.

  • Examine Electrode Integrity:

    • SEM of Cycled Electrode: Image the cathode after cycling to check for particle cracking, pulverization, or delamination from the current collector.[12]

    • XRD of Cycled Electrode: Compare the XRD pattern of the cycled electrode with the pristine one to identify any irreversible phase changes or loss of crystallinity.

  • Mitigation Strategies:

    • Electrolyte Additives: Certain additives can help stabilize the cathode-electrolyte interphase (CEI), reducing vanadium dissolution.

    • Surface Coatings: Applying a thin, stable coating (e.g., carbon, metal oxides) on the this compound particles can physically suppress dissolution.

    • Optimize Voltage Window: As mentioned in the FAQs, reducing the upper cutoff voltage can minimize structural stress and side reactions.

Quantitative Data Presentation

MaterialSynthesis MethodCurrent Density (A/g)Specific Capacity (mAh/g)Cycle LifeReference
Ba₀.₂₆V₂O₅·0.92H₂OHydrothermal0.05384.93-[6]
Ba₀.₂₃V₂O₅·1.1H₂OHydrothermal0.137893% retention after 2000 cycles at 5 A/g[7]
Ba₀.₂₃V₂O₅·1.1H₂OHydrothermal5.017293% retention after 2000 cycles at 5 A/g[7]
BaVOHydrothermal10.0163.694.1% retention after 5000 cycles[7]

Experimental Protocols

Hydrothermal Synthesis of this compound Nanobelts

This protocol is a generalized procedure based on common hydrothermal synthesis methods for this compound.[2][13][14]

  • Precursor Solution Preparation:

    • Dissolve vanadium pentoxide (V₂O₅) in deionized water.

    • In a separate beaker, dissolve a barium salt (e.g., barium chloride, BaCl₂) in deionized water.

    • Slowly add the barium salt solution to the vanadium pentoxide solution while stirring continuously.

  • Hydrothermal Reaction:

    • Transfer the mixed solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specified temperature (typically 180-220 °C) for a designated period (e.g., 24-72 hours).

  • Product Collection and Purification:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and impurities.

  • Drying:

    • Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) overnight.

Cathode Slurry Preparation and Electrode Casting

This protocol outlines a standard slurry-casting method for preparing battery electrodes.[4][5][15][16]

  • Mixing the Components:

    • In a mortar or a planetary mixer, dry-mix the synthesized this compound powder (active material), a conductive additive (e.g., Super P carbon black), in a typical weight ratio of 80:10 (active material:conductive additive).

    • Prepare a binder solution by dissolving polyvinylidene fluoride (B91410) (PVDF) in N-methyl-2-pyrrolidone (NMP) to form a 5 wt% solution.

    • Slowly add the binder solution to the powder mixture while continuously mixing to form a homogeneous slurry. The final ratio of active material:conductive additive:binder is typically 80:10:10.

  • Slurry Casting:

    • Place a current collector (e.g., stainless steel foil or carbon cloth) on a flat surface.

    • Use a doctor blade to cast the slurry onto the current collector with a uniform thickness.

  • Drying and Pressing:

    • Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to completely remove the NMP solvent.

    • After drying, press the electrode using a hydraulic press to ensure good contact between the particles and the current collector.

  • Electrode Punching:

    • Punch out circular electrodes of the desired diameter (e.g., 12 mm) for coin cell assembly.

Coin Cell Assembly and Electrochemical Testing

This protocol describes the assembly of a CR2032-type coin cell for electrochemical characterization.[15]

  • Cell Assembly (in an Argon-filled Glovebox):

    • Place the punched cathode at the bottom of the coin cell case.

    • Add a few drops of the electrolyte (e.g., 3M Zn(CF₃SO₃)₂ in water for a zinc-ion battery).

    • Place a separator (e.g., glass fiber) on top of the cathode.

    • Add a few more drops of electrolyte to wet the separator.

    • Place the anode (e.g., a zinc foil disk) on top of the separator.

    • Add a spacer and a spring.

    • Place the top cap and crimp the coin cell using a crimping machine.

  • Electrochemical Testing:

    • Let the assembled cell rest for a few hours to ensure complete wetting of the components by the electrolyte.

    • Galvanostatic Cycling: Charge and discharge the cell at various current densities to evaluate the rate performance and cycling stability.

    • Cyclic Voltammetry (CV): Perform CV scans at different scan rates to study the redox reactions and kinetics.

    • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge to analyze the internal resistance of the cell.

Mandatory Visualizations

Troubleshooting_Poor_Rate_Performance start Poor Rate Performance Observed check_synthesis Verify Material Synthesis start->check_synthesis check_electrode Optimize Electrode Formulation start->check_electrode check_electrochem Perform Electrochemical Analysis start->check_electrochem xrd XRD: Confirm Phase & Interlayer Spacing check_synthesis->xrd Phase/Structure Issue? sem_tem SEM/TEM: Check Morphology & Particle Size check_synthesis->sem_tem Morphology Issue? conductive_additive Adjust Conductive Additive Ratio check_electrode->conductive_additive Conductivity Issue? slurry_mixing Improve Slurry Homogeneity check_electrode->slurry_mixing Homogeneity Issue? eis EIS: Analyze Impedance check_electrochem->eis High Resistance? cv CV: Evaluate Kinetics check_electrochem->cv Slow Kinetics? solution Improved Rate Performance xrd->solution sem_tem->solution conductive_additive->solution slurry_mixing->solution eis->solution cv->solution

Caption: Troubleshooting workflow for poor rate performance.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing synthesis Hydrothermal Synthesis purification Washing & Drying synthesis->purification xrd XRD purification->xrd sem SEM/TEM purification->sem slurry Slurry Preparation purification->slurry casting Doctor Blade Casting slurry->casting drying Vacuum Drying & Pressing casting->drying assembly Coin Cell Assembly drying->assembly cycling Galvanostatic Cycling assembly->cycling cv_eis CV & EIS cycling->cv_eis

References

Reducing charge-transfer resistance in CeVO4-modified electrodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CeVO4-modified electrodes. The focus is on identifying and resolving issues related to high charge-transfer resistance (Rct), a critical factor influencing electrode performance.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the preparation and characterization of CeVO4-modified electrodes.

Question Answer
1. My CeVO4-modified electrode shows a very high charge-transfer resistance (Rct) in the Electrochemical Impedance Spectroscopy (EIS) measurement. What are the possible causes? A high Rct for a bare CeVO4-modified electrode is often expected due to the intrinsically poor electronic conductivity of cerium vanadate.[1] Other contributing factors can include: - Poor electrode fabrication: Inadequate mixing of CeVO4 with conductive additives and binder can lead to a non-uniform and highly resistive film.[2][3] - Insufficient conductive additive: A low concentration of conductive materials like carbon black or multi-walled carbon nanotubes (MWCNTs) will result in poor electrical pathways within the electrode.[2] - Binder issues: An excessive amount of non-conductive binder can block the active sites of CeVO4 and increase the overall resistance.[2][3] - Poor contact: There may be poor electrical contact between the electrode film and the current collector.
2. How can I reduce the charge-transfer resistance of my CeVO4-modified electrode? The most effective strategy is to create a composite of CeVO4 with a highly conductive material.[1][4] Common approaches include: - Incorporating carbon nanomaterials: Mixing CeVO4 with multi-walled carbon nanotubes (MWCNTs) or graphene oxide (GO) can significantly enhance the electronic conductivity and provide a larger surface area for electrochemical reactions.[1][4][5][6] - Creating metal oxide composites: Combining CeVO4 with other metal oxides can improve charge transfer characteristics. - Optimizing electrode composition: Carefully adjusting the ratio of CeVO4, conductive additive, and binder is crucial. A higher content of conductive additive can lower Rct, but an optimal balance must be found to avoid compromising the loading of the active material.[2][3]
3. What is the role of the binder in the charge-transfer resistance of the electrode? The binder ensures the mechanical integrity of the electrode film and its adhesion to the current collector. However, most binders are electrically insulating. An excessive amount of binder can increase the charge-transfer resistance by coating the active material and hindering electron transfer at the electrode-electrolyte interface.[2][3] It is important to use the minimum amount of binder necessary to achieve good adhesion and stability.
4. Can the morphology of the CeVO4 nanoparticles affect the charge-transfer resistance? Yes, the morphology of CeVO4 nanoparticles can influence the electrochemical performance. Nanostructures with a high surface area, such as nanoparticles, nanorods, or nanosheets, can provide more active sites for the electrochemical reaction, potentially leading to a lower charge-transfer resistance.[7][8] However, issues like nanoparticle agglomeration can counteract this benefit by reducing the accessible surface area.[7]
5. The semicircle in my Nyquist plot is not well-defined. What could be the reason? A poorly defined semicircle in a Nyquist plot can indicate several issues: - Overlapping processes: The charge-transfer process might be overlapping with other processes, such as diffusion, which have similar time constants. - Non-ideal capacitance: The double-layer capacitance at the electrode surface may not behave as an ideal capacitor, leading to a depressed semicircle. This is common in porous or rough electrodes. - Instrumental noise: High-frequency noise can distort the shape of the semicircle. Ensure proper shielding and grounding of your electrochemical setup.
6. My EIS results are not reproducible. What should I check? Lack of reproducibility in EIS measurements can stem from several factors: - Electrode preparation: Inconsistent electrode fabrication is a common cause. Ensure that the slurry is homogeneous and the film thickness is uniform across different electrodes. - Electrolyte condition: The concentration and temperature of the electrolyte should be kept constant. Contamination of the electrolyte can also affect the results. - Cell setup: Ensure that the geometry of the electrochemical cell, including the distance between the electrodes, is consistent for all measurements. - Equilibration time: Allow the system to reach a stable open-circuit potential (OCP) before starting the EIS measurement.

Quantitative Data Summary

The following table summarizes the charge-transfer resistance (Rct) values for different CeVO4-based modified electrodes as reported in the literature. This data can be used for comparison and to guide the development of new electrode materials.

Electrode MaterialElectrolyteRct (Ω)Reference
CeVO4/Fe3O4Not specified~100[2]
CeVO4-GCE0.1 M KCl + 5 mM K3[Fe(CN)6]/K4[Fe(CN)6]> 1000[1]
MWCNTs-GCE0.1 M KCl + 5 mM K3[Fe(CN)6]/K4[Fe(CN)6]< 500[1]
CeVO4/MWCNTs-GCE0.1 M KCl + 5 mM K3[Fe(CN)6]/K4[Fe(CN)6]~ 500[1]
MWCNT-blended CeVO4Not specifiedLower than pure CeVO4[4][9]

Note: The Rct values are estimated from the Nyquist plots presented in the respective publications and should be considered approximate.

Experimental Protocols

This section provides detailed methodologies for the synthesis of CeVO4, the fabrication of CeVO4-modified electrodes, and the procedure for Electrochemical Impedance Spectroscopy (EIS) measurements.

Protocol 1: Synthesis of CeVO4 Nanoparticles (Hydrothermal Method)
  • Dissolve cerium(III) nitrate (B79036) hexahydrate (Ce(NO3)3·6H2O) and ammonium (B1175870) metavanadate (NH4VO3) in deionized water in separate beakers.

  • Slowly add the ammonium metavanadate solution to the cerium nitrate solution while stirring continuously.

  • Adjust the pH of the resulting solution to the desired value (e.g., using NaOH or NH3·H2O). The pH can influence the morphology of the resulting nanoparticles.

  • Transfer the mixture to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180 °C) for a designated period (e.g., 12-24 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the final CeVO4 nanoparticle powder in an oven at a low temperature (e.g., 60-80 °C) for several hours.

Protocol 2: Fabrication of CeVO4/MWCNT Composite Modified Electrode
  • Prepare the electrode slurry:

    • Disperse a specific amount of MWCNTs in a suitable solvent (e.g., N,N-dimethylformamide - DMF) using ultrasonication to ensure a homogeneous dispersion.

    • Add the synthesized CeVO4 nanoparticles to the MWCNT dispersion.

    • Add a binder solution (e.g., polyvinylidene fluoride (B91410) - PVDF, dissolved in N-methyl-2-pyrrolidone - NMP) to the mixture. A typical weight ratio of active material (CeVO4 + MWCNTs) to binder is 90:10.

    • Mix the components thoroughly to form a homogeneous slurry.

  • Electrode coating:

    • Clean the surface of the current collector (e.g., glassy carbon electrode, stainless steel foil) by polishing with alumina (B75360) slurry, followed by sonication in ethanol and deionized water.

    • Drop-cast a small, precise volume of the prepared slurry onto the cleaned surface of the current collector.

    • Ensure the formation of a uniform film.

  • Drying:

    • Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to remove the solvent completely.

Protocol 3: Electrochemical Impedance Spectroscopy (EIS) Measurement
  • Cell assembly:

    • Assemble a three-electrode electrochemical cell with the prepared CeVO4-modified electrode as the working electrode, a platinum wire or foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE).

    • Fill the cell with a suitable electrolyte solution (e.g., an aqueous solution of KCl, Na2SO4, or a non-aqueous electrolyte for battery applications).

  • Instrument setup:

    • Connect the electrodes to a potentiostat equipped with a frequency response analyzer.

    • Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady value.

  • EIS measurement parameters:

    • Set the DC potential to the measured OCP or a specific potential of interest.

    • Apply a small AC voltage perturbation (typically 5-10 mV amplitude).

    • Set the frequency range for the measurement (e.g., from 100 kHz to 0.01 Hz).

    • Record the impedance data.

  • Data analysis:

    • Plot the impedance data as a Nyquist plot (-Z'' vs. Z') and/or Bode plots (|Z| and phase angle vs. frequency).

    • Fit the experimental data to an appropriate equivalent circuit model to determine the charge-transfer resistance (Rct). The semicircle diameter in the Nyquist plot is typically associated with Rct.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to reducing charge-transfer resistance in CeVO4-modified electrodes.

experimental_workflow cluster_synthesis CeVO4 Synthesis cluster_electrode_fab Electrode Fabrication cluster_eis Electrochemical Characterization s1 Precursor Mixing (Ce(NO3)3 + NH4VO3) s2 Hydrothermal Reaction s1->s2 s3 Washing & Drying s2->s3 e1 Slurry Preparation (CeVO4 + MWCNT + Binder) s3->e1 Synthesized CeVO4 e2 Coating on Current Collector e1->e2 e3 Drying e2->e3 c1 Cell Assembly e3->c1 Modified Electrode c2 EIS Measurement c1->c2 c3 Data Analysis (Rct) c2->c3

Caption: Experimental workflow for preparing and characterizing CeVO4-modified electrodes.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Rct Observed cause1 Poor Intrinsic Conductivity of CeVO4 start->cause1 cause2 Suboptimal Electrode Composition start->cause2 cause3 Electrode Fabrication Defects start->cause3 sol1 Incorporate Conductive Materials (e.g., MWCNTs) cause1->sol1 sol2 Optimize Ratio of Active Material:Binder: Conductive Additive cause2->sol2 sol3 Ensure Homogeneous Slurry and Uniform Coating cause3->sol3

Caption: Troubleshooting logic for addressing high charge-transfer resistance (Rct).

References

Strategies to increase the V4+ content in potassium vanadate photocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for potassium vanadate (B1173111) photocatalysts. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to increasing the V4+ content in their materials.

Frequently Asked Questions (FAQs)

Q1: Why is increasing the V4+ content in potassium vanadate photocatalysts important?

A1: The presence of V4+ species plays a pivotal role in the photocatalytic activity of potassium vanadates.[1] A higher V4+ content is associated with a narrower band gap, which facilitates better separation of photogenerated electrons and holes, ultimately enhancing the photocatalytic performance.[1][2] It has been shown that a high V4+ content can lead to over 90% degradation of organic dyes like methylene (B1212753) blue within 30-60 minutes under simulated solar light.[2][3][4]

Q2: What is the most straightforward method to increase the V4+ concentration during synthesis?

A2: The synthesis temperature during the Liquid-Phase Exfoliation with Ion Exchange (LPE-IonEx) method is a key factor.[1][2] Increasing the synthesis temperature from 20 °C to 80 °C has been demonstrated to significantly increase the V4+ content.[2][3][4]

Q3: Can doping be used to control the V4+ content?

A3: Yes, cation doping is an effective strategy. Doping with potassium (K) in sodium vanadates has been shown to increase the V4+/V5+ ratio, which is beneficial for electron migration kinetics.[5] Similarly, doping V2O5 with cations like Manganese (Mn), Nickel (Ni), and Iron (Fe) can also introduce a fraction of V4+.[6][7]

Q4: How do annealing conditions affect the V4+ concentration?

A4: Post-synthesis annealing or calcination conditions can influence the V4+ content. The atmosphere during annealing is critical; for instance, calcination in an inert atmosphere like Argon (Ar) can favor the formation of V4+ compared to calcination in air.[8]

Q5: Are there chemical methods to reduce V5+ to V4+?

A5: Yes, chemical reduction is a common method. Using reducing agents like zinc in an acidic solution can effectively reduce vanadium from a +5 oxidation state to lower states, including +4.[9][10][11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low V4+ content in synthesized potassium vanadate. 1. The synthesis temperature is too low. 2. Inappropriate synthesis method. 3. Oxidizing environment during synthesis or processing.1. Increase the synthesis temperature. For the LPE-IonEx method, temperatures up to 80°C have been shown to significantly increase V4+ content.[1][2] 2. Utilize the LPE-IonEx method, which is a facile, one-pot approach to control the V4+/V5+ ratio.[1][2] 3. Ensure an inert or reducing atmosphere during any high-temperature processing steps.
Inconsistent V4+ concentration between batches. 1. Poor control over synthesis temperature. 2. Variations in precursor concentrations. 3. Inconsistent annealing/calcination parameters.1. Precisely control and monitor the reaction temperature throughout the synthesis. 2. Ensure accurate measurement and consistent quality of all chemical reagents. 3. Standardize annealing protocols, including temperature, duration, and atmosphere.
Photocatalytic activity is lower than expected despite attempts to increase V4+ content. 1. The V4+ species are not accessible on the catalyst surface. 2. Recombination of photogenerated electron-hole pairs. 3. Presence of impurity phases.1. Characterize the surface composition using techniques like XPS to confirm the presence of surface V4+. 2. The presence of V4+ is known to improve charge carrier separation.[1] Consider co-doping or creating heterojunctions to further reduce recombination. 3. Use characterization techniques like XRD to identify and eliminate any impurity phases that may be detrimental to photocatalysis.

Quantitative Data Summary

V4+ Content vs. Synthesis Temperature in LPE-IonEx Method
Sample LabelSynthesis Temperature (°C)Relative V4+ Content (%)
KVO-20209-16
KVO-40409-16
KVO-60609-16
KVO-808062
Data sourced from XPS analysis.[1]

Experimental Protocols

Protocol 1: Synthesis of V4+-Rich Potassium Vanadate via LPE-IonEx

This protocol describes the synthesis of potassium vanadate with varying V4+ content by controlling the reaction temperature.[1]

Materials:

Procedure:

  • Prepare a 1 M solution of potassium formate in deionized water.

  • Add 500 mg of V2O5 to 50 mL of the 1 M potassium formate solution.

  • Vigorously stir the mixture for 72 hours.

  • Conduct the synthesis at a controlled temperature. To achieve a high V4+ content, a temperature of 80 °C is recommended. For lower V4+ content, temperatures of 20, 40, or 60 °C can be used.

  • After 72 hours, collect the product by filtration, wash with deionized water, and dry.

Protocol 2: Characterization of V4+ Content using XPS

X-ray Photoelectron Spectroscopy (XPS) is a key technique to quantify the V4+/V5+ ratio.

Procedure:

  • Mount a small amount of the dried photocatalyst powder onto the sample holder using conductive carbon tape.

  • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify the elements present.

  • Perform a high-resolution scan of the V 2p region.

  • Deconvolute the V 2p3/2 peak into its constituent V4+ and V5+ components. The peak for V4+ is typically located at a binding energy of approximately 516.5 eV, while the V5+ peak is around 517.5 eV.[1]

  • Calculate the relative percentage of V4+ by comparing the integrated areas of the V4+ and V5+ peaks.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_processing Post-Synthesis Processing cluster_characterization Characterization V2O5 V2O5 Precursor Mixing Mixing & Stirring (72h) V2O5->Mixing HCOOK Potassium Formate Solution HCOOK->Mixing Temp_Control Temperature Control (20-80 °C) Mixing->Temp_Control Filtration Filtration & Washing Temp_Control->Filtration Photocatalysis Photocatalytic Testing Temp_Control->Photocatalysis Influences V4+ content Drying Drying Filtration->Drying XPS XPS Analysis (V4+/V5+ Ratio) Drying->XPS Drying->Photocatalysis XPS->Photocatalysis Correlates with activity logical_relationships cluster_strategies Strategies to Increase V4+ cluster_effects Primary Effects cluster_outcome Photocatalytic Outcome Temp Increase Synthesis Temperature V4_Increase Increased V4+ Content Temp->V4_Increase Doping Cation Doping (e.g., K+, Mn2+, Fe3+) Doping->V4_Increase Annealing Annealing in Inert Atmosphere (Ar) Annealing->V4_Increase Reducing_Agent Chemical Reduction (e.g., Zn + acid) Reducing_Agent->V4_Increase O_Vacancies Creation of Oxygen Vacancies V4_Increase->O_Vacancies Charge_Sep Enhanced Charge Carrier Separation V4_Increase->Charge_Sep Band_Gap Narrower Band Gap V4_Increase->Band_Gap O_Vacancies->Charge_Sep Performance Improved Photocatalytic Performance Charge_Sep->Performance Band_Gap->Performance

References

Validation & Comparative

A Comparative Analysis of Barium Vanadate and Vanadium Pentoxide as Cathode Materials for Next-Generation Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive comparative analysis of barium vanadate (B1173111) (BaV₂O₅) and vanadium pentoxide (V₂O₅) reveals distinct advantages and challenges for their application as cathode materials in advanced battery technologies. This guide provides researchers, scientists, and drug development professionals with a detailed examination of their electrochemical performance, supported by experimental data and protocols.

Vanadium-based oxides are at the forefront of research for high-energy-density cathodes due to their layered crystal structures and multiple oxidation states of vanadium.[1] Among these, vanadium pentoxide has been extensively studied, while barium vanadate is emerging as a promising alternative, particularly for aqueous zinc-ion batteries (AZIBs).[2][3]

Executive Summary

This guide demonstrates that while vanadium pentoxide offers a high theoretical capacity, it is often hindered by structural instability and dissolution in electrolytes.[4] this compound, a pre-intercalated derivative of V₂O₅, exhibits enhanced structural stability and cycling performance, especially in aqueous systems. The intercalation of barium ions and water molecules expands the interlayer spacing, facilitating faster ion diffusion and mitigating the dissolution of vanadium.[2]

Performance Data at a Glance

The following table summarizes the key electrochemical performance metrics of this compound and vanadium pentoxide from recent studies. It is important to note that the experimental conditions, such as the type of battery (Li-ion vs. Zn-ion) and testing parameters, vary between studies, which can influence the results.

ParameterThis compound (Ba₀.₂₆V₂O₅·0.92H₂O)Vanadium Pentoxide (V₂O₅) NanofibersVanadium Pentoxide (Theoretical)
Battery Type Aqueous Zinc-IonAqueous Zinc-IonLi-ion/Zn-ion
Specific Capacity 384.93 mAh/g @ 0.05 A/g[2]264.5 mAh/g @ 200 mA/g[5]294-442 mAh/g[3][4]
Cycling Stability Excellent, enhanced by BaSO₄ CEI film[2]Moderate, subject to structural degradationPoor, prone to irreversible phase transitions[4]
Rate Capability High, due to enlarged interlayer distance[2]Moderate[5]Low, due to slow ion diffusion[4]
Key Advantage Enhanced structural stability and inhibition of vanadium dissolution[2]High theoretical capacityAbundant and low-cost
Key Disadvantage Lower initial specific capacity compared to theoretical V₂O₅Poor cycling stability and low electrical conductivity[4]Structural instability and vanadium dissolution[4]

Experimental Protocols

Detailed methodologies for the synthesis and electrochemical characterization of this compound and vanadium pentoxide are crucial for reproducible research.

Synthesis of this compound Nanobelts (Hydrothermal Method)

This protocol describes a typical hydrothermal synthesis for this compound nanobelts.

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Barium chloride (BaCl₂)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Dissolve V₂O₅ and BaCl₂ in deionized water with continuous stirring to form a homogeneous solution.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (e.g., 180-200°C) for a designated period (e.g., 24-48 hours).

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the precipitate by centrifugation and wash it multiple times with deionized water and ethanol to remove any unreacted precursors.

  • Dry the final product in a vacuum oven at a specified temperature (e.g., 60-80°C) for several hours.

Synthesis of Vanadium Pentoxide (Sol-Gel Method)

The sol-gel method is a common technique for synthesizing V₂O₅ nanomaterials.[6]

Materials:

Procedure:

  • Dissolve the vanadium precursor in isopropanol under an inert atmosphere.

  • Slowly add deionized water to the solution while stirring vigorously to initiate hydrolysis and condensation, leading to the formation of a gel.

  • Age the gel for a specific period to allow for the completion of the reaction.

  • Dry the gel in an oven at a moderate temperature (e.g., 80-100°C) to remove the solvent.

  • Calcify the dried powder at a higher temperature (e.g., 400-500°C) in the air to obtain crystalline V₂O₅.

Electrochemical Characterization

The following protocol outlines the standard procedure for assembling a coin cell and performing electrochemical tests.[7][8][9][10]

1. Electrode Slurry Preparation and Casting:

  • Mix the active material (this compound or vanadium pentoxide), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a specific weight ratio (e.g., 8:1:1) in a suitable solvent (e.g., NMP) to form a homogeneous slurry.[4]

  • Cast the slurry onto a current collector (e.g., aluminum foil for cathodes) using a doctor blade to ensure a uniform thickness.

  • Dry the coated foil in a vacuum oven to remove the solvent.

2. Coin Cell Assembly (in an Argon-filled Glovebox):

  • Punch circular electrodes from the dried foil.

  • Assemble a CR2032 coin cell in the following order: cathode, separator soaked in electrolyte, and anode (e.g., zinc foil for AZIBs or lithium foil for Li-ion batteries).

  • Add a spacer and a spring, then seal the cell using a crimping machine.

3. Electrochemical Measurements:

  • Cyclic Voltammetry (CV): Perform CV using a potentiostat to identify the redox peaks and evaluate the electrochemical reversibility of the cathode material.[11][12]

  • Galvanostatic Charge-Discharge (GCD): Conduct GCD tests at various current densities to determine the specific capacity, coulombic efficiency, and cycling stability of the battery.[13][14]

  • Electrochemical Impedance Spectroscopy (EIS): Use EIS to investigate the charge transfer resistance and ion diffusion kinetics within the electrode.[15][16][17][18]

Visualizing the Processes

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed electrochemical mechanisms.

ExperimentalWorkflow cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_fabrication Electrode & Cell Fabrication cluster_testing Electrochemical Testing BaV2O5 This compound (Hydrothermal) XRD XRD BaV2O5->XRD V2O5 Vanadium Pentoxide (Sol-Gel) V2O5->XRD SEM SEM/TEM XRD->SEM Slurry Slurry Preparation SEM->Slurry Casting Electrode Casting Slurry->Casting Assembly Coin Cell Assembly Casting->Assembly CV Cyclic Voltammetry Assembly->CV GCD Galvanostatic Charge-Discharge CV->GCD EIS Electrochemical Impedance Spectroscopy GCD->EIS

Caption: Experimental workflow from material synthesis to electrochemical testing.

ElectrochemicalMechanism cluster_BaV2O5 This compound Cathode (in AZIB) cluster_V2O5 Vanadium Pentoxide Cathode (in AZIB) Ba_Discharge Discharge: Zn²⁺ intercalation into expanded layers Ba_Charge Charge: Zn²⁺ deintercalation Ba_Discharge->Ba_Charge Ba_Structure Ba²⁺ & H₂O pillars provide structural stability Ba_Discharge->Ba_Structure V2O5_Discharge Discharge: Co-intercalation of Zn²⁺ and H⁺ V2O5_Charge Charge: Deintercalation of Zn²⁺ and H⁺ V2O5_Discharge->V2O5_Charge V2O5_Instability Structural stress and vanadium dissolution V2O5_Discharge->V2O5_Instability

Caption: Simplified electrochemical mechanisms of BaV₂O₅ and V₂O₅ cathodes in AZIBs.

Conclusion

The choice between this compound and vanadium pentoxide as a cathode material depends on the specific application and desired performance characteristics. Vanadium pentoxide remains a material of interest due to its high theoretical capacity, but significant improvements in its structural stability and conductivity are required for practical applications. This compound presents a compelling case for use in aqueous zinc-ion batteries, offering a practical solution to the inherent instability of V₂O₅. The pre-intercalation of barium ions provides a robust framework that enhances cycling life and rate capability, making it a promising candidate for the development of safer and more reliable energy storage systems. Further research focusing on optimizing the synthesis of this compound and exploring its performance in other battery systems is warranted.

References

A Comparative Guide to BaVO Nanobelt Batteries for Aqueous Zinc-Ion Storage

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the electrochemical performance of Barium Vanadium Oxide (BaVO) nanobelts as a cathode material for aqueous zinc-ion batteries (AZIBs), with a direct comparison to alternative vanadium-based nanostructures. This guide provides supporting experimental data and detailed protocols for researchers, scientists, and professionals in drug development and materials science.

The quest for safe, cost-effective, and high-performance energy storage systems has propelled the development of aqueous zinc-ion batteries. Among the various cathode materials being explored, vanadium-based compounds, particularly in their nanostructured forms, have emerged as promising candidates due to their layered crystal structures and multiple oxidation states. This guide focuses on the electrochemical performance of Barium Vanadium Oxide (BaVO) nanobelts and provides a comparative analysis against other notable alternatives, namely Potassium Vanadate (KVO) and Ammonium Vanadate (NVO) nanobelts.

Comparative Electrochemical Performance

The electrochemical performance of these vanadium-based nanobelt cathodes in aqueous zinc-ion batteries is summarized in the table below. The data highlights key metrics such as specific capacity, rate capability, and cycling stability, which are crucial for evaluating the practical potential of these materials.

Cathode MaterialSpecific Capacity (mAh g⁻¹)Rate CapabilityCycling StabilityReference
BaVO Nanobelts 378 at 0.1 A g⁻¹172 mAh g⁻¹ at 5 A g⁻¹93% capacity retention after 2000 cycles at 5 A g⁻¹[1]
KVO Nanobelts 461 at 0.2 A g⁻¹Not explicitly stated in the same format, but demonstrates high performance.96.2% capacity retention after 4000 cycles at 10 A g⁻¹[2]
NVO Nanobelts 479 at 0.1 A g⁻¹152 mAh g⁻¹ at 5 A g⁻¹Capacity retention of 152 mAh g⁻¹ after 3000 cycles at 5 A g⁻¹[3]

Experimental Protocols

Reproducibility and standardized testing are paramount in materials science research. The following are detailed methodologies for the synthesis of BaVO nanobelts and the electrochemical characterization of aqueous zinc-ion batteries.

Synthesis of BaVO Nanobelts

A typical hydrothermal synthesis method is employed for the fabrication of BaVO nanobelts.[1]

  • Precursor Preparation: Vanadium pentoxide (V₂O₅) and barium chloride (BaCl₂) are used as the primary precursors.

  • Hydrothermal Reaction: The precursors are dissolved in deionized water and transferred to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature (e.g., 180°C) for a designated period (e.g., 24 hours).

  • Product Collection and Purification: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven.

Electrochemical Measurements

Standard electrochemical tests are performed using a two or three-electrode setup in a coin cell (CR2032) configuration.

  • Cathode Preparation: The active material (e.g., BaVO nanobelts), a conductive agent (e.g., acetylene (B1199291) black), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 70:20:10) in an N-methyl-2-pyrrolidone (NMP) solvent to form a slurry. This slurry is then uniformly coated onto a current collector (e.g., titanium foil or stainless steel mesh) and dried.

  • Cell Assembly: The prepared cathode, a zinc foil anode, and a glass fiber separator are assembled in a coin cell. A 2M ZnSO₄ aqueous solution is typically used as the electrolyte.[3]

  • Electrochemical Characterization:

    • Cyclic Voltammetry (CV): Performed at various scan rates (e.g., 0.1 to 1.0 mV s⁻¹) to investigate the redox reactions and electrochemical reversibility.

    • Galvanostatic Charge-Discharge (GCD): Conducted at different current densities (e.g., 0.1 to 10 A g⁻¹) to determine the specific capacity, rate capability, and cycling stability.

    • Electrochemical Impedance Spectroscopy (EIS): Measured over a frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the charge transfer resistance and ion diffusion kinetics.

Visualizing the Workflow and Ion Intercalation Mechanism

To better understand the experimental process and the underlying electrochemical mechanism, the following diagrams are provided.

experimental_workflow cluster_synthesis BaVO Nanobelt Synthesis cluster_fabrication Electrode & Cell Assembly cluster_testing Electrochemical Validation precursors V₂O₅ + BaCl₂ Precursors hydrothermal Hydrothermal Reaction (Autoclave, 180°C, 24h) precursors->hydrothermal collection Product Collection (Centrifugation, Washing, Drying) hydrothermal->collection slurry Slurry Preparation (BaVO, Carbon, PVDF) collection->slurry coating Coating on Current Collector slurry->coating assembly Coin Cell Assembly (Cathode, Zn Anode, Separator, Electrolyte) coating->assembly cv Cyclic Voltammetry (CV) assembly->cv gcd Galvanostatic Charge-Discharge (GCD) assembly->gcd eis Electrochemical Impedance Spectroscopy (EIS) assembly->eis performance_analysis Performance Analysis (Capacity, Rate, Stability) cv->performance_analysis gcd->performance_analysis eis->performance_analysis

Experimental workflow for BaVO nanobelt battery validation.

ion_intercalation cluster_cathode BaVO Nanobelt Cathode cluster_electrolyte Aqueous Electrolyte (ZnSO₄) layers V-O Layer Interlayer Space V-O Layer zn_ion Zn²⁺ zn_ion->layers:f1 Intercalation / Deintercalation

Zinc ion intercalation/deintercalation in BaVO nanobelts.

References

A Comparative Guide to Vanadate-Based Photocatalysts: Bismuth Vanadate vs. Barium Vanadate for Visible Light Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an efficient photocatalyst is paramount for processes driven by visible light, a sustainable and abundant energy source. This guide provides a detailed, objective comparison of two vanadate-based photocatalysts: the widely studied bismuth vanadate (B1173111) (BiVO₄) and the less common, yet potentially interesting, complex barium vanadate compounds.

Bismuth vanadate, particularly in its monoclinic scheelite phase, has emerged as a frontrunner in the field of visible light photocatalysis due to its favorable band gap and electronic structure. In contrast, simple barium vanadates have shown limited to no activity under visible light, necessitating the exploration of more complex doped or mixed-oxide structures to harness the visible spectrum. This comparison focuses on the well-documented performance of bismuth vanadate against a representative visible-light-active complex this compound, Ba(In₁/₃Pb₁/₃Nb₁/₃)O₃, to highlight their respective capabilities.

Quantitative Performance Data

To facilitate a clear comparison, the following tables summarize the key performance indicators for bismuth vanadate and a visible-light-active this compound compound based on available experimental data.

Table 1: Physicochemical Properties

PropertyBismuth Vanadate (monoclinic BiVO₄)This compound (Ba(In₁/₃Pb₁/₃Nb₁/₃)O₃)
Band Gap (eV) ~2.4[1][2]~1.50[3]
Crystal Structure Monoclinic Scheelite[1]Perovskite[3]
Wavelength Absorption < 520 nm[1]> 420 nm[3]

Table 2: Photocatalytic Degradation of Organic Pollutants under Visible Light

PollutantCatalystCatalyst LoadingLight SourceIrradiation Time (min)Degradation Efficiency (%)Reference
Methylene BlueBiVO₄0.8 g/L18W fluorescent light240100[4]
Methylene BlueBiVO₄Not SpecifiedVisible Light150~20 (pure BiVO₄)[5]
Rhodamine BBiVO₄Not SpecifiedSunlight60Not specified, but enhanced with TS[6]
Rhodamine BBiVO₄/GraphiteNot SpecifiedNot Specified3099.64[7]
4-chlorophenol (B41353)Ba(In₁/₃Pb₁/₃Nb₁/₃)O₃Not Specifiedλ > 420 nmNot SpecifiedEfficient degradation reported[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of the photocatalysts and the evaluation of their photocatalytic activity.

Synthesis of Monoclinic Bismuth Vanadate (Hydrothermal Method)

This protocol describes a typical hydrothermal synthesis of monoclinic BiVO₄.[8][9][10][11]

Materials:

  • Bismuth (III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

  • Ammonium metavanadate (NH₄VO₃)

  • Nitric acid (HNO₃)

  • Ammonia (B1221849) solution (NH₃·H₂O)

  • Deionized water

Procedure:

  • Dissolve a stoichiometric amount of Bi(NO₃)₃·5H₂O in a dilute HNO₃ solution.

  • Dissolve a corresponding stoichiometric amount of NH₄VO₃ in deionized water, potentially with heating to aid dissolution.

  • Slowly add the vanadium solution to the bismuth solution under vigorous stirring.

  • Adjust the pH of the resulting mixture to a desired value (e.g., pH 7) using an ammonia solution to form a precipitate.

  • Transfer the suspension to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at a specific temperature (e.g., 180-200°C) for a designated period (e.g., 12-24 hours).

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the precipitate by filtration, wash it thoroughly with deionized water and ethanol, and dry it in an oven.

Synthesis of Ba(In₁/₃Pb₁/₃Nb₁/₃)O₃ (Solid-State Reaction)

This is a general protocol for synthesizing complex perovskite oxides via a solid-state reaction, as specific details for this compound were limited in the initial search.

Materials:

  • Barium carbonate (BaCO₃)

  • Indium(III) oxide (In₂O₃)

  • Lead(II) oxide (PbO)

  • Niobium(V) oxide (Nb₂O₅)

Procedure:

  • Weigh stoichiometric amounts of the precursor powders.

  • Thoroughly grind the powders together in an agate mortar to ensure homogeneous mixing.

  • Press the mixed powder into pellets.

  • Calcine the pellets in a furnace at a high temperature (e.g., 800-1200°C) for an extended period (e.g., 12-24 hours) in air. Multiple grinding and calcination steps may be necessary to achieve a single-phase product.

Photocatalytic Activity Evaluation (Degradation of Organic Dyes)

This protocol outlines a standard procedure for assessing the photocatalytic performance of the synthesized materials in degrading an organic dye like Methylene Blue or Rhodamine B.[12][13][14]

Materials and Equipment:

  • Synthesized photocatalyst powder

  • Organic dye (e.g., Methylene Blue, Rhodamine B)

  • Deionized water

  • Photoreactor equipped with a visible light source (e.g., Xenon lamp with a UV cutoff filter, or a specific wavelength LED)

  • Magnetic stirrer

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the organic dye in deionized water.

  • Disperse a specific amount of the photocatalyst powder in a known volume of the dye solution in the photoreactor.

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Take an initial sample (time = 0) and measure its absorbance at the maximum absorption wavelength (λmax) of the dye using a UV-Vis spectrophotometer.

  • Turn on the visible light source to initiate the photocatalytic reaction.

  • Collect aliquots of the suspension at regular time intervals.

  • Centrifuge or filter the aliquots to remove the photocatalyst particles.

  • Measure the absorbance of the supernatant at the λmax of the dye.

  • Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in photocatalysis and experimental procedures can greatly enhance understanding.

Photocatalytic_Mechanism cluster_catalyst Photocatalyst cluster_environment Aqueous Environment VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ excitation h_plus h⁺ O2 O₂ CB->O2 e⁻ H2O H₂O OH_rad •OH H2O->OH_rad OH_neg OH⁻ OH_neg->OH_rad O2_rad •O₂⁻ O2->O2_rad Reduction Pollutant Organic Pollutant Degraded_Products Degraded Products (CO₂, H₂O, etc.) Pollutant->Degraded_Products Light Visible Light (hν) Light->VB Photon Absorption h_plus->H2O Oxidation h_plus->OH_neg Oxidation h_plus->Pollutant Direct Oxidation O2_rad->Pollutant Oxidation OH_rad->Pollutant Oxidation

Figure 1: General mechanism of photocatalytic degradation of organic pollutants.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_photocatalysis Photocatalytic Testing start_synthesis Precursor Mixing hydrothermal Hydrothermal/ Solid-State Reaction start_synthesis->hydrothermal post_processing Washing & Drying hydrothermal->post_processing XRD XRD (Crystal Structure) post_processing->XRD SEM_TEM SEM/TEM (Morphology) post_processing->SEM_TEM UV_Vis_DRS UV-Vis DRS (Band Gap) post_processing->UV_Vis_DRS preparation Prepare Dye Solution & Catalyst Suspension post_processing->preparation dark_adsorption Dark Adsorption preparation->dark_adsorption irradiation Visible Light Irradiation dark_adsorption->irradiation sampling Sampling at Intervals irradiation->sampling analysis UV-Vis Analysis sampling->analysis results Calculate Degradation % analysis->results

Figure 2: General experimental workflow for photocatalyst synthesis and testing.

Concluding Remarks

The comparison clearly indicates that bismuth vanadate is a highly effective and well-researched photocatalyst for visible-light-driven applications. Its ability to degrade a wide range of organic pollutants with high efficiency makes it a benchmark material in the field.

While simple barium vanadates are not suitable for visible light photocatalysis due to their wide band gaps, complex, multi-metal this compound perovskites demonstrate the potential for visible light activity through band gap engineering. The reported degradation of 4-chlorophenol by Ba(In₁/₃Pb₁/₃Nb₁/₃)O₃ is promising[3]; however, more extensive research is required to fully understand its efficiency, stability, and photocatalytic mechanism to enable a direct and comprehensive performance comparison with the established bismuth vanadate.

For researchers and professionals in drug development and related fields, bismuth vanadate currently represents a more reliable and readily applicable choice for visible light photocatalysis. Future developments in material science may, however, yield novel barium-based vanadates with competitive or even superior performance.

References

Unveiling Structural Changes: A Comparative Guide to the Validation of Lithium-Substituted Barium Vanadate via Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of how Raman spectroscopy provides critical insights into the structural modifications of lithium-substituted barium vanadate (B1173111), offering a comparative perspective against other analytical techniques for researchers, scientists, and professionals in drug development.

The introduction of lithium into barium vanadate glasses induces significant changes in their short-range structural order. A corroborative study utilizing Raman and Electron Paramagnetic Resonance (EPR) spectroscopy has shed light on these modifications, revealing shifts in the vanadium-oxygen structural units and the coordination environment of vanadium ions. This guide provides an in-depth comparison of the structural validation of these materials using Raman spectroscopy, supported by experimental data and protocols, and contrasts its efficacy with other analytical methods.

Comparative Analysis of Raman Spectra

The substitution of lithium for barium in this compound glasses (Li₂O–BaO–V₂O₅) leads to distinct and quantifiable changes in their Raman spectra. These changes provide evidence of the structural rearrangement occurring within the glass network. A key observation is the behavior of the characteristic Raman band around 900 cm⁻¹, which is sensitive to the concentrations of both V₂O₅ and Li₂O.[1] Analysis of the line shape of this band indicates that the vanadium-oxygen structural units transition from VO₄ tetrahedra to VO₅ pyramids as the Li₂O content increases.[1]

Both Raman and EPR spectroscopy confirm that vanadium is predominantly present in the glasses as distorted VO₆ octahedra.[1][2][3][4] The Raman studies, supported by EPR data, show a non-monotonic variation in the concentration of V⁴⁺ with an increasing amount of Li₂O, which points to a significant structural change in the distorted VO₆ octahedra.[1][3][4][5]

Table 1: Key Raman Peak Variations with Li₂O Content in Lithium-Substituted this compound Glasses

Li₂O Content (mol%)Raman Peak Position (cm⁻¹)Peak Area VariationFull Width at Half Maximum (FWHM) VariationStructural Interpretation
IncreasingShifts in the main vanadate bandNon-monotonic change in V⁴⁺=O peak areaChanges indicate a more homogeneous environmentTransition from VO₄ tetrahedra to VO₅ pyramids; Lithium ions occupy planar positions of VO₆ octahedra, reducing tetragonal distortion.[1][2][5]

Experimental Protocol: Raman Spectroscopy

The following protocol outlines the methodology for acquiring Raman spectra from lithium-substituted this compound glass samples.

1. Sample Preparation:

  • Glass samples of the composition xLi₂O–(30-x)BaO–70V₂O₅ (where x varies) are synthesized using a conventional melt-quenching technique.

  • High-purity Li₂CO₃, BaCO₃, and V₂O₅ are mixed in appropriate proportions.

  • The mixture is melted in a porcelain crucible at a specific temperature (e.g., 1000 °C) for a set duration (e.g., 30 minutes).

  • The melt is then quenched by pouring it onto a pre-heated steel plate.

  • The resulting glass samples are annealed to remove thermal stress.

2. Raman Spectroscopy Measurement:

  • Raman spectra are obtained at room temperature.

  • A specific laser excitation wavelength is used (e.g., 514.5 nm from an argon ion laser).[6]

  • The laser power at the sample is maintained at a low level (e.g., 10-40 mW) to avoid sample damage.[6]

  • The scattered light is collected and analyzed by a spectrometer.

  • To improve the signal-to-noise ratio, multiple scans may be accumulated.

3. Data Analysis:

  • The obtained Raman spectra are baseline-corrected and normalized.

  • The spectra can be deconvoluted into individual Gaussian peaks to analyze the contributions of different vibrational modes.

  • The peak positions, areas, and FWHM are determined to quantify the structural changes as a function of Li₂O content.

Visualization of Experimental Workflow and Structural Model

The following diagrams illustrate the experimental workflow for Raman spectroscopy and the proposed structural model for lithium substitution in this compound glass.

experimental_workflow Experimental Workflow for Raman Spectroscopy cluster_prep Sample Preparation cluster_raman Raman Analysis cluster_analysis Data Processing & Interpretation prep1 Mixing of Precursors (Li₂CO₃, BaCO₃, V₂O₅) prep2 Melting (e.g., 1000 °C) prep1->prep2 prep3 Quenching prep2->prep3 prep4 Annealing prep3->prep4 raman1 Raman Spectroscopy (Room Temperature) prep4->raman1 raman2 Data Acquisition raman1->raman2 analysis1 Baseline Correction & Normalization raman2->analysis1 analysis2 Deconvolution of Spectra analysis1->analysis2 analysis3 Analysis of Peak Parameters (Position, Area, FWHM) analysis2->analysis3 analysis4 Structural Interpretation analysis3->analysis4

Caption: Experimental workflow for the structural analysis of lithium-substituted this compound via Raman spectroscopy.

structural_model Proposed Structural Model of Li⁺ Substitution cluster_before Before Li⁺ Substitution cluster_after After Li⁺ Substitution vo6_distorted Distorted VO₆ Octahedra li_planar Li⁺ occupies planar positions vo6_distorted->li_planar Substitution vo6_homogeneous More Homogeneous VO₆ Environment li_planar->vo6_homogeneous leads to reduction Reduced Tetragonal Distortion vo6_homogeneous->reduction results in

Caption: Logical relationship of lithium ion substitution and its effect on the VO₆ octahedra structure.

Comparison with Alternative Structural Validation Techniques

While Raman spectroscopy is a powerful tool for probing the short-range order in amorphous materials like glasses, other techniques can provide complementary information.

Table 2: Comparison of Raman Spectroscopy with Other Structural Analysis Techniques

TechniqueInformation ProvidedAdvantages for Lithium-Substituted this compoundLimitations
Raman Spectroscopy Vibrational modes, molecular structure, short-range order.[7]Highly sensitive to changes in local structure and bonding, non-destructive, minimal sample preparation.[7]Can be influenced by fluorescence, interpretation can be complex.
X-ray Diffraction (XRD) Crystalline structure, phase identification, long-range order.Confirms the amorphous nature of the prepared glasses by the absence of sharp crystallization peaks.[2]Not suitable for detailed structural analysis of amorphous materials.
Electron Paramagnetic Resonance (EPR) Spectroscopy Information about paramagnetic species (e.g., V⁴⁺) and their local environment.Confirms the presence and quantifies the concentration of V⁴⁺, corroborating the Raman findings.[1][2][3][4][5]Only sensitive to paramagnetic centers.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical states of elements on the surface.[8]Can determine the oxidation states of vanadium and other elements.Primarily a surface-sensitive technique.
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational modes, complementary to Raman.[7]Provides information on infrared-active vibrational modes, which can complement the Raman data.Water absorption can interfere with the spectra.

References

Unlocking Charge Transfer Efficiency: A Comparative Guide to BaVO Cathodes with Electrochemical Impedance Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking advanced materials with superior electrochemical properties. In the realm of energy storage, particularly for aqueous zinc-ion batteries (ZIBs), cathode materials that facilitate efficient charge transfer are paramount for achieving high performance. This guide provides a comparative analysis of barium vanadium oxide (BaVO) cathodes, focusing on the validation of charge transfer using electrochemical impedance spectroscopy (EIS). We present a detailed comparison with established cathode materials, namely manganese dioxide (MnO₂) and vanadium pentoxide (V₂O₅), supported by experimental data and protocols.

Electrochemical impedance spectroscopy is a powerful non-destructive technique used to probe the intricate electrochemical processes occurring within a battery, such as charge transfer resistance at the electrode-electrolyte interface. A lower charge transfer resistance (Rct) is indicative of faster kinetics and more efficient energy storage.

Performance Comparison of Cathode Materials

This section details the electrochemical performance of BaVO cathodes in comparison to MnO₂ and V₂O₅. The data, summarized in Table 1, is extracted from various studies to provide a clear and objective comparison.

Cathode MaterialFormulaSpecific CapacityRate CapabilityCycling StabilityCharge Transfer Resistance (Rct)Zn²⁺ Diffusion Coefficient (D_Zn²⁺)
Barium Vanadium Oxide Ba₀.₂₃V₂O₅·1.1H₂O378 mAh g⁻¹ at 0.1 A g⁻¹[1][2]172 mAh g⁻¹ at 5 A g⁻¹[1][2]93% capacity retention after 2000 cycles at 5 A g⁻¹[2]Not explicitly reported, but kinetics are dominated by fast surface reactions[1]0.233×10⁻⁸ to 2.97×10⁻⁸ cm² s⁻¹[1]
Manganese Dioxide α-MnO₂270.4 mAh g⁻¹ at 0.1 A g⁻¹125.7 mAh g⁻¹ at 3 A g⁻¹96% capacity retention after 600 cyclesSignificantly lower than Mn₂O₃Higher than Mn₂O₃
Vanadium Pentoxide V₂O₅~200-300 mAh g⁻¹ (typical)Varies with morphology and compositionGenerally requires modification to improve stabilityVaries with morphology and compositionVaries with morphology and composition

Table 1: Comparison of Electrochemical Performance for BaVO, MnO₂, and V₂O₅ Cathodes.

The layered nanobelt structure of the synthesized BaVO cathode, with pre-intercalated Ba²⁺ ions and water molecules, results in a large interlayer spacing.[1][2] This expanded structure provides efficient pathways for the insertion and extraction of zinc ions, contributing to its high specific capacity and excellent rate performance.[1][2] While a specific charge transfer resistance value for this BaVO material is not available in the cited literature, the domination of surface-controlled redox reactions suggests rapid charge transfer kinetics.[1] This is further supported by the high zinc ion diffusion coefficient.[1]

In comparison, α-MnO₂ demonstrates good specific capacity and cycling stability.[2] Studies have shown that its charge transfer resistance is lower than that of other manganese oxides like Mn₂O₃, contributing to its superior rate performance.

Vanadium pentoxide is a widely studied cathode material for ZIBs due to its high theoretical capacity. However, its practical application is often hindered by issues such as structural instability and sluggish kinetics, which can be mitigated through nanostructuring and composite fabrication.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. This section outlines the synthesis and electrochemical characterization protocols for the discussed cathode materials.

Synthesis of Layered Barium Vanadate (B1173111) (BaVO) Nanobelts

The BaVO nanobelts were synthesized via a facile hydrothermal method.[1][2]

  • Precursor Solution Preparation: Vanadium pentoxide (V₂O₅) and barium chloride (BaCl₂) are dissolved in deionized water.

  • Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature for a designated duration.

  • Product Collection: After the autoclave cools down naturally, the resulting precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried in a vacuum oven.

Cathode Preparation and Electrochemical Measurements

The following steps are generally applicable for preparing the cathode and conducting electrochemical tests for all three materials.

  • Slurry Preparation: The active material (BaVO, MnO₂, or V₂O₅), a conductive agent (e.g., Super P), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) are mixed in a specific weight ratio in an N-methyl-2-pyrrolidone (NMP) solvent to form a homogeneous slurry.

  • Electrode Fabrication: The slurry is uniformly coated onto a current collector (e.g., stainless steel foil or carbon cloth) and dried in a vacuum oven to remove the solvent. The coated foil is then cut into circular electrodes.

  • Cell Assembly: A coin cell (e.g., CR2032) is assembled in an open-air environment with the prepared cathode, a zinc foil anode, a separator (e.g., glass fiber), and an aqueous electrolyte (e.g., 2 M ZnSO₄).

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed on an electrochemical workstation over a specified frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC amplitude (e.g., 5 mV). The resulting Nyquist plots are analyzed to determine the charge transfer resistance.

Visualizing the Process: From Synthesis to Analysis

To better understand the workflow and the underlying principles, the following diagrams illustrate the experimental process and the logic of using EIS to validate charge transfer.

Experimental_Workflow cluster_synthesis Cathode Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing Precursors V₂O₅ & BaCl₂ Precursors Hydrothermal Hydrothermal Reaction Precursors->Hydrothermal Washing_Drying Washing & Drying Hydrothermal->Washing_Drying Slurry Slurry Preparation (Active Material, Carbon, Binder) Washing_Drying->Slurry Coating Coating on Current Collector Slurry->Coating Drying_Cutting Drying & Cutting Coating->Drying_Cutting Cell_Assembly Coin Cell Assembly Drying_Cutting->Cell_Assembly EIS_Measurement EIS Measurement Cell_Assembly->EIS_Measurement Data_Analysis Data Analysis (Nyquist Plot) EIS_Measurement->Data_Analysis

Fig. 1: Experimental workflow for BaVO cathode synthesis and testing.

EIS_Logic_Diagram cluster_0 EIS Measurement cluster_1 Data Analysis cluster_2 Interpretation EIS Apply AC Perturbation (Varying Frequencies) Measure Measure AC Current Response (Amplitude and Phase Shift) EIS->Measure Nyquist Construct Nyquist Plot (-Z'' vs. Z') Measure->Nyquist Model Fit with Equivalent Electrical Circuit Nyquist->Model Extract Extract Rct Value (Semicircle Diameter) Model->Extract Validate Validate Charge Transfer Efficiency (Lower Rct = Faster Kinetics) Extract->Validate

References

A Comparative Guide to Mn-Based and Vanadium-Based Oxides for Aqueous Zinc-Ion Batteries (AZIBs)

Author: BenchChem Technical Support Team. Date: December 2025

Aqueous zinc-ion batteries (AZIBs) have emerged as a highly promising energy storage technology, particularly for large-scale applications, due to their inherent safety, low cost, and the natural abundance of zinc.[1][2] The performance of these batteries is largely dictated by the cathode material, which must facilitate the reversible insertion and extraction of zinc ions. Among the various candidates, manganese-based (Mn-based) and vanadium-based (V-based) oxides are the most extensively studied, each presenting a unique set of advantages and challenges.[3][4]

This guide provides an objective comparison of these two classes of cathode materials, supported by experimental data and detailed protocols for researchers and scientists in the field.

Overview of Cathode Material Properties

Manganese-Based Oxides: Mn-based oxides are attractive due to their high theoretical specific capacity, high operating voltage (~1.4 V), low cost, and environmental friendliness.[1] Common polymorphs include MnO₂, Mn₂O₃, and Mn₃O₄.[5] However, their practical application is often hindered by several key issues:

  • Poor Electronic Conductivity: This limits the rate performance of the battery.[1]

  • Manganese Dissolution: Mn can dissolve into the aqueous electrolyte, leading to capacity fade.[6][7]

  • Jahn-Teller Distortion: This effect in Mn³⁺ ions can cause structural instability and degradation during cycling.[1][5]

  • Irreversible Phase Transitions: The cathode material can undergo structural changes, leading to performance decay.[7]

Vanadium-Based Oxides: Vanadium-based compounds are noted for their high theoretical capacities, which stem from the multi-valence states of vanadium (+3 to +5), allowing for multi-electron redox reactions.[8][9][10] Their typically layered or tunnel-like structures provide ample space for ion diffusion.[8][9] Key challenges include:

  • Structural Collapse: While their open structures facilitate ion transport, they can also be prone to degradation during repeated Zn²⁺ insertion/extraction.[8]

  • Lower Operating Voltage: Compared to Mn-based oxides, vanadium-based cathodes generally operate at a lower voltage plateau (around 0.8 V).[10]

  • Sluggish Kinetics: Strong electrostatic interactions between the divalent Zn²⁺ and the host material can slow down diffusion kinetics.[11]

Performance Comparison: Quantitative Data

The following tables summarize the electrochemical performance of representative Mn-based and V-based oxide cathodes as reported in recent literature.

Table 1: Electrochemical Performance of Selected Mn-Based Oxide Cathodes in AZIBs

Cathode Material Electrolyte Specific Capacity (mAh g⁻¹) Rate Capability & Cycling Stability Avg. Voltage (V) Reference
α-MnO₂ 2 M ZnSO₄ + 0.1 M MnSO₄ 263.2 @ 0.1 A g⁻¹ 47.4% retention after 1000 cycles ~1.4 [12]
N-Mn₃O₄/MnO Not Specified 227.8 (stable) @ 5 A g⁻¹ 92.2% retention over 1500 cycles @ 5 A g⁻¹ Not Specified [13]
Mo-doped α-MnO₂ Not Specified 265.2 @ 0.1 A g⁻¹ 95.2% retention after 1000 cycles @ 2 A g⁻¹ Not Specified [11]

| δ-MnO₂ | 2 M ZnSO₄ | ~300 @ 0.2 A g⁻¹ | 80.1% retention after 3000 cycles @ 2 A g⁻¹ | ~1.4 |[14] |

Table 2: Electrochemical Performance of Selected Vanadium-Based Oxide Cathodes in AZIBs

Cathode Material Electrolyte Specific Capacity (mAh g⁻¹) Rate Capability & Cycling Stability Avg. Voltage (V) Reference
LEF-VO (V₂O₅) Not Specified 338.3 @ 10 A g⁻¹ 66.4% retention from 0.2 to 20 A g⁻¹ Not Specified [15]
VN Not Specified 496 @ 0.1 A g⁻¹ 82 mAh g⁻¹ retained after 8000 cycles @ 20 A g⁻¹ Not Specified [10]
Zn₀.₁V₂O₅·nH₂O Not Specified Not Specified 88% retention after 20,000 cycles @ 10 A g⁻¹ Not Specified [9]

| VO₂ | Not Specified | High reversible specific capacity | Stable structure provides enhanced safety | Not Specified |[16] |

Diagrams of Experimental and Logical Workflows

The following diagrams illustrate the logical flow for a comparative study and a typical experimental workflow for cathode characterization.

Comparative_Study_Logic cluster_materials Material Selection & Synthesis cluster_characterization Physicochemical Characterization cluster_testing Electrochemical Evaluation cluster_analysis Performance Analysis & Comparison Mn_Oxides Mn-Based Oxides (e.g., α-MnO₂, δ-MnO₂) XRD XRD (Phase) Mn_Oxides->XRD V_Oxides Vanadium-Based Oxides (e.g., V₂O₅, VO₂) V_Oxides->XRD SEM SEM/TEM (Morphology) XRD->SEM XPS XPS (Valence State) SEM->XPS Cell_Assembly Coin Cell Assembly (Zn Anode, Glass Fiber Separator) XPS->Cell_Assembly CV Cyclic Voltammetry (CV) Cell_Assembly->CV GCD Galvanostatic Charge-Discharge (GCD) Cell_Assembly->GCD EIS Impedance Spectroscopy (EIS) Cell_Assembly->EIS Performance Compare Key Metrics: - Specific Capacity - Rate Capability - Cycling Stability - Voltage Plateau CV->Performance GCD->Performance EIS->Performance Mechanism Analyze Storage Mechanism (e.g., Zn²⁺/H⁺ co-insertion) Performance->Mechanism Experimental_Workflow cluster_prep Electrode Preparation cluster_assembly Cell Assembly cluster_tests Electrochemical Tests start Start Slurry Mix Active Material, Carbon Black & PVDF Binder start->Slurry Coating Coat Slurry on Titanium Foil Slurry->Coating Drying Vacuum Dry at 80-120°C Coating->Drying Assembly Assemble CR2032 Coin Cell: - Cathode - Separator + Electrolyte - Zn Anode Drying->Assembly CV Cyclic Voltammetry Assembly->CV GCD Galvanostatic Cycling Assembly->GCD EIS Impedance Spectroscopy Assembly->EIS end End CV->end GCD->end EIS->end

References

Unveiling the Atomic Blueprint of Hydrated Barium Vanadates: A Comparative Guide to Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of XRD Rietveld refinement in comparison to alternative crystallographic techniques for the structural elucidation of hydrated barium vanadate (B1173111) compounds, providing researchers with a comprehensive guide to selecting the optimal analytical approach.

The precise determination of the crystal structure of hydrated materials, such as barium vanadates, is crucial for understanding their properties and potential applications in fields ranging from catalysis to energy storage. The presence of water molecules within the crystal lattice introduces complexities that demand careful consideration of the analytical techniques employed. This guide provides a comparative analysis of X-ray diffraction (XRD) Rietveld refinement against other key methods for obtaining detailed crystallographic information of hydrated barium vanadates.

The Power of Powder X-ray Diffraction and Rietveld Refinement

Powder XRD is a non-destructive technique that provides a fingerprint of a crystalline material. When coupled with Rietveld refinement, a powerful analytical method, it allows for the extraction of a wealth of structural information from a polycrystalline sample. The Rietveld method works by fitting a calculated theoretical diffraction pattern to the experimental data, refining various parameters to achieve the best match.

Advantages of Rietveld Refinement for Hydrated Barium Vanadates:
  • Sample Versatility: It can be applied to polycrystalline powders, which are often easier to synthesize than large single crystals.

  • Phase Quantification: Allows for the determination of the relative amounts of different crystalline phases in a mixture.

  • Structural Refinement: Provides detailed information on lattice parameters, atomic positions, and site occupancies.

  • Microstructural Analysis: Can yield information about crystallite size and microstrain within the material.

Limitations:
  • Hydrogen Atom Localization: X-rays are scattered by electrons, making it difficult to accurately determine the positions of light atoms like hydrogen, which is a significant drawback for hydrated compounds.

  • Model Dependency: The quality of the refinement is dependent on the initial structural model.

  • Peak Overlap: In complex structures or multiphase samples, overlapping diffraction peaks can complicate the refinement process.

Alternative and Complementary Crystallographic Techniques

While Rietveld refinement of powder XRD data is a robust technique, other methods offer distinct advantages, particularly for hydrated materials.

Single-Crystal X-ray Diffraction (SC-XRD)

Considered the "gold standard" for structure determination, SC-XRD provides the most accurate and unambiguous crystallographic information when a suitable single crystal is available.

Advantages over Rietveld Refinement:

  • Unparalleled Precision: Delivers highly accurate atomic coordinates, bond lengths, and angles.

  • Direct Structure Solution: Does not require a starting structural model.

Disadvantages:

  • Crystal Growth: Growing single crystals of sufficient size and quality can be challenging, especially for hydrated compounds which may be unstable.

Neutron Diffraction

Neutron diffraction is an excellent complementary technique to XRD, particularly for hydrated materials. Neutrons are scattered by atomic nuclei, offering unique advantages.

Advantages over Rietveld Refinement:

  • Precise Hydrogen Location: Neutron scattering is highly sensitive to light elements, enabling the accurate determination of hydrogen atom positions and the nature of hydrogen bonding within the hydrated structure.

  • Distinguishing Nearby Elements: Can differentiate between elements with similar X-ray scattering factors.

Disadvantages:

  • Accessibility: Requires access to a nuclear reactor or spallation neutron source.

  • Sample Size: Typically requires larger sample volumes compared to XRD.

Comparative Crystallographic Data of Hydrated Barium Vanadates

The following table summarizes the crystallographic data for several hydrated barium vanadate compounds, showcasing the type of information that can be obtained through these analytical methods.

Compound FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
BaV₂O₆·H₂OOrthorhombicP2₁2₁2₁9.93910.7075.419909090[1]
Ba(VOPO₄)₂·4H₂OTetragonalP4/n8.9568.95616.96909090[2]
Ba₀.₂₃V₂O₅·1.1H₂O--------[3]

Experimental Protocols

Synthesis of Hydrated this compound (BaV₂O₆·H₂O)

A typical hydrothermal synthesis method can be employed for the preparation of BaV₂O₆·H₂O nanobelts. In a representative procedure, a precursor solution containing barium and vanadium sources is sealed in a Teflon-lined stainless-steel autoclave and heated at a specific temperature for a set duration. After the reaction, the autoclave is cooled to room temperature, and the resulting product is filtered, washed with deionized water and ethanol, and dried.

Powder X-ray Diffraction Data Collection

High-quality powder XRD data is essential for successful Rietveld refinement. The following is a general protocol:

  • Sample Preparation: The synthesized hydrated this compound powder is gently ground to a fine, uniform particle size to minimize preferred orientation effects. The powder is then carefully packed into a sample holder.

  • Instrument Setup: A high-resolution powder diffractometer equipped with a Cu Kα radiation source is typically used.

  • Data Collection: The diffraction pattern is recorded over a wide 2θ range (e.g., 10-100°) with a small step size (e.g., 0.02°) and a sufficient counting time per step to ensure good statistics.

Rietveld Refinement Procedure

The collected powder XRD data is then analyzed using specialized software such as GSAS, FullProf, or TOPAS. The refinement process is iterative and typically involves the following steps:

  • Initial Model: A starting structural model is required. This can be obtained from crystallographic databases or from a previously solved structure of a similar compound.

  • Background Refinement: The background of the diffraction pattern is modeled using a suitable function (e.g., a polynomial).

  • Scale Factor and Zero-Shift Refinement: The scale factor, which relates the calculated and observed intensities, and the zero-shift of the detector are refined.

  • Lattice Parameter Refinement: The unit cell parameters are refined to accurately determine the peak positions.

  • Peak Profile Refinement: The shape and width of the diffraction peaks are modeled using functions like the pseudo-Voigt function. This step accounts for instrumental broadening and sample-related effects such as crystallite size and microstrain.

  • Atomic Parameter Refinement: The atomic coordinates and isotropic/anisotropic displacement parameters are refined. For hydrated compounds, the positions of the water molecules are often fixed or refined with constraints due to the low scattering power of hydrogen in XRD.

  • Preferred Orientation Correction: If the powder sample exhibits preferred orientation, a correction is applied to improve the fit.

  • Goodness-of-Fit Assessment: The quality of the refinement is assessed using various agreement indices (R-factors), such as Rwp (weighted profile R-factor) and χ² (goodness of fit).

Visualizing the Workflow

Rietveld_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_refinement Rietveld Refinement synthesis Hydrothermal Synthesis of Hydrated this compound grinding Grinding to Fine Powder synthesis->grinding xrd Powder X-ray Diffraction grinding->xrd Data Acquisition start_model Initial Structural Model xrd->start_model Experimental Data refine_bg Background Refinement start_model->refine_bg refine_scale Scale Factor & Zero-Shift refine_bg->refine_scale refine_lattice Lattice Parameters refine_scale->refine_lattice refine_profile Peak Profile Parameters refine_lattice->refine_profile refine_atomic Atomic Parameters refine_profile->refine_atomic refine_po Preferred Orientation refine_atomic->refine_po assess_fit Assess Goodness-of-Fit refine_po->assess_fit assess_fit->refine_bg Iterate until convergence final_structure final_structure assess_fit->final_structure Final Crystallographic Information

Caption: Experimental workflow for obtaining crystallographic information of hydrated this compound using XRD and Rietveld refinement.

Logical Comparison of Crystallographic Techniques

Technique_Comparison cluster_question Primary Research Question cluster_techniques Crystallographic Techniques question What level of structural detail is required? rietveld Rietveld Refinement (PXRD) question->rietveld Bulk sample, phase quantification, good structural overview scxrd Single-Crystal XRD question->scxrd Highest accuracy, unambiguous structure solution (if single crystal is available) neutron Neutron Diffraction question->neutron Precise hydrogen positions, hydrogen bonding details rietveld->neutron Complementary for H-atoms scxrd->rietveld Provides excellent starting model

Caption: Decision-making flowchart for selecting a crystallographic technique based on research needs.

Conclusion

The choice of crystallographic technique for studying hydrated barium vanadates depends on the specific research goals and the nature of the available sample. XRD with Rietveld refinement is a versatile and powerful tool for the analysis of polycrystalline materials, providing valuable information on crystal structure, phase composition, and microstructure. However, for the unambiguous determination of the crystal structure with the highest precision, single-crystal XRD is the preferred method, provided suitable single crystals can be grown. For detailed studies of hydration, particularly the precise location of hydrogen atoms and the nature of hydrogen bonding, neutron diffraction is an indispensable complementary technique. A combined approach, utilizing two or more of these methods, will often yield the most comprehensive understanding of the complex crystal structures of hydrated barium vanadates.

References

A Comparative Guide to the Magnetic Properties of Undoped and Eu-Doped Ba₃V₂O₈

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the magnetic properties of undoped barium orthovanadate (Ba₃V₂O₈) and its europium-doped counterpart. The information presented herein is intended for researchers, scientists, and professionals in drug development who are interested in the magnetic characteristics of these materials. The guide summarizes available experimental data for undoped Ba₃V₂O₈ and presents a hypothesized comparison for Eu-doped Ba₃V₂O₈ based on established effects of europium doping in similar oxide materials, due to the limited availability of direct comparative studies.

Experimental Protocols

Synthesis of Undoped Ba₃V₂O₈

Undoped barium orthovanadate (Ba₃V₂O₈) can be synthesized using a solid-state metathesis reaction.[1]

  • Precursors: Barium carbonate (BaCO₃) and vanadium pentoxide (V₂O₅) are used as starting materials.[1]

  • Procedure: The precursors are intimately mixed in a stoichiometric ratio. The mixture is then subjected to high-temperature calcination. A typical protocol involves heating the mixture at 1373 K for 72 hours.[1] An alternative method involves reacting the precursors at 1423 K for 4 hours.[1] To obtain crystalline Ba₃V₂O₈, a precursor mixture can be calcined at 700°C for 20 hours, followed by sintering at a higher temperature.[1]

Synthesis of Eu-Doped Ba₃V₂O₈ (Proposed)

A plausible method for the synthesis of Eu-doped Ba₃V₂O₈ is the composite-hydroxide-mediated (CHM) method, which has been successfully used for similar compounds.

  • Precursors: Vanadium pentoxide (V₂O₅), barium chloride (BaCl₂), and europium nitrate (B79036) (Eu(NO₃)₃) would serve as the starting materials.

  • Procedure: The precursors are dissolved in a composite-hydroxide solution. The reaction is carried out without the use of any surface-capping agents. The resulting product is then collected, washed, and dried. The doping level of europium can be controlled by adjusting the molar ratio of Eu(NO₃)₃ in the initial precursor mixture.

Magnetic Property Measurements

The magnetic properties of the synthesized powders are typically characterized using the following techniques:

  • Vibrating Sample Magnetometry (VSM): VSM is used to measure the DC magnetic susceptibility and magnetization of the material. The sample is mounted on a rod and vibrated at a known frequency in a uniform magnetic field. The resulting oscillation of the magnetic sample induces a signal in pickup coils, which is proportional to the magnetic moment of the sample.

  • Superconducting Quantum Interference Device (SQUID) Magnetometry: SQUID magnetometry is an extremely sensitive technique used for detailed magnetic characterization. It can measure very small magnetic moments and is suitable for determining the temperature and field dependence of magnetization. The sample is moved through a set of superconducting pickup coils, and the change in magnetic flux is detected by the SQUID sensor.

Data Presentation: A Comparative Analysis

The following tables summarize the magnetic properties of undoped Ba₃V₂O₈ based on available literature and provide a hypothesized comparison for Eu-doped Ba₃V₂O₈.

Table 1: Magnetic Properties of Undoped Ba₃V₂O₈

Magnetic PropertyExperimental ValueReference
Magnetic Susceptibility (χ)Paramagnetic[1]
Curie-Weiss Temperature (θ)Not Reported
Effective Magnetic Moment (µ_eff)Not Reported

Table 2: Hypothesized Magnetic Properties of Eu-Doped Ba₃V₂O₈

Magnetic PropertyExpected BehaviorRationale
Magnetic Susceptibility (χ)Paramagnetic, with a potential increase in magnitude at low temperatures.The introduction of Eu³⁺ ions, which possess a non-zero magnetic moment, is expected to contribute to the overall magnetic susceptibility of the material.
Curie-Weiss Temperature (θ)Likely to be negative, indicating weak antiferromagnetic interactions.In many oxide lattices, the introduction of rare-earth ions like Eu³⁺ can lead to superexchange interactions between the dopant ions and the magnetic ions of the host lattice (V⁵⁺ in this case, although V⁵⁺ is non-magnetic, defects or mixed valency could play a role), or between the Eu³⁺ ions themselves, which are often antiferromagnetic in nature.
Effective Magnetic Moment (µ_eff)Expected to be higher than undoped Ba₃V₂O₈.The effective magnetic moment will be influenced by the contribution from the unpaired 4f electrons of the Eu³⁺ ions.
Magnetization (M vs. H)Expected to show a linear paramagnetic response at high temperatures and potentially some saturation at low temperatures and high magnetic fields.The presence of localized magnetic moments from Eu³⁺ ions will lead to a field-dependent alignment of spins, characteristic of paramagnetic materials.

Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Magnetic Characterization Precursors Precursors Mixing Mixing Precursors->Mixing BaCO₃, V₂O₅ (Undoped) BaCl₂, V₂O₅, Eu(NO₃)₃ (Doped) Calcination Calcination Mixing->Calcination Synthesized Powder Synthesized Powder Calcination->Synthesized Powder VSM VSM Synthesized Powder->VSM SQUID SQUID Synthesized Powder->SQUID Magnetic_Data Magnetic_Data VSM->Magnetic_Data SQUID->Magnetic_Data

Caption: Experimental workflow for the synthesis and magnetic characterization of undoped and Eu-doped Ba₃V₂O₈.

logical_relationship Eu_Doping Eu³⁺ Doping in Ba₃V₂O₈ Introduce_Moments Introduction of Localized Magnetic Moments (Eu³⁺, 4f electrons) Eu_Doping->Introduce_Moments Modify_Interactions Modification of Magnetic Exchange Interactions Eu_Doping->Modify_Interactions Change_Properties Alteration of Bulk Magnetic Properties Introduce_Moments->Change_Properties Increased Susceptibility & Effective Moment Modify_Interactions->Change_Properties Potential for Weak Antiferromagnetic Coupling

Caption: Logical relationship of how Eu-doping is expected to influence the magnetic properties of Ba₃V₂O₈.

References

Validation of Diffusion-Controlled Mechanism in Chlorpheniramine (CPC) Redox Reactions on CeVO4/SPCE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the CeVO4 modified screen-printed carbon electrode (CeVO4/SPCE) for the electrochemical detection of chlorpheniramine (B86927) (CPC), with a focus on validating the diffusion-controlled mechanism of its redox reaction. The performance of the CeVO4/SPCE is compared with other modified electrodes used for CPC sensing. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction to CPC Detection and the Role of CeVO4

Chlorpheniramine (CPC) is a first-generation antihistamine widely used in the treatment of allergic conditions. The development of sensitive and selective methods for its quantification is crucial for pharmaceutical quality control and clinical monitoring. Electrochemical sensors based on chemically modified electrodes offer a promising approach due to their high sensitivity, rapid response, and cost-effectiveness.

Cerium vanadate (B1173111) (CeVO4) has emerged as a promising electrode modifier due to its unique electronic properties, good electrochemical performance, and catalytic activity.[1][2][3] The modification of screen-printed carbon electrodes (SPCEs) with CeVO4 nanoparticles can enhance the electrocatalytic oxidation of CPC, leading to improved sensor performance.[4] A key aspect of understanding the electrochemical behavior of CPC at the CeVO4/SPCE is to determine the rate-limiting step of the redox reaction, which is often a diffusion-controlled process.

Validating the Diffusion-Controlled Mechanism

The determination of whether an electrochemical reaction is diffusion-controlled or adsorption-controlled is critical for understanding the reaction kinetics. This is typically investigated using cyclic voltammetry (CV) by studying the effect of the scan rate on the peak current.

For a diffusion-controlled process, the peak current (Iₚ) is proportional to the square root of the scan rate (ν¹/²), as described by the Randles-Sevcik equation. In contrast, for an adsorption-controlled process, the peak current is directly proportional to the scan rate (ν).

A common method to validate a diffusion-controlled mechanism involves performing cyclic voltammetry at various scan rates and analyzing the relationship between the peak current and the scan rate. A linear plot of Iₚ versus ν¹/² or a linear plot of log(Iₚ) versus log(ν) with a slope close to 0.5 is indicative of a diffusion-controlled process.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments to validate the diffusion-controlled mechanism of CPC redox reactions on a CeVO4/SPCE.

Preparation of the CeVO4/SPCE
  • Synthesis of CeVO4 Nanoparticles: CeVO4 nanoparticles can be synthesized via a hydrothermal method.[1]

  • Preparation of CeVO4 Ink: A specific amount of the synthesized CeVO4 nanoparticles is dispersed in a suitable solvent (e.g., ethanol (B145695) or a mixture of water and ethanol) with the aid of ultrasonication to form a homogeneous ink. A binder such as Nafion can be added to improve the stability of the modification layer.

  • Modification of the SPCE: A small volume of the CeVO4 ink is drop-casted onto the working electrode area of the screen-printed carbon electrode and allowed to dry at room temperature.

Electrochemical Measurements

All electrochemical experiments are performed using a three-electrode system, with the CeVO4/SPCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Cyclic Voltammetry (CV):

    • The CeVO4/SPCE is immersed in an electrochemical cell containing a supporting electrolyte (e.g., phosphate (B84403) buffer solution at a specific pH).

    • A stock solution of CPC is added to the cell to achieve the desired concentration.

    • Cyclic voltammograms are recorded over a potential range that covers the oxidation potential of CPC.

    • To investigate the effect of the scan rate, CVs are recorded at various scan rates (e.g., from 10 to 100 mV/s).[5]

  • Differential Pulse Voltammetry (DPV):

    • DPV is used for quantitative analysis due to its higher sensitivity and better resolution compared to CV.

    • The DPV parameters, such as modulation amplitude, pulse width, and step potential, are optimized.

    • A calibration curve is constructed by plotting the peak current against the concentration of CPC.

Data Presentation: Performance Comparison of CPC Sensors

The performance of the CeVO4/SPCE for CPC detection can be compared with other modified electrodes reported in the literature. The following table summarizes key performance parameters.

Electrode ModifierElectrode TypeAnalytical MethodLinear Range (μM)Limit of Detection (LOD) (μM)Reference
CeVO4 Nanoparticles SPCE DPV 0.01 - 550 0.002 [4]
ZnO NanoparticlesCarbon Paste ElectrodeCVNot SpecifiedNot Specified[7]
Multi-walled Carbon NanotubesGlassy Carbon ElectrodeDPV5 - 5001.63[7]
AuNPs/Reduced Graphene OxideGlassy Carbon ElectrodeSQW-ASV7.5 - 542.54[8][9]
Polytyramine film with Ru(II) complexGlassy Carbon ElectrodeDPVNot Specified0.338
Anionic Surfactant (SDS)Glassy Carbon ElectrodeSWV1.0 - 1000.028[6][10]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for validating the diffusion-controlled mechanism of CPC on a CeVO4/SPCE.

G cluster_prep Electrode Preparation cluster_exp Electrochemical Experiments cluster_analysis Data Analysis A Synthesis of CeVO4 Nanoparticles B Preparation of CeVO4 Ink A->B C Modification of SPCE B->C D Cyclic Voltammetry (Varying Scan Rates) C->D E Record Peak Current (Ip) D->E F Plot Ip vs. ν^(1/2) E->F G Plot log(Ip) vs. log(ν) E->G H Determine Linearity and Slope F->H G->H I Conclusion: Diffusion-Controlled Mechanism H->I

Workflow for validating the diffusion-controlled mechanism.
Proposed Sensing Mechanism

The diagram below illustrates the logical relationship in the electrochemical sensing of CPC at a CeVO4/SPCE, highlighting the diffusion-controlled process.

G cluster_solution Bulk Solution cluster_electrode Electrode Surface CPC_bulk CPC (Analyte) CPC_surface CPC at surface CPC_bulk->CPC_surface Diffusion (Rate-Limiting Step) CeVO4_SPCE CeVO4/SPCE Redox_Reaction Electrochemical Oxidation (e- transfer) CeVO4_SPCE->Redox_Reaction Catalysis CPC_surface->Redox_Reaction Adsorption Product Oxidized CPC Redox_Reaction->Product

Proposed mechanism for CPC detection at CeVO4/SPCE.

References

Unveiling the Structural Nuances: A Comparative Study of BaMnV₂O₇ and BaZnV₂O₇ Crystal Structures

Author: BenchChem Technical Support Team. Date: December 2025

A detailed crystallographic analysis of BaMnV₂O₇ and BaZnV₂O₇ reveals a close structural relationship, primarily influenced by the similar ionic radii of manganese and zinc. Both compounds crystallize in the monoclinic system, yet subtle differences in their lattice parameters and space groups lead to distinct structural arrangements. This guide provides a comprehensive comparison of their crystal structures, supported by experimental data and detailed methodologies.

The investigation into the crystal structures of BaMnV₂O₇ and its zinc analogue, BaZnV₂O₇, is crucial for understanding their physical and chemical properties, which are of interest for applications in materials science. The similarity in the ionic radii of Mn²⁺ (0.83 Å) and Zn²⁺ (0.74 Å) suggests a high likelihood of isostructural or closely related crystal structures. Experimental evidence confirms this, with both compounds adopting a monoclinic crystal system. However, a deeper analysis of their crystallographic data reveals important distinctions.

Crystallographic Data at a Glance

A summary of the key crystallographic parameters for BaMnV₂O₇ and the low-temperature polymorph of BaZnV₂O₇ (β-BaZnV₂O₇) is presented below, highlighting the similarities and differences in their crystal lattices.

ParameterBaMnV₂O₇β-BaZnV₂O₇
Crystal System MonoclinicMonoclinic
Space Group P12₁/c1P2₁/n
Lattice Parameters
a (Å)5.6221(5)5.573
b (Å)15.271(1)15.175
c (Å)9.7109(8)7.429
β (°)123.702(3)96.450
Unit Cell Volume (ų) 692.9(1)623.9
Calculated Density (g/cm³) 4.2699Not Reported

Structural Relationship and Synthesis

The structural determination of BaMnV₂O₇ was facilitated by using the known crystal structure of β-BaZnV₂O₇ as an initial model for Rietveld refinement.[1] This approach underscores the close structural relationship between the two compounds. The primary difference lies in their space groups, P12₁/c1 for the manganese compound and P2₁/n for the zinc analogue, which leads to subtle variations in the arrangement of the constituent atoms within the unit cell.

dot

G Structural Determination Workflow cluster_synthesis Synthesis cluster_characterization Characterization start_materials Starting Materials (e.g., BaCO₃, MnO, V₂O₅/ZnO) solid_state Solid-State Reaction (High-Temperature Calcination) start_materials->solid_state product Polycrystalline Powder (BaMnV₂O₇ or BaZnV₂O₇) solid_state->product pxrd Powder X-ray Diffraction (Data Collection) product->pxrd Sample for XRD refinement Rietveld Refinement pxrd->refinement structure Crystal Structure (Lattice Parameters, Atomic Coordinates) refinement->structure beta_baznv2o7 Known Structure (β-BaZnV₂O₇) beta_baznv2o7->refinement Initial Model for BaMnV₂O₇ Refinement

Figure 1. Workflow for the synthesis and structural characterization of BaMnV₂O₇ and BaZnV₂O₇.

Experimental Protocols

Synthesis

Both BaMnV₂O₇ and BaZnV₂O₇ are typically synthesized via a conventional solid-state reaction method.[2][3] While specific details for these exact compounds are not extensively reported in the provided search results, a general protocol can be outlined based on the synthesis of similar vanadate (B1173111) compounds.

  • Starting Materials: High-purity powders of barium carbonate (BaCO₃), manganese(II) oxide (MnO) or zinc oxide (ZnO), and vanadium(V) oxide (V₂O₅) are used as precursors.

  • Stoichiometric Mixing: The starting materials are weighed in stoichiometric amounts and thoroughly mixed, often in an agate mortar with a pestle, to ensure a homogeneous mixture.

  • Calcination: The mixed powders are pressed into pellets and subjected to a series of heat treatments (calcination) in air at elevated temperatures. The precise temperatures and durations are critical for the formation of the desired single-phase product and would be determined through experimental optimization. Intermediate grindings between calcination steps are often performed to promote reaction completion.

Crystal Structure Determination

The crystal structures are determined from powder X-ray diffraction (XRD) data using the Rietveld refinement method.[1][4]

  • Data Collection: A finely ground powder of the synthesized compound is subjected to X-ray diffraction. Key experimental parameters that would be defined include:

    • Radiation Source: Typically Cu Kα radiation.

    • 2θ Range: A wide angular range is scanned to collect a sufficient number of reflections.

    • Step Size and Counting Time: These parameters are optimized to ensure good data quality with sufficient statistical accuracy.

  • Rietveld Refinement: The collected powder XRD pattern is analyzed using specialized software. The Rietveld method involves refining a calculated diffraction pattern to match the experimental one by adjusting various structural and instrumental parameters. For the determination of the BaMnV₂O₇ structure, the known crystal structure of β-BaZnV₂O₇ served as the initial structural model.[1] The parameters refined typically include:

    • Lattice parameters

    • Atomic coordinates

    • Site occupancy factors

    • Isotropic/Anisotropic displacement parameters

    • Profile parameters (peak shape and width)

    • Background parameters

The goodness of fit is evaluated using statistical indicators such as the R-factors (e.g., Rwp, Rp) and the chi-squared (χ²) value.

References

A Comparative Analysis of the Non-Linear Optical Efficiency of BaV₂O₆·H₂O and KH₂PO₄

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate non-linear optical (NLO) materials is critical for a range of applications, from laser frequency conversion to advanced imaging techniques. This guide provides a detailed comparison of the NLO properties of a promising new material, Barium Vanadate Monohydrate (BaV₂O₆·H₂O), with the well-established industry standard, Potassium Dihydrogen Phosphate (KH₂PO₄ or KDP).

This comparison is based on available experimental data, focusing on key performance metrics such as second-harmonic generation (SHG) efficiency, bandgap energy, and laser damage threshold. The methodologies for obtaining this data are also detailed to provide a comprehensive understanding for evaluative purposes.

Quantitative Data Summary

The following table summarizes the key non-linear optical properties of BaV₂O₆·H₂O and KH₂PO₄, offering a side-by-side comparison of their performance.

PropertyBaV₂O₆·H₂OKH₂PO₄ (KDP)
SHG Efficiency ~0.5 times that of KDP[1]Standard reference material
Bandgap (Eg) 4.6 eV[1]~7.7 eV
Laser Damage Threshold Expected to be high (not reported)2.5–5 GW/cm² (rapidly grown) to 24-34 J/cm² (production grade) at 1064 nm, 3-ns pulses
Transparency Range Not explicitly reportedUV to mid-infrared (160 nm to 1800 nm)[2]
Phase Matchability Phase-matchablePhase-matchable
Crystal System Orthorhombic[1]Tetragonal
Hygroscopic Nature Not explicitly reportedHygroscopic

Experimental Protocols

The primary method for evaluating the second-harmonic generation (SHG) efficiency of powdered NLO materials is the Kurtz-Perry powder technique. This method provides a rapid and effective means of screening new materials for their NLO properties relative to a known standard, such as KDP.

The Kurtz-Perry Powder Technique

The Kurtz-Perry method involves irradiating a powdered sample with a high-intensity laser beam and measuring the intensity of the generated second-harmonic light. The efficiency is then compared to that of a standard material measured under identical conditions.

Detailed Methodology:

  • Sample Preparation:

    • The crystalline material (e.g., BaV₂O₆·H₂O) is ground into a fine powder.

    • To ensure consistency and minimize the effects of particle size on scattering, the powder is typically sieved to a specific particle size range (e.g., 100-150 μm).

    • The powdered sample is then packed into a sample holder, often a thin capillary tube or a cell with transparent windows, ensuring a uniform packing density.

  • Experimental Setup:

    • A high-power, pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.

    • The laser beam is directed onto the powdered sample.

    • Filters are used to block the fundamental wavelength from reaching the detector.

    • The generated second-harmonic signal (at 532 nm for a 1064 nm fundamental) is detected by a photomultiplier tube (PMT) or a similar sensitive photodetector.

    • The output from the detector is typically displayed on an oscilloscope to measure the signal intensity.

  • Data Acquisition and Analysis:

    • The intensity of the SHG signal from the sample is recorded.

    • The sample is then replaced with a powdered reference standard (e.g., KDP of the same particle size range) and the measurement is repeated under the exact same laser power and optical alignment.

    • The SHG efficiency of the sample is then reported as a multiple or fraction of the SHG efficiency of the reference standard.

Visualizations

Experimental Workflow for NLO Assessment

experimental_workflow cluster_synthesis Material Synthesis cluster_preparation Sample Preparation cluster_measurement Kurtz-Perry Measurement cluster_analysis Data Analysis synthesis Synthesis of BaV₂O₆·H₂O Crystal grinding Grinding into Powder synthesis->grinding sieving Sieving to Uniform Particle Size grinding->sieving sample Powdered Sample (BaV₂O₆·H₂O or KDP) sieving->sample laser Pulsed Laser (e.g., Nd:YAG @ 1064 nm) laser->sample filter Filter to Block Fundamental Wavelength sample->filter detector Photomultiplier Tube (PMT) filter->detector oscilloscope Oscilloscope detector->oscilloscope comparison Compare SHG Intensity to KDP Reference oscilloscope->comparison efficiency Determine Relative NLO Efficiency comparison->efficiency

Experimental workflow for assessing NLO efficiency.

Logical Relationship of NLO Properties

nlo_properties cluster_material Material Properties cluster_performance NLO Performance Metrics crystal_structure Crystal Structure (Non-centrosymmetric for SHG) shg_efficiency High SHG Efficiency crystal_structure->shg_efficiency Enables band_gap Large Bandgap (Eg) ldt High Laser Damage Threshold band_gap->ldt Correlates with transparency Wide Transparency Range band_gap->transparency Determines UV cutoff shg_efficiency->ldt Often a trade-off shg_efficiency->transparency Application dependent

Key relationships in non-linear optical materials.

Concluding Remarks

BaV₂O₆·H₂O emerges as a material of interest in the field of non-linear optics. Its second-harmonic generation efficiency, while approximately half that of the industry-standard KDP, is still significant.[1] A key advantage of BaV₂O₆·H₂O is its large bandgap of 4.6 eV, which theoretically correlates with a high laser damage threshold, a critical parameter for applications involving high-power lasers.[1]

In contrast, KH₂PO₄ (KDP) is a well-characterized material with a proven track record. Its wide transparency range and high, well-documented laser damage threshold make it a reliable choice for a multitude of applications. However, its hygroscopic nature necessitates careful handling and environmental control.

For researchers and developers, the choice between BaV₂O₆·H₂O and KDP will depend on the specific requirements of the application. Where exceptionally high SHG efficiency is paramount, KDP remains a strong contender. However, for applications where a high laser damage threshold is a primary concern and a moderate SHG efficiency is acceptable, BaV₂O₆·H₂O presents a compelling alternative that warrants further investigation, particularly with experimental determination of its laser damage threshold. The continued exploration of novel materials like BaV₂O₆·H₂O is crucial for advancing laser technologies and their diverse applications.

References

Performance comparison of different vanadate-based materials for photocatalytic H2 production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for clean and sustainable energy sources has positioned photocatalytic hydrogen (H₂) production as a important area of research. Among the various materials being explored, vanadate-based semiconductors have emerged as promising candidates due to their visible-light absorption capabilities and suitable band structures. This guide provides an objective comparison of the performance of different vanadate-based materials for photocatalytic H₂ production, supported by experimental data and detailed methodologies.

Performance Comparison of Vanadate-Based Photocatalysts

The efficiency of photocatalytic H₂ production is influenced by numerous factors, including the material's composition, crystal structure, particle size, and the presence of co-catalysts or heterojunctions. The following table summarizes the quantitative performance of several key vanadate-based materials as reported in the literature. It is crucial to consider the varied experimental conditions when comparing these values.

PhotocatalystH₂ Evolution Rate (μmol·g⁻¹·h⁻¹)Sacrificial AgentLight SourceCo-catalyst/HeterojunctionReference
BiVO₄3400.5 mM I⁻/IO₃⁻UV lightPt[1]
InVO₄14.16Not SpecifiedVisible lightNone[2]
Ag₂S/Ag/Ag₃VO₄~8500 (mmol·g⁻¹)Not SpecifiedVisible lightAg₂S, Ag[3]
Zn₃(VO₄)₂/ZnWO₄Not SpecifiedMethylene Blue DegradationVisible lightZnWO₄
CeVO₄-BiVO₄1011Methyl OrangeNot SpecifiedBiVO₄[4]
Pt-CeVO₄220,680 (mmol·g⁻¹·h⁻¹)TriethanolamineNot SpecifiedPt[4]
ZnO/CeVO₄1,289,000 (mmol·g⁻¹·h⁻¹)Na₂S/Na₂SO₃Not SpecifiedZnO[4]

Note: The H₂ evolution rates are presented as reported in the cited literature and may not be directly comparable due to variations in experimental setups. For instance, the exceptionally high rates for some CeVO₄ composites are reported in mmol·g⁻¹·h⁻¹.

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed experimental protocols are essential. Below are generalized yet comprehensive procedures for the synthesis of vanadate-based photocatalysts and the subsequent evaluation of their photocatalytic H₂ production performance.

Synthesis of Vanadate-Based Materials via Hydrothermal Method

The hydrothermal method is a widely employed technique for synthesizing crystalline vanadate (B1173111) materials. The following is a typical protocol for the synthesis of BiVO₄, which can be adapted for other vanadates with appropriate precursor adjustments.

Materials:

Procedure:

  • Preparation of Precursor Solutions:

    • Solution A: Dissolve a specific molar amount of Bi(NO₃)₃·5H₂O in a dilute HNO₃ solution with stirring.

    • Solution B: Dissolve a stoichiometric amount of NH₄VO₃ in a dilute NaOH solution with stirring.

  • Mixing and pH Adjustment: Slowly add Solution B to Solution A under vigorous stirring. Adjust the pH of the resulting mixture to a desired value (e.g., pH 7) using a mineral acid or base.

  • Hydrothermal Treatment: Transfer the final suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180 °C) for a designated period (e.g., 12-16 hours).

  • Product Recovery and Washing: After the autoclave has cooled down to room temperature, collect the precipitate by centrifugation or filtration. Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) for several hours.

Photocatalytic H₂ Production Experiment

The performance of the synthesized photocatalysts is evaluated by measuring the rate of H₂ evolution from water under illumination.

Apparatus:

  • Photocatalytic reactor (typically a sealed quartz vessel)

  • Light source (e.g., Xenon lamp with appropriate filters for visible light)

  • Gas-tight syringe for sampling

  • Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a suitable column (e.g., molecular sieve 5A)

  • Magnetic stirrer

  • Water bath for temperature control

Procedure:

  • Catalyst Suspension: Disperse a specific amount of the photocatalyst powder (e.g., 20 mg) in an aqueous solution containing a sacrificial agent (e.g., 10 vol% methanol).

  • Degassing: Purge the reactor with an inert gas (e.g., Argon) for at least 30 minutes to remove dissolved oxygen.

  • Illumination: Position the light source at a fixed distance from the reactor and turn it on to initiate the photocatalytic reaction. Maintain a constant temperature using a water bath.

  • Gas Sampling: At regular time intervals (e.g., every 30 or 60 minutes), extract a small volume of the gas from the headspace of the reactor using a gas-tight syringe.

  • Gas Analysis: Inject the collected gas sample into the GC-TCD to quantify the amount of H₂ produced.

  • Data Analysis: Calculate the rate of H₂ evolution, typically expressed in micromoles of H₂ per gram of catalyst per hour (μmol·g⁻¹·h⁻¹). This is determined from a calibration curve established by injecting known amounts of pure H₂ into the GC.[5]

Visualizing the Process: Mechanism and Workflow

To provide a clearer understanding of the underlying principles and experimental procedures, the following diagrams have been generated using Graphviz.

Photocatalytic H₂ Production Mechanism

The fundamental steps involved in the photocatalytic generation of hydrogen on a vanadate-based semiconductor are illustrated below.

Photocatalysis_Mechanism VB Valence Band (VB) CB Conduction Band (CB) VB->CB Electron-Hole Pair Generation Sacrificial_Agent Sacrificial Agent (e.g., Methanol) VB->Sacrificial_Agent Oxidation H_plus 2H⁺ CB->H_plus Reduction Light Photon (hν ≥ Eg) Light->VB Light Absorption H2O H₂O O2 1/2 O₂ H2 H₂ H_plus->H2 Oxidized_SA Oxidized Products Sacrificial_Agent->Oxidized_SA Experimental_Workflow start Start synthesis Catalyst Synthesis (e.g., Hydrothermal Method) start->synthesis characterization Material Characterization (XRD, SEM, UV-Vis, etc.) synthesis->characterization photocatalysis Photocatalytic H₂ Evolution Experiment characterization->photocatalysis gc_analysis Gas Chromatography (GC-TCD) Analysis photocatalysis->gc_analysis Gas Sampling data_processing Data Processing and Performance Calculation gc_analysis->data_processing comparison Comparison with Literature Data data_processing->comparison end End comparison->end

References

Harnessing XPS to Unravel the Valence State of Iron in Substituted Barium Ferrite Films: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The magnetic properties of barium ferrite (B1171679) (BaFe₁₂O₁₉) films, critical for applications in data storage and microwave devices, are intrinsically linked to the valence state of the iron ions within the crystal lattice. Substitution of barium or iron with other cations is a common strategy to tailor these magnetic properties. X-ray Photoelectron Spectroscopy (XPS) stands out as a powerful surface-sensitive technique to probe the elemental composition and, crucially, the oxidation states of elements. This guide provides a comparative analysis of how different substituents affect the iron valence state in barium ferrite films, supported by experimental data and detailed protocols.

Quantitative Analysis of Iron Valence States by XPS

The core of using XPS to determine the iron valence state lies in the analysis of the Fe 2p core level spectra. The binding energy of the Fe 2p photoelectrons is sensitive to the chemical environment and oxidation state of the iron atom. Deconvolution of the complex Fe 2p spectrum allows for the quantification of Fe²⁺, Fe³⁺, and in some cases, Fe⁴⁺ species.

Below is a summary of reported binding energies for different iron valence states in substituted barium ferrite and related oxide materials. These values can serve as a reference for researchers performing similar analyses.

Substituent IonHost MaterialFe Valence StateFe 2p₃/₂ Binding Energy (eV)Fe 2p₁/₂ Binding Energy (eV)Fe⁴⁺/Fe³⁺ RatioFe³⁺/Fe²⁺ RatioReference(s)
None (Pure)BaFeOₓFe²⁺/Fe³⁺709.9 (Fe²⁺), 711.7 (Fe³⁺)~723.4, ~725.1-13.3[1]
Hf, Zr, CeBa(Fe,M)O₃ (M=Hf,Zr,Ce)Fe³⁺/Fe⁴⁺709.6 (Fe⁴⁺), 711.7 (Fe³⁺)~723.1, ~725.21.5 - 2.5-[1]
TiBaFe₁₂-ₓTiₓO₁₉Fe²⁺/Fe³⁺709.6 (Fe²⁺), 710.8 (Fe³⁺)~723.0, ~724.1-Varies with x[2]
MoBaFe₁₂-ₓMoₓO₁₉Fe²⁺/Fe³⁺Not specifiedNot specified-Varies with x[3]
CuBaCuₓFe₁₂-ₓO₁₉Fe²⁺/Fe³⁺Not specifiedNot specified-Varies with x[4]
None (Pure)BaFe₁₂O₁₉Fe²⁺/Fe³⁺710 (Fe²⁺), 712 (Fe³⁺)724 (Fe²⁺), 726.6 (Fe³⁺)-Varies[5]

Note: Binding energies can vary slightly depending on the specific instrument calibration, charge referencing, and the chemical environment of the atoms.

Experimental Protocol for XPS Analysis

A standardized protocol is crucial for obtaining reliable and reproducible data on iron valence states.

1. Sample Preparation:

  • Thin films of substituted barium ferrite are typically grown on a suitable substrate (e.g., Si, SrTiO₃) using techniques like pulsed laser deposition (PLD) or sol-gel methods.

  • Ensure the sample surface is clean and free from adventitious carbon contamination as much as possible. Samples may be transferred under vacuum from the deposition chamber to the XPS chamber to minimize surface oxidation and contamination.[6] If not possible, a gentle in-situ surface cleaning using an Ar⁺ ion gun with low energy may be considered, although this can potentially reduce the surface iron oxides.

2. XPS Data Acquisition:

  • Instrument: A high-resolution X-ray photoelectron spectrometer equipped with a monochromatic Al Kα X-ray source (1486.6 eV) is typically used.[1]

  • Vacuum: The analysis chamber should be maintained at ultra-high vacuum (UHV) conditions (e.g., < 10⁻⁹ Torr) to prevent surface contamination.[7]

  • Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the Fe 2p, O 1s, Ba 3d, and the substituent element's core levels. For the Fe 2p region, a narrow energy window (e.g., 700-740 eV) with a small step size (e.g., 0.1 eV) and a high number of scans is recommended to achieve a good signal-to-noise ratio.

  • Charge Compensation: For insulating or semiconducting samples, a low-energy electron flood gun should be used to neutralize surface charging.[7] The C 1s peak of adventitious carbon at 284.8 eV is often used as a reference for charge correction.

3. Data Analysis and Deconvolution:

  • Software: Use appropriate data analysis software (e.g., CasaXPS, Thermo Avantage) to process the spectra.

  • Background Subtraction: Apply a suitable background model, such as a Shirley or Tougaard background, to the high-resolution spectra.

  • Peak Fitting: Deconvolute the Fe 2p₃/₂ and Fe 2p₁/₂ peaks into their constituent components corresponding to different valence states (Fe²⁺, Fe³⁺, Fe⁴⁺) and satellite peaks. Use Gaussian-Lorentzian line shapes for the fitting. The binding energy, full width at half maximum (FWHM), and area of each component are the fitting parameters.

  • Quantification: The relative concentration of each iron valence state can be calculated from the area of the corresponding fitted peaks. The ratio of Fe²⁺/Fe³⁺ or Fe⁴⁺/Fe³⁺ is determined by the ratio of the areas of the respective peaks.[1][2]

Visualizing the Process and Relationships

To better understand the experimental workflow and the underlying physical relationships, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_xps XPS Analysis cluster_data Data Processing & Analysis prep1 Thin Film Deposition (e.g., PLD, Sol-Gel) prep2 Surface Cleaning (Optional, in-situ) prep1->prep2 xps1 Introduction into UHV Chamber prep2->xps1 xps2 Survey Scan (0-1200 eV) xps1->xps2 xps3 High-Resolution Scans (Fe 2p, O 1s, etc.) xps2->xps3 xps4 Charge Compensation xps3->xps4 data1 Charge Correction (C 1s) xps3->data1 data2 Background Subtraction data1->data2 data3 Fe 2p Spectra Deconvolution data2->data3 data4 Quantification of Fe Valence States (Fe²⁺, Fe³⁺, Fe⁴⁺ ratios) data3->data4 result Valence State Confirmed data4->result

Caption: Experimental workflow for XPS analysis of iron valence states.

logical_relationship sub Cation Substitution (e.g., Ti⁴⁺ for Fe³⁺) charge Charge Neutrality Requirement sub->charge valence Change in Fe Valence State (e.g., Fe³⁺ → Fe²⁺) charge->valence mag Alteration of Magnetic Properties (e.g., Magnetization, Coercivity) valence->mag

Caption: Logical relationship of substituent effects on Fe valence and magnetism.

Comparative Discussion

The substitution of different ions into the barium ferrite lattice induces changes in the iron valence state primarily to maintain charge neutrality.

  • Aliovalent Substitution: When a cation with a different charge is substituted, the valence state of iron adjusts to balance the overall charge. For instance, substituting Ti⁴⁺ for Fe³⁺ can lead to the reduction of another Fe³⁺ ion to Fe²⁺ to maintain charge balance.[2] This is a common mechanism observed in many substituted ferrite systems.

  • Isovalent Substitution: While less likely to cause significant changes in the iron valence state for charge neutrality reasons, isovalent substitution can still influence the local chemical environment and subtly affect the Fe 2p binding energies.

  • Creation of Oxygen Vacancies: In some cases, charge compensation can occur through the formation of oxygen vacancies. The presence of these vacancies can also lead to the reduction of Fe³⁺ to Fe²⁺.

The choice of substituent plays a critical role in determining the resulting magnetic properties. For example, the introduction of Fe²⁺ can significantly alter the magnetic anisotropy and saturation magnetization of the material. In contrast, the presence of Fe⁴⁺, as seen in Hf, Zr, and Ce substituted barium ferrite, can enhance ferromagnetism through a double exchange mechanism.[1]

XPS is an indispensable tool for the characterization of substituted barium ferrite films, providing direct evidence and quantification of the iron valence states. Understanding the interplay between the substituent, the resulting iron oxidation state, and the magnetic properties is crucial for the rational design of materials with tailored functionalities for advanced applications. The methodologies and comparative data presented in this guide offer a foundational resource for researchers in this field.

References

Hypothetical Validation of a BaSO4 Cathode-Electrolyte Interphase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in advancing lithium-ion battery technology is the instability of the cathode-electrolyte interphase (CEI), which can lead to capacity fading and reduced cycle life. While various materials have been explored as artificial CEI layers to mitigate these issues, data on the efficacy of barium sulfate (B86663) (BaSO4) in this application remains limited in publicly available research. This guide presents a hypothetical framework for validating the formation of a BaSO4 CEI on a lithium-ion battery cathode, drawing comparisons with established coating materials like Aluminum Oxide (Al2O3).

Comparative Analysis of Cathode Coating Materials

PropertyBarium Sulfate (BaSO4) (Hypothetical)Aluminum Oxide (Al2O3) (Observed)Lithium Fluoride (LiF) (Observed)
Ionic Conductivity Expected to be low; may impede Li-ion transport if not applied as an ultrathin layer.Low, but effective in ultrathin layers applied via atomic layer deposition (ALD) without significantly hindering Li-ion transport.[1]Good Li-ion conductor.
Electrochemical Stability High, due to its inert nature. Expected to be stable at high voltages.High, stable at high operating voltages.Stable within the typical operating voltage of LIBs.
Chemical Stability Highly insoluble and chemically inert; expected to suppress side reactions between the cathode and electrolyte.Chemically stable and effective in preventing side reactions and dissolution of transition metals from the cathode.[1]Known to be a key component of stable CEI layers, preventing electrolyte decomposition.
Thermal Stability Excellent, stable up to high temperatures.High thermal stability.Good thermal stability.
Coating Method Could be applied via slurry coating or a precipitation method.Commonly applied via atomic layer deposition (ALD) for precise thickness control.[2][3]Can be formed in-situ or deposited.
Impact on Performance Hypothetically could improve cycling stability by protecting the cathode surface.Shown to improve cycling stability and capacity retention, especially at high voltages.[2][4]Contributes to reduced interfacial resistance and improved cycling performance.

Proposed Experimental Workflow for BaSO4 CEI Validation

To validate the formation and effectiveness of a BaSO4 CEI, a systematic experimental approach is necessary. The following workflow outlines the key steps, from cathode preparation to electrochemical testing and post-mortem analysis.

Experimental Workflow for BaSO4 CEI Validation cluster_0 Cathode Preparation cluster_1 Electrochemical Testing cluster_2 CEI Characterization (Post-Mortem) cluster_3 Comparative Analysis Cathode_Slurry_Preparation Prepare Cathode Slurry (e.g., NMC or LFP) BaSO4_Coating Coat Cathode with BaSO4 (e.g., via slurry mixing or precipitation) Cathode_Slurry_Preparation->BaSO4_Coating Electrode_Fabrication Fabricate Coin Cells BaSO4_Coating->Electrode_Fabrication Formation_Cycles Formation Cycles (Low C-rate) Electrode_Fabrication->Formation_Cycles Cycling_Performance Cycling Performance Test (Various C-rates) Formation_Cycles->Cycling_Performance EIS Electrochemical Impedance Spectroscopy (EIS) Cycling_Performance->EIS SEM_TEM SEM/TEM Analysis (Morphology and thickness) EIS->SEM_TEM XPS XPS Analysis (Chemical composition) SEM_TEM->XPS Compare_Data Compare with Uncoated and Alternative Coated Cathodes XPS->Compare_Data

Figure 1. A proposed experimental workflow for the preparation, electrochemical testing, and characterization of a hypothetical BaSO4 CEI on a lithium-ion battery cathode.

Detailed Experimental Protocols

Cathode Coating with BaSO4

Objective: To apply a uniform and thin layer of BaSO4 onto the cathode active material.

Method (Hypothetical Slurry Coating):

  • Prepare a standard cathode slurry containing the active material (e.g., LiNi0.8Mn0.1Co0.1O2 - NMC811), conductive carbon, and a binder in a suitable solvent.

  • Separately, disperse nano-sized BaSO4 particles in the same solvent using ultrasonication to ensure a uniform suspension.

  • Add the BaSO4 suspension to the cathode slurry in a controlled weight percentage (e.g., 0.5 wt%, 1 wt%, 2 wt%).

  • Mix the combined slurry thoroughly to ensure homogeneous distribution of the BaSO4 particles.

  • Coat the slurry onto an aluminum current collector using a doctor blade and dry under vacuum at an appropriate temperature.

Electrochemical Characterization

Objective: To evaluate the impact of the BaSO4 coating on the electrochemical performance of the cathode.

Protocols:

  • Cell Assembly: Assemble CR2032 coin cells in an argon-filled glovebox with the BaSO4-coated cathode as the working electrode, lithium metal as the counter and reference electrode, a separator, and a standard liquid electrolyte.

  • Galvanostatic Cycling:

    • Perform formation cycles at a low C-rate (e.g., C/10) for 2-3 cycles to stabilize the SEI and CEI.

    • Conduct long-term cycling tests at various C-rates (e.g., 0.5C, 1C, 2C) for at least 100 cycles to evaluate capacity retention and coulombic efficiency.[1][2]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Measure the impedance of the cells before and after cycling over a frequency range (e.g., 100 kHz to 0.01 Hz).

    • Analyze the Nyquist plots to determine the evolution of interfacial resistance, which can provide insights into the stability of the CEI.[2]

Physical and Chemical Characterization (Post-Mortem)

Objective: To physically and chemically validate the formation and properties of the BaSO4 CEI.

Protocols:

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM):

    • Disassemble the cycled cells in a glovebox and carefully wash the cathode with a suitable solvent to remove residual electrolyte.

    • Use SEM to observe the surface morphology of the cathode and the uniformity of the BaSO4 coating.

    • Employ cross-sectional TEM with Energy Dispersive X-ray Spectroscopy (EDS) to visualize the thickness of the CEI layer and confirm the presence and distribution of barium and sulfur at the cathode-electrolyte interface.[3]

  • X-ray Photoelectron Spectroscopy (XPS):

    • Analyze the surface of the cycled cathodes to determine the chemical composition of the CEI.

    • Use depth profiling (e.g., with argon ion sputtering) to probe the elemental distribution from the surface into the bulk of the CEI. This can help identify the presence of BaSO4 and other electrolyte decomposition products.[5][6]

Conclusion

While the application of BaSO4 as a CEI-forming agent in lithium-ion batteries is not yet established in the scientific literature, its inherent chemical and thermal stability make it a material of potential interest. The hypothetical validation framework presented here provides a comprehensive approach for researchers to investigate its feasibility. By comparing the electrochemical performance and post-mortem analysis of BaSO4-coated cathodes with uncoated and conventionally coated cathodes, a clear understanding of its potential benefits and drawbacks can be achieved. Further research is essential to determine if BaSO4 can be a viable alternative to existing CEI-forming materials for enhancing the stability and longevity of high-performance lithium-ion batteries.

References

Safety Operating Guide

Proper Disposal of Barium Vanadate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of barium vanadate (B1173111) is critical for ensuring laboratory safety and environmental protection. Barium vanadate is a highly toxic compound, and adherence to strict disposal protocols is essential. This guide provides detailed procedures for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Hazard Information

This compound presents significant health risks. It is classified as acutely toxic and can be fatal if swallowed, inhaled, or in contact with skin. It also causes serious skin and eye irritation and may lead to respiratory irritation.[1] All handling and disposal procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Fatal if swallowed, in contact with skin, or if inhaled.☠️P260, P262, P270, P280, P284
Skin Corrosion/Irritation Causes skin irritation.❗️P264, P280
Eye Damage/Irritation Causes serious eye irritation.❗️P280
Specific Target Organ Toxicity May cause respiratory irritation.❗️P271

GHS Pictograms: ☠️ (Skull and Crossbones), ❗️ (Exclamation Mark) Precautionary Statements refer to preventative measures. For a full list, consult the Safety Data Sheet (SDS).

Experimental Protocol: Chemical Inactivation and Disposal

This protocol details a method for converting this compound into more stable and less soluble forms, barium sulfate (B86663) and a vanadium precipitate, before disposal. This procedure should only be performed by trained personnel.

Objective: To safely treat and prepare this compound waste for final disposal by a licensed professional waste service.

Materials:

  • This compound waste (solid or in solution)

  • 3M Sulfuric Acid (H₂SO₄)

  • 3M Sodium Hydroxide (B78521) (NaOH)

  • Deionized water

  • pH indicator strips or calibrated pH meter

  • Appropriate waste containers, properly labeled

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Personal Protective Equipment (PPE) Required:

  • Nitrile gloves (double-gloving recommended)

  • Chemical splash goggles and face shield[1]

  • Chemical-resistant lab coat

  • Appropriate respiratory protection (use a NIOSH/MSHA or European Standard EN 149 approved respirator if not working in a fume hood)[2]

Procedure:

  • Preparation and Segregation:

    • Ensure all work is conducted in a certified chemical fume hood.

    • Segregate this compound waste from other chemical waste streams.

    • If the waste is solid, dissolve it carefully in a minimal amount of deionized water in a suitable beaker. Note: this compound has limited solubility.[3] This step aims to create a slurry that can be treated.

  • Precipitation of Barium Sulfate:

    • Place the beaker containing the this compound solution or slurry on a stir plate and begin gentle stirring.

    • Slowly and carefully add an excess of 3M sulfuric acid to the solution. This will precipitate the barium as barium sulfate (BaSO₄), a highly insoluble and less hazardous salt.[4]

    • Continue stirring for at least one hour to ensure the reaction is complete.

  • Neutralization and Vanadium Precipitation:

    • After the barium sulfate has precipitated, the remaining solution will be acidic and contain dissolved vanadium salts.

    • Slowly neutralize the solution by adding 3M sodium hydroxide while monitoring the pH. Adjust the pH to a neutral range (pH 6-8). This may cause the precipitation of vanadium hydroxides.

    • Allow the mixture to stand overnight to ensure complete precipitation of all solids.[4]

  • Separation of Solids and Liquids:

    • Separate the solid waste (a mixture of barium sulfate and vanadium compounds) from the liquid waste via vacuum filtration.

    • The filtered liquid (filtrate) should be re-tested for pH and the presence of soluble barium and vanadium. If necessary, repeat the treatment steps.

    • Once confirmed to be free of hazardous concentrations of barium and vanadium (in accordance with local regulations), the neutralized filtrate can typically be discharged to the drain with copious amounts of water.[4] However, always consult your institution's specific guidelines.

  • Waste Collection and Labeling:

    • Carefully collect the solid precipitate (filter cake). Allow it to air-dry in the fume hood.

    • Place the dried, solid waste into a clearly labeled hazardous waste container. The label should include:

      • "Hazardous Waste"

      • "Barium Sulfate and Vanadium Compounds"

      • Accumulation Start Date

      • Principal Investigator and Laboratory Information

    • Store the sealed container in a designated, secure waste collection area, away from incompatible materials like acids.[5]

  • Final Disposal:

    • Arrange for pickup and disposal of the containerized waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[6] Never dispose of this waste in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_treatment Chemical Treatment cluster_separation Separation & Final Packaging cluster_disposal Final Disposal A Identify Barium Vanadate Waste B Don Personal Protective Equipment (PPE) A->B C Work in Fume Hood B->C D Dissolve/Slurry Waste in Water C->D E Add Excess H₂SO₄ to Precipitate BaSO₄ D->E F Neutralize with NaOH to Precipitate Vanadium E->F G Filter Mixture F->G H Collect & Dry Solid Waste G->H I Test & Dispose of Neutral Filtrate G->I J Package & Label Solid Waste H->J K Store in Designated Waste Area J->K L Arrange Professional Waste Disposal K->L

Caption: Workflow for the safe chemical treatment and disposal of this compound.

References

Personal protective equipment for handling Barium vanadate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous materials like Barium Vanadate (Ba₃(VO₄)₂). This document provides immediate and essential safety and logistical information, including detailed operational and disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[1]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[1]
Body Protection Laboratory CoatA flame-retardant lab coat is essential. For tasks with a higher risk of contamination, consider a disposable suit (e.g., Tyvek®).
Respiratory Protection NIOSH-approved respiratorA respirator is required if working outside of a fume hood or when airborne dust is likely. The specific type of respirator should be determined by a formal risk assessment.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is necessary to minimize risks associated with this compound.

1. Engineering Controls:

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula or other appropriate tool to handle the powder and avoid generating dust.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.

    • Carefully sweep the material into a designated, labeled waste container.

    • Clean the spill area with a suitable decontaminating solution.

    • Do not use water to clean up spills as this may create a more hazardous situation.[2]

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: this compound is considered a hazardous waste. All waste materials, including contaminated PPE and spill cleanup materials, must be treated as hazardous.

  • Containerization: Collect all this compound waste in a clearly labeled, sealed, and non-reactive container.

  • Disposal Route: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.[2][3] Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific disposal recommendations.[2]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handling_weigh Weigh and Transfer this compound prep_setup->handling_weigh handling_experiment Conduct Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose

This compound Handling Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.